Product packaging for (4-Benzylmorpholin-2-yl)methanol(Cat. No.:CAS No. 40987-24-4)

(4-Benzylmorpholin-2-yl)methanol

Cat. No.: B142203
CAS No.: 40987-24-4
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Benzylmorpholin-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B142203 (4-Benzylmorpholin-2-yl)methanol CAS No. 40987-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIKIMRIXHNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380013
Record name (4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40987-24-4
Record name 4-(Phenylmethyl)-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40987-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Benzylmorpholin-2-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (4-Benzylmorpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

This compound is a chiral organic compound recognized for its role as a key structural motif in medicinal chemistry. Its significance is prominently highlighted in its application as a pivotal building block for the synthesis of complex pharmaceutical agents, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant, which is used to manage chemotherapy-induced nausea and vomiting[1]. The molecule's rigid morpholine scaffold, combined with a stereodefined hydroxymethyl group and an N-benzyl substituent, provides a unique combination of structural integrity, chirality, and synthetic versatility[1].

Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. Properties such as solubility, melting point, and thermal stability directly influence process development, formulation, storage, and ultimately, bioavailability. This guide provides a comprehensive overview of the known physical properties of this compound and presents a series of validated, step-by-step protocols for its rigorous characterization. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently integrate this valuable synthon into their development pipelines.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of the compound's identity is the foundation of all subsequent analysis. The N-benzyl group provides stability and steric influence, while the primary alcohol serves as a key handle for synthetic transformations[1].

IdentifierDataSource(s)
IUPAC Name This compound[2]
CAS Number 40987-24-4 (Racemate)[2][3][4]
943442-96-4 ((R)-enantiomer)[5][6][7]
Molecular Formula C₁₂H₁₇NO₂[2][3][5]
Molecular Weight 207.27 g/mol [2][3]
SMILES OCC1CN(CC2=CC=CC=C2)CCO1[2]
InChIKey WQNIKIMRIXHNFF-UHFFFAOYNA-N[2]

The following table summarizes the currently available, though largely predicted, physical property data. This highlights the necessity for the empirical validation protocols detailed in the subsequent sections.

Physical PropertyValue / DescriptionSource(s)
Appearance White powder, Oil, or Colorless to light yellow viscous liquid[6][7][8]
Boiling Point 303.2 ± 27.0 °C (Predicted)[7]
Density 1.117 ± 0.06 g/cm³ (Predicted)[7]
pKa 14.36 ± 0.10 (Predicted, for the alcohol proton)[7]
Solubility Soluble in Dichloromethane and Methanol[7]

Section 2: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following diagram illustrates a logical workflow for comprehensive physical and chemical characterization.

G cluster_0 Sample Reception & Initial ID cluster_1 Primary Physical Property Analysis cluster_2 Data Synthesis & Reporting Sample Material Received Identity Structural Confirmation (NMR, MS, IR) Sample->Identity Initial QC Purity Purity Assay (HPLC-UV) Identity->Purity If Structure Confirmed Thermal Thermal Analysis (DSC/TGA) Purity->Thermal Purity ≥ 95% Solubility Solubility Profiling (Shake-Flask) Thermal->Solubility Analysis Data Analysis & Interpretation Solubility->Analysis Report Certificate of Analysis (CoA) Generation Analysis->Report

Caption: Workflow for Physicochemical Characterization.

Spectroscopic Confirmation (Self-Validating System)

While specific spectra for this compound are not publicly available, a scientist can confirm its identity by looking for characteristic signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be complex but interpretable. Key expected signals include:

    • Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).

    • A singlet for the benzylic methylene (CH₂) protons.

    • A series of multiplets for the morpholine ring protons.

    • Signals corresponding to the hydroxymethyl (CH₂OH) group, which may show coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct carbon signals (for the racemate), corresponding to the unique carbons in the molecule.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should reveal a prominent protonated molecular ion [M+H]⁺ at m/z 208.28. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₇NO₂.

  • IR (Infrared Spectroscopy): Key vibrational bands to confirm functional groups include a broad O-H stretch for the alcohol (approx. 3200-3600 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (due to the benzyl aromatic ring).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Run (Gradient Elution):

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.1 min: Return to 5% B.

    • 18.1-22 min: Equilibrate at 5% B.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the working standard.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Section 3: Thermal Analysis

Rationale: Thermal properties are critical for determining storage conditions, stability, and suitability for processes like milling or melt crystallization. Differential Scanning Calorimetry (DSC) provides a precise melting point, while Thermogravimetric Analysis (TGA) indicates the temperature at which the compound begins to decompose.

Protocol: Melting Point and Decomposition Temperature by DSC/TGA
  • Instrumentation:

    • Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a pierced-lid aluminum DSC pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp temperature from 25 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: The melting point (Tm) is determined as the peak maximum of the endothermic event corresponding to melting.

    • TGA: The onset of decomposition (Td) is determined as the temperature at which a significant weight loss (e.g., > 5%) is observed.

Section 4: Solubility Profiling

Rationale: Solubility in aqueous and organic media is a cornerstone of drug development, influencing everything from reaction workups to formulation and oral absorption. A basic solubility profile provides essential data for downstream applications.

G cluster_0 Purity High Purity (≥99%) (Single, Sharp Peak) Impact on Melting Point: Higher, Narrower Range Impurity Impurity MeltingPoint Melting Point (from DSC) Purity->MeltingPoint directly influences Impurity->MeltingPoint directly influences

Caption: Relationship between Purity and Melting Point.

Protocol: Equilibrium Solubility by Shake-Flask Method
  • Solvent Selection: Prepare a panel of relevant solvents, such as:

    • Purified Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (simulated gastric fluid)

    • Ethanol

    • Acetone

  • Methodology:

    • Add an excess amount of this compound to 1 mL of each solvent in a glass vial. "Excess" means visible solid material remains undissolved.

    • Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • After 24 hours, allow the samples to stand for at least 1 hour for undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

  • Data Reporting:

    • Report solubility in mg/mL or µg/mL for each solvent.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can inform safe handling practices. The related chloro-derivative is noted to cause severe skin burns and eye damage[9], and the 3-yl isomer is classified as a skin and eye irritant[10]. The parent N-benzylmorpholine is also an irritant[11].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water[12].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes[12].

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[13]. Recommended storage is at room temperature[7][8].

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While publicly available data on its physical properties is limited, this guide provides the necessary context and robust experimental frameworks to thoroughly characterize the molecule. By adhering to the detailed protocols for identity, purity, thermal analysis, and solubility, researchers can generate the high-quality data required to unlock the full potential of this versatile chiral building block in their synthetic and drug development endeavors.

References

  • (4-BENZYLMORPHOLIN-2-YL)
  • (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 - Pure Chemistry Scientific Inc. (URL: [Link])
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • (R)-(4-Benzylmorpholin-2-yl)
  • (R)-(4-Benzylmorpholin-2-yl)methanol - MySkinRecipes. (URL: [Link])
  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • (4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 5058361 - PubChem. (URL: [Link])

Sources

A Technical Guide to the Comprehensive Characterization of (4-Benzylmorpholin-2-yl)methanol (CAS 40987-24-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for the comprehensive characterization of (4-benzylmorpholin-2-yl)methanol, a key chiral building block in medicinal chemistry. As a Senior Application Scientist, the following methodologies are presented not merely as procedures, but as a logical, self-validating system designed to ensure the unambiguous identification, purity assessment, and stereochemical integrity of this versatile morpholine derivative.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 40987-24-4, is a heterocyclic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl substituent at the C-2 position.[1][2] Its molecular formula is C₁₂H₁₇NO₂ and it has a molecular weight of approximately 207.27 g/mol .[1][2] The presence of a stereocenter at the C-2 position makes this compound a valuable chiral synthon. It is particularly noted for its role as a core fragment in the synthesis of pharmaceutically active molecules, such as the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[3] Given its application in the development of therapeutic agents, a rigorous and multi-faceted characterization is imperative to control its quality and ensure reproducible outcomes in subsequent synthetic transformations.

This guide will detail the critical analytical techniques required for a full characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[4] Both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.[4]

Predicted ¹H NMR Spectrum Analysis:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (C₆H₅)7.20 - 7.40MultipletThe five protons of the phenyl ring will appear as a complex multiplet.[5]
Benzylic Protons (N-CH₂-Ph)~3.50SingletThese two protons are chemically equivalent and will appear as a sharp singlet.[6]
Morpholine Protons (H-2)3.80 - 4.00MultipletThis proton is adjacent to the hydroxymethyl group and the oxygen atom, leading to a downfield shift.
Hydroxymethyl Protons (CH₂OH)3.40 - 3.60MultipletThese two protons are diastereotopic due to the adjacent chiral center and may show complex splitting.
Morpholine Protons (H-3, H-5)2.00 - 2.90MultipletProtons adjacent to the nitrogen atom. The presence of the benzyl group influences their chemical shift.[4]
Morpholine Protons (H-6)3.60 - 3.80MultipletProtons adjacent to the ring oxygen.
Hydroxyl Proton (OH)VariableBroad SingletThe chemical shift is dependent on concentration and solvent. Can be confirmed by D₂O exchange.

Expert Insights: The diastereotopic nature of the benzylic protons in some chiral N-benzyl derivatives can lead to the observation of two distinct signals, each a doublet, due to geminal coupling.[7] While a singlet is predicted here for simplicity, the observation of an AB quartet would be a strong indicator of restricted rotation or a specific conformational lock.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of all 12 carbon atoms in the molecule and provide information about their chemical environment.

Predicted ¹³C NMR Spectrum Analysis:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Aromatic Carbons (C₆H₅)127.0 - 138.0Multiple signals are expected for the aromatic carbons.
Benzylic Carbon (N-CH₂-Ph)~60.0The carbon of the benzylic methylene group.
Morpholine Carbon (C-2)~75.0This carbon is attached to both an oxygen and the hydroxymethyl group, resulting in a significant downfield shift.
Hydroxymethyl Carbon (CH₂OH)~65.0The carbon of the primary alcohol.
Morpholine Carbons (C-3, C-5)45.0 - 55.0Carbons adjacent to the nitrogen atom.[4]
Morpholine Carbon (C-6)~67.0Carbon adjacent to the ring oxygen.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy of all carbon signals, especially quaternary carbons if present.

  • Data Processing: Process the FID and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The expected nominal mass is 207. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₇NO₂.

  • Major Fragment Ions:

    • m/z 91: A prominent peak corresponding to the benzyl cation ([C₇H₇]⁺), formed by cleavage of the N-CH₂ bond.

    • m/z 176: Loss of the hydroxymethyl group ([M-CH₂OH]⁺).

    • m/z 116: A fragment corresponding to the morpholin-2-ylmethanol cation after loss of the benzyl group.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source in positive ion mode.

    • GC-MS: Use a suitable GC column and temperature program to ensure the compound elutes as a sharp peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Sharp
C-H Stretch (Aliphatic)2850 - 3000Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to weak
C-O Stretch (Alcohol)1000 - 1260Strong
C-N Stretch (Amine)1020 - 1250Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Purity and Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for separating its enantiomers.

Purity Determination by Reversed-Phase HPLC

A reversed-phase HPLC method can be developed to assess the chemical purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity can be calculated based on the peak area percentage.

Chiral Separation by Chiral HPLC

The separation of the (R) and (S) enantiomers is critical for applications where stereochemistry is important.[9] Polysaccharide-based chiral stationary phases are often effective for this type of separation.[10]

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape. The exact ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic mixture and each individual enantiomer (if available) in the mobile phase.

  • Analysis: Inject the samples to determine the retention times of each enantiomer and to calculate the enantiomeric excess of a given sample.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_hplc_detail HPLC Methods cluster_results Final Assessment Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Characterize Product MS Mass Spectrometry Synthesis->MS Characterize Product IR IR Spectroscopy Synthesis->IR Characterize Product HPLC HPLC Analysis Synthesis->HPLC Characterize Product Final Structure Confirmed Purity Assessed Stereochemistry Determined NMR->Final Consolidate Data MS->Final Consolidate Data IR->Final Consolidate Data RP_HPLC Reversed-Phase HPLC (Purity) HPLC->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC RP_HPLC->Final Consolidate Data Chiral_HPLC->Final Consolidate Data

Caption: Overall workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. By systematically applying NMR, MS, IR, and HPLC, researchers can confidently verify the structure, purity, and enantiomeric composition of this important synthetic intermediate. The protocols and expected outcomes detailed in this guide provide a robust framework for the quality control and assurance necessary in a research and drug development setting.

References

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 570-574.
  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
  • Royal Society of Chemistry. (2021). Supporting Information.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 40987-24-4.
  • ResearchGate. (n.d.). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Contents.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • SpectraBase. (n.d.). (4-Benzyl-3-methylmorpholin-3-yl)methanol - Optional[MS (GC)] - Spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [https://www.phenomenex.
  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • ResearchGate. (n.d.). 13 C NMR spectral signals of the compound isolated from the methanol....
  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Amazon AWS. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • PubMed Central (PMC). (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.
  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a)....
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (n.d.). FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min..
  • NIST WebBook. (n.d.). Benzenemethanol, 4-methyl-.

Sources

Introduction: The Critical Role of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of (4-benzylmorpholin-2-yl)methanol: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological systems with which drugs interact are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. This fundamental asymmetry means that stereoisomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The morpholine scaffold represents a "privileged structure" in drug design, valued for its favorable metabolic properties and its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2]

This guide focuses on the stereochemistry of a key morpholine derivative: this compound. This compound is a vital chiral building block, most notably in the synthesis of high-profile pharmaceuticals.[3] Specifically, the (S)-enantiomer is a cornerstone in the construction of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[3] Understanding the synthesis, separation, and characterization of the stereoisomers of this compound is therefore not merely an academic exercise, but a critical component of ensuring the safety, efficacy, and quality of life-saving medicines. This document provides a senior-level technical overview of the core principles and field-proven methodologies related to the stereochemistry of this important synthetic intermediate.

The Stereochemical Landscape of this compound

The source of chirality in this compound originates from a single stereogenic center: the carbon atom at the C-2 position of the morpholine ring. This carbon is bonded to four different substituents: a hydrogen atom, the ring oxygen (C-O), the ring nitrogen (C-N), and a hydroxymethyl group (-CH₂OH).

This single chiral center gives rise to two non-superimposable mirror images known as enantiomers:

  • (R)-(4-benzylmorpholin-2-yl)methanol

  • (S)-(4-benzylmorpholin-2-yl)methanol

These enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical rotation) and their binding affinity to chiral molecules, such as biological receptors.[4] The N-benzyl group serves to protect the nitrogen and provides steric bulk that can influence synthetic transformations, while the hydroxymethyl group is a versatile handle for further chemical modification.[3]

Caption: Enantiomeric relationship of this compound.

Pathways to Enantiopurity: Synthesis and Resolution

Achieving enantiopurity is a central goal. This can be accomplished either through stereoselective synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.

Stereoselective Synthesis

The most efficient strategy is to build the chiral center with the correct configuration from the outset. This is often achieved by using a starting material from the "chiral pool," such as an optically pure amino acid. For instance, polymer-supported syntheses using Fmoc-Ser(tBu)-OH as a starting material have been developed to produce chiral morpholine derivatives, demonstrating a robust method for controlling stereochemistry.[5]

SynthesisWorkflow A Chiral Pool (e.g., L-Serine derivative) B N-Alkylation & Functionalization A->B C Intramolecular Cyclization B->C D Reduction/ Modification C->D E Enantiopure Product (S)-(4-benzylmorpholin-2-yl)methanol D->E

Caption: Generalized workflow for stereoselective synthesis.

Separation of Enantiomers from a Racemic Mixture

When a stereoselective synthesis is not feasible, a racemic mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization are two powerful, industry-standard techniques.

Chiral HPLC is a cornerstone analytical and preparative technique for separating enantiomers.[6] The method relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates and thus elute at different times.[7]

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for resolving a wide range of chiral compounds, including amines and alcohols.[7][8] Their helical polymer structure creates chiral grooves and cavities that enable differential interactions (e.g., hydrogen bonding, dipole-dipole) with the enantiomers.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is often the starting point. The alcohol acts as a polar modifier, competing with the analyte for binding sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize retention time and resolution. For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape by masking acidic silanol sites on the silica support.[9]

Step-by-Step Methodology:

  • Column Selection: Select a polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD column.

  • Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine. Filter and degas the solvent.

  • System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram.

  • Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 85:15 and 95:5 hexane/isopropanol). Reducing the flow rate or column temperature can also enhance selectivity.[8]

ParameterTypical ConditionRationale
Chiral Stationary Phase Amylose or Cellulose PhenylcarbamateBroad applicability for amines and alcohols.[6]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Normal phase mode, good starting point for resolution.
Modifier 0.1% Diethylamine (v/v)Improves peak shape for basic analytes.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmBenzyl group provides a strong chromophore.

This classical technique is highly effective for large-scale separations. It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[10]

Step-by-Step Methodology:

  • Resolving Agent Selection: Choose an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) to react with the basic nitrogen of the morpholine ring.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Combine the two solutions. The formation of diastereomeric salts may be immediate or require gentle warming to achieve a clear solution, followed by slow cooling to room temperature to induce crystallization. One diastereomer should preferentially crystallize due to lower solubility.[10]

  • Isolation: Collect the crystals by filtration.

  • Liberation of Free Base: Wash the crystals and then treat them with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using the chiral HPLC method described above.

Definitive Structural and Purity Analysis

Once a synthesis or resolution is performed, the stereochemical identity and purity must be rigorously confirmed. NMR spectroscopy and X-ray crystallography are the definitive methods for this purpose.

NMR Spectroscopy for Stereochemical Assignment

While standard 1H and 13C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by converting the enantiomers into diastereomers.[4] This is achieved by using either a chiral derivatizing agent or a chiral solvating agent.[11][12]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiopure CDA (e.g., Mosher's acid chloride) to form diastereomeric products. These diastereomers will have distinct NMR spectra, allowing for the integration of corresponding signals to quantify the enantiomeric ratio.

  • Chiral Solvating Agents (CSAs): The analyte is dissolved in a solvent containing an enantiopure CSA. The CSA forms transient, weak diastereomeric complexes with each enantiomer, which are in fast exchange. This results in observable chemical shift differences for the enantiomers, enabling quantification.

Single-Crystal X-ray Crystallography

This is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[13] The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing a complete three-dimensional structure. For chiral molecules, specialized refinement techniques (e.g., Flack parameter analysis) can definitively assign the (R) or (S) configuration.[14][15]

Characterization cluster_Analysis Stereochemical Analysis Input Enantiomerically Enriched Sample HPLC Chiral HPLC (Quantify ee) Input->HPLC NMR NMR + Chiral Agent (Quantify ee) Input->NMR Xray X-ray Crystallography (Absolute Configuration) Input->Xray Result Confirmed Structure & Purity HPLC->Result NMR->Result Xray->Result

Caption: Workflow for stereochemical characterization and validation.

Conclusion: From Stereocenter to blockbuster Drug

The stereochemistry of this compound is a compelling example of the foundational importance of chirality in the pharmaceutical sciences. The ability to synthesize, separate, and rigorously characterize its enantiomers is a critical enabling technology for the production of complex drugs like Aprepitant.[3] The methodologies outlined in this guide—from stereoselective synthesis and chiral chromatography to advanced spectroscopic and crystallographic techniques—represent the self-validating systems required for ensuring scientific integrity and, ultimately, patient safety. As drug development continues to target increasingly complex and specific biological pathways, mastery over the stereochemical landscape of such versatile building blocks will remain an indispensable skill for researchers and scientists in the field.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties - MDPI.
  • Morpholine synthesis - Organic Chemistry Portal.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing).
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Semantic Scholar.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • (R)-(4-Benzylmorpholin-2-yl)methanol - MySkinRecipes.
  • An updated review on morpholine derivatives with their pharmacological actions.
  • (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 - Pure Chemistry Scientific Inc.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC.
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications.
  • This compound | CAS 40987-24-4 - Matrix Fine Chemicals.
  • A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug - ACS Publications.
  • Biological relevance and synthesis of C-substituted morpholine derivatives - ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.
  • (R)-(4-Benzylmorpholin-2-yl)methanol - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters.
  • Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - Organic Process Research & Development - Figshare.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed.
  • Chiral HPLC Separations - Phenomenex.
  • NMR and Stereochemistry - Harned Research Group.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
  • Enantiomers, Diastereomers, or Identical? Stereochemistry: Organic Chemistry PRACTICE PROBLEMS - YouTube.
  • Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry - YouTube.

Sources

(4-Benzylmorpholin-2-yl)methanol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Benzylmorpholin-2-yl)methanol

Abstract

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chiral building block, its specific three-dimensional structure and conformational preferences are critical determinants of its synthetic utility and the biological activity of the molecules derived from it. Notably, the (S)-enantiomer is a key intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[1] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. We will explore the foundational principles of the morpholine ring's conformation, analyze the influence of its substituents, and detail the primary experimental and computational methodologies used for its elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important heterocyclic compound.

Part 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a ubiquitous scaffold in modern drug design.[2][3] Its prevalence is not coincidental; the inclusion of a morpholine moiety can impart favorable physicochemical properties to a drug candidate. The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom can enhance aqueous solubility and improve pharmacokinetic profiles, including blood-brain barrier permeability.[4]

From a structural standpoint, the morpholine ring's conformational behavior is analogous to cyclohexane, predominantly adopting a low-energy chair conformation to minimize torsional and steric strain.[2][5] This chair form is substantially more stable—by approximately 7.5 kcal/mol—than higher-energy boat or twist-boat conformations.[2] The precise geometry and stability of this chair are pivotal, as they dictate the spatial orientation of substituents, which in turn governs molecular recognition and biological function.[6]

Part 2: Molecular Structure of this compound

To establish a clear frame of reference, we begin with the fundamental identification and properties of the target molecule.

Systematic Identification and Properties
PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 40987-24-4[7][8]
Molecular Formula C₁₂H₁₇NO₂[7][8]
Molecular Weight 207.27 g/mol [8]
SMILES OCC1CN(CC2=CC=CC=C2)CCO1[7]
Two-Dimensional Structure and Atom Numbering

The following diagram illustrates the 2D chemical structure with standard IUPAC numbering for the morpholine ring.

Caption: 2D structure of this compound.

Part 3: Conformational Analysis

The molecule's three-dimensional shape is dictated by the interplay between the inherent preference of the morpholine ring for a chair conformation and the steric demands of its two bulky substituents: the N-benzyl group at position 4 and the hydroxymethyl group at position 2.

The Chair Conformation Equilibrium

The morpholine ring undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature, where one chair conformer converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted ring, these two chair conformations are typically not equal in energy. The equilibrium will heavily favor the conformer that minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions, where axial substituents on carbons 1, 3, and 5 crowd each other in space.

Influence of Substituents and the Predicted Low-Energy Conformer
  • N-Benzyl Group: The benzyl group is sterically demanding. Placing it in an axial position would introduce severe steric clashes with the axial hydrogens at C-3 and C-5. Therefore, the N-benzyl group has an overwhelming preference for the equatorial position .

  • Hydroxymethyl Group: Similarly, the hydroxymethyl group at C-2 is larger than a hydrogen atom. Placing it in an axial position would create unfavorable 1,3-diaxial interactions with the axial hydrogen at C-6 and potentially interact with the lone pair or benzyl group on the nitrogen. Consequently, the hydroxymethyl group also strongly prefers the equatorial position .

Caption: Chair-chair interconversion of this compound.

Quantitative Conformational Data (Predicted)

The following table summarizes the predicted key interactions and relative energy. Actual values would be determined experimentally or computationally.

ConformerN-Benzyl PositionC-Hydroxymethyl PositionKey Steric InteractionsRelative Energy (Predicted)
A (Favored) EquatorialEquatorialMinimal gauche interactions0 kcal/mol (Reference)
B (Disfavored) AxialAxialSevere 1,3-diaxial clashesHigh (> 5 kcal/mol)

Part 4: Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling is required for a complete and validated understanding of a molecule's conformation. As a senior application scientist, my recommendation is to never rely on a single technique but to use them synergistically, where the results of one method validate and inform the others.

X-ray Crystallography: The Definitive Solid-State View

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous, high-resolution map of electron density within a crystal lattice.[9] This allows for the precise determination of bond lengths, bond angles, and torsional angles, effectively yielding a static "snapshot" of the molecule's preferred conformation in the solid state.[10] This is the gold standard for structural determination, against which solution-state and computational data are often benchmarked. The primary challenge, and the rate-limiting step, is growing a single, diffraction-quality crystal.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Employ slow evaporation, vapor diffusion with an anti-solvent (e.g., hexane), or slow cooling to induce the formation of single crystals. The goal is slow, ordered precipitation.[9]

  • Crystal Mounting & Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction patterns from all possible orientations.[10]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell dimensions and space group symmetry.

    • Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor (residual factor).

Caption: Standard workflow for single-crystal X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

Expertise & Causality: Unlike the static solid-state picture from X-ray, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecule's structure and dynamic conformational equilibrium in solution.[11][12] For conformational analysis, two key parameters are exploited:

  • Scalar (J) Coupling: The coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, described by the Karplus relationship. By measuring these constants, we can infer the geometry of the ring.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in proximity (< 5 Å), regardless of whether they are bonded. Observing an NOE between two protons provides direct evidence of their spatial closeness, which is critical for distinguishing axial vs. equatorial positions.

Experimental Protocol: 2D NMR for Conformational Assignment

  • Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all unique resonances and their chemical shifts.

  • COSY (Correlation Spectroscopy) Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton scalar coupling networks and confirm which protons are on adjacent carbons.

  • NOESY/ROESY (NOE Spectroscopy) Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can affect NOE signals.

    • Analysis: Look for key cross-peaks. For the predicted di-equatorial conformer, we would expect to see strong NOEs between the axial protons (e.g., H2-ax, H6-ax, H3-ax, H5-ax) as they are in 1,3-diaxial relationships and spatially close. Conversely, we would see NOEs between equatorial and axial protons on the same carbon (geminal) and between adjacent axial-equatorial pairs. The absence of NOEs between, for example, the C2-substituent protons and the H6-axial proton would support an equatorial assignment for the substituent.

  • Data Integration: Correlate the coupling constants (from high-resolution 1D ¹H) and the NOE data to build a self-consistent 3D model of the dominant solution-state conformation.

Computational Chemistry: Mapping the Energetic Landscape

Expertise & Causality: Computational modeling provides a powerful in silico method to explore the entire conformational space of a molecule.[13] By calculating the potential energy of various conformers, we can predict their relative stabilities and populations, providing a theoretical foundation that complements experimental findings.[14] The choice of computational method (level of theory and basis set) is critical for accuracy and must be sufficient to capture the subtle electronic and steric effects that govern conformational preference.

Protocol: Conformational Search and Energy Calculation

  • Initial Structure Generation: Build a 3D model of this compound.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an MMFF94 force field) to identify a broad range of possible low-energy conformers (chair, boat, twist-boat, etc.).

  • Geometry Optimization and Energy Calculation:

    • Take the lowest-energy conformers from the initial search and perform full geometry optimization using a more robust quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • This step refines the geometry of each conformer to find its true energy minimum on the potential energy surface.

  • Frequency Analysis:

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state. This is a critical self-validating step in any computational study.

  • Analysis: Compare the final, zero-point corrected energies of all stable conformers. The structure with the lowest energy is the predicted global minimum. The relative populations can be calculated using the Boltzmann distribution equation.

Caption: Workflow for in silico conformational analysis.

Part 5: Significance in Drug Development: The Case of Aprepitant

The conformational rigidity and defined stereochemistry of this compound are precisely why it is a valuable chiral building block. In the synthesis of the antiemetic drug Aprepitant, the (S)-enantiomer is used to establish a critical stereocenter.[1] The molecule's locked di-equatorial conformation ensures that subsequent synthetic transformations proceed with high stereocontrol. Furthermore, the resulting morpholine core in the final drug product orients its substituents in a precise three-dimensional arrangement, which is essential for high-affinity and selective binding to the NK1 receptor target.[1] This demonstrates a direct link between the fundamental conformational analysis of a building block and the efficacy of a final pharmaceutical agent.

Conclusion

The molecular structure of this compound is defined by a morpholine ring in a stable chair conformation. Its conformational landscape is overwhelmingly dominated by a single di-equatorial conformer, which minimizes the steric strain imposed by the bulky N-benzyl and C2-hydroxymethyl substituents. A comprehensive understanding of this structure requires a synergistic application of X-ray crystallography for solid-state definition, NMR spectroscopy for solution-state dynamics, and computational chemistry for a theoretical energetic framework. This detailed structural knowledge is not merely academic; it is fundamental to the molecule's application as a chiral synthon in the development of complex, stereochemically-defined therapeutics.

References

  • Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.
  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.
  • Kim, D., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2238-2253.
  • Gverzdys, T., et al. (2023). Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. Pharmacology Research & Perspectives.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • ResearchGate. (n.d.). A view of compound 6 showing chair conformation in the morpholine ring.
  • ResearchGate. (n.d.). Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure.
  • PubMed. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • Acros Pharmatech. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Ivy Fine Chemicals. (n.d.). ((R)-4-benzylmorpholin-2-yl)methanol.
  • National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2999.
  • Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies, 7(2), 85-95.
  • National Center for Biotechnology Information. (n.d.). x Ray crystallography. Journal of Clinical Pathology.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • University Course Material. (n.d.). Conformational Analysis.
  • PubChem. (n.d.). (4-Benzylmorpholin-3-yl)methanol. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Helvetica Chimica Acta. (2007). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Helvetica Chimica Acta, 90(7), 1349-1366.
  • Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (n.d.). Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy.

Sources

An In-Depth Technical Guide to the Discovery and History of Benzylmorpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylmorpholine scaffold represents a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, synthesis, and pharmacological applications of benzylmorpholine compounds. From their conceptual emergence as valuable central nervous system (CNS) active agents to their current standing in targeted therapies, this document traces the evolution of this critical pharmacophore. Detailed synthetic protocols, mechanistic insights, and a survey of their broad therapeutic potential are presented to serve as a vital resource for researchers and professionals in the field of drug discovery and development. The inherent physicochemical advantages conferred by the benzylmorpholine moiety, such as enhanced metabolic stability and blood-brain barrier permeability, are discussed in the context of rational drug design.

Introduction: The Benzylmorpholine Core - A Privileged Scaffold in Medicinal Chemistry

The benzylmorpholine nucleus, characterized by a benzyl group attached to a morpholine ring, is a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutics. The morpholine ring itself, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to molecules, including improved aqueous solubility, metabolic stability, and a higher likelihood of penetrating the blood-brain barrier (BBB).[2][3] The addition of a benzyl group introduces a key lipophilic and aromatic component, allowing for a wide range of interactions with biological targets through π-stacking, hydrophobic, and van der Waals forces.

This guide will delve into the historical origins of benzylmorpholine compounds, tracing their lineage from the broader class of morpholine-containing drugs. It will then provide a detailed examination of the synthetic methodologies that have evolved for their preparation, offering step-by-step protocols for key reactions. Finally, the extensive pharmacological landscape of benzylmorpholine derivatives will be explored, highlighting their impact on various therapeutic areas.

Historical Perspective: From Morpholine's Rise to the Benzyl Subclass

The journey of benzylmorpholine compounds is intrinsically linked to the broader history of morpholine in medicinal chemistry. The therapeutic potential of morpholine-containing structures first gained significant attention in the mid-20th century, particularly in the realm of CNS disorders.[4] One of the earliest marketed drugs containing a morpholine scaffold was Phenmetrazine (Preludin), introduced in the 1950s as an anorectic with stimulant properties.[5] This early success story underscored the potential of the morpholine ring to yield CNS-active agents.

While a definitive "discovery" of the first benzylmorpholine compound is not clearly documented in a singular event, its emergence can be seen as a logical progression in structure-activity relationship (SAR) studies of morpholine-based compounds. The synthesis of 3-benzhydrylmorpholine, a compound with stimulant and anorectic effects related to phenmetrazine, was developed by American Home Products in the 1950s, indicating an early interest in bulky aromatic substitutions on the morpholine core.[5] The synthesis of 3-benzylmorpholine was also patented during this era.[6]

The true ascent of the benzylmorpholine scaffold, however, began with the rational design of selective neurotransmitter reuptake inhibitors. The development of drugs like Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), solidified the importance of the benzylmorpholine moiety in modern drug design.[7] Reboxetine's clinical use for the treatment of depression showcased the ability of this scaffold to produce potent and selective CNS-active drugs.[8]

Synthesis of the Benzylmorpholine Core: Key Methodologies

The construction of the benzylmorpholine scaffold can be broadly categorized into two main approaches: N-benzylation of a pre-formed morpholine ring and the cyclization of precursors that already contain the benzyl group. The two most prevalent and versatile methods are N-alkylation and reductive amination.

N-Alkylation of Morpholine

Direct N-alkylation is a straightforward and widely used method for the synthesis of N-benzylmorpholine. This reaction typically involves the nucleophilic attack of the morpholine nitrogen on a benzyl halide (e.g., benzyl bromide or benzyl chloride).

General Reaction Scheme:

N_Alkylation cluster_reactants Reactants cluster_product Product morpholine Morpholine N_benzylmorpholine N-Benzylmorpholine morpholine->N_benzylmorpholine + benzyl_halide Benzyl Halide (X = Br, Cl) base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., Acetonitrile, DMF) cluster_reactants cluster_reactants cluster_product cluster_product cluster_reactants->cluster_product Heat

Figure 1. General workflow for the N-alkylation of morpholine.

Experimental Protocol: Synthesis of 4-Benzylmorpholine via N-Alkylation [9]

  • Materials:

    • Morpholine (0.06 mol)

    • Pentyl bromide (0.06 mol, this protocol uses pentyl bromide, but the same principle applies to benzyl bromide)

    • Potassium carbonate (K₂CO₃) (0.06 mol)

    • Ethanol (as solvent)

    • Chloroform for extraction

    • Water

  • Procedure:

    • To a 50 ml round-bottom flask, add morpholine (0.06 mol).

    • Add ethanol as the solvent, followed by potassium carbonate (0.06 mol) and then benzyl bromide (0.06 mol).

    • Heat the reaction mixture under reflux with magnetic stirring for 1–9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, evaporate the solvent.

    • Dissolve the remaining potassium carbonate in water and extract the product with chloroform.

    • Evaporate the chloroform and dry the residue under vacuum to obtain N-benzylmorpholine.

  • Causality and Insights:

    • The use of a base like potassium carbonate is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

    • The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the morpholine.

    • Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.

Reductive Amination

Reductive amination is another powerful and versatile method for preparing N-benzylmorpholine. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of morpholine with benzaldehyde, which is then reduced in situ to the corresponding amine.

General Reaction Scheme:

Reductive_Amination cluster_intermediate Intermediate cluster_product Product morpholine Morpholine iminium_ion Iminium Ion (in situ) morpholine->iminium_ion + benzaldehyde Benzaldehyde reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) N_benzylmorpholine N-Benzylmorpholine iminium_ion->N_benzylmorpholine + Reducing Agent cluster_reactants cluster_reactants cluster_intermediate cluster_intermediate cluster_reactants->cluster_intermediate cluster_product cluster_product cluster_intermediate->cluster_product

Figure 2. General workflow for the reductive amination of morpholine with benzaldehyde.

Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination [10]

  • Materials:

    • Morpholine

    • Benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Acetic acid

    • Solvent (e.g., Methanol)

  • Procedure:

    • Dissolve morpholine and benzaldehyde in the chosen solvent in a reaction flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium borohydride in the same solvent. The addition of acetic acid can be done concurrently or after the initial mixing to facilitate the reduction.

    • Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzylmorpholine.

  • Causality and Insights:

    • The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the starting aldehyde.[10]

    • The pH of the reaction is important. Slightly acidic conditions favor the formation of the iminium ion, but strongly acidic conditions can protonate the morpholine, inhibiting the initial reaction.

    • This method is particularly useful for synthesizing derivatives with substitutions on the benzyl ring by simply using the corresponding substituted benzaldehyde.

Table 1: Comparison of N-Alkylation and Reductive Amination for N-Benzylmorpholine Synthesis

FeatureN-Alkylation with Benzyl HalidesReductive Amination
Starting Materials Morpholine, Benzyl HalideMorpholine, Benzaldehyde
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Byproducts Halide saltsBorate salts, water
Advantages Simple procedure, readily available starting materials.One-pot reaction, good functional group tolerance, avoids handling lachrymatory benzyl halides.
Disadvantages Benzyl halides can be lachrymatory and toxic. Potential for over-alkylation with primary amines.Requires careful control of pH and reducing agent.
Typical Yields Generally high.Often high (can be >90%).[11]

Pharmacological Significance and Therapeutic Applications

The benzylmorpholine scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating its versatility in interacting with a wide range of biological targets.

Central Nervous System (CNS) Disorders

The inherent ability of the morpholine ring to improve BBB permeability has made the benzylmorpholine scaffold particularly valuable in the development of CNS-active drugs.[2][3]

  • Norepinephrine Reuptake Inhibitors (NRIs): The most prominent example is Reboxetine , a selective NRI used as an antidepressant.[7] Reboxetine acts by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[12][13] This enhances noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effects.[14] The specific stereochemistry of reboxetine is crucial for its activity, with the (S,S)-enantiomer being the more potent inhibitor of NET.[8]

    Reboxetine_MOA Reboxetine Reboxetine (Benzylmorpholine derivative) NET Norepinephrine Transporter (NET) Reboxetine->NET Binds to and inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates NE_synapse Increased Norepinephrine in Synaptic Cleft NE_reuptake->NE_synapse Blocks Postsynaptic_receptors Postsynaptic Adrenergic Receptor Activation NE_synapse->Postsynaptic_receptors Leads to Therapeutic_effect Antidepressant Effect Postsynaptic_receptors->Therapeutic_effect Results in

    Figure 3. Mechanism of action of Reboxetine.

  • Dopamine Receptor Modulators: Research has also explored benzylmorpholine derivatives as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[15][16] The benzylmorpholine scaffold can be modified to achieve selectivity for different dopamine receptor subtypes.

Oncology

In recent years, benzylmorpholine derivatives have emerged as promising candidates in cancer therapy, particularly as inhibitors of key enzymes involved in cancer cell proliferation and survival.

  • EZH2 Inhibitors: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers.[14] Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[14] These compounds typically work by competing with the cofactor S-adenosylmethionine (SAM) in the EZH2 active site, thereby preventing the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification that promotes cancer cell growth.

    Table 2: Antiproliferative Activity of Benzomorpholine-based EZH2 Inhibitors [14]

    CompoundA549 IC₅₀ (µM)NCI-H1975 IC₅₀ (µM)
    6y 1.11.1

    Note: IC₅₀ is the half-maximal inhibitory concentration.

  • Kinase Inhibitors: The benzylmorpholine scaffold has been incorporated into the design of various kinase inhibitors.[17] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzylmorpholine moiety can be tailored to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.

Immunology and Inflammatory Diseases
  • RORγt Agonists: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are involved in autoimmune and inflammatory diseases.[12] Benzomorpholine derivatives have been identified as potent RORγt agonists.[12] By modulating the activity of RORγt, these compounds have the potential to treat a range of autoimmune conditions.

    Table 3: Activity of Benzomorpholine-based RORγt Agonists [12]

    CompoundRORγt EC₅₀ (nM)Max. Activation (%)
    9g 7.5 ± 0.6105.8

    Note: EC₅₀ is the half-maximal effective concentration.

Future Directions and Conclusion

The benzylmorpholine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its favorable physicochemical properties, coupled with the vast potential for chemical modification, ensure its continued relevance in the pursuit of novel therapeutics. Future research is likely to focus on several key areas:

  • Scaffold Diversification: The exploration of novel substitutions on both the benzyl and morpholine rings to fine-tune activity and selectivity for specific biological targets.

  • Chiral Synthesis: The development of more efficient and scalable stereoselective synthetic routes to access enantiomerically pure benzylmorpholine derivatives, which is often critical for pharmacological activity.

  • New Therapeutic Targets: The application of the benzylmorpholine scaffold in the design of ligands for a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes.

  • Targeted Drug Delivery: The incorporation of the benzylmorpholine moiety into targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle-based therapies, to enhance efficacy and reduce off-target effects.

References

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (URL: [Link])
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed, (URL: [Link])
  • Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. PubMed, (URL: [Link])
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, (URL: [Link])
  • Reboxetine: the first selective noradrenaline re-uptake inhibitor. PubMed, (URL: [Link])
  • 3-Benzhydrylmorpholine. Wikipedia, (URL: [Link])
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, (URL: [Link])
  • 3-Benzyl-morpholine. ChemBK, (URL: [Link])
  • Synthetic RORγt agonists regulate multiple pathways to enhance antitumor immunity. National Institutes of Health (NIH), (URL: [Link])
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central, (URL: [Link])
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PubMed Central, (URL: [Link])
  • Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. CoLab, (URL: )
  • Method for producing 4-(piperidin-4-yl)morpholine.
  • Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. PubMed, (URL: [Link])
  • Synthetic RORγt Agonists Enhance Protective Immunity. PubMed Central, (URL: [Link])
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PubMed Central, (URL: [Link])
  • The IC 50 values, K i constants and inhibition types determined for...
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar, (URL: [Link])
  • Benzyl morpholine derivatives.
  • Morpholines. Synthesis and Biological Activity.
  • An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar, (URL: [Link])
  • Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central, (URL: [Link])
  • [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L)
  • Design and synthesis of (E)-1,2-diphenylethene-based EZH2 inhibitors. PubMed, (URL: [Link])
  • Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. PubMed, (URL: [Link])
  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed, (URL: [Link])
  • 3-Benzyl-morpholine hydrochloride. ChemBK, (URL: [Link])
  • Percentage of inhibition and IC50 values reported for BTK inhibitors.
  • 4-Benzylmorpholine. PubChem, (URL: [Link])
  • 2-Benzylmorpholine. PubChem, (URL: [Link])
  • Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central, (URL: [Link])
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv, (URL: [Link])
  • Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing, (URL: [Link])
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central, (URL: [Link])
  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI, (URL: [Link])
  • Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor. Beilstein Journals, (URL: [Link])
  • History of CNS drug development. Cambridge University Press, (URL: [Link])
  • Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central, (URL: [Link])

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(4-benzylmorpholin-2-yl)methanol, a substituted morpholine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability in drug candidates.[1] The presence of the N-benzyl group and the hydroxymethyl substituent at the C-2 position introduces specific stereochemical and electronic features that are critical to its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing everything from formulation and dosage to bioavailability and in vivo efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not only a summary of known and predicted properties but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Molecular Identity and Structural Features

This compound possesses a chiral center at the C-2 position of the morpholine ring, meaning it can exist as a racemic mixture or as individual enantiomers. The structural features—a tertiary amine, a primary alcohol, and an aromatic ring—dictate its chemical behavior and physical properties.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
CAS Number 40987-24-4 (racemate)[2]
IUPAC Name This compound[2]

Predicted and Expected Physicochemical Properties

PropertyPredicted/Expected ValueBasis of Prediction/Analogs
Physical State Colorless to light yellow oil or low melting solidGeneral observation for similar morpholine derivatives.[3]
Melting Point Low melting range; if solid, likely < 100 °C3-Benzylmorpholine has a reported melting point range of -23 to -18°C.[3]
Boiling Point ~303.2 ± 27.0 °C (Predicted)Computational prediction for the (R)-enantiomer.
Density ~1.117 ± 0.06 g/cm³ (Predicted)Computational prediction for the (R)-enantiomer.
Solubility Soluble in methanol, dichloromethane; Sparingly soluble in waterThe (R)-enantiomer is reported to be soluble in dichloromethane and methanol. The morpholine ring and hydroxyl group suggest some water solubility.[1]
pKa (Conjugate Acid) ~7.5 - 8.5The pKa of the conjugate acid of morpholine is 8.33. The N-benzyl group is expected to slightly decrease the basicity.
LogP 1.5 - 2.5 (Calculated)4-Benzylmorpholine has a calculated XLogP3 of 1.6.[4] The additional hydroxyl group will likely slightly decrease the lipophilicity.

Thermal Stability Analysis

Understanding the thermal stability of a compound is critical for determining appropriate storage conditions, assessing its shelf-life, and identifying potential degradation pathways. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[5] For this compound, DSC is crucial for confirming its physical state at room temperature and assessing its purity. A sharp melting endotherm would indicate a crystalline solid with high purity, whereas a broad melting range might suggest the presence of impurities.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents.[6] For this compound, a TGA scan would be expected to show a single-step decomposition at elevated temperatures, indicative of the molecule's overall thermal stability.

Experimental Protocol: Thermal Analysis

Objective: To determine the melting point, purity, and decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • DSC Analysis:

    • Equilibrate the DSC instrument at 25 °C.

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Equilibrate the TGA instrument at 25 °C.

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Record the mass loss as a function of temperature.

Data Interpretation:

  • DSC: The peak of the endotherm corresponds to the melting point. The onset of the peak can also be reported. The sharpness of the peak is an indicator of purity.

  • TGA: The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh Weigh 3-5 mg of This compound dsc_pan Place in Aluminum Pan weigh->dsc_pan tga_pan Place in Ceramic Pan weigh->tga_pan dsc_run Heat at 10°C/min to 300°C (Nitrogen Atmosphere) dsc_pan->dsc_run dsc_data Record Heat Flow vs. Temp dsc_run->dsc_data melting_point Melting Point dsc_data->melting_point purity_assessment Purity Assessment dsc_data->purity_assessment tga_run Heat at 10°C/min to 500°C (Nitrogen Atmosphere) tga_pan->tga_run tga_data Record Mass Loss vs. Temp tga_run->tga_data decomposition_temp Decomposition Temp. tga_data->decomposition_temp

Caption: Workflow for Thermal Analysis of this compound.

Structural and Purity Characterization

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[8][9] For this compound, ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

  • Morpholine Ring Protons: A series of multiplets between 2.0 and 4.0 ppm. The protons on carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.

  • Hydroxymethyl Protons: A doublet or multiplet around 3.5-3.8 ppm.

  • Benzyl Protons: A singlet or AB quartet around 3.5 ppm for the two benzylic protons.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals between 127 and 138 ppm.

  • Morpholine Ring Carbons: Signals in the range of 50-75 ppm.

  • Hydroxymethyl Carbon: A signal around 65 ppm.

  • Benzyl Carbon: A signal around 60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[10] Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrum:

  • Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 208.2.

  • Major Fragments: Fragmentation is likely to occur via cleavage of the benzyl group (loss of 91 Da) or the hydroxymethyl group (loss of 31 Da).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds.[11] A reversed-phase HPLC method is suitable for this compound.

Experimental Protocol: Structural and Purity Analysis

Objective: To confirm the structure and determine the purity of this compound.

Methodology:

  • NMR Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • NMR Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • MS Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • MS Analysis: Infuse the sample solution into an ESI-MS instrument and acquire the mass spectrum in positive ion mode.

  • HPLC Sample Preparation: Prepare a 1 mg/mL solution of the sample in a mixture of acetonitrile and water.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Data Interpretation:

  • NMR: Compare the observed chemical shifts and coupling constants with the expected values to confirm the structure.

  • MS: Confirm the molecular weight from the parent ion and analyze the fragmentation pattern.

  • HPLC: Purity is calculated based on the area percentage of the main peak in the chromatogram.

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC Analysis sample This compound nmr_prep Dissolve in CDCl₃ sample->nmr_prep ms_prep Dissolve in Methanol sample->ms_prep hplc_prep Dissolve in Acetonitrile/Water sample->hplc_prep nmr_run Acquire ¹H, ¹³C, 2D Spectra nmr_prep->nmr_run nmr_data Chemical Shifts, Coupling Constants nmr_run->nmr_data struct_confirm Structural Confirmation nmr_data->struct_confirm ms_run ESI-MS Analysis ms_prep->ms_run ms_data m/z of Parent & Fragment Ions ms_run->ms_data mw_confirm Molecular Weight Confirmation ms_data->mw_confirm hplc_run Reversed-Phase Chromatography hplc_prep->hplc_run hplc_data Chromatogram (Peak Area) hplc_run->hplc_data purity Purity Determination hplc_data->purity

Caption: Workflow for Structural and Purity Characterization.

Ionization and Lipophilicity

The ionization constant (pKa) and the partition coefficient (LogP) are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

pKa Determination

The pKa value indicates the strength of an acid or base. For this compound, the morpholine nitrogen is basic. The pKa of its conjugate acid will determine the extent of ionization at physiological pH. Potentiometric titration is a reliable method for pKa determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the sample in water or a suitable co-solvent system if solubility is low.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Acidify the sample solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution with standardized 0.1 M NaOH, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The traditional shake-flask method using n-octanol and water is a standard approach.

Experimental Protocol: LogP Determination by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning:

    • Dissolve a known amount of the sample in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to reach equilibrium.

    • Centrifuge to separate the layers.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP = log₁₀([Concentration in octanol] / [Concentration in water]).

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. By following the detailed experimental protocols and utilizing the provided expected values as a benchmark, researchers can efficiently and accurately determine the key parameters necessary for advancing this compound in the drug development pipeline. The integration of thermal analysis, spectroscopy, chromatography, and physical property measurements ensures a holistic understanding of this promising molecule, paving the way for its rational development into a potential therapeutic agent.

References

  • PubChem. N-Benzoylmorpholine. [Link].
  • Rousselin, Y., & Clavel, A. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Králová, K., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Supporting Materials for a scientific public
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Google Patents. (2007).
  • PubChem. 4-Benzylmorpholine. [Link].
  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • The Merck Index. Morpholine.
  • METTLER TOLEDO.
  • PubChem. 2-Benzylmorpholine. [Link].
  • Kostiainen, R., et al. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • ChemBK. 3-Benzyl-morpholine. [Link].
  • ResearchGate.
  • NC St
  • TA Instruments. (2024).
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
  • ResearchGate. (a)
  • MDPI. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies.
  • Wermuth, C. G. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
  • ACG Publications.
  • ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values...
  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • University of the Witwatersrand.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Chapman University Digital Commons. (2024).
  • Matrix Fine Chemicals. This compound | CAS 40987-24-4. [Link].

Sources

A Technical Guide to the Spectroscopic Characterization of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-benzylmorpholin-2-yl)methanol is a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis, serving as a versatile chiral building block.[1][2] Accurate structural confirmation and purity assessment are paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating expert insights with detailed experimental protocols, this document serves as a practical reference for researchers, scientists, and drug development professionals. The spectral data presented herein are representative, compiled from established chemical principles and analysis of analogous structures, due to the absence of publicly available experimental spectra for this specific compound.

Introduction and Molecular Structure

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The addition of a benzyl group on the nitrogen and a hydroxymethyl substituent at the C2 position introduces chirality and multiple functional groups, making this compound (Figure 1) a valuable synthetic intermediate.[1][2] Its molecular formula is C₁₂H₁₇NO₂ with a molecular weight of 207.27 g/mol .[3][4]

Thorough spectroscopic analysis is essential to verify the covalent structure, stereochemistry, and purity of the synthesized compound before its use in further applications. This guide details the expected spectroscopic signatures and provides the rationale behind spectral interpretation.

Figure 1: Chemical Structure of this compound (Atom numbering is for NMR assignment purposes only)

(Note: This is a 2D representation. The actual molecule is a chair-like conformation with a stereocenter at C2.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) describes neighboring protons, which is crucial for determining connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.[5]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.[5]

  • Acquisition: Record the spectrum at room temperature. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID) signal, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Data Interpretation and Representative Spectrum: The chiral center at C2 renders the adjacent protons on C3 and the benzylic methylene (C7) diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals that couple to each other.[6]

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Atom #)Rationale & Causality
7.25 - 7.40m5HC9-C13 (Aromatic)Typical range for monosubstituted benzene ring protons.[7]
4.05d (J ≈ 13.2 Hz)1HC7-H (Benzylic)One of two diastereotopic benzylic protons, coupled to its geminal partner.[6][8]
3.88ddd1HC6-HₐAxial proton on C6, adjacent to oxygen, showing geminal and vicinal coupling.
3.70 - 3.80m2HC2-H, C12-HₐComplex multiplet containing the proton on the stereocenter (C2) and one hydroxymethyl proton.
3.65dt1HC6-HₑEquatorial proton on C6, shifted slightly upfield from its axial partner.
3.50d (J ≈ 13.2 Hz)1HC7-H (Benzylic)Second diastereotopic benzylic proton, coupled to its geminal partner.
3.45dd1HC12-HₑSecond hydroxymethyl proton, diastereotopic due to the C2 stereocenter.
2.85ddd1HC3-HₐAxial proton on C3, adjacent to nitrogen.
2.65dt1HC5-HₐAxial proton on C5, adjacent to nitrogen.
2.10 - 2.25m3HC3-Hₑ, C5-Hₑ, OHOverlapping signals for equatorial protons on C3/C5 and the broad, exchangeable alcohol proton.
¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment.

Experimental Protocol:

  • Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Processing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ = 77.16 ppm.[5]

Data Interpretation and Representative Spectrum:

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment (Atom #)Rationale & Causality
137.8C8 (Quaternary)Aromatic carbon attached to the benzylic group.
129.2C9, C13Aromatic CH carbons ortho to the substituent.
128.5C10, C12Aromatic CH carbons meta to the substituent.
127.3C11Aromatic CH carbon para to the substituent.
76.5C2Carbon of the stereocenter, bonded to both oxygen and nitrogen, highly deshielded.
67.0C6Morpholine carbon adjacent to oxygen.
64.8C14 (CH₂OH)Carbon of the primary alcohol.
60.5C7 (Benzylic CH₂)Benzylic carbon, deshielded by the phenyl ring and nitrogen.
54.0C3Morpholine carbon adjacent to nitrogen.
53.8C5Morpholine carbon adjacent to nitrogen, very similar to C3.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation and Representative Spectrum:

Table 3: Representative IR Absorption Bands for this compound

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3450 - 3300Strong, BroadO-H StretchAlcohol (-CH₂O-H )
3100 - 3000MediumC-H StretchAromatic (=C-H )
2950 - 2800StrongC-H StretchAliphatic (-C-H )
1605, 1495, 1450Medium-WeakC=C StretchAromatic Ring
1115StrongC-O StretchEther (C-O-C ) and Alcohol (C-O H)

The most prominent features are the broad O-H stretch confirming the alcohol, and the strong C-O stretch around 1115 cm⁻¹, characteristic of the morpholine ether and the primary alcohol.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a solvent mixture such as methanol/water.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Acquisition: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire the full scan spectrum.

  • Analysis: Identify the m/z value for the molecular ion [M+H]⁺.

Data Interpretation:

  • Molecular Weight: 207.27 g/mol (C₁₂H₁₇NO₂)[3][4]

  • Expected [M+H]⁺: m/z = 208.28

  • Key Fragments: While ESI is a soft technique, some in-source fragmentation can occur. The most likely and diagnostic fragmentation is the cleavage of the benzyl group, leading to the stable tropylium cation at m/z = 91 . Another potential fragment could arise from the loss of the hydroxymethyl group (CH₂OH), resulting in a fragment at m/z = 176.

Integrated Spectroscopic Workflow and Data Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates how the data from each technique are integrated to build a complete and validated molecular profile.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Validation Sample Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS ESI Mass Spectrometry Sample->MS NMR_Data C-H Framework Connectivity Diastereotopicity NMR->NMR_Data IR_Data Functional Groups (-OH, C-O, Aryl) IR->IR_Data MS_Data Molecular Weight (m/z = 208.28 for [M+H]⁺) Key Fragments (m/z = 91) MS->MS_Data Conclusion Validated Structure of This compound NMR_Data->Conclusion Confirms skeleton IR_Data->Conclusion Confirms functional groups MS_Data->Conclusion Confirms mass

Diagram 1: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and reveal subtle stereochemical features like diastereotopicity. FTIR spectroscopy provides rapid confirmation of key functional groups, particularly the alcohol and ether moieties. Finally, ESI mass spectrometry validates the molecular weight. Together, these techniques provide a self-validating system, ensuring the structural integrity and identity of the compound for its intended use in scientific research and development.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • The Royal Society of Chemistry. Supporting Information for RSC Advances.
  • Matrix Fine Chemicals. This compound Product Page.
  • MySkinRecipes. (R)-(4-Benzylmorpholin-2-yl)methanol Product Description.
  • Acros Pharmatech. (R)-(4-Benzylmorpholin-2-yl)methanol.
  • The Royal Society of Chemistry. Supplementary Info for RSC Advances.
  • PubChem. (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol Data.
  • PubChem. (4-phenylmorpholin-2-yl)methanol Data.
  • MySkinRecipes. (R)-(4-Benzylmorpholin-2-yl)methanol (Thai Language Description).
  • Pure Chemistry Scientific Inc. (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives (Alternate Link).
  • The Royal Society of Chemistry. Supplementary Information for Chemical Science.
  • Zhejiang Jiuzhou Chem Co.,Ltd. Product Page for ((R)-4-benzylmorpholin-2-yl)methanol.
  • Semantic Scholar. Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety.
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • SpectraBase. N-benzyl-2,6-dimethyl-4-morpholinecarboxamide 1H NMR.
  • The Royal Society of Chemistry. Electronic Supplementary Information for Green Chemistry.
  • PubMed. Synthesis of N-substituted morpholine nucleoside derivatives.
  • Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons.
  • The Royal Society of Chemistry. Supporting Information for Green Chemistry.
  • Wiley-VCH. Supporting Information for Angewandte Chemie.
  • ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?.
  • The Royal Society of Chemistry. Supporting Information for Catalysis Science & Technology.
  • PubChem. [2-(morpholin-4-yl)phenyl]methanol Data.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and the capacity to cross the blood-brain barrier. This six-membered nitrogen-containing heterocycle is a key pharmacophore in numerous drug classes, ranging from potent analgesics to antipsychotics and anti-inflammatory agents.[2][3] This guide focuses on a specific, yet highly versatile, member of this family: N-phenyl-1-(piperidin-4-yl)methanamine (InChIKey: WQNIKIMRIXHNFF-UHFFFAOYNA-N) and its related compounds. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and discuss its potential as a scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Compound Profile: N-phenyl-1-(piperidin-4-yl)methanamine

N-phenyl-1-(piperidin-4-yl)methanamine serves as a foundational structure for a multitude of derivatives with diverse pharmacological activities. Its basic nitrogen atoms, one within the piperidine ring and another in the aminomethyl side chain, are crucial for its physicochemical properties and interactions with biological targets.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.29 g/mol
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Note: Predicted values are from publicly available chemical databases.

Synthetic Strategies: Building the Piperidine Core

The synthesis of N-phenyl-1-(piperidin-4-yl)methanamine and its derivatives can be achieved through several strategic pathways. A common and efficient approach involves a multi-step sequence starting from commercially available piperidine precursors. The following protocol is a representative synthesis adapted from established methodologies for similar 4-aminomethylpiperidine derivatives.[4]

General Synthetic Pathway

A versatile three-step synthesis provides a reliable route to N-substituted piperidin-4-yl-methanamine derivatives. This method employs a protective group strategy to ensure regioselectivity and allows for diversification at both the piperidine nitrogen and the exocyclic amine.

Synthesis_Pathway Start N-Boc-4-piperidone Intermediate1 tert-butyl 4-((phenylamino)methyl) piperidine-1-carboxylate Start->Intermediate1 Reductive Amination (Aniline, NaBH(OAc)₃) Intermediate2 N-phenyl-1-(piperidin-4-yl)methanamine Intermediate1->Intermediate2 Boc Deprotection (TFA or HCl) Final_Product Target Derivatives Intermediate2->Final_Product N-Alkylation / N-Acylation

Caption: A general synthetic workflow for N-phenyl-1-(piperidin-4-yl)methanamine derivatives.

Experimental Protocol: Synthesis of N-phenyl-1-(piperidin-4-yl)methanamine

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-((phenylamino)methyl)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a 2M aqueous solution of sodium hydroxide to pH > 10.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-phenyl-1-(piperidin-4-yl)methanamine as the free base.

Structure-Activity Relationships (SAR) and Biological Activity

While specific biological data for N-phenyl-1-(piperidin-4-yl)methanamine is not extensively reported in publicly accessible literature, the structure-activity relationships of closely related analogs provide valuable insights into its potential therapeutic applications. The piperidine scaffold is a privileged structure in CNS drug discovery, with derivatives exhibiting a wide range of activities.[2][3]

Analgesic Potential

The 4-aminomethylpiperidine core is a key structural feature in many potent analgesics, particularly those targeting opioid receptors.[2] Studies on a series of 4-aminomethylpiperidine derivatives have demonstrated significant analgesic activity in preclinical models.[2] For instance, certain derivatives show potent inhibition in writhing tests, an effect that can be attenuated by the opioid antagonist naloxone, suggesting an opioid-mediated mechanism of action.[2]

CNS Activity and Receptor Binding

Derivatives of N-phenyl-piperidine are known to interact with a variety of CNS targets, including sigma receptors and dopamine transporters.

  • Sigma Receptors: N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share a similar structural framework, exhibit high affinity for sigma-1 receptors.[5] The affinity and selectivity for sigma-1 versus sigma-2 receptors are influenced by substitutions on the phenyl ring.[5] Generally, electron-withdrawing groups enhance affinity, while electron-donating groups can decrease it.[5] Given that sigma receptor ligands are being investigated for their potential in treating neurodegenerative diseases and pain, N-phenyl-1-(piperidin-4-yl)methanamine represents a valuable scaffold for designing novel sigma receptor modulators.

  • Dopamine Transporter (DAT): The N-phenylpiperidine motif is also found in compounds that target the dopamine transporter.[6] Modifications to the piperidine and phenyl rings can significantly alter binding affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT).[6]

Anti-Inflammatory and Neuroprotective Effects

Recent studies have highlighted the anti-neuroinflammatory potential of N-(alkyl)-4-phenylpiperidines.[3] These compounds have been shown to suppress the production of pro-inflammatory mediators such as IL-6 and TNF-α in microglial cells.[3] The underlying mechanism may involve the modulation of the NF-κB signaling pathway.[3] This suggests that derivatives of N-phenyl-1-(piperidin-4-yl)methanamine could be explored for the treatment of neurodegenerative disorders with a neuroinflammatory component.

Experimental Workflows for Biological Evaluation

The biological characterization of N-phenyl-1-(piperidin-4-yl)methanamine and its analogs involves a tiered approach, starting with in vitro assays to determine target engagement and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

In_Vitro_Workflow Start Compound Library Binding_Assay Radioligand Binding Assays (e.g., Sigma, Opioid, DAT) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Binding_Assay->Functional_Assay Determine Ki Cell_Based_Assay Cell-Based Assays (e.g., Cytokine Release, Neuroprotection) Functional_Assay->Cell_Based_Assay Determine EC50/IC50 ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox Lead_Candidate Lead Candidate Identification ADME_Tox->Lead_Candidate

Caption: A typical in vitro workflow for the biological evaluation of novel compounds.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compounds for specific receptors (e.g., mu-opioid, sigma-1, DAT).

  • Protocol:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-DAMGO for mu-opioid receptors) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compounds.

  • Example (cAMP Assay for G-protein coupled receptors):

    • Use cells stably expressing the receptor of interest.

    • Treat the cells with the test compound in the presence or absence of a known agonist.

    • Induce cAMP production with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

In Vivo Evaluation

Selected lead candidates with promising in vitro profiles should be advanced to in vivo studies to assess their efficacy in animal models and to determine their pharmacokinetic properties.

1. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds.

  • Protocol:

    • Administer the compound to rodents (e.g., rats or mice) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[7]

2. Efficacy Studies (Example: Analgesia):

  • Objective: To evaluate the analgesic efficacy of the compounds in animal models of pain.

  • Model (Tail-flick test):

    • Administer the test compound to mice or rats.

    • At specified time points, apply a noxious heat stimulus to the tail.

    • Measure the latency to tail withdrawal.

    • An increase in tail-flick latency indicates an analgesic effect.

Conclusion and Future Directions

N-phenyl-1-(piperidin-4-yl)methanamine and its derivatives represent a rich and versatile chemical space for the discovery of novel therapeutics. The inherent drug-like properties of the piperidine scaffold, combined with the synthetic tractability of this class of compounds, make them highly attractive for medicinal chemistry campaigns. Future research should focus on the systematic exploration of the structure-activity relationships of this core structure to develop potent and selective modulators of CNS targets. A deeper understanding of their mechanism of action, guided by robust in vitro and in vivo pharmacological profiling, will be crucial for translating these promising scaffolds into clinically effective drugs for a range of neurological and psychiatric disorders.

References

  • Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Online. (2023-07-25).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
  • US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate.
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed.
  • N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists - PubMed.
  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. (2025-08-06).
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem.
  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate.
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC - PubMed Central.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC - PubMed Central.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30).
  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed.
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed.
  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC - NIH. (2022-04-29).
  • Synthesis and In Vitro Antiproliferative Activity of Diphenyl(piperidin-4- yl)thioamide Methanol Derivatives | Request PDF - ResearchGate.
  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents.
  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents | Request PDF - ResearchGate. (2025-08-06).
  • N-Phenyl-4-piperidinamine - the NIST WebBook.
  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. (2022-10-12).
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021-05-26).
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of 2-(4- Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) - Recipharm. (2016-09-08).
  • Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed.
  • Novel (4-piperidin-1-yl)-phenyl Sulfonamides as Potent and Selective Human beta(3) Agonists - PubMed.
  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed. (2005-02-10).
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed.

Sources

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a multitude of clinically approved drugs is not coincidental but is a direct consequence of its unique and advantageous physicochemical and metabolic properties.[2][3] This guide, intended for researchers and drug development scientists, provides a deep insight into the multifaceted role of the morpholine moiety. We will explore its fundamental properties, analyze its profound impact on pharmacokinetic profiles, dissect its function in key therapeutic areas through structure-activity relationship (SAR) studies, and provide practical synthetic methodologies.

The Physicochemical & Pharmacokinetic Advantage of Morpholine

The utility of the morpholine ring in drug design is rooted in a delicate balance of features that favorably modulate a molecule's properties.[4][5] Unlike its carbocyclic or purely amine-based heterocyclic counterparts, morpholine offers a unique combination of attributes.[6]

1.1. Modulated Basicity and Enhanced Solubility

The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering the morpholine nitrogen significantly less basic (pKa ≈ 8.4-8.7) than analogous amines like piperidine (pKa ≈ 11.2).[1][7] This attenuated basicity is critical. A lower pKa reduces the likelihood of extensive protonation at physiological pH, which can mitigate off-target ionic interactions and improve oral bioavailability. This pKa is also in a range that enhances aqueous solubility, a crucial factor for drug formulation and absorption.[5][[“]]

1.2. Hydrophilicity, Polarity, and Blood-Brain Barrier Permeation

The morpholine ring provides a well-balanced lipophilic-hydrophilic profile.[4] The oxygen atom can act as a hydrogen bond acceptor, improving interactions with aqueous environments and biological targets.[2] This controlled polarity is particularly advantageous for drugs targeting the central nervous system (CNS), where a strict balance between lipophilicity (to cross the blood-brain barrier) and solubility (for systemic circulation) is required.[4][5][9] Numerous CNS-active drugs, including reboxetine and moclobemide, leverage the morpholine scaffold to achieve optimal brain permeability.[4][5]

1.3. Metabolic Stability

The morpholine ring generally exhibits high metabolic stability.[7] It is less prone to oxidation by cytochrome P450 (CYP) enzymes compared to more electron-rich heterocycles.[5] This can lead to improved half-life, reduced patient-to-patient variability, and a more predictable pharmacokinetic profile. For example, the CYP3A4 enzyme is a primary driver for the metabolism of many drugs, and morpholine's inclusion can often create a more robust metabolic profile.[5][7]

Table 1: Comparative Physicochemical Properties

HeterocycleStructurepKa of Conjugate AcidTypical LogP RangeKey Features
Morpholine O(CH₂CH₂)₂NH~8.4 - 8.7-1.0 to -0.5Weak base, H-bond acceptor, good solubility, metabolically stable.[1][7]
Piperidine (CH₂)₅NH~11.2~0.5 to 1.0Strong base, prone to ionic interactions, more lipophilic.[6]
Piperazine NH(CH₂CH₂)₂NH~9.8 (pKa1), ~5.6 (pKa2)-1.5 to -1.0Two basic centers, highly hydrophilic, potential for complex interactions.

Role in Therapeutic Mechanisms and Structure-Activity Relationships (SAR)

The morpholine scaffold is not merely a passive carrier but often plays an active role in binding to biological targets or correctly orienting the pharmacophoric elements of a drug.[3][10]

2.1. Oncology: The Hinge-Binding Motif in Kinase Inhibitors

A prominent role for morpholine is in the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11][12] In many ATP-competitive inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, forming a key interaction with the "hinge" region of the kinase active site.[4]

For instance, in the crystal structure of PI-103 bound to mTOR, the morpholine ring establishes a classic hydrogen bond with the hinge residue Val2240.[4] This interaction is conserved across many PI3K inhibitors.[4] The rest of the morpholine ring can also engage in favorable hydrophobic interactions within the binding pocket.[2]

KinaseBinding

Case Study: ZSTK474 and its Analogs ZSTK474 is a potent pan-Class I PI3K inhibitor containing two morpholine groups. Structure-activity relationship studies have shown that these morpholine moieties are critical for its activity. Replacing even one morpholine group with a piperazine ring leads to a significant (36- to >70-fold) reduction in inhibitory activity against PI3K isoforms.[13] This highlights the specific requirement for the oxygen atom and the ring's overall electronic and steric properties for optimal binding.[13]

Table 2: SAR of Morpholine Replacement in ZSTK474 Analogs (PI3Kα Inhibition)

CompoundKey MoietyPI3Kα IC₅₀ (nM)Fold Change vs. ZSTK474Rationale for Change
ZSTK474 (1)Morpholine5.0-Parent compound, optimal binding.[13]
Analog (2a)Piperazine>180>36x WeakerLoss of H-bond accepting oxygen, increased basicity.[13]
Analog (6a)Ethanolamine9.9~2x WeakerAcyclic analog retains H-bond acceptor but loses conformational rigidity.[13]
Analog (6b)Diethanolamine3.7~1.4x StrongerRetains key interactions with potentially favorable secondary contacts.[13]

2.2. Central Nervous System (CNS) Disorders

In CNS drug discovery, the morpholine ring is used to:

  • Enhance Potency: The oxygen atom can form hydrogen bonds, and the ring can participate in hydrophobic interactions within receptor binding sites.[5]

  • Act as a Scaffold: Its stable chair-like conformation can optimally position other pharmacophoric groups for interaction with a target.[4][5] In the NK1 receptor antagonist aprepitant, the morpholine ring acts as a central scaffold, directing three key interacting arms into their correct positions in the receptor.[5]

  • Modulate PK/PD Properties: As discussed, it improves the solubility and brain permeability of the overall structure.[4][14]

Synthetic Methodologies & Protocols

The morpholine ring is a synthetically accessible building block that can be readily incorporated into molecules.[2][3] A variety of synthetic methodologies are available, often involving the cyclization of appropriately substituted diethanolamine precursors.[15]

SynthesisWorkflow

Experimental Protocol: Synthesis of an N-Aryl Morpholine Derivative

This protocol describes a common two-step procedure for synthesizing an N-aryl substituted morpholine.

Causality: The choice of a strong base in Step 2 is critical; it deprotonates the less hindered hydroxyl group, facilitating an intramolecular Williamson ether synthesis (SN2 reaction) to form the cyclic ether. The reaction is driven by the formation of a stable six-membered ring.

Materials:

  • 2-Anilinoethanol

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Synthesis of 2-((2-hydroxyethyl)(phenyl)amino)ethan-1-ol a. To a solution of 2-anilinoethanol (1.0 eq) in a suitable solvent, add 2-chloroethanol (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq). b. Heat the reaction mixture at 80°C for 12-18 hours, monitoring by TLC or LC-MS. c. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethanolamine intermediate.

  • Step 2: Cyclization to 4-phenylmorpholine a. Carefully add concentrated sulfuric acid (2.0 eq) to the crude intermediate from Step 1 at 0°C. b. Heat the mixture to 140-160°C and maintain for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS). c. Cool the reaction mixture and carefully pour it onto crushed ice. d. Basify the aqueous solution to pH > 10 with a strong base (e.g., 50% NaOH solution). e. Extract the product with diethyl ether (3x). f. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography or distillation to afford the pure 4-phenylmorpholine.

Bioisosteric Replacement Strategies

In drug optimization, the morpholine ring is often used as a bioisostere for other cyclic amines like piperazine or piperidine to reduce basicity and improve metabolic stability.[7] Conversely, when the morpholine itself presents a metabolic liability or when exploring new chemical space, it can be replaced by other bioisosteres.

  • Bridged Morpholines: Introducing an ethylene bridge between positions 3 and 5 can decrease lipophilicity and enhance selectivity for certain targets, such as mTOR, by accessing deeper pockets in the active site.[4][12]

  • Spirocyclic and Fused Analogs: Spiro-oxetanes or other fused ring systems can serve as morpholine bioisosteres, introducing greater three-dimensionality (sp³ character) into the molecule, which can lead to improved solubility and reduced planarity.[16][17]

  • Thiomorpholine: Replacing the oxygen with sulfur creates thiomorpholine, which alters the electronics, hydrogen bonding capacity, and lipophilicity of the scaffold, offering another avenue for property modulation.[18]

Bioisosteres

Conclusion and Future Outlook

The morpholine scaffold is a testament to the power of a well-calibrated set of physicochemical properties. Its ability to confer aqueous solubility, metabolic stability, favorable pKa, and crucial hydrogen bonding interactions makes it an invaluable tool for medicinal chemists.[10] It serves as a versatile building block, a pharmacokinetic modulator, and a key pharmacophoric element across a wide range of therapeutic areas, from oncology to CNS disorders.[9] Future innovations will likely focus on novel substituted and constrained analogs, such as bridged and spirocyclic morpholines, to achieve even greater target selectivity and further refine drug-like properties.[12][19] The continued prevalence of this "privileged" scaffold in next-generation therapeutics is all but assured.

References

  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Morpholine. Wikipedia.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Morpholine Bioisosteres for Drug Design. Enamine.

Sources

(4-Benzylmorpholin-2-yl)methanol literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Benzylmorpholin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a chiral organic compound featuring a morpholine scaffold, a key structural motif in medicinal chemistry. The morpholine ring is recognized as a "privileged structure" due to its favorable physicochemical, biological, and metabolic properties.[1] It is a versatile and readily accessible building block incorporated into numerous approved and experimental drugs.[1] The presence of a benzyl group on the nitrogen and a hydroxymethyl group at the 2-position, along with its chirality, makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in drug development, with a focus on its role as a key precursor for neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of this compound are not extensively published, its basic properties can be summarized as follows:

PropertyValueSource
CAS Number 40987-24-4[2][3]
Molecular Formula C₁₂H₁₇NO₂[2][3]
Molecular Weight 207.27 g/mol [2]
Appearance Colorless to light yellow viscous liquidMySkinRecipes
Storage Room temperature, dry and sealedMySkinRecipes

Note: "MySkinRecipes" is a commercial supplier and is not a peer-reviewed scientific source.

The chiral nature of this molecule means it exists as two enantiomers, (R)-(4-benzylmorpholin-2-yl)methanol and (S)-(4-benzylmorpholin-2-yl)methanol. The specific stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers often exhibit distinct biological activities.

Synthesis of this compound

A specific, detailed, and publicly available synthesis of this compound from simple achiral precursors is not extensively documented in the readily available scientific literature. However, based on general methods for the asymmetric synthesis of 2-substituted chiral morpholines, a plausible synthetic route can be proposed. One of the most effective modern methods for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines.[4][5][6]

Proposed Asymmetric Synthesis Pathway

A likely synthetic strategy would involve the initial construction of a dehydromorpholine precursor followed by a chiral reduction to establish the stereocenter at the 2-position.

Step 1: Synthesis of the Dehydromorpholine Precursor

This would likely involve the condensation of N-benzylethanolamine with an appropriate three-carbon aldehyde equivalent, followed by cyclization and elimination to form the unsaturated morpholine ring.

Step 2: Asymmetric Hydrogenation

The key step to introduce chirality is the asymmetric hydrogenation of the dehydromorpholine intermediate. This reaction is often catalyzed by a rhodium complex with a chiral bisphosphine ligand.[4][7]

dot

Caption: Proposed asymmetric synthesis of this compound.

Derivatization and Further Synthetic Applications

The primary hydroxyl group of this compound is a key functional handle for further synthetic transformations. Its derivatization is crucial for its use as a building block in the synthesis of more complex molecules.

Tosylation of the Primary Alcohol

Converting the alcohol to a tosylate is a highly effective method for transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.[8]

Experimental Protocol: Tosylation of (S)-(4-benzylmorpholin-2-yl)methanol [8]

  • Dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

O-Alkylation

Direct O-alkylation of the hydroxyl group is another important derivatization strategy.

Experimental Protocol: O-Alkylation of (S)-(4-benzylmorpholin-2-yl)methanol [9]

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF and cool to 0 °C.

  • Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkylating agent (e.g., 2-ethoxybenzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up involves partitioning the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing, drying, and concentration.

  • The crude product can be purified by column chromatography on silica gel.

dot

Sources

Chiral (4-benzylmorpholin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of chiral (4-benzylmorpholin-2-yl)methanol, a key building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, and critical applications in the development of neurologically active pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral synthon.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine moiety is a privileged structure in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and blood-brain barrier permeability. When a stereocenter is introduced, as in this compound, it allows for stereospecific interactions with biological targets. This is a cornerstone of modern drug design, enabling the optimization of efficacy while minimizing off-target effects. The (R)- and (S)-enantiomers of this compound serve as high-value intermediates in the synthesis of a range of therapeutics, particularly those targeting the central nervous system (CNS).

Commercial Availability

Both the racemic and the chiral forms of this compound are commercially available, providing researchers with the flexibility to choose between in-house synthesis or direct procurement based on their specific needs and scale.

Table 1: Commercial Availability of this compound and its Enantiomers

Compound NameEnantiomeric FormCAS NumberRepresentative Suppliers
This compoundRacemic40987-24-4Matrix Fine Chemicals, Santa Cruz Biotechnology
(R)-(4-benzylmorpholin-2-yl)methanol(R)943442-96-4Ivy Fine Chemicals, Pure Chemistry Scientific Inc., Aladdin
(S)-(4-benzylmorpholin-2-yl)methanol(S)132073-82-6Sigma-Aldrich

Synthetic Strategies

The synthesis of this compound can be approached through both racemic and asymmetric routes. The choice of strategy depends on the desired final product and the available starting materials.

Racemic Synthesis

A common and straightforward method for the preparation of racemic this compound involves the reaction of N-benzylethanolamine with epichlorohydrin.[1] This approach, outlined in the workflow below, provides the racemic product which can be used directly or subjected to chiral resolution.

G cluster_0 Racemic Synthesis Workflow A N-Benzylethanolamine C Intermediate Adduct A->C Addition B Epichlorohydrin B->C D Racemic this compound C->D Intramolecular Cyclization (Base-mediated)

Caption: Workflow for the racemic synthesis of this compound.

Protocol 1: Racemic Synthesis of this compound [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve N-benzylethanolamine in an appropriate solvent.

  • Addition: Slowly add epichlorohydrin to the solution. The reaction is typically carried out at a controlled temperature.

  • Intermediate Formation: Stir the mixture to allow for the formation of the intermediate addition product.

  • Cyclization: Add a base (e.g., sodium hydroxide, potassium carbonate) to the reaction mixture to promote intramolecular cyclization.

  • Work-up and Isolation: After the reaction is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by distillation or column chromatography to obtain racemic this compound.

Asymmetric Synthesis

For applications where a single enantiomer is required, asymmetric synthesis is the preferred route. This can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.

A reliable method for the synthesis of the (S)-enantiomer starts from the commercially available (S)-2-(benzyloxymethyl)oxirane. This chiral epoxide undergoes a ring-opening reaction with benzylamine, followed by an intramolecular cyclization to yield the desired product with high enantiomeric purity.

G cluster_1 Asymmetric Synthesis of (S)-enantiomer A (S)-2-(benzyloxymethyl)oxirane C Chiral Intermediate A->C Nucleophilic Ring Opening B Benzylamine B->C D (S)-(4-benzylmorpholin-2-yl)methanol C->D Intramolecular Cyclization

Caption: Asymmetric synthesis of (S)-(4-benzylmorpholin-2-yl)methanol.

Protocol 2: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol

  • Reaction Setup: To a solution of (S)-2-(benzyloxymethyl)oxirane (1.0 eq) in a mixture of isopropanol and water (10:1 v/v), add benzylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-(4-benzylmorpholin-2-yl)methanol as a colorless oil.

A more modern and highly efficient approach to chiral 2-substituted morpholines involves the asymmetric hydrogenation of dehydromorpholine precursors. This method utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity. This strategy is particularly valuable for accessing a variety of chiral morpholine derivatives with excellent optical purity.

Applications in Drug Development

Chiral this compound is a critical intermediate in the synthesis of several important pharmaceuticals. The primary hydroxyl group can be readily derivatized, for instance, through tosylation or etherification, to allow for the introduction of further molecular complexity.

Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

One of the most notable applications is in the synthesis of (S,S)-Reboxetine, an antidepressant that functions as a norepinephrine reuptake inhibitor. The synthesis involves the derivatization of (S)-(4-benzylmorpholin-2-yl)methanol to introduce the second chiral center and the final pharmacophore.

Synthesis of NK1 Receptor Antagonists

The (S)-enantiomer is also a key building block for the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The chiral morpholine core is essential for the high-affinity binding of Aprepitant to the NK1 receptor.

G cluster_2 Application Workflow A Chiral this compound B Derivatization (e.g., Tosylation, Etherification) A->B C Key Chiral Intermediate B->C D Active Pharmaceutical Ingredient (e.g., Reboxetine, Aprepitant) C->D Further Synthetic Steps

Caption: General workflow for the application of chiral this compound in API synthesis.

Conclusion

Chiral this compound is a commercially available and synthetically accessible building block of significant importance to the pharmaceutical industry. Its versatile chemistry and the crucial role of its stereochemistry in determining biological activity make it a valuable tool for medicinal chemists. The synthetic routes outlined in this guide provide a solid foundation for researchers to either procure or synthesize this key intermediate for their drug discovery programs.

References

  • Process for producing 2-hydroxymethylmorpholine salt. WO2010082627A1.

Sources

Methodological & Application

Topic: Synthesis of (4-Benzylmorpholin-2-yl)methanol from 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The morpholine heterocycle is a cornerstone scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and presence in numerous FDA-approved drugs.[1][2] This document provides a comprehensive guide for the synthesis of (4-Benzylmorpholin-2-yl)methanol, a disubstituted morpholine derivative, starting from readily available 1,2-amino alcohol precursors.[3][4] We present a robust and logical three-step synthetic pathway designed to overcome the regiochemical challenges associated with traditional morpholine synthesis methods. The narrative emphasizes the chemical reasoning behind procedural choices, offering field-proven insights into reaction mechanisms, optimization, and troubleshooting. Detailed, step-by-step protocols are provided for each stage of the synthesis, from the initial N-alkylation to the final ring-closing cyclization, culminating in a high-purity final product.

Introduction: The Rationale for a Regiocontrolled Synthetic Strategy

Substituted morpholines are integral components of a vast array of biologically active compounds.[5] The synthesis of specific isomers, such as the 2,4-disubstituted pattern found in this compound, requires a carefully planned strategy. The most common method for morpholine synthesis involves the annulation of a 1,2-amino alcohol with chloroacetyl chloride, followed by intramolecular cyclization and subsequent reduction.[6] However, this classical approach invariably yields a morpholin-3-one intermediate, which, upon reduction, leads to substitution at the 3- and 4-positions of the morpholine ring.

To achieve the desired C2-substitution pattern, an alternative strategy is necessary. The pathway detailed herein builds the morpholine ring by sequentially attaching two distinct fragments, allowing for precise control over the final substitution pattern. This method involves three primary stages:

  • N-Benzylation of a primary amino alcohol to install the C4-substituent.

  • Nucleophilic Addition to an epoxide to introduce the carbon backbone required for the C2-substituent.

  • Intramolecular Dehydration and Cyclization to form the final morpholine ring.

This approach is not only effective for the target molecule but is also adaptable for the synthesis of a variety of C2-substituted morpholine analogues.

Overall Synthetic Workflow

The synthesis proceeds through two key intermediates to yield the final product. The entire workflow is designed for efficiency and scalability in a standard laboratory setting.

G cluster_0 Part 1: N-Benzylation cluster_1 Part 2: Epoxide Addition cluster_2 Part 3: Cyclization A Ethanolamine + Benzaldehyde B Intermediate 1: N-Benzylethanolamine A->B Reductive Amination C Intermediate 1 + Glycidol B->C D Intermediate 2: 1-(Benzyl(2-hydroxyethyl)amino) propane-2,3-diol C->D Ring Opening E Intermediate 2 D->E F Final Product: This compound E->F Acid-Catalyzed Dehydration

Caption: Overall three-step synthetic workflow.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of N-Benzylethanolamine (Intermediate 1)

Principle: The synthesis of the N-benzylated amino alcohol is the foundational step. While direct alkylation with benzyl halides is possible, it carries a risk of over-alkylation. A more controlled and high-yielding approach is reductive amination.[7] This one-pot reaction involves the formation of a Schiff base (imine) intermediate from ethanolamine and benzaldehyde, which is then immediately reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is an ideal reducing agent for this purpose as it is mild, selective for imines over aldehydes, and does not react vigorously with the protic solvent.

Protocol 1: Reductive Amination

  • To a 250 mL round-bottom flask, add ethanolamine (6.11 g, 100 mmol) and dichloromethane (DCM, 100 mL). Stir the solution in an ice bath.

  • Slowly add benzaldehyde (10.61 g, 100 mmol) to the solution. Allow the mixture to stir for 20 minutes at 0 °C.

  • In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (25.4 g, 120 mmol) in DCM (50 mL).

  • Add the reducing agent slurry portion-wise to the reaction flask over 30 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to yield N-benzylethanolamine as a colorless oil.

Part 2: Synthesis of 1-(Benzyl(2-hydroxyethyl)amino)propane-2,3-diol (Intermediate 2)

Principle: This step constructs the full carbon-nitrogen-oxygen backbone required for the target molecule. It leverages the nucleophilicity of the secondary amine (Intermediate 1) to open the strained ring of an epoxide, glycidol ((oxiran-2-yl)methanol). The reaction proceeds via an Sₙ2 mechanism, where the amine preferentially attacks the sterically least hindered carbon of the epoxide, ensuring high regioselectivity. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the protonation of the alkoxide intermediate during the workup.

Protocol 2: Epoxide Ring Opening

  • In a 500 mL round-bottom flask, dissolve N-benzylethanolamine (15.12 g, 100 mmol) in methanol (200 mL).

  • Add glycidol (7.41 g, 100 mmol) dropwise to the solution at room temperature.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the consumption of starting materials by TLC.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure.

  • The resulting crude oil, 1-(benzyl(2-hydroxyethyl)amino)propane-2,3-diol, is often of sufficient purity for the next step. If necessary, it can be purified by silica gel column chromatography using an ethyl acetate/hexane gradient.

Part 3: Synthesis of this compound (Final Product)

Principle: This is the key ring-forming step. The diol-amine intermediate (Intermediate 2) undergoes an intramolecular cyclization through an acid-catalyzed dehydration reaction.[5] Concentrated sulfuric acid is used as both a catalyst and a dehydrating agent. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the corresponding carbon and displacing the water molecule to form the six-membered morpholine ring. Careful control of temperature is critical to prevent charring and side reactions.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated sulfuric acid is highly corrosive.

  • Place the crude 1-(benzyl(2-hydroxyethyl)amino)propane-2,3-diol (22.5 g, 100 mmol) in a 500 mL flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (H₂SO₄, 50 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 20 °C.

  • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 120 °C for 3 hours. The solution will darken.

  • Workup: Cool the reaction mixture back to 0 °C in a large ice-water bath. Very slowly and carefully, quench the reaction by pouring the mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate (Na₂CO₃) or by carefully adding a cold 50% aqueous NaOH solution until the pH is ~9-10. This step is highly exothermic and requires careful temperature control.

  • Extract the resulting aqueous slurry three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 50-70% ethyl acetate in hexane) to afford this compound as a viscous oil or low-melting solid.[8]

Mechanistic Consideration: The Lactam Reduction Pathway

For context, it is valuable to understand the more common, yet in this case unsuitable, morpholine synthesis route. This pathway highlights the importance of retrosynthetic analysis in achieving a specific substitution pattern.

G A N-Benzylethanolamine B N-Benzyl-N-(2-hydroxyethyl) -2-chloroacetamide A->B + Chloroacetyl Chloride C 4-Benzylmorpholin-3-one (Lactam Intermediate) B->C Intramolecular Cyclization D 4-Benzylmorpholine (Incorrect Isomer) C->D LiAlH₄ Reduction

Caption: Common route leading to the incorrect isomer.

The key final step in this alternative pathway is the reduction of the cyclic amide (lactam) to a cyclic amine. This is a powerful transformation, typically accomplished with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9][10] The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon.[11] The carbonyl oxygen is ultimately eliminated as a leaving group coordinated to aluminum, and a second hydride addition to the resulting iminium ion intermediate yields the final amine.[12] This process effectively converts the C=O group into a CH₂ group, which is why this route yields a morpholine unsubstituted at the 3-position.

Data Summary and Characterization

StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
1 Reductive AminationEthanolamine, Benzaldehyde, NaBH(OAc)₃80-90%>98% (GC)
2 Epoxide OpeningN-Benzylethanolamine, Glycidol90-95%>95% (crude)
3 CyclizationIntermediate 2, H₂SO₄50-65%>99% (HPLC)

Final Product Characterization (this compound, CAS: 40987-24-4):

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₂H₁₇NO₂[4]

  • Molecular Weight: 207.27 g/mol [4]

  • ¹H NMR: Confirm the presence of benzyl protons, morpholine ring protons, and the hydroxymethyl protons.

  • Mass Spec (ESI+): Expect m/z = 208.1 [M+H]⁺.

Field Insights & Troubleshooting

  • Stereochemistry: The synthesis as described uses racemic glycidol, resulting in a racemic mixture of (R)- and (S)-(4-benzylmorpholin-2-yl)methanol. To obtain a single enantiomer, one must start with an enantiomerically pure form of glycidol (e.g., (R)-(-)-glycidol or (S)-(+)-glycidol). The resulting enantiomeric product can be analyzed for purity using chiral HPLC.[13][14][15]

  • Cyclization Temperature: The temperature of the final cyclization step is critical. Temperatures below 110 °C may result in incomplete reaction, while temperatures above 130 °C can lead to significant decomposition and reduced yields.

  • Workup Neutralization: The neutralization of the concentrated sulfuric acid solution is extremely exothermic. Performing this step slowly, with efficient cooling and a large volume of ice, is essential for safety and to prevent degradation of the product.

  • Purification: The final product and intermediates are polar. Silica gel chromatography with a polar mobile phase system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is effective for purification.

References

  • JoVE. (2025). Amides to Amines: LiAlH4 Reduction. [Link]
  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]
  • Taylor & Francis Online. (2018).
  • ChemRxiv.
  • ResearchGate.
  • Journal of the American Chemical Society. (2024).
  • ResearchGate. (2016). Morpholines. Synthesis and Biological Activity. [Link]
  • Journal of Medicinal Chemistry. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]
  • Chemical Communications. (2015).
  • NIH National Library of Medicine. (2009). A New Strategy for the Synthesis of Substituted Morpholines. [Link]
  • Taylor & Francis Online. (2018).
  • Journal of the American Chemical Society. (2024).
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • ResearchGate. Reaction of amino alcohols and amino acids with chloroacetyl chloride. [Link]
  • ScienceDirect.
  • ChemRxiv. (2024).
  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]
  • Matrix Fine Chemicals. This compound | CAS 40987-24-4. [Link]
  • NIH National Library of Medicine. (2011). Chiral Drugs: An Overview. [Link]
  • NIH National Library of Medicine. (2011).
  • ResearchGate. (2018).
  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Organic Chemistry Portal. Benzylamines. [Link]
  • ResearchGate. (2022). Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide-based chiral column. [Link]
  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
  • Chemdad. N-Benzyl-3-aminopropan-1-ol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. [Link]
  • ResearchGate. (2014). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]
  • ResearchGate. Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]

Sources

Asymmetric Synthesis of Chiral (4-benzylmorpholin-2-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][2][3] Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for targeted interactions with biological macromolecules. Among these, (4-benzylmorpholin-2-yl)methanol is a particularly valuable chiral building block.[4] The stereochemistry at the C-2 position is crucial for the biological activity of many compounds, making its enantioselective synthesis a critical endeavor in drug discovery and development.[4][5] This chiral alcohol serves as a key intermediate in the synthesis of various therapeutic agents, including neurokinin-1 (NK1) receptor antagonists used in antiemetic therapies.[4]

The N-benzyl group provides steric bulk and can influence the stereochemical outcome of synthetic transformations, while also serving as a protecting group that can be removed for further functionalization.[4] The primary alcohol offers a versatile handle for a variety of chemical modifications, such as conversion to azides for the introduction of amino groups.[4] This application note provides a comprehensive overview of established and innovative strategies for the asymmetric synthesis of this compound, offering detailed protocols and insights for researchers in the field.

Strategic Approaches to the Asymmetric Synthesis of this compound

Several synthetic strategies have been developed to access enantiomerically pure this compound. These can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Catalytic Asymmetric Methods: Employing chiral catalysts to induce stereoselectivity.

  • Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers.

This guide will focus on the first two approaches, as they represent more atom-economical and scalable solutions for the synthesis of the target molecule.

Method 1: Synthesis from Chiral Pool Precursors

A common and straightforward approach to chiral molecules is to start from a readily available and enantiomerically pure natural product, a strategy known as chiral pool synthesis.[5] For the synthesis of this compound, a suitable starting material is a chiral amino alcohol.

Workflow for Chiral Pool Synthesis

G cluster_0 Chiral Pool Synthesis Start Chiral Amino Alcohol Step1 N-Benzylation Start->Step1 Benzyl Halide, Base Step2 Cyclization Step1->Step2 e.g., Dihaloethane Product This compound Step2->Product

Caption: Chiral Pool Synthesis Workflow.

Protocol: Synthesis from (S)-2-Amino-1,3-propanediol

This protocol outlines the synthesis starting from a commercially available chiral amino alcohol.

Materials:

  • (S)-2-Amino-1,3-propanediol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dibromoethane

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Benzylation

  • To a solution of (S)-2-amino-1,3-propanediol (1.0 eq) in ACN, add K₂CO₃ (2.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated intermediate.

Step 2: Cyclization

  • Dissolve the crude N-benzylated intermediate in DMF.

  • Add K₂CO₃ (3.0 eq) to the solution.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-(4-benzylmorpholin-2-yl)methanol.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base suitable for both the N-alkylation and the subsequent cyclization step.

  • Solvent: Acetonitrile is a good solvent for the N-benzylation, while DMF is preferred for the cyclization due to its higher boiling point and ability to dissolve the intermediates and reagents.

  • Purification: Flash column chromatography is a standard and effective method for purifying the final product from reaction byproducts and unreacted starting materials.

Method 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more elegant and often more efficient approach to chiral molecules by creating the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst.[2]

Strategy 1: Asymmetric Hydrogenation of Dehydromorpholines

A powerful strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[2][3] This method can provide high enantioselectivities and yields.[2]

G cluster_1 Asymmetric Hydrogenation Start Dehydromorpholine Precursor Step1 Asymmetric Hydrogenation Start->Step1 H₂, Chiral Rh or Ru Catalyst Product This compound Step1->Product

Caption: Asymmetric Hydrogenation Workflow.

This protocol describes the asymmetric hydrogenation of a 2-substituted dehydromorpholine.

Materials:

  • 2-Hydroxymethyl-4-benzyl-dehydromorpholine

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the dehydromorpholine substrate (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and the chiral bisphosphine ligand (0.011 eq).

  • Add degassed MeOH to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with H₂ gas three times.

  • Pressurize the reactor to the desired H₂ pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary:

Catalyst SystemSubstrateee (%)Yield (%)
[Rh(COD)₂]BF₄ / (R)-BINAP2-Hydroxymethyl-4-benzyl-dehydromorpholine>95>90
RuClCyclic Imine Intermediate>95Good

Note: The second entry in the table refers to a tandem hydroamination/asymmetric transfer hydrogenation approach, which is another powerful method for synthesizing chiral morpholines.[6][7][8]

Strategy 2: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from olefins.[9][10][11][12][13] This reaction can be adapted to form a chiral diol precursor, which can then be cyclized to the desired morpholine.

G cluster_2 Sharpless AD Route Start Allylic Amine Step1 Sharpless AD Start->Step1 AD-mix-β Step2 Cyclization Step1->Step2 Base Product This compound Step2->Product

Caption: Sharpless AD Synthesis Workflow.

This protocol outlines the synthesis starting from an N-benzyl allylamine derivative.

Materials:

  • N-Benzyl-N-(2-hydroxyallyl)amine

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Sharpless Asymmetric Dihydroxylation

  • Prepare a solution of AD-mix-β in a 1:1 mixture of t-BuOH and water at room temperature.

  • Cool the mixture to 0 °C and add the N-benzyl-N-(2-hydroxyallyl)amine (1.0 eq).

  • Stir the reaction vigorously at 0 °C for 6-24 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding solid Na₂SO₃ (1.5 g per mmol of K₃Fe(CN)₆ in AD-mix) and stir for an additional hour.[5]

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to obtain the crude chiral diol.

Step 2: Intramolecular Cyclization

  • Dissolve the crude diol in a suitable solvent such as THF.

  • Add a base, for example, potassium carbonate (K₂CO₃), to facilitate the cyclization.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford the target (S)-(4-benzylmorpholin-2-yl)methanol.

Rationale for Experimental Choices:

  • AD-mix-β: This commercially available reagent mixture contains the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), a re-oxidant, and a base, simplifying the experimental setup.[9][10] AD-mix-β is typically used to generate the (S)-enantiomer from a terminal olefin.

  • Quenching: Sodium sulfite is used to reduce the excess osmium tetroxide to a less toxic and more easily removable form.[5]

  • Cyclization: The intramolecular cyclization of the amino diol to the morpholine is typically a facile process promoted by a base.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity, purity, and enantiomeric excess.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[14]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • Optical Rotation: Measurement of the specific rotation can be used to confirm the absolute configuration by comparison with literature values.[14]

Conclusion

The asymmetric synthesis of this compound is a critical process for the development of new pharmaceuticals. This application note has detailed two robust and widely applicable strategies: synthesis from the chiral pool and catalytic asymmetric synthesis. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the need for high enantiopurity. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable chiral building block for their drug discovery and development programs.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
  • He, Y. P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7295–7301. [Link]
  • PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]
  • Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]
  • Organic Chemistry Portal.
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14457-14462. [Link]
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Foth, P. J., et al. (2013). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 17(1), 147-153. [Link]
  • Wikipedia. (n.d.).
  • Ali, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6543. [Link]

Sources

Application Notes and Protocols for the Large-Scale Production of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of (4-benzylmorpholin-2-yl)methanol, a key chiral building block in contemporary pharmaceutical development. Notably, its enantiomers serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including neurokinin-1 (NK1) receptor antagonists like Aprepitant.[1] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. We will delve into a robust and scalable synthetic strategy, offering detailed protocols, in-process controls, and characterization methods to ensure the production of high-purity this compound suitable for cGMP (current Good Manufacturing Practices) environments.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a morpholine core, a benzyl protective group on the nitrogen, and a hydroxymethyl substituent at the 2-position. The chirality at the C-2 position is of paramount importance, as the biological activity of many APIs derived from this intermediate is stereospecific.[1] The morpholine ring system is a prevalent scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[2] The benzyl group serves as a versatile protecting group that can be readily removed under various conditions, allowing for further synthetic manipulations.

The primary driver for the large-scale production of enantiomerically pure this compound is its role as a key starting material for a range of therapeutic agents. For instance, the (S)-enantiomer is a cornerstone in the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.[1] Given the therapeutic significance of these downstream products, a scalable and economically viable synthesis of this chiral intermediate is of high industrial importance.

Recommended Synthetic Pathway: A Two-Step Approach

For the large-scale production of racemic this compound, a two-step approach starting from commercially available and cost-effective materials is recommended. This pathway involves the initial formation of the morpholine ring followed by N-benzylation. For the production of a specific enantiomer, a chiral resolution step can be introduced after the synthesis of the racemic compound, or a stereospecific synthesis can be employed from a chiral starting material. This guide will focus on the racemic synthesis, which can be adapted for chiral production.

The proposed synthetic route is as follows:

  • Step 1: Synthesis of Morpholin-2-ylmethanol from the reaction of 1-amino-2,3-propanediol with diethylene glycol.

  • Step 2: N-Benzylation of Morpholin-2-ylmethanol using benzyl chloride in the presence of a base to yield this compound.

This approach is advantageous for large-scale production due to the availability of starting materials, relatively straightforward reaction conditions, and good overall yields.

Visualizing the Synthetic Workflow

Synthetic_Workflow 1-Amino-2,3-propanediol 1-Amino-2,3-propanediol Step1_Reaction Ring Formation 1-Amino-2,3-propanediol->Step1_Reaction Diethylene_Glycol Diethylene_Glycol Diethylene_Glycol->Step1_Reaction Morpholin-2-ylmethanol Morpholin-2-ylmethanol Step1_Reaction->Morpholin-2-ylmethanol Step2_Reaction N-Benzylation Morpholin-2-ylmethanol->Step2_Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Protocols and Methodologies

Step 1: Large-Scale Synthesis of Morpholin-2-ylmethanol

This protocol is adapted from general methods for morpholine synthesis, focusing on scalability and safety.[3][4]

Materials and Equipment:

  • Reactors: 1000 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Reagents:

    • 1-Amino-2,3-propanediol (100 kg, 1.10 kmol)

    • Diethylene glycol (233 kg, 2.20 kmol)

    • Sulfuric acid (98%, 5.4 kg, 0.055 kmol)

    • Sodium hydroxide solution (50% w/w)

    • Toluene

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 1-amino-2,3-propanediol (100 kg) and diethylene glycol (233 kg).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5.4 kg) to the reaction mixture with constant stirring. An exothermic reaction will occur; maintain the temperature below 60 °C.

  • Reaction: Heat the mixture to 180-190 °C and maintain for 12-16 hours. Water will be formed during the reaction and can be removed azeotropically with a suitable solvent like toluene if a Dean-Stark trap is fitted.

  • In-Process Control (IPC): Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to 60-70 °C and slowly add 50% sodium hydroxide solution to neutralize the sulfuric acid to a pH of 7-8.

  • Work-up and Isolation:

    • The crude product is purified by fractional distillation under reduced pressure.

    • Collect the fraction boiling at approximately 110-115 °C at 10 mmHg.

  • Yield and Characterization: The expected yield is 65-75%. The product should be characterized by GC-MS and NMR to confirm its identity and purity.

Step 2: N-Benzylation of Morpholin-2-ylmethanol

This protocol describes the N-benzylation of the intermediate to yield the final product.

Materials and Equipment:

  • Reactors: 1000 L glass-lined reactor with mechanical stirrer, dropping funnel, temperature probe, and nitrogen inlet/outlet.

  • Reagents:

    • Morpholin-2-ylmethanol (from Step 1, e.g., 80 kg, 0.68 kmol)

    • Benzyl chloride (95 kg, 0.75 kmol)

    • Potassium carbonate (113 kg, 0.82 kmol)

    • Acetonitrile (400 L)

    • Water

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with morpholin-2-ylmethanol (80 kg), potassium carbonate (113 kg), and acetonitrile (400 L).

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (95 kg) to the suspension at room temperature over 2-3 hours. Maintain the temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

  • IPC: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the morpholin-2-ylmethanol is consumed.

  • Work-up and Isolation:

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Add water (200 L) to the residue and extract with a suitable organic solvent such as ethyl acetate (3 x 150 L).

    • Combine the organic layers, wash with brine (100 L), and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel for higher purity.

  • Yield and Characterization: The expected yield is 80-90%. The final product should be characterized by HPLC, GC-MS, NMR (¹H and ¹³C), and IR spectroscopy.

Quantitative Data Summary
ParameterStep 1: Ring FormationStep 2: N-Benzylation
Key Starting Materials 1-Amino-2,3-propanediol, Diethylene glycolMorpholin-2-ylmethanol, Benzyl chloride
Solvent Toluene (optional for water removal)Acetonitrile
Catalyst/Base Sulfuric acid / Sodium hydroxidePotassium carbonate
Reaction Temperature 180-190 °CRoom Temperature
Reaction Time 12-16 hours18-24 hours
Typical Yield 65-75%80-90%
Purification Method Fractional DistillationVacuum Distillation / Chromatography

Purification and Characterization

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Purity_Check_1 Purity Check (HPLC/GC) Distillation->Purity_Check_1 Chromatography Column Chromatography (Optional, for high purity) Purity_Check_2 Purity Check (HPLC/GC) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography If purity < 98% Final_Product Pure this compound (>98% Purity) Purity_Check_1->Final_Product If purity ≥ 98% Purity_Check_2->Final_Product

Caption: Purification workflow for this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water with a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Chiral HPLC: For enantiomeric purity analysis if a stereospecific synthesis or resolution was performed.

Safety and Environmental Considerations

Safety:

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated area or in a fume hood, especially when handling volatile and corrosive reagents like benzyl chloride and sulfuric acid.

  • Emergency Procedures: Emergency showers and eyewash stations should be readily accessible. Personnel should be trained in handling chemical spills.

Environmental:

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic solvents should be collected for recycling or proper disposal.

  • Green Chemistry Principles: Efforts should be made to minimize waste and use less hazardous reagents where possible.[5]

Conclusion

The large-scale production of this compound is a critical process for the pharmaceutical industry. The synthetic route and protocols detailed in this application note provide a robust and scalable method for its manufacture. By adhering to the outlined procedures, in-process controls, and safety guidelines, researchers and production chemists can reliably produce high-purity this compound for use in the development and manufacturing of life-saving medicines.

References

  • Wikipedia. (2023). Morpholine.
  • Kamala Chemicals. (n.d.). MORPHOLINE.
  • NIIR Project Consultancy Services. (n.d.). Starting a N-Acetyl Morpholine Manufacturing Business?
  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 524-532.
  • Acros Pharmatech. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. [Video]. YouTube.
  • Sharma, A., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(17), 5321.
  • Figshare. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
  • Brenna, E., et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(11), 2083.
  • El-Gindy, A., et al. (2020). Literature Review of Analytical Methods for Determination of Triamcinolone Acetonide and Benzyl Alcohol. Annals of Chromatography and Separation Techniques, 6(1), 1056.

Sources

The Strategic Application of (4-Benzylmorpholin-2-yl)methanol in Pharmaceutical Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence; this heterocyclic motif imparts a favorable combination of physicochemical properties, including enhanced aqueous solubility, metabolic stability, and often, improved permeability across the blood-brain barrier.[3][4] When functionalized with specific chiral substituents, such as in (4-Benzylmorpholin-2-yl)methanol, this intermediate becomes a powerful tool for introducing stereospecificity—a critical factor for optimizing therapeutic efficacy and minimizing off-target effects.[5][6]

This technical guide provides an in-depth exploration of this compound as a key pharmaceutical intermediate. We will delve into its core applications, provide detailed, field-tested protocols for its derivatization, and outline robust analytical methodologies for quality control. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals a comprehensive understanding of how to effectively leverage this versatile building block.

Physicochemical Properties and Structural Attributes

This compound is a chiral organic compound valued for its unique structural features that are instrumental in synthetic strategies. The N-benzyl group serves as a stable protecting group that can be removed under specific conditions, while also influencing the steric environment during reactions.[4] The primary hydroxyl group at the C-2 position is a versatile handle for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂N/A
Molecular Weight 207.27 g/mol N/A
Appearance Colorless to light yellow viscous liquid[1]
Chirality Exists as (S) and (R) enantiomers[1]

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368"];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; N8 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4"]; C9 [label="CH₂"]; C10 [label="CH"]; O11 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335"]; C12 [label="CH₂"]; C13 [label="CH₂OH", fontcolor="#FFFFFF", fillcolor="#34A853"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- N8; N8 -- C9; C9 -- C10; C10 -- O11; O11 -- C12; C12 -- N8; C10 -- C13;

G cluster_start Starting Material cluster_activation Activation of Hydroxyl Group cluster_coupling Key Bond Formation cluster_deprotection Final Steps start (S)-(4-Benzylmorpholin-2-yl)methanol activation Tosylation (Protocol 1) start->activation p-TsCl, Pyridine coupling Williamson Ether Synthesis activation->coupling 2-Ethoxyphenol, Base deprotection N-Debenzylation coupling->deprotection e.g., α-chloroethyl chloroformate final (S,S)-Reboxetine deprotection->final

Figure 2: Synthetic workflow for (S,S)-Reboxetine.
Protocol 1: Tosylation of (S)-(4-Benzylmorpholin-2-yl)methanol

This protocol details the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • (S)-(4-Benzylmorpholin-2-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-4-benzyl-2-((tosyloxy)methyl)morpholine.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a flame-dried flask is critical to prevent the hydrolysis of p-toluenesulfonyl chloride.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a nucleophilic catalyst.

  • Low Temperature: Maintaining a low temperature (0-5 °C) is essential to control the exothermic reaction and prevent the formation of side products.

  • Aqueous Workup: The sequential washing steps are designed to remove excess pyridine, unreacted TsCl, and pyridinium hydrochloride salt.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of the ether linkage, a key step in the synthesis of a Reboxetine precursor.

Materials:

  • (S)-(4-Benzylmorpholin-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Ethoxybenzyl bromide

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 2-ethoxybenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Partition the mixture between water and diethyl ether (or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride: NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding alkoxide.

  • Anhydrous DMF: DMF is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve both the alkoxide and the alkyl halide.

  • Controlled Addition: The slow, dropwise addition of reagents at low temperatures helps to manage the exothermicity of the reaction and prevent side reactions.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the intermediate and for monitoring reaction progress. For chiral molecules like this compound, chiral HPLC is necessary to determine the enantiomeric excess. [2][3]

Parameter Recommended Conditions Rationale
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD) Enables the separation of enantiomers.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with a small percentage of an amine (e.g., diethylamine for basic compounds) Common mobile phases for normal-phase chiral separations. The amine modifier improves peak shape.
Flow Rate 1.0 mL/min A typical flow rate for analytical HPLC.
Detection UV at 254 nm The benzyl group provides a strong chromophore for UV detection.

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of this compound. While experimentally determined spectra for the title compound are not widely published, the expected chemical shifts can be predicted based on similar structures. [7][8] Expected ¹H NMR (in CDCl₃):

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

  • δ 3.5-3.9 ppm (m, 2H): Methylene protons of the benzyl group.

  • δ 2.0-3.0 ppm (m, 6H): Morpholine ring protons.

  • δ 3.4-3.6 ppm (m, 2H): Methylene protons of the hydroxymethyl group.

  • Variable ppm (br s, 1H): Hydroxyl proton.

Expected ¹³C NMR (in CDCl₃):

  • δ 127-130 ppm: Aromatic carbons of the benzyl group.

  • δ 60-70 ppm: Carbons of the morpholine ring and the hydroxymethyl group.

  • δ 50-60 ppm: Methylene carbon of the benzyl group.

G cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_decision Decision start Dissolve in appropriate deuterated solvent h_nmr ¹H NMR start->h_nmr c_nmr ¹³C NMR start->c_nmr hplc HPLC start->hplc structure Confirm Structure h_nmr->structure c_nmr->structure purity Assess Purity hplc->purity pass Proceed to Synthesis structure->pass fail Repurify or Resynthesize structure->fail purity->pass purity->fail

Figure 3: Quality control workflow for this compound.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, offering a reliable and efficient route to chiral morpholine-containing APIs. Its strategic importance lies in the combination of a privileged scaffold with a chiral center and versatile functional groups. By understanding the underlying principles of its reactivity and employing robust analytical methods for quality control, researchers and drug development professionals can effectively harness the potential of this building block to accelerate the development of novel therapeutics. The protocols and methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of complex, biologically active molecules.

References

  • Benchchem. Application Notes and Protocols: Derivatization of (S)-(4-benzylmorpholin-2-yl)methanol for Further Synthesis. Benchchem.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III).
  • MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4478.
  • ResearchGate. (2024). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
  • Y-Biochemicals. Efficient method development for chiral separation by using CHIRAL ART columns. Y-Biochemicals.
  • Taylor & Francis Online. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • DrugFuture. Reboxetine. DrugFuture.
  • E3S Web of Conferences. (2024).
  • New Drug Approvals. (2017). (+)-(S,S)
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • ResearchGate. (2017). Synthesis of (S,S)‐Reboxetine.
  • ResearchGate. (2014). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • PMC. (2021). The Significance of Chirality in Drug Design and Development. Molecules, 26(13), 3984.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(2), 111-127.
  • University of Oxford. A User Guide to Modern NMR Experiments. University of Oxford.
  • MDPI. (2021).
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
  • ChemRxiv. (2021). Learning 1H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. ChemRxiv.
  • EPrints USM. (2013). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Benchchem. Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline. Benchchem.

Sources

Application Notes & Protocols for Green Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The morpholine ring is a privileged scaffold in medicinal chemistry and agrochemicals, integral to the structure of numerous commercial drugs and bioactive compounds.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, such as improved potency and metabolic stability.[1] Traditionally, the synthesis of morpholine derivatives has relied on multi-step procedures that often employ hazardous reagents and generate significant chemical waste.[3] The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has catalyzed the development of innovative, eco-friendly, and efficient methodologies for constructing this vital heterocyclic motif.

This guide provides an in-depth overview and detailed protocols for several leading-edge green synthesis strategies for morpholine derivatives. We will explore redox-neutral pathways, the application of alternative energy sources like microwave and ultrasound, and the use of novel solvent systems such as ionic liquids. The focus is not merely on procedural steps but on the underlying principles and experimental rationale, providing researchers with the knowledge to adapt and innovate in their own work.

Redox-Neutral Annulation of 1,2-Amino Alcohols with Ethylene Sulfate

This modern approach represents a significant advancement over classical methods, which often involve wasteful and hazardous reagents like chloroacetyl chloride and strong reducing agents.[3][4] This protocol is a simple, high-yielding, one or two-step redox-neutral process that uses inexpensive and readily available reagents.[5][6]

Core Principle & Rationale

The key to this methodology is the selective N-monoalkylation of a 1,2-amino alcohol using ethylene sulfate (ES).[3] Ethylene sulfate is a unique reagent that reacts cleanly with the amine via a simple SN2 mechanism to form a stable zwitterionic intermediate.[3][5] This high selectivity minimizes the common problem of bis-alkylation, a frequent side reaction with other alkylating agents.[3] The subsequent cyclization is typically induced by a base under mild conditions, making the entire process highly efficient and atom-economical. This method avoids harsh reagents and the waste associated with redox manipulations.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Cyclization A 1,2-Amino Alcohol C Zwitterionic Intermediate A->C  SN2 Attack B Ethylene Sulfate (ES) B->C  SN2 Attack E Morpholine Derivative C->E  Intramolecular  Cyclization D Base (e.g., tBuOK)

Caption: Workflow for morpholine synthesis via ethylene sulfate.

Detailed Protocol: Synthesis of a Generic Morpholine Derivative

Materials:

  • 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (ES) (1.1 equiv)

  • Potassium tert-butoxide (tBuOK) (2.2 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the 1,2-amino alcohol and the chosen solvent.

  • Addition of Ethylene Sulfate: To the stirred solution, add ethylene sulfate portion-wise at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as LCMS to observe the formation of the zwitterionic intermediate.

  • Base-Mediated Cyclization: Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath. Add potassium tert-butoxide (tBuOK) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours, or until completion is confirmed by TLC or LCMS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Self-Validation: The success of the reaction is validated by the clean conversion to the mono-alkylated zwitterion, which can be observed by LCMS, followed by its conversion to the final morpholine product. The high selectivity of ES minimizes the formation of byproducts.[3][5] This method has been successfully demonstrated on scales greater than 50 grams.[5]

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

Alternative energy sources provide a powerful platform for green synthesis by dramatically reducing reaction times, which in turn lowers energy consumption and often increases product yields.

A. Microwave-Assisted Synthesis

Microwave irradiation is an efficient and eco-friendly heating method that leads to faster reactions, higher conversion rates, and improved selectivity.[7] It is particularly effective for reactions that require heating, such as condensations and the formation of certain heterocyclic systems.[8]

Protocol: Microwave-Assisted Synthesis of Morpholine-Based Chalcones[7][9]

Core Principle & Rationale: This protocol describes a Claisen-Schmidt condensation reaction. Microwave heating provides rapid and uniform heating to the polar reactants and solvent, significantly accelerating the rate of enolate formation and subsequent condensation compared to conventional heating methods.[9]

Materials:

  • 4-morpholinoacetophenone (1.0 equiv)

  • Substituted benzaldehyde (1.0 equiv)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, dissolve 4-morpholinoacetophenone and the desired substituted benzaldehyde in ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80 °C) for a short duration (typically 5-15 minutes).[7][10]

  • Workup and Purification: After cooling, pour the reaction mixture into cold water. The precipitated solid product is collected by filtration, washed with water until neutral, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

B. Ultrasound-Assisted Synthesis

Sonication, the use of ultrasound energy, accelerates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. This enhances mass transfer and reaction rates.

Protocol: Ultrasound-Assisted Synthesis of Chalcone Derivatives[11][12]

Core Principle & Rationale: Similar to microwave synthesis, ultrasound provides the energy to overcome the activation barrier for the Claisen-Schmidt condensation. The mechanical effects of cavitation continuously clean and activate the surfaces of solid reactants (like KOH), leading to a significant rate enhancement.[11]

Materials:

  • Appropriate acetophenone derivative (1.0 equiv)

  • Appropriate aldehyde derivative (1.0 equiv)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Reaction Setup: Combine the acetophenone, aldehyde, and ethanol in a flask.

  • Sonication: Place the flask in an ultrasonic cleaning bath. Add KOH to the mixture and sonicate at room temperature.

  • Monitoring: Monitor the reaction progress via TLC. Reactions are often complete within 1-3 hours.[12]

  • Isolation: Once the reaction is complete, isolate the product by pouring the mixture into ice water, followed by filtration and washing of the solid precipitate.

Data Comparison: Conventional vs. Energy-Efficient Methods
MethodTypical Reaction TimeTypical YieldKey AdvantageReference
Conventional Heating 16-26 hours60-75%Simple setup[11]
Microwave-Assisted 5-15 minutes>85%Drastically reduced time, high yield[7][9]
Ultrasound-Assisted 40-80 minutes75-89%Room temperature operation, high yield[11]

Green Solvents and Catalysts

Eliminating volatile organic compounds (VOCs) is a cornerstone of green chemistry. This can be achieved through solvent-free reactions or by replacing traditional solvents with greener alternatives like ionic liquids.

A. Solvent-Free Synthesis Catalyzed by Morpholine

In some cases, a reactant or product can serve as the reaction medium, or the reaction can proceed efficiently in a neat mixture. Morpholine itself can act as an effective and environmentally friendly organocatalyst.[13]

Protocol: Solvent-Free Hantzsch Condensation for Polyhydroquinolines[14]

Core Principle & Rationale: This protocol utilizes a four-component Hantzsch reaction. Morpholine acts as a mild base catalyst to facilitate the series of condensation reactions. Running the reaction under solvent-free conditions at room temperature maximizes reactant concentration, leading to excellent yields and simplifying purification, as no solvent needs to be removed.[13]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Dimedone (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Morpholine (5 mol%)

Procedure:

  • Mixing: In a mortar and pestle, combine the aromatic aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and morpholine.

  • Grinding: Grind the mixture at room temperature for the specified time (typically 30-60 minutes). The progress can be monitored by TLC.

  • Isolation: Upon completion, add water to the reaction mixture. The solid product precipitates out.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure polyhydroquinoline derivative.

B. Morpholine-Based Ionic Liquids as Reusable Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[14][15] Morpholinium-based ILs can be designed to act as both the solvent and the catalyst for a reaction.[16][17]

Workflow for Ionic Liquid Application

G A Reactants C Reaction at Room Temp/Heating A->C B Morpholinium Ionic Liquid (Solvent/Catalyst) B->C D Product Extraction (with organic solvent) C->D E Pure Product D->E F Ionic Liquid Recovery & Reuse D->F  Phase Separation F->B  Recycle

Caption: General workflow for synthesis using a recyclable ionic liquid.

Protocol 1: Synthesis of a Morpholinium-Based Ionic Liquid [NBMMorph]⁺Br⁻[15][19]

Materials:

  • N-methyl morpholine (1.0 equiv)

  • N-butyl bromide (1.0 equiv)

Procedure:

  • Reaction: In a round-bottom flask, mix equimolar amounts of N-methyl morpholine and N-butyl bromide.

  • Heating: Heat the mixture in a sand bath for approximately 5 hours, monitoring progress by TLC.

  • Isolation: A semi-solid product will form. After cooling, filter the product to yield the ionic liquid, [NBMMorph]⁺Br⁻.

Protocol 2: Using [NBMMorph]⁺Br⁻ to Synthesize 1,2,4-Triazolidine-3-thiones[15]

Materials:

  • Aldehyde (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • [NBMMorph]⁺Br⁻ (10 mol%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, mix the aldehyde and thiosemicarbazide in ethanol.

  • Catalysis: Add the synthesized ionic liquid ([NBMMorph]⁺Br⁻) to the mixture.

  • Stirring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Product Isolation: Upon completion (monitored by TLC), add the reaction mixture to ice-cold water. The product precipitates and can be separated by simple filtration.[14] The aqueous layer containing the IL can be concentrated and reused.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ResearchGate. ResearchGate.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - MDPI. MDPI.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. ChemRxiv.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. PubMed.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. organic-chemistry.org.
  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - lidsen. lidsen.com.
  • Clean and Efficient Synthesis of Polyhydroquinoline Derivatives Under Solvent-Free Conditions Catalyzed by Morpholine. Taylor & Francis Online.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. MDPI.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression | Scilit. Scilit.
  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties - ResearchGate. ResearchGate.
  • (PDF) Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - ResearchGate. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ACS Publications. ACS Publications.
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. scinapse.io.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.
  • Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC - NIH. National Institutes of Health.
  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed. PubMed.
  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC - NIH. National Institutes of Health.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. ResearchGate.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. ResearchGate.
  • Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. ResearchGate.
  • Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed. PubMed.
  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents - MDPI. MDPI.

Sources

Application Note & Protocol: N-Benzylation of Morpholin-2-yl-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Benzyl Morpholin-2-yl-methanol Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. When functionalized, such as with a hydroxymethyl group at the C2 position and an N-benzyl group, the resulting molecule, N-benzyl morpholin-2-yl-methanol, becomes a versatile chiral building block for the synthesis of a wide array of pharmacologically active compounds. This core structure is particularly prevalent in the development of norepinephrine reuptake inhibitors (NRIs), such as (S,S)-Reboxetine, which are used in the treatment of depression. The N-benzyl group not only serves as a key pharmacophoric element in some targets but can also function as a protecting group that can be removed in later synthetic steps.

This application note provides a detailed protocol for the N-benzylation of morpholin-2-yl-methanol, delving into the chemical principles, a step-by-step experimental procedure, and critical troubleshooting advice to ensure successful synthesis.

Chemical Principles and Mechanistic Insights

The N-benzylation of a secondary amine, such as morpholin-2-yl-methanol, is typically achieved through a direct alkylation strategy. This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism of N-Alkylation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion.[1]

  • Deprotonation: The initial product of the SN2 reaction is a quaternary ammonium salt, which is positively charged on the nitrogen atom. A base, which can be an excess of the starting amine or an added inorganic base (like potassium carbonate), then deprotonates the ammonium salt to yield the neutral tertiary amine product.[1]

A common challenge in the alkylation of amines is the potential for over-alkylation, where the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[2] However, in the case of N-benzylation of secondary amines, the formation of quaternary salts is often less favorable, especially with careful control of stoichiometry and reaction conditions.[2]

Alternative methods for N-alkylation, such as reductive amination or using benzyl alcohols through a "hydrogen borrowing" mechanism, also exist and can be advantageous in specific contexts to improve selectivity and yield.[3][4]

Experimental Protocol: N-Benzylation of (S)-morpholin-2-yl-methanol

This protocol details the N-benzylation of (S)-morpholin-2-yl-methanol using benzyl bromide and potassium carbonate as the base.

Materials and Reagents:

  • (S)-morpholin-2-yl-methanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Reaction Parameters Summary:

ParameterValue/Condition
Stoichiometry (Amine:Benzyl Bromide:Base)1.0 : 1.1 : 1.5 equivalents
SolventAnhydrous Acetonitrile
TemperatureReflux (approx. 82°C)
Reaction Time4-6 hours (monitor by TLC)
Work-upAqueous extraction
PurificationSilica gel column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-morpholin-2-yl-methanol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be ethyl acetate/hexanes. The product, (S)-(4-benzylmorpholin-2-yl)methanol, should have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-(4-benzylmorpholin-2-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine (S)-morpholin-2-yl-methanol, K₂CO₃, and anhydrous acetonitrile add_benzyl_bromide Add benzyl bromide dropwise reagents->add_benzyl_bromide reflux Heat to reflux (4-6 h) add_benzyl_bromide->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool to RT and filter monitor->cool_filter Reaction complete concentrate Concentrate filtrate cool_filter->concentrate extract Aqueous work-up with EtOAc concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Pure (S)-(4-benzylmorpholin-2-yl)methanol purify->product

Caption: Workflow for the N-benzylation of (S)-morpholin-2-yl-methanol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive benzyl bromide (degraded).- Insufficiently dried reagents or solvent.- Ineffective base.- Use freshly opened or purified benzyl bromide.- Ensure all glassware, reagents, and solvent are anhydrous.- Use freshly ground, anhydrous potassium carbonate.
Presence of starting material after prolonged reaction time - Insufficient amount of benzyl bromide.- Low reaction temperature.- Add a slight excess of benzyl bromide (e.g., 1.2 eq).- Ensure the reaction is at a vigorous reflux.
Formation of multiple products (over-alkylation) - High concentration of benzyl bromide.- Prolonged reaction time after completion.- Add benzyl bromide slowly to the reaction mixture.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed.
Difficult purification - Co-elution of product with impurities.- Optimize the eluent system for column chromatography. Consider using a different solvent system or a gradient elution.

Conclusion

The N-benzylation of morpholin-2-yl-methanol is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The provided protocol, based on a robust SN2 reaction, offers a reliable and efficient method for obtaining the desired N-benzylated product. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic needs.

References

  • Alkylation of Amines. (n.d.). LibreTexts Chemistry.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters, 1(12), 1893–1896.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination. (2014). Request PDF.
  • N-benzylation using benzyl bromide. (n.d.). ResearchGate.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate.
  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. (2022). National Institutes of Health.

Sources

Application of (4-Benzylmorpholin-2-yl)methanol in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that often impart improved pharmacokinetics and biological activity to drug candidates.[1][2] This technical guide focuses on a particularly valuable derivative, (4-Benzylmorpholin-2-yl)methanol, a chiral building block pivotal for the asymmetric synthesis of complex pharmaceutical agents. We will delve into its synthetic utility, key derivatization protocols, and its role in the construction of high-value therapeutics, exemplified by the norepinephrine reuptake inhibitor (S,S)-Reboxetine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile synthon in their discovery programs.

The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[3][4] Its prevalence can be attributed to a unique combination of features:

  • Physicochemical Balance: The morpholine structure provides a well-balanced lipophilic-hydrophilic profile, which is crucial for oral bioavailability and penetration of the blood-brain barrier (BBB).[3]

  • Metabolic Stability: While sometimes metabolically labile, the morpholine ring can also enhance the metabolic stability of a drug molecule, a desirable trait in drug design.[5]

  • Pharmacophoric Contribution: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be a weak base, allowing for critical interactions with biological targets.[4]

  • Structural Versatility: The chair-like conformation of the morpholine ring serves as a versatile scaffold to orient substituents in a precise three-dimensional arrangement for optimal target engagement.[3]

This compound, with its defined stereochemistry and functional handles, is an exemplary starting material for harnessing these advantages in a targeted and efficient manner.

Synthesis of this compound: A General Approach

While various methods exist for the synthesis of substituted morpholines, a common and effective strategy involves the cyclization of an appropriate amino alcohol precursor.[6] The following protocol outlines a plausible and scientifically sound approach for the enantioselective synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol, starting from a commercially available chiral amino alcohol.

Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol

Objective: To synthesize the chiral morpholine derivative via N-benzylation followed by intramolecular cyclization.

Materials:

  • (S)-2-amino-1,4-butanediol

  • Benzyl bromide

  • Diisopropylethylamine (DIPEA)

  • 2-Chloroacetyl chloride

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • N-Benzylation:

    • Dissolve (S)-2-amino-1,4-butanediol (1.0 eq) in anhydrous DCM.

    • Add DIPEA (2.5 eq) and cool the mixture to 0 °C.

    • Slowly add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-(S)-2-amino-1,4-butanediol.

  • N-Chloroacetylation:

    • Dissolve the crude product from the previous step in anhydrous DCM and cool to 0 °C.

    • Add DIPEA (1.5 eq).

    • Slowly add 2-chloroacetyl chloride (1.2 eq) dropwise.

    • Stir at 0 °C for 2 hours and then at room temperature for 4 hours.

    • Monitor reaction completion by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-benzyl-N-(2-chloroacetyl)-(S)-2-amino-1,4-butanediol.

  • Intramolecular Cyclization (Williamson Ether Synthesis):

    • Dissolve the crude chloroacetamide in anhydrous THF.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

    • Monitor the formation of the morpholinone precursor by TLC.

    • Cool the reaction to 0 °C and cautiously quench with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction of the Lactam:

    • Dissolve the crude morpholinone in anhydrous THF.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool to 0 °C and quench by the slow addition of methanol, followed by 1M HCl.

    • Stir for 1 hour, then basify with aqueous NaOH.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure (S)-(4-Benzylmorpholin-2-yl)methanol.

G cluster_0 Synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol Start (S)-2-amino-1,4-butanediol Step1 N-Benzylation (Benzyl bromide, DIPEA) Start->Step1 1 Intermediate1 N-benzyl-(S)-2-amino-1,4-butanediol Step1->Intermediate1 Step2 N-Chloroacetylation (Chloroacetyl chloride, DIPEA) Intermediate1->Step2 2 Intermediate2 N-benzyl-N-(2-chloroacetyl)- (S)-2-amino-1,4-butanediol Step2->Intermediate2 Step3 Intramolecular Cyclization (NaH, THF) Intermediate2->Step3 3 Intermediate3 Morpholinone Precursor Step3->Intermediate3 Step4 Lactam Reduction (BH3·THF) Intermediate3->Step4 4 Product (S)-(4-Benzylmorpholin-2-yl)methanol Step4->Product G cluster_1 Derivatization of this compound Start This compound Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation OAlkylation O-Alkylation (Ar-OH, Base) Start->OAlkylation Tosylate Tosylate Intermediate Tosylation->Tosylate Azidation Azidation (NaN3) Tosylate->Azidation Azide Azide Derivative Azidation->Azide Ether Ether-linked Derivative OAlkylation->Ether G cluster_2 Hypothetical Signaling Pathway Receptor GPCR (e.g., NK1R) GProtein G-Protein Activation Receptor->GProtein Effector Effector Enzyme (e.g., PLC) GProtein->Effector SecondMessenger Second Messengers (IP3, DAG) Effector->SecondMessenger Kinase Kinase Cascade (e.g., PKC) SecondMessenger->Kinase CellularResponse Cellular Response (e.g., Neuronal Excitability) Kinase->CellularResponse Drug Morpholine Derivative (Antagonist) Drug->Receptor Inhibition

Sources

Application Notes & Protocols: Chiral Resolution Techniques for Racemic Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Morpholine-Containing Pharmaceuticals

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When substituted, morpholine derivatives frequently possess one or more stereocenters, leading to the existence of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles within the chiral environment of the human body.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to enhance safety and efficacy.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary techniques for resolving racemic mixtures of morpholine amides. We will delve into the mechanistic principles and provide detailed, field-proven protocols for three major resolution strategies:

  • Classical Diastereomeric Salt Resolution

  • Enzymatic Kinetic Resolution

  • Preparative Chiral Chromatography (HPLC & SFC)

The objective is to equip scientists with the foundational knowledge and practical steps required to select and implement the most suitable resolution strategy for their specific morpholine amide target.

Foundational Strategies for Chiral Resolution

The separation of enantiomers, which share identical physical properties in an achiral environment, requires the introduction of another chiral entity to create diastereomeric interactions.[2][3] This can be achieved by forming diastereomeric salts, interacting with a chiral enzyme, or passing the racemate through a chiral stationary phase.

Classical Resolution via Diastereomeric Salt Formation

This is the oldest and often most industrially scalable method for resolving chiral bases or acids.[2][3] The principle lies in reacting the racemic morpholine amide (which is basic) with an enantiomerically pure chiral resolving agent (CRA), typically a chiral acid.[3][4] This acid-base reaction forms a pair of diastereomeric salts.

(R)-Amine + (S)-Acid → (R,S)-Salt (S)-Amine + (S)-Acid → (S,S)-Salt

These diastereomeric salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system.[5] This difference allows for the separation of one diastereomer via fractional crystallization.[3] The less soluble salt precipitates from the solution, is isolated by filtration, and then the chiral resolving agent is removed (typically by neutralization with a base) to liberate the desired pure enantiomer of the morpholine amide.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the CRA is critical and often empirical. Success depends on a good "match" between the amine and the acid to form a stable, crystalline salt. Agents like tartaric acid, mandelic acid, and camphorsulfonic acid are common starting points.[3]

  • Choice of Solvent: The solvent system is paramount. It must be chosen to maximize the solubility difference between the two diastereomeric salts. A good solvent will fully dissolve both salts at a higher temperature but allow only one to crystallize upon cooling. Screening various solvents (e.g., alcohols like ethanol, methanol; ketones like acetone; and their mixtures with water) is a standard part of the workflow.[6]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemate Racemic Morpholine Amide ((R/S)-Amine) mix Dissolve in Optimal Solvent (Heat) racemate->mix cra Chiral Resolving Agent ((S)-Acid) cra->mix cool Cool Solution Slowly mix->cool filter Filter Crystals cool->filter salt_solid Less Soluble Salt ((R,S)-Salt) filter->salt_solid Solid salt_solution Mother Liquor with More Soluble Salt ((S,S)-Salt) filter->salt_solution Liquid neutralize Neutralize with Base (e.g., NaOH) salt_solid->neutralize extract Extract with Organic Solvent neutralize->extract enantiomer Pure (R)-Enantiomer extract->enantiomer

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[3] In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much higher rate than the other.[7][8]

For a racemic morpholine amide, a lipase like Candida antarctica lipase B (CALB) can be used to selectively acylate one enantiomer using an acyl donor (e.g., isopropyl acetate).[9] The reaction is stopped at or near 50% conversion.[3] At this point, the mixture contains the unreacted, enantiomerically pure starting material (e.g., (S)-Amine) and the newly formed, enantiomerically pure acylated product (e.g., (R)-Amide). These two compounds, having different functional groups, can then be easily separated by standard techniques like column chromatography or extraction.[3]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are workhorses in biocatalysis due to their broad substrate scope, high stability in organic solvents, and lack of need for cofactors.[10] CALB (often immobilized as Novozym 435) is particularly effective for resolving amines.[9][10]

  • Acyl Donor & Solvent: The choice of acyl donor and solvent can influence both the reaction rate and the enzyme's enantioselectivity (E-value). Anhydrous organic media are generally used to prevent competing hydrolysis reactions.[7]

  • Reaction Monitoring: The key to a successful kinetic resolution is stopping the reaction at ~50% conversion.[3] Over- or under-running the reaction will decrease the enantiomeric excess (% ee) of one or both products. Progress is monitored using chiral HPLC.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction & Quench cluster_2 Step 3: Separation racemate Racemic Morpholine Amide ((R/S)-Amine) react Stir in Organic Solvent (Monitor by Chiral HPLC) racemate->react reagents Acyl Donor + Lipase (e.g., CALB) reagents->react quench Stop Reaction at ~50% Conversion (Filter Enzyme) react->quench mixture Product Mixture: (S)-Amine + (R)-Acylated Amide quench->mixture separate Separation (Chromatography or Extraction) mixture->separate s_enantiomer Pure (S)-Enantiomer separate->s_enantiomer r_product Pure (R)-Acylated Product separate->r_product

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Preparative Chiral Chromatography

Direct separation of enantiomers can be achieved using preparative chromatography with a chiral stationary phase (CSP).[11] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation.[11][12] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two dominant techniques.

  • Chiral HPLC: Utilizes CSPs, often based on polysaccharide derivatives (cellulose or amylose), to achieve separation.[13] Method development involves screening various columns and mobile phases (normal-phase or reversed-phase) to find optimal conditions.[14]

  • Chiral SFC: Uses supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like methanol.[15][16] SFC is considered a "green" technology and is often 3-5 times faster than HPLC due to the low viscosity and high diffusivity of the mobile phase.[15][17] It is particularly powerful for preparative-scale separations in the pharmaceutical industry.[16][17]

Causality Behind Experimental Choices:

  • CSP Selection: This is the most critical parameter. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak® series) are broadly applicable and should be the first choice for screening.

  • Mobile Phase: In SFC, the choice and percentage of the alcohol co-solvent (modifier) and any additives (e.g., diethylamine for basic compounds) are key to achieving selectivity and good peak shape.[18]

G cluster_0 Step 1: Method Development cluster_1 Step 2: Preparative Run cluster_2 Step 3: Fraction Collection screen Analytical Screening: Test CSPs & Mobile Phases (HPLC or SFC) optimize Optimize Separation (Resolution & Load) screen->optimize inject Inject Racemic Mixture onto Preparative Chiral Column elute Elute with Optimized Mobile Phase inject->elute collect Collect Fractions Based on Detector Signal (UV) elute->collect enantiomer1 Pure Enantiomer 1 collect->enantiomer1 Fraction A enantiomer2 Pure Enantiomer 2 collect->enantiomer2 Fraction B

Caption: Workflow for Preparative Chiral Chromatography.

Comparative Analysis of Resolution Techniques

The choice of resolution technique depends on factors like scale, cost, development time, and the specific properties of the target molecule.

FeatureDiastereomeric Salt ResolutionEnzymatic Kinetic ResolutionPreparative Chiral Chromatography (SFC/HPLC)
Max. Yield 50% (per cycle, unless racemized)[2]50% (for each component)[3]>95% (both enantiomers recovered)
Scalability Excellent, well-established for industrial scale.Good, scalable to kg scale.Excellent, especially SFC for industrial scale.
Development Time Moderate to High (requires extensive screening of CRAs and solvents).[2]Moderate (requires enzyme screening and reaction optimization).Low to Moderate (high-throughput screening systems are common).
Cost Low (solvents and common CRAs are inexpensive).Moderate (cost of enzyme).High (initial capital for equipment and expensive CSPs).
"Green" Chemistry Poor (often uses large volumes of organic solvents).Good (enzymes are biodegradable, reactions can be in greener solvents).Excellent (SFC uses recycled CO2).[15][17]
Key Advantage Low-tech, cost-effective at large scale.High selectivity, mild reaction conditions.High recovery, speed (SFC), direct separation of both enantiomers.[15]
Key Disadvantage Theoretical 50% yield loss, often requires trial-and-error.[2]Theoretical 50% yield loss of starting material form.High capital and consumable cost.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Diastereomeric Salt Resolution (Illustrative)

This protocol is a general guideline for resolving a racemic morpholine amide using (S)-(+)-mandelic acid.[2] Optimization of solvent, temperature, and stoichiometry is required for each specific substrate.

  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of the racemic morpholine amide in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5-1.0 equivalents of (S)-(+)-mandelic acid in the same solvent.

    • Add the mandelic acid solution dropwise to the stirred amine solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling to 0-4 °C or adding a co-solvent to reduce solubility.

    • Stir the resulting slurry for several hours to ensure the crystallization equilibrium is reached.[3]

  • Isolation of Diastereomer:

    • Isolate the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove the mother liquor.

    • Dry the crystals under vacuum.

  • Enantiomeric Purity Check:

    • Take a small sample of the crystalline salt, neutralize it with 1M NaOH, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by chiral HPLC/SFC to determine the diastereomeric and enantiomeric excess.

  • Liberation of Free Amine:

    • Suspend the bulk of the resolved diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add 1M NaOH solution dropwise while stirring until the pH is >10.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched morpholine amide.

Protocol 2: Enzymatic Kinetic Resolution using Novozym 435

This protocol describes a typical acylation of a racemic morpholine amide.

  • Reaction Setup:

    • To a clean, dry vial, add the racemic morpholine amide (1.0 eq), an anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE), and an acyl donor (e.g., isopropyl acetate, 1.5-3.0 eq).[9]

    • Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-50 mg per mmol of substrate).

  • Reaction Monitoring:

    • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).[3]

    • Monitor the reaction progress by periodically taking a small aliquot, filtering out the enzyme, and analyzing the sample by chiral HPLC.

    • Aim to stop the reaction when the conversion reaches 50%.

  • Workup and Separation:

    • Once 50% conversion is reached, remove the enzyme by filtration (the immobilized enzyme can be washed and potentially reused).

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue, containing the unreacted amine and the acylated product, can be separated by flash column chromatography on silica gel.

Protocol 3: Chiral SFC Method Development

This protocol outlines a screening approach for developing a separation method.

  • Sample Preparation:

    • Dissolve the racemic morpholine amide in a suitable solvent (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.

  • Analytical Screening:

    • Utilize an analytical SFC system equipped with a column switcher.

    • Screen a set of 4-6 common polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

    • For each column, run a generic gradient method. A typical mobile phase system is CO2 (Solvent A) and Methanol with 0.1% diethylamine (Solvent B).

    • Gradient: 5% to 40% B over 5-10 minutes.

    • Monitor at a suitable UV wavelength.

  • Optimization:

    • Identify the column/mobile phase combination that provides the best "hit" (baseline or near-baseline separation).

    • Optimize the separation by switching to an isocratic method, adjusting the percentage of the co-solvent (modifier), the flow rate, and the backpressure to maximize resolution.

  • Scale-Up:

    • Once an optimized analytical method is established, it can be geometrically scaled to a larger-diameter preparative column for bulk separation. Loading studies should be performed to maximize throughput.

References

  • Berger, T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Gotor, V. et al. (2025). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate.
  • Ghanem, A., & Aboul-Enein, H. Y. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • De Klerck, K. et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Crawford, J. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
  • Taylor, S. J. C. et al. (2000). Resolution of chiral amines. Google Patents.
  • Skibicki, P. et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health.
  • Chemistry LibreTexts. (2022). Supercritical Fluid Chromatography.
  • de Mattos, M. C. et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. National Institutes of Health.
  • Ferreira, F. C. et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Lee, D. W. et al. (2017). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate.
  • Wikipedia. (n.d.). Chiral resolution.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • Leeman, M. et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Dong, M. W. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Li, Z. et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health.
  • Shayanfar, A. et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.

Sources

Application Note: A Robust Grignard Protocol for the Synthesis of (4-benzylmorpholin-2-yl)methanone via a Weinreb Amide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Ketone Synthesis in Complex Molecules

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The synthesis of ketone-containing morpholine derivatives like (4-benzylmorpholin-2-yl)methanone is a critical step in the development of various pharmacologically active agents.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for acylating carbonyl compounds.[1] However, the direct reaction of Grignard reagents with common acylating agents like esters or acid chlorides to produce ketones is often problematic. The ketone product is typically more reactive than the starting material, leading to a second nucleophilic addition and the formation of a tertiary alcohol as an undesired byproduct.[2][3] This lack of selectivity complicates purification and significantly reduces the yield of the target ketone.

This application note details a robust and highly selective protocol for the synthesis of (4-benzylmorpholin-2-yl)methanone, circumventing the over-addition problem by employing a Weinreb amide (N-methoxy-N-methylamide) intermediate. This methodology provides a reliable and high-yielding pathway crucial for drug discovery and process development workflows.

The Weinreb Amide Advantage: A Self-Validating System for Ketone Synthesis

The Weinreb ketone synthesis is a superior method for preparing ketones from carboxylic acid derivatives using organometallic reagents.[4] Its success lies in the unique stability of the tetrahedral intermediate formed upon the Grignard reagent's addition.

The N-methoxy-N-methylamide functionality forms a stable five-membered chelate with the magnesium halide, as depicted below. This chelated intermediate is stable under the basic reaction conditions and does not collapse to form the ketone until a deliberate acidic workup is performed.[5] By preventing the in-situ formation of the ketone, the Weinreb amide ensures that no Grignard reagent is present to react further, thus completely suppressing the formation of the tertiary alcohol byproduct.[2] This inherent mechanistic control makes the protocol a self-validating system for clean ketone synthesis.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Synthesis of Precursors

A robust synthesis requires high-quality starting materials. The following protocols outline the preparation of the necessary precursors for the final Grignard reaction.

Protocol 1: Synthesis of 4-benzylmorpholine

This procedure describes the N-alkylation of morpholine with benzyl bromide.

Reaction Scheme: Morpholine + Benzyl Bromide → 4-benzylmorpholine

Materials:

  • Morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equivalents) and anhydrous acetonitrile.

  • Add morpholine (1.2 equivalents) to the stirred suspension.

  • Add benzyl bromide (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).[6]

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-benzylmorpholine, which can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of N-methoxy-N-methyl-(4-benzylmorpholine)-2-carboxamide (Weinreb Amide)

This protocol involves the conversion of the corresponding carboxylic acid to the Weinreb amide. The precursor, 4-benzylmorpholine-2-carboxylic acid, can be synthesized via hydrolysis of the corresponding nitrile, as described in the literature.[7]

Materials:

  • 4-benzylmorpholine-2-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 4-benzylmorpholine-2-carboxylic acid (1.0 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (3.0 equivalents) to the mixture to act as a base.

  • Add EDC (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Weinreb amide.

Detailed Protocol: Grignard Reaction for (4-benzylmorpholin-2-yl)methanone

This section provides a step-by-step methodology for the core Grignard reaction. Extreme caution must be exercised as Grignard reagents can be pyrophoric and react violently with water. [8][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.[10][11]

Reagent and Equipment Data
Compound NameRoleFormulaMW ( g/mol )Molar Equiv.
N-methoxy-N-methyl-(4-benzylmorpholine)-2-carboxamideSubstrateC₁₄H₂₀N₂O₃264.321.0
Methylmagnesium bromide (3.0 M in Diethyl Ether)Grignard ReagentCH₃MgBr119.271.2 - 1.5
Tetrahydrofuran (THF), anhydrousSolventC₄H₈O72.11-
Saturated Ammonium Chloride (NH₄Cl), aqueousQuenching AgentNH₄Cl53.49-
Ethyl AcetateExtractionC₄H₈O₂88.11-
Experimental Workflow

G Start Flame-dry glassware under vacuum. Assemble under N₂ atmosphere. Substrate Dissolve Weinreb Amide in anhydrous THF. Start->Substrate Cooling Cool solution to 0°C (ice-water bath). Substrate->Cooling Addition Add CH₃MgBr solution dropwise via syringe over 30 min. Cooling->Addition Reaction Stir at 0°C for 1 hour, then warm to RT for 2 hours. Addition->Reaction Quench Cool to 0°C and slowly quench with saturated aq. NH₄Cl. Reaction->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify crude product by silica gel chromatography. Dry->Purify Product Isolate pure (4-benzylmorpholin-2-yl)methanone. Purify->Product

Caption: Experimental workflow for the Grignard synthesis.
Step-by-Step Procedure
  • Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.[12]

  • Reaction Setup: Dissolve the N-methoxy-N-methyl-(4-benzylmorpholine)-2-carboxamide (1.0 equiv.) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Charge the dropping funnel with a solution of methylmagnesium bromide (1.2-1.5 equiv., e.g., 3.0 M in diethyl ether) using an oven-dried, gas-tight syringe. Add the Grignard reagent to the stirred substrate solution dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality Note: Slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Safety Note: The quenching process is exothermic and will release flammable gases. Ensure adequate ventilation and perform this step slowly.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-benzylmorpholin-2-yl)methanone.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and may be pyrophoric (ignite spontaneously in air). They react violently with water and other protic sources. Handle them exclusively under an inert atmosphere using proper air-free techniques.[8][9]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a well-ventilated chemical fume hood, away from any ignition sources.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves) when performing this reaction.[8]

  • Quenching: The quenching of a Grignard reaction is highly exothermic. Always cool the reaction mixture in an ice bath before and during the slow addition of the quenching solution.

Conclusion

The use of a Weinreb amide intermediate provides a highly efficient and selective route for the synthesis of (4-benzylmorpholin-2-yl)methanone via a Grignard reaction. This protocol effectively eliminates the common problem of over-addition, leading to high yields of the desired ketone product with simplified purification. The reliability and robustness of this method make it an invaluable tool for researchers in medicinal chemistry and drug development, enabling the consistent production of key molecular building blocks.

References

  • Title: Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
  • Title: Grignard Reaction - Common Conditions Source: Organic Chemistry D
  • Title: Grignard Reaction - Laboratory Reaction Safety Summary Source: American Chemical Society URL:[Link]
  • Title: Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: Journal of Organic Chemistry, ACS Public
  • Title: What are Grignard reagent preparation precautions during prepar
  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega, ACS Public
  • Title: Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride Source: Mol-Instincts URL:[Link]
  • Title: Developing SOPs for Hazardous Chemical Manipulations Source: University of Wisconsin-Madison, Department of Chemistry URL:[Link]
  • Title: Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes Source: ACS Omega, ACS Public
  • Title: Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment Source: University of California, Santa Barbara URL:[Link]
  • Title: Esters to Ketones Source: Chemistry Steps URL:[Link]
  • Title: Esters with Grignard Reagent Source: Chemistry Steps URL:[Link]
  • Title: Practical Considerations, Procedural Changes, Safety Tips Source: Chemistry LibreTexts URL:[Link]
  • Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: reaction of aldehydes and ketones with grignard reagents Source: Chemguide URL:[Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of (4-benzylmorpholin-2-yl)methanol (CAS 40987-24-4), a key chiral building block in pharmaceutical and organic synthesis.[1][2][3] A multi-faceted analytical strategy is presented, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to deliver a comprehensive profile of the molecule, confirming its identity, purity, and stereochemical integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Introduction: The Analytical Imperative

This compound is a substituted morpholine derivative featuring a benzyl group, a primary alcohol, and a chiral center at the C-2 position of the morpholine ring. The precise structural features of this molecule, particularly its stereochemistry, are critical determinants of its function and reactivity in synthetic pathways and its efficacy and safety in potential pharmaceutical applications.[2][4] Therefore, a robust and integrated analytical workflow is not merely a procedural step but a fundamental requirement to ensure material quality, process consistency, and regulatory compliance.

This document outlines a logical, multi-step analytical workflow designed to provide unambiguous characterization. We will address three core analytical questions:

  • Identity: Is the compound unequivocally this compound?

  • Purity: What is the level of purity, and what are the potential impurities?

  • Stereochemical Integrity: What is the enantiomeric composition of the material?

The following sections detail the causality behind experimental choices and provide validated protocols for each analytical technique.

Integrated Analytical Workflow

A sequential and confirmatory approach is paramount. Structural elucidation is performed first, followed by purity assessment, and finally, stereochemical analysis. Each step provides data that builds confidence in the overall quality of the material.

G cluster_0 Part 1: Identity Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Stereochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy HPLC_Purity Reversed-Phase HPLC (Purity Assay) FTIR->HPLC_Purity Assess Purity GC_MS GC-MS (Volatile Impurities) HPLC_Chiral Chiral HPLC (Enantiomeric Excess) HPLC_Purity->HPLC_Chiral Determine Chirality Polarimetry Optical Rotation Validation Method Validation (ICH Q2(R1)) Polarimetry->Validation Validate Methods Start Sample Received Start->NMR Confirm Structure Report Certificate of Analysis Validation->Report

Caption: Overall analytical workflow for characterization.

Part 1: Structural Elucidation and Identity Confirmation

The first objective is to confirm that the molecular structure of the synthesized compound matches that of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.

  • Rationale: ¹H NMR confirms the presence and connectivity of proton environments (aromatic, benzylic, morpholine, and alcohol protons), while ¹³C NMR confirms the carbon skeleton. Running spectra in a solvent like DMSO-d₆ is advantageous as it allows for the observation of the exchangeable hydroxyl proton.[5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a 30-degree pulse width and a relaxation delay of 1 second.[6]

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., WALTZ-16).[6]

  • Data Processing: Process the FID (Free Induction Decay) with an exponential window function and perform Fourier transformation. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment Predicted Chemical Shift (ppm)
Aromatic Protons (Benzyl C₆H₅)7.20 - 7.40 (m, 5H)[8]
Benzylic Protons (-CH₂-Ph)~3.55 (s, 2H)
Morpholine Protons (-O-CH₂-CH(N)-)3.60 - 4.00 (m)
Morpholine Protons (-N-CH₂-CH(O)-)2.10 - 2.80 (m)
Methanol Protons (-CH-CH₂OH)3.45 - 3.70 (m, 2H)
Alcohol Proton (-OH)Variable, broad singlet
Aromatic Carbons (C₆H₅)127.0 - 138.0
Benzylic Carbon (-CH₂-Ph)~63.0
Morpholine Carbons (-O-CH₂-)~67.0
Morpholine Carbons (-N-CH₂-)~54.0
Methanol Carbon (-CH₂OH)~65.0
Chiral Carbon (-CH-)~75.0
Note: These are predicted values based on chemical principles and data from similar structures. Actual values may vary.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.

  • Rationale: ESI-MS provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight plus the mass of a proton. The molecular formula of this compound is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][9]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS system, which can be standalone or coupled to an LC system (LC-MS).

  • Acquisition: Infuse the sample directly or inject it into the LC-MS. Acquire data in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion.

    • Expected [M+H]⁺: 208.13 m/z

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

  • Rationale: The FTIR spectrum will show characteristic absorption bands for the O-H (alcohol), C-H (aromatic and aliphatic), C-O (ether and alcohol), and C-N (amine) bonds, providing corroborating evidence for the proposed structure.[10]

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks.

Table 2: Key FTIR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C-O Stretch (Ether & Alcohol)1050 - 1150[11]
C-N Stretch (Tertiary Amine)1020 - 1250

Part 2: Purity Assessment and Impurity Profiling

Once identity is confirmed, the next step is to quantify the purity of the compound and identify any potential impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for this analysis.

  • Rationale: The benzyl group in the molecule contains a chromophore that absorbs UV light, making UV detection suitable. RP-HPLC is a robust and widely used technique for separating compounds based on their hydrophobicity.[12] A C18 column provides excellent retention and separation for moderately polar compounds like this. Using a gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Prep Dissolve sample in Mobile Phase A/B (50:50) Inject Inject 10 µL Prep->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column Detect UV Detector (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity (% Area Normalization) Chromatogram->Purity

Caption: Workflow for HPLC Purity Analysis.

Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a gradient pump, autosampler, and UV/Vis or DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • Time (min) | % B

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Stereochemical Analysis

As this compound is a chiral compound, determining its enantiomeric purity is crucial. This is best achieved using chiral HPLC.

  • Rationale: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard RP-HPLC. A Chiral Stationary Phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing them to be resolved chromatographically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds.[14]

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with an isocratic pump, autosampler, and UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in ratios from 90:10 to 70:30. A small amount of an additive like diethylamine (DEA) may be needed to improve peak shape for basic compounds.

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic).

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Method Development: Screen different hexane/IPA ratios to achieve baseline separation of the two enantiomer peaks.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2):

    • e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100

Method Validation

All analytical methods developed for quality control must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The comprehensive analytical characterization of this compound requires an integrated, multi-technique approach. The combination of NMR, MS, and FTIR provides definitive structural confirmation. Chromatographic methods, specifically gradient RP-HPLC and chiral HPLC, are essential for accurately determining chemical purity and enantiomeric excess. By following the protocols outlined in this application note and adhering to established validation principles, researchers and quality control scientists can ensure the identity, purity, and stereochemical integrity of this important synthetic intermediate.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives.
  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine.
  • Matrix Fine Chemicals. This compound | CAS 40987-24-4.
  • ASTM. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
  • International Journal of Pharmaceutical Sciences and Drug Research.
  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum...
  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]
  • Royal Society of Chemistry. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • University of Dhaka. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.
  • Pure Chemistry Scientific Inc. (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4. Pure Chemistry Scientific Inc.[Link]
  • Acros Pharmatech. (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Ivy Fine Chemicals. ((R)-4-benzylmorpholin-2-yl)methanol. Ivy Fine Chemicals. [Link]
  • Organic Process Research & Development. Practical Synthesis of Chiral 2-Morpholine...
  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives.
  • OnePetro. A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids... OnePetro. [Link]
  • PubChem. (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol. PubChem. [Link]
  • NIST. Morpholine. NIST WebBook. [Link]
  • Royal Society of Chemistry.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities...
  • MySkinRecipes. (R)-(4-Benzylmorpholin-2-yl)methanol. MySkinRecipes. [Link]
  • SIELC Technologies. Separation of (2-Benzyl-1,3-dioxolan-4-yl)methanol on Newcrom R1 HPLC column. SIELC. [Link]
  • Journal of Food and Drug Analysis. A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. [Link]
  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
  • PubMed. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection. PubMed. [Link]
  • NIST. Benzenemethanol, 4-methoxy-. NIST WebBook. [Link]
  • PubChem. [2-(morpholin-4-yl)phenyl]methanol. PubChem. [Link]

Sources

Introduction to (4-benzylmorpholin-2-yl)methanol and its Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (4-benzylmorpholin-2-yl)methanol

This compound is a substituted morpholine derivative featuring a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the C2 position. The morpholine ring is a common scaffold in medicinal chemistry, making the structural elucidation of its derivatives crucial for drug discovery and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[2][3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of this compound. It provides a detailed prediction of the NMR spectra, step-by-step protocols for sample preparation and data acquisition, and an explanation of how advanced NMR techniques can be used for unambiguous structural confirmation.

Part 1: Predicted Spectral Analysis and Interpretation

A thorough understanding of the expected NMR spectra is the first step in structural verification. The predictions herein are based on established principles of chemical shifts, spin-spin coupling, and data from analogous N-substituted morpholine and benzyl compounds.[4][5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Figure 1: Structure of this compound with atom numbering. cluster_mol Figure 1: Structure of this compound with atom numbering. C1 C1' C2 C2' C1->C2 C7 C7 (CH₂) C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 N4 N4 C7->N4 C3_morph C3 (CH₂) N4->C3_morph C2_morph C2 (CH) C3_morph->C2_morph C5_morph C5 (CH₂) C5_morph->N4 O_morph O C6_morph C6 (CH₂) O_morph->C6_morph C2_morph->O_morph C8 C8 (CH₂OH) C2_morph->C8 C6_morph->C5_morph OH OH C8->OH

Caption: Diagram of key expected ¹H-¹H COSY correlations.

Part 2: Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

A properly prepared sample is fundamental to acquiring a high-resolution spectrum. The sample should be a homogeneous solution, free of any solid particles or paramagnetic impurities. [6] Materials:

  • This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • High-quality 5 mm NMR tube and cap [6]* Deuterated solvent (e.g., Chloroform-d, CDCl₃) [7]* Pasteur pipette with a small plug of glass wool or a syringe filter * Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the purified sample and place it in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules as it is relatively inexpensive and dissolves a wide range of compounds. [8][9]Its residual proton peak at ~7.26 ppm should be noted as it may overlap with the aromatic signals. [8]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [6][10]Vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Draw the solution into a Pasteur pipette containing a tight plug of glass wool and carefully transfer it into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top. [10]

Protocol 2: NMR Data Acquisition

The following are general parameters for a modern 400-600 MHz NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45 degrees (to allow for faster repetition).

  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans (adjust based on sample concentration).

¹³C{¹H} and DEPT-135 NMR Acquisition:

  • Experiment: Proton-decoupled carbon experiment (for ¹³C) and DEPT-135 pulse sequence.

  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 128-1024 scans (or more, as ¹³C is much less sensitive than ¹H).

Data Processing Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final spectrum.

Figure 3: General experimental workflow for NMR analysis. cluster_workflow NMR Analysis Workflow Prep Sample Preparation (Weigh, Dissolve, Filter) Acq Data Acquisition (1D ¹H, ¹³C, DEPT, 2D) Prep->Acq FID Raw Data (FID) Acq->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Ref Referencing (to TMS or Solvent) Baseline->Ref Integrate Integration & Peak Picking Ref->Integrate Analysis Spectral Analysis & Structure Elucidation Integrate->Analysis

Caption: Workflow for NMR analysis of this compound.

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis (ppm) is calibrated. This is typically done by setting the signal for an internal standard like Tetramethylsilane (TMS) to 0 ppm, or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [11][12]5. Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons. Peaks are picked and their chemical shifts are recorded.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the comprehensive experimental and data processing protocols, offers a valuable resource for the structural characterization and quality control of this compound. By employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, researchers can achieve an unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Fiveable. (n.d.). DEPT-135 Definition.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • Purdue University. (n.d.). Sample Preparation.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. doi:10.4172/2155-9872.S1-001
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • ResearchGate. (n.d.). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety....
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. doi:10.1002/mrc.1602
  • University of Tokyo. (n.d.). How to select NMR solvent.
  • PubChem. (n.d.). N-Benzoylmorpholine.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687.
  • SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
  • SpectraBase. (n.d.). N-Benzyl-p-toluidine - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 1 Н and 13 С NMR data for benzyl sulfide, benzyl disulfide, IX, and II.
  • SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - Optional[1H NMR] - Spectrum.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Benzylmorpholine.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

Sources

Application Notes & Protocols: High-Throughput Library Synthesis Utilizing (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical properties—such as improved aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration—make it an invaluable component in drug design.[3][4][5] The morpholine ring can act as a rigid scaffold to correctly orient pharmacophoric elements, enhance potency through hydrogen bonding, and modulate pharmacokinetic profiles.[3][5]

Parallel synthesis has revolutionized the drug discovery process by enabling the rapid and simultaneous generation of large, focused libraries of compounds.[6][7][8] This high-throughput approach accelerates the Design-Make-Test-Analyze (DMTA) cycle, facilitating the swift exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6][8]

This guide details the strategic use of (S)-(4-benzylmorpholin-2-yl)methanol, a versatile chiral building block, in a parallel synthesis workflow. This specific synthon is critical in the construction of neurokinin-1 (NK1) receptor antagonists like Aprepitant, highlighting its significance in creating stereochemically defined pharmaceutical agents.[9][10][11] We will present two robust, high-throughput protocols for diversifying this scaffold at two key positions: the C2-hydroxymethyl group and the N4-benzyl position.

The Strategic Value of (S)-(4-benzylmorpholin-2-yl)methanol in Parallel Synthesis

(S)-(4-benzylmorpholin-2-yl)methanol offers three primary strategic advantages for library construction:

  • Fixed Chirality: The (S)-configuration at the C2 position provides a fixed stereocenter, which is crucial for stereospecific interactions with biological targets. Building from a chiral pool synthon eliminates the need for chiral separations of the final products, a significant bottleneck in high-throughput purification.[9][12]

  • Two Points of Diversification: The primary alcohol at C2 is readily functionalized, serving as a key handle for introducing diversity (R¹). The N-benzyl group, while providing stability, can be removed under specific conditions to reveal a secondary amine, which can then be functionalized with a second set of diverse substituents (R²).

  • Favorable Physicochemical Properties: The inherent properties of the morpholine core generally lead to final compounds with more drug-like characteristics.[1][4]

The overall strategy for library synthesis is depicted below.

G cluster_0 Phase 1: R¹ Diversification cluster_1 Phase 2: R² Diversification start Start: (S)-(4-benzylmorpholin-2-yl)methanol Scaffold step1 Parallel O-Alkylation / Etherification (R¹-X Array) start->step1 Array of Electrophiles intermediate1 Intermediate Library A (Diverse R¹ Group) step1->intermediate1 step2 Parallel N-Debenzylation intermediate1->step2 Proceed with Library A intermediate2 Intermediate Library B (Secondary Amine) step2->intermediate2 step3 Parallel Reductive Amination (R²-CHO Array) intermediate2->step3 Array of Aldehydes final_library Final Compound Library (Diverse R¹ and R² Groups) step3->final_library caption Figure 1. Two-phase parallel synthesis workflow.

Protocol 1: Parallel O-Alkylation for R¹ Diversification

This protocol describes the parallel synthesis of an ether library by reacting (S)-(4-benzylmorpholin-2-yl)methanol with an array of alkyl halides in a 96-well plate format. The hydroxyl group is first converted to a more reactive alkoxide using a suitable base.

Causality and Experimental Choices:
  • Base Selection: Sodium hydride (NaH) is chosen for its ability to irreversibly deprotonate the primary alcohol, driving the reaction to completion. Handling NaH as a dispersion in mineral oil allows for easier dispensing with automated liquid handlers.

  • Solvent: Anhydrous Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvates the sodium alkoxide intermediate, and has a high boiling point, allowing for heating to accelerate the reaction with less reactive alkyl halides.

  • Reaction Format: A 96-well deep-well plate is used to accommodate the reaction volume and allow for efficient mixing and sealing to prevent solvent evaporation and maintain an inert atmosphere.

  • Workup: The parallel workup is designed for efficiency. Quenching with water followed by a liquid-liquid extraction (LLE) with a water-immiscible solvent (e.g., ethyl acetate) in the plate itself removes the DMF and inorganic salts. Automated liquid handlers can perform these additions and aspirations.

Detailed Step-by-Step Methodology:
  • Reagent Plate Preparation:

    • Prepare a stock solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF (e.g., 0.5 M).

    • In a separate 96-well plate (the "Reagent Plate"), dispense an array of alkyl halides (R¹-X, 1.2 eq) as solutions in DMF. This can include various benzyl bromides, alkyl iodides, and propargyl bromides.

  • Reaction Setup (In an Inert Atmosphere Glovebox):

    • To a 96-well deep-well reaction block, dispense sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) into each well.

    • Using an automated liquid handler, add the (S)-(4-benzylmorpholin-2-yl)methanol stock solution to each well containing NaH.

    • Allow the plate to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

    • Transfer the alkyl halide solutions from the Reagent Plate to the reaction block.

  • Reaction Execution:

    • Seal the reaction block with a pierceable, solvent-resistant cap mat.

    • Place the block on a heated shaker block and agitate at 60 °C for 16 hours. Reaction progress can be monitored by taking a small aliquot from a few wells for LC-MS analysis.

  • Parallel Workup:

    • Cool the reaction block to room temperature.

    • Carefully unseal the block and slowly add water to each well to quench the excess NaH.

    • Add ethyl acetate to each well. Reseal and shake vigorously to perform the extraction. Allow the layers to separate.

    • Using an automated liquid handler, carefully aspirate and discard the lower aqueous layer.

    • Repeat the wash with a saturated brine solution.

    • Transfer the organic layers to a new 96-well plate for concentration.

  • Purification and Analysis:

    • Concentrate the ethyl acetate solutions using a centrifugal evaporator.

    • Redissolve the crude residues in a suitable solvent (e.g., DMSO/Methanol).

    • Purify the library using an automated parallel high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system with mass-directed fractionation.[6][13][14]

    • Analyze the purified compounds for identity and purity via LC-MS and pool the appropriate fractions.

Representative Alkyl Halides for R¹ Diversification:
Reagent ClassExample 1Example 2Example 3
Benzyl Bromides 4-Methoxybenzyl bromide3-Chlorobenzyl bromide2-Trifluoromethylbenzyl bromide
Alkyl Halides Ethyl iodidePropargyl bromideCyclopropylmethyl bromide
Functionalized Halides 2-BromoacetonitrileMethyl 4-(bromomethyl)benzoate3-(Boc-amino)propyl bromide

Protocol 2: Parallel Reductive Amination for R² Diversification

This protocol details the diversification at the N4 position. It involves a two-step sequence: a parallel N-debenzylation followed by a parallel reductive amination with an array of aldehydes.

Part A: Parallel N-Debenzylation

The removal of the N-benzyl group is a critical step. Catalytic hydrogenation is often challenging to perform in a high-throughput 96-well format. Therefore, a chemical method is preferred.

Causality and Experimental Choices:
  • Reagent: 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis provides a reliable, non-hydrogenation method for N-debenzylation that is amenable to parallel solution-phase synthesis. The reaction proceeds through a carbamate intermediate which is then cleaved.

  • Conditions: The reaction is performed at low temperature to control the initial exothermic reaction with ACE-Cl and then heated to ensure complete cleavage of the carbamate intermediate.

Detailed Step-by-Step Methodology:
  • Reaction Setup:

    • Starting with the purified intermediate library A (from Protocol 1), dissolve each compound in anhydrous Dichloromethane (DCM) in a 96-well deep-well plate.

    • Cool the plate to 0 °C.

    • Add 1-chloroethyl chloroformate (ACE-Cl, 1.5 eq) to each well.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Intermediate Cleavage:

    • Concentrate the plate under vacuum to remove the DCM and excess ACE-Cl.

    • Add methanol to each well, reseal the plate, and heat to 60 °C for 4 hours.

  • Workup and Isolation:

    • Cool the plate and concentrate to dryness using a centrifugal evaporator.

    • The resulting hydrochloride salts of the secondary amines (Intermediate Library B) are often of sufficient purity to be used directly in the next step. A simple trituration or solid-phase extraction (SPE) can be performed if further purification is needed.

G cluster_0 N-Debenzylation Workflow A Intermediate Library A (N-Benzyl) B Add ACE-Cl in DCM A->B C Carbamate Intermediate B->C D Evaporate DCM C->D E Add Methanol, Heat D->E F Intermediate Library B (Secondary Amine HCl Salt) E->F caption Figure 2. High-throughput N-debenzylation workflow.

Part B: Parallel Reductive Amination

Reductive amination is a robust and high-yielding reaction ideal for parallel synthesis, allowing for the introduction of a wide variety of R² groups from a commercially available aldehyde library.[9][15][16]

Causality and Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate formed in situ. It is also a solid that is easily dispensed.[17]

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction. Acetic acid is often added as a catalyst to promote the formation of the iminium ion.

  • Workflow: This is a one-pot reaction where the amine, aldehyde, and reducing agent are combined, simplifying the parallel workflow significantly.[16]

Detailed Step-by-Step Methodology:
  • Reagent Plate Preparation:

    • Prepare stock solutions of an array of aldehydes (R²-CHO, 1.2 eq) in anhydrous DCE in a 96-well plate.

    • Prepare a stock solution of acetic acid in DCE (e.g., 1 M).

  • Reaction Setup:

    • To the 96-well plate containing the dried Intermediate Library B (secondary amine HCl salts), add a solution of a non-nucleophilic base like triethylamine (TEA, 1.1 eq) in DCE to liberate the free amine.

    • Transfer the aldehyde solutions to the reaction plate.

    • Add the acetic acid solution (0.1 eq) to each well.

    • Finally, add solid sodium triacetoxyborohydride (STAB, 2.0 eq) to each well using a solid-dispensing robot.

  • Reaction Execution:

    • Seal the reaction plate and place it on an orbital shaker at room temperature for 12-18 hours.

  • Parallel Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Add ethyl acetate to perform a liquid-liquid extraction.

    • Separate the organic layer as described in Protocol 1.

  • Purification and Analysis:

    • The final library is purified and analyzed using the same automated HPLC-MS or SFC-MS methods described in Protocol 1.[13][14][18]

Representative Aldehydes for R² Diversification:
Reagent ClassExample 1Example 2Example 3
Aromatic Aldehydes Pyridine-4-carboxaldehyde2-Thiophenecarboxaldehyde4-(Dimethylamino)benzaldehyde
Aliphatic Aldehydes CyclohexanecarboxaldehydeIsovaleraldehyde3-Phenylpropionaldehyde
Heterocyclic Aldehydes 1-Methyl-1H-pyrazole-4-carbaldehydeFuran-2-carbaldehydeThiazole-2-carbaldehyde

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput synthesis of diverse compound libraries based on the chiral (S)-(4-benzylmorpholin-2-yl)methanol scaffold. By leveraging parallel O-alkylation and reductive amination, researchers can efficiently explore two distinct vectors of chemical space. The methodologies are designed for compatibility with modern laboratory automation, enabling the rapid generation of novel, drug-like molecules to accelerate hit-to-lead campaigns in drug discovery.[3][7]

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
  • Bonomo, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews.
  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Emiabata-Smith, D., et al. (1998). Parallel-compound synthesis: methodology for accelerating drug discovery. Journal of medicinal chemistry.
  • Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Bonomo, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • BioDuro. Parallel Synthesis.
  • Asynt. A Quick Introduction to Parallel Synthesis. (2022).
  • Mettler Toledo. Parallel Synthesis | Screening of Reaction Conditions.
  • DC Fine Chemicals. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • Sharma, S., et al. (2012). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
  • Le, T., & Schaus, S. E. (2010). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic letters.
  • Reddy, P. V. N., et al. (2007). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Synlett.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Chen, X., et al. (2010). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis.
  • Acros Pharmatech. (R)-(4-Benzylmorpholin-2-yl)methanol.
  • Matrix Fine Chemicals. (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4.
  • Pure Chemistry Scientific Inc. (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4.
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society.
  • Mettler Toledo. Parallel Synthesis in Drug Discovery.

Sources

Derivatization of (4-benzylmorpholin-2-yl)methanol for SAR studies.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (4-benzylmorpholin-2-yl)methanol for Structure-Activity Relationship (SAR) Studies

Authored by: A Senior Application Scientist

Introduction: The Privileged Nature of the Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1][2] This heterocycle is a recurring motif in a multitude of approved pharmaceuticals and experimental drugs, prized for its ability to confer advantageous physicochemical, biological, and metabolic properties.[1][3] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and even facilitate passage across the blood-brain barrier.[4] When functionalized with chiral centers, such as in (S)-(4-benzylmorpholin-2-yl)methanol, it becomes a powerful building block for creating stereospecific interactions with biological targets, a critical factor for optimizing therapeutic efficacy and minimizing off-target effects.[4][5]

This guide focuses on this compound, a pivotal chiral intermediate in drug discovery.[4][5] The primary hydroxyl group at the 2-position serves as a versatile synthetic handle, allowing for systematic chemical modification. This process of creating a library of related compounds, or derivatives, is the cornerstone of Structure-Activity Relationship (SAR) studies. The goal of SAR is to decipher how specific structural changes in a molecule impact its biological activity, thereby guiding the rational design of more potent and selective drug candidates.[6][7][8]

This document provides detailed protocols and the underlying scientific rationale for the derivatization of this compound, designed for researchers, scientists, and drug development professionals engaged in lead optimization.

The Logic of SAR-Guided Derivatization

The fundamental goal of a hit-to-lead or lead optimization campaign is to systematically modify a starting compound to enhance its therapeutic profile. Derivatization of the this compound scaffold allows researchers to probe the chemical space around a pharmacophore, investigating how changes in sterics, electronics, and lipophilicity affect the molecule's interaction with its biological target.

The iterative process of an SAR study is outlined below. Each new derivative provides a data point that informs the next round of synthetic design, creating a feedback loop that drives the project toward a candidate drug.

SAR_Workflow A Lead Compound (this compound) B Strategic Derivatization (Esterification, Etherification, etc.) A->B Synthesize Analogs C In Vitro / In Vivo Biological Assays B->C Test Activity D Data Analysis (Potency, Selectivity, PK) C->D Generate Data E Establish SAR & Formulate New Hypothesis D->E Interpret Results F Design Next-Generation Compounds E->F Rational Design F->B Iterate

Caption: Iterative workflow of a Structure-Activity Relationship (SAR) study.

Key Derivatization Strategies and Protocols

The primary alcohol of this compound is an ideal starting point for modifications. The following sections detail robust protocols for its conversion into esters, ethers, and amides—three of the most informative functional groups in medicinal chemistry. The diagram below illustrates these primary synthetic routes.

Derivatization_Scheme cluster_ester Esterification cluster_ether Etherification cluster_amide Amide Synthesis (Multi-step) Start This compound Ester Ester Derivatives -O-C(=O)R Start->Ester R-COOH, H+ Ether Ether Derivatives -O-R Start->Ether 1. NaH 2. R-Br Tosylate Tosylate Intermediate -OTs Start->Tosylate TsCl, Pyridine Azide Azide Intermediate -N3 Tosylate->Azide NaN3 Amine Amine Intermediate -NH2 Azide->Amine Reduction Amide Amide Derivatives -NH-C(=O)R Amine->Amide Amide Coupling

Caption: Key derivatization pathways from the parent alcohol.

Protocol 1: Fischer Esterification

Scientific Rationale: Esterification converts the alcohol into a group that can act as a hydrogen bond acceptor. By varying the 'R' group of the carboxylic acid, one can systematically probe the effects of lipophilicity, sterics, and electronics on biological activity. The Fischer esterification is a classic, acid-catalyzed equilibrium-driven process.[9] To ensure a high yield, the equilibrium must be shifted towards the product by using an excess of one reactant (typically the alcohol, or in this case, the carboxylic acid if the morpholine is more precious) or by removing water as it forms.[9][10]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.5 - 2.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic, ~5 mol%)

  • Toluene or other suitable solvent for azeotropic water removal

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask with reflux condenser and Dean-Stark trap[10]

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the selected carboxylic acid (1.5 eq), and toluene (enough to fill the Dean-Stark trap and suspend reagents).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.05 eq) dropwise.

  • Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene, driving the reaction to completion.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction is typically complete when water ceases to collect in the trap (usually 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: O-Alkylation for Ether Synthesis (Williamson-Type)

Scientific Rationale: Ethers are generally more metabolically stable than esters. This derivatization strategy allows for the introduction of a wide variety of alkyl or aryl groups, providing a robust method to explore steric and electronic effects at the target receptor. The reaction proceeds via deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[4] Anhydrous conditions are critical as the alkoxide intermediate is highly reactive with water.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Syringes and needles

  • Ice bath

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere, add NaH (1.2 eq) to a flame-dried flask. Add anhydrous DMF via syringe to create a suspension.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Hydrogen gas will evolve (ensure proper ventilation). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.[4]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting material.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Dilute the mixture with water and extract several times with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via NMR and MS.

Protocol 3: Amide Synthesis via Alcohol Activation

Scientific Rationale: Amides are a cornerstone of medicinal chemistry, capable of participating in strong hydrogen bonding interactions as both donors and acceptors. This protocol involves a two-step process: first, the hydroxyl group is converted into a better leaving group (a tosylate), which is then displaced by an azide. The azide is subsequently reduced to a primary amine, which can be coupled with various carboxylic acids.

Part A: Tosylation of the Alcohol [4]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Cold water

Protocol:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq).

  • Tosylation: Add TsCl (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, quench by the slow addition of cold water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude tosylate is often used directly in the next step.[5]

Part B: Azide Formation and Reduction to Amine [5]

Materials:

  • Crude tosylate from Part A

  • Sodium azide (NaN₃) (3.0 eq)

  • Anhydrous DMF

  • For reduction: Palladium on carbon (Pd/C, 10 wt%) or Lithium aluminum hydride (LAH)

  • Methanol (for hydrogenation) or anhydrous THF (for LAH)

  • Hydrogen source (balloon or Parr shaker)

Protocol:

  • Azidation: Dissolve the crude tosylate in anhydrous DMF and add NaN₃ (3.0 eq). Heat the mixture to 60-80 °C and stir for 8-12 hours.[5]

  • Work-up: Cool to room temperature, pour into water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the azide intermediate.

  • Reduction (Hydrogenation): Dissolve the azide in methanol, add 10% Pd/C, and place the mixture under a hydrogen atmosphere (balloon or Parr apparatus). Stir until the reaction is complete (monitored by TLC). Filter through Celite to remove the catalyst and concentrate to get the amine.

Part C: Amide Coupling

Materials:

  • Amine intermediate from Part B

  • Carboxylic acid of choice (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Protocol:

  • Setup: In a flask, dissolve the carboxylic acid (1.1 eq) and coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.

  • Activation: Stir for 10-15 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of the amine (1.0 eq) in DMF, followed by the base (e.g., DIPEA, 2.5 eq).

  • Reaction: Stir at room temperature for 4-16 hours, monitoring by TLC.

  • Work-up: Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

  • Purification & Characterization: Purify the final amide by column chromatography or preparative HPLC and characterize by NMR and MS.

Data Interpretation: A Hypothetical SAR Table

Compound IDR Group ModificationReaction TypecLogP (Calculated)Target IC₅₀ (nM)Notes on Activity
Parent -H-2.1515,200Starting hit, low potency.
Ester-01 -C(=O)CH₃Esterification2.058,500Small acetyl group slightly improves potency.
Ester-02 -C(=O)PhEsterification3.982,100Lipophilic phenyl group significantly boosts potency.
Ester-03 -C(=O)c-PrEsterification2.814,300Small cycloalkyl group is well-tolerated.
Ether-01 -CH₂CH₃Etherification2.76950Ethyl ether shows marked improvement; suggests a hydrophobic pocket.
Ether-02 -CH₂PhEtherification4.6575 Benzyl ether is highly potent; strong hydrophobic/π-π interaction likely.
Amide-01 -NHC(=O)PhAmide Coupling3.2145 Benzamide shows excellent potency; H-bond donor/acceptor combination is key.
Amide-02 -NHC(=O)c-PrAmide Coupling1.89350Cyclopropyl amide is potent, confirming the value of the amide linker.

Analysis:

  • Lipophilicity: Increasing lipophilicity (e.g., adding a phenyl group in Ester-02 and Ether-02) generally increases potency, suggesting a hydrophobic binding pocket.

  • Linker Type: The ether and amide linkers (Ether-02, Amide-01) are more effective than the ester linker (Ester-02), possibly due to improved metabolic stability or more optimal hydrogen bonding.

  • Key Interaction: The high potency of the benzamide derivative (Amide-01) suggests that the combination of a hydrogen bond donor (N-H) and acceptor (C=O), along with the hydrophobic phenyl ring, is crucial for strong binding. This becomes the new hypothesis for the next round of design.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its strategic derivatization via robust chemical protocols, such as those detailed in this guide, is fundamental to the execution of successful SAR studies. By systematically exploring the chemical space around this privileged core, researchers can elucidate the key molecular interactions required for biological activity, paving the way for the development of optimized, next-generation therapeutic agents. The iterative cycle of synthesis, testing, and analysis is the engine of medicinal chemistry, and mastery of these derivatization techniques is essential for driving projects from a simple hit to a clinical candidate.

References

  • Baskin, K., & Chavda, V. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Tzara, A., et al. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI.
  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.com.
  • Kaur, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. jchemrev.com.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. cambridgemedchemconsulting.com.
  • Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Figshare. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Figshare.
  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.
  • Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4. purechemistry.com.
  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate.
  • PubMed Central. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. operachem.com.
  • ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate.
  • PubMed. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed.
  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. organic-chemistry.org.

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Catalytic Methods for Morpholine Ring Formation

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and a favorable pKa profile—render it a "privileged scaffold" in drug design.[3] Molecules incorporating the morpholine motif are found in a wide array of blockbuster drugs, from the antibiotic Linezolid to the anticancer agent Gefitinib.

Historically, the synthesis of substituted morpholines often relied on multi-step, stoichiometric reactions, such as the annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction.[4] While effective, these methods can suffer from harsh conditions, limited substrate scope, and poor atom economy. The advent of transition metal catalysis has revolutionized the construction of this vital heterocycle, offering elegant, efficient, and highly selective pathways to access structurally diverse morpholine derivatives.[5][6]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic strategies for morpholine ring formation. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the application of these powerful synthetic tools.

Strategic Overview: Selecting the Right Catalytic Tool

The choice of catalytic method is fundamentally dictated by the available starting materials and the desired substitution pattern on the morpholine core. The following workflow provides a high-level decision-making framework.

G Decision Workflow for Morpholine Synthesis cluster_start Starting Materials cluster_methods Catalytic Strategy cluster_products Primary Product Type Start1 Amino Alkyne Method1 Tandem Ti-Hydroamination & Ru-Asymmetric Transfer Hydrogenation Start1->Method1 One-Pot Enantioselective Start2 O-Allyl Ethanolamine + Aryl/Alkenyl Halide Method2 Pd-Catalyzed Intramolecular Carboamination Start2->Method2 C-N & C-C Bond Formation Start3 Amino Alcohol + 1,3-Diene Method3 Pd-Catalyzed Oxidative Coupling Start3->Method3 Intermolecular C-N & C-O Formation Start4 Alkynyl Amine/Alcohol Method4 Au-Catalyzed Intramolecular Cyclization Start4->Method4 Mild Cycloisomerization Product1 Enantioenriched 3-Substituted Morpholines Method1->Product1 Product2 cis-3,5-Disubstituted & Fused Bicyclic Morpholines Method2->Product2 Product3 Vinyl-Substituted Morpholines Method3->Product3 Product4 Unsaturated Morpholines (Hydrogenatable) Method4->Product4

Caption: High-level decision matrix for selecting a catalytic strategy.

Palladium-Catalyzed Carboamination of O-Allyl Ethanolamines

This strategy provides a powerful and convergent route to construct cis-3,5-disubstituted and other complex morpholines from readily prepared O-allyl ethanolamine derivatives and aryl or alkenyl halides.[7][8] The key transformation is an intramolecular carboamination that simultaneously forms a C-C and a C-N bond.

Expertise & Experience: Mechanistic Rationale

The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl/alkenyl bromide to a Pd(0) species. The resulting Pd(II) complex coordinates with the O-allyl substrate. The crucial step involves an intramolecular syn-aminopalladation of the alkene, where the tethered nitrogen atom attacks the palladium-activated double bond. This step proceeds through a six-membered transition state, which ultimately dictates the stereochemical outcome. Subsequent reductive elimination furnishes the morpholine product and regenerates the active Pd(0) catalyst. The choice of a bulky phosphine ligand, such as P(2-furyl)₃, is critical to promote the desired reductive elimination step over competing side reactions like β-hydride elimination.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X      |     L₂ OxAdd->PdII_RX Coord Coordination with O-Allyl Substrate PdII_RX->Coord PdII_Complex Substrate-Pd(II) Complex Coord->PdII_Complex Cyclization Intramolecular Aminopalladation PdII_Complex->Cyclization Cyclized_Pd Cyclized Pd(II) Intermediate Cyclization->Cyclized_Pd Cyclized_Pd->Pd0 Regeneration RedElim Reductive Elimination Cyclized_Pd->RedElim Product Morpholine Product RedElim->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-benzylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to improve your experimental outcomes.

Overview of the Synthetic Strategy

A common and reliable route to this compound involves a two-step process starting from a morpholine-2-carboxylic acid derivative. This strategy provides good control over the introduction of substituents and the final reduction.

  • N-Benzylation: Introduction of the benzyl group onto the morpholine nitrogen.

  • Reduction: Conversion of the carboxylic acid or ester functionality to the primary alcohol.

This guide will focus on troubleshooting issues that may arise during these critical stages.

Troubleshooting Guide & FAQs

Category 1: N-Benzylation Step

Question 1: My N-benzylation reaction is slow or incomplete, resulting in a low yield of the desired N-benzyl intermediate. What are the likely causes and how can I fix this?

Answer:

Incomplete N-benzylation is a frequent issue, often stemming from suboptimal reaction conditions or reagent choice. The reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on an electrophilic benzyl source, typically benzyl bromide or benzyl chloride.

Common Causes & Solutions:

  • Insufficient Basicity: The reaction requires a base to deprotonate the morpholine nitrogen, enhancing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will be slow.

    • Troubleshooting: Ensure at least one equivalent of a suitable base is used. For this alkylation, moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[1] Avoid strong bases like NaOH or KOH in some solvents, as they can promote side reactions.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the Sₙ2 reaction.

    • Troubleshooting: Acetonitrile (ACN) or N,N-dimethylformamide (DMF) are effective polar aprotic solvents for this type of reaction.[1] They effectively solvate the cation of the base without interfering with the nucleophile.

  • Low Reaction Temperature: While room temperature is often sufficient, some less reactive starting materials may require gentle heating.

    • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture to 40-50°C.

Question 2: I am observing a significant amount of a polar, insoluble side product in my N-benzylation reaction. What is it and how can I prevent its formation?

Answer:

This is a classic sign of over-alkylation, where the desired tertiary amine product is further alkylated by benzyl bromide to form a quaternary ammonium salt (dibenzylation).[2] This salt is often insoluble in common organic solvents, leading to precipitation from the reaction mixture.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the benzyl halide. A large excess will significantly favor the formation of the quaternary salt.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture at room temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.[3]

  • Avoid High Temperatures: Elevated temperatures can accelerate the rate of the second alkylation. Maintain the reaction at room temperature unless necessary to drive the initial reaction to completion.

Category 2: Reduction Step

Question 3: I am attempting to reduce the ester/carboxylic acid of N-benzyl-morpholine-2-carboxylate, but the reaction is incomplete, and I recover mostly starting material. Why is this happening?

Answer:

The reduction of an ester or carboxylic acid to a primary alcohol requires a potent reducing agent. Incomplete reduction is typically due to the choice of reagent, its quality, or insufficient stoichiometry.

Key Considerations:

  • Reagent Choice: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids efficiently under standard conditions.[4][5] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its higher reactivity.[4] The greater polarity of the Al-H bond compared to the B-H bond in NaBH₄ makes the hydride more nucleophilic.[6]

  • Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. It decomposes upon exposure to air and humidity.

    • Troubleshooting: Use a fresh bottle of LiAlH₄ or a recently opened bottle that has been stored under an inert atmosphere (e.g., argon or nitrogen). Clumpy or discolored reagent is a sign of degradation.

  • Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride. A stoichiometric excess is necessary to drive the reaction to completion.

    • Troubleshooting: Use at least 2-3 equivalents of LiAlH₄ relative to the ester. The reaction should be performed in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).

ReagentSubstrate CompatibilityTypical SolventRelative Reactivity
LiAlH₄ Esters, Carboxylic Acids, Aldehydes, KetonesAnhydrous THF, Et₂OVery High[5]
NaBH₄ Aldehydes, Ketones (poor for esters)Methanol, EthanolModerate[4]

Question 4: The reduction with LiAlH₄ worked, but my yield is low after the aqueous work-up. Where is my product going?

Answer:

The product, this compound, is an amino alcohol. The presence of the morpholine nitrogen and the hydroxyl group makes it relatively polar and potentially water-soluble, especially at acidic pH where the nitrogen becomes protonated.[7][8] Significant product loss can occur during the aqueous extraction phase.

Work-up and Extraction Optimization:

  • Careful Quenching: The work-up for a LiAlH₄ reaction must be done carefully by slowly adding water and then a base solution (e.g., 15% NaOH) at 0°C to quench the excess reagent and precipitate aluminum salts. A common and effective procedure is the Fieser work-up (sequential addition of 'x' mL water, 'x' mL 15% NaOH, and '3x' mL water, where 'x' is the mass of LiAlH₄ in grams).

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10). This keeps the morpholine nitrogen in its neutral, free-base form, which is less water-soluble.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Solvent Choice for Extraction: Use a moderately polar solvent for extraction. Dichloromethane (DCM) or multiple extractions with ethyl acetate (EtOAc) are generally effective. Perform at least 3-5 extractions to ensure complete recovery of the product.

Category 3: Purification and Characterization

Question 5: My final product shows a persistent streak on silica gel TLC plates, making column chromatography difficult. How can I effectively purify this compound?

Answer:

The basic nitrogen of the morpholine ring interacts strongly with the acidic silica gel, causing streaking and poor separation.[7] This is a common issue when purifying amines via standard silica gel chromatography.

Purification Strategies:

  • Basified Silica: Pre-treat the silica gel with a small amount of a tertiary amine base like triethylamine (TEA). This is done by preparing the silica gel slurry in a solvent system containing ~1-2% TEA (e.g., 97:2:1 Hexane:EtOAc:TEA). The TEA will neutralize the acidic sites on the silica, allowing the basic product to elute cleanly.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[7]

  • Salt Formation and Recrystallization: Convert the oily free-base product to a solid salt, such as the hydrochloride salt.[1] This can often be achieved by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether. The resulting crystalline solid can then be purified by recrystallization, which is often more effective at removing minor impurities than chromatography.

Experimental Workflow Visualization

The following diagram outlines a troubleshooting workflow for optimizing the yield of this compound.

G cluster_start Problem Diagnosis cluster_benzylation N-Benzylation Stage cluster_reduction Reduction Stage cluster_purification Purification Stage start Low Final Yield b1 Incomplete Reaction? start->b1 b3 Over-alkylation (Quaternary Salt)? start->b3 r1 Incomplete Reduction? start->r1 r3 Low Yield after Work-up? start->r3 p1 Streaking on TLC? start->p1 b2 Monitor by TLC. Increase temp or change base (K2CO3). b1->b2 Solution b4 Use 1.1 eq. BnBr. Add dropwise at RT. b3->b4 Solution r2 Switch to LiAlH4. Use fresh reagent (2-3 eq). r1->r2 Solution r4 Adjust pH to >10. Saturate with NaCl. Extract 5x with DCM. r3->r4 Solution p2 Use basified silica (1% TEA). Consider Alumina column. p1->p2 Solution

Caption: Troubleshooting workflow for synthesis optimization.

Protocol: Reduction of Ethyl 4-benzylmorpholine-2-carboxylate

This protocol provides a detailed methodology for the reduction step using LiAlH₄.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq.) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the starting ester, ethyl 4-benzylmorpholine-2-carboxylate (1.0 eq.), in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until all starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C. Cautiously and slowly, add water (1 mL per 1 g of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous sodium hydroxide solution (1 mL per 1 g of LiAlH₄). Finally, add water again (3 mL per 1 g of LiAlH₄).

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and washings. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM). If an aqueous layer is present, separate it, saturate it with NaCl, and back-extract with DCM (3x).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can then be purified as described above.

References

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]
  • Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]
  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • Google Patents. (n.d.). CN101066955A - A kind of synthetic method of N-methylmorpholine.
  • ResearchGate. (2021).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]
  • E3S Web of Conferences. (2024).
  • Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent. [Link]
  • ChemRxiv. (n.d.).
  • Chromatography Forum. (2005).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scheme of the N-benzylation reaction. The desired secondary amine is.... [Link]
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]
  • YouTube. (2014). Why is LiAlH4 Stronger at Reducing than NaBH4? - Organic Chemistry. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound. [Link]
  • Organic Letters. (2024).
  • ResearchGate. (2007).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2022).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of N-benzylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-benzylmorpholines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Introduction to N-benzylmorpholine Synthesis

N-benzylmorpholine is a valuable scaffold in medicinal chemistry and materials science.[1][2] The most common and direct method for its synthesis is the reductive amination of benzaldehyde with morpholine.[3][4][5] This one-pot reaction is favored for its efficiency and atom economy. However, like any chemical transformation, it is not without its potential pitfalls. Side reactions can lead to reduced yields, complex purification procedures, and compromised product purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of N-benzylmorpholine synthesis via reductive amination?

A1: The reaction proceeds in two main steps:

  • Imine Formation: The nitrogen of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form an intermediate iminium ion, which is in equilibrium with the corresponding imine.[5][6]

  • Reduction: A reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), then reduces the iminium ion/imine to the final N-benzylmorpholine product.[6]

Q2: Why is my reaction yield of N-benzylmorpholine consistently low?

A2: Low yields can be attributed to several factors:

  • Incomplete imine formation: The equilibrium between the reactants and the imine might not favor the imine. This can be addressed by removing water as it forms, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

  • Decomposition of the reducing agent: Sodium borohydride can react with protic solvents like methanol, especially under acidic conditions, leading to its decomposition and reduced efficacy.[7][8][9][10][11]

  • Side reactions: Competing reactions, which are detailed in the troubleshooting guide below, can consume starting materials and reduce the yield of the desired product.

Q3: I'm observing an unknown impurity in my final product. What could it be?

A3: The identity of the impurity depends on the specific reaction conditions. Common side products include:

  • Benzyl alcohol: This can form if the reducing agent directly reduces the starting benzaldehyde before it can react with morpholine.

  • Unreacted starting materials: Benzaldehyde and morpholine may remain if the reaction does not go to completion.

  • Borate esters: In alcoholic solvents, sodium borohydride can form borate esters, which can complicate purification.[12][13]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section provides a detailed analysis of common side reactions encountered during the synthesis of N-benzylmorpholine and offers practical solutions.

Issue 1: Formation of Benzyl Alcohol

Problem: A significant amount of benzyl alcohol is observed as a byproduct, reducing the overall yield of N-benzylmorpholine.

Causality: This occurs when the reducing agent, typically sodium borohydride, reduces the benzaldehyde starting material faster than the morpholine can form the imine intermediate. This is particularly problematic if the rate of imine formation is slow.

Troubleshooting Protocol:

  • Sequential Addition of Reagents:

    • Step 1: Dissolve benzaldehyde and morpholine in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Step 2: Stir the mixture at room temperature for a period (e.g., 1-2 hours) to allow for the formation of the imine/iminium ion equilibrium.

    • Step 3: Cool the reaction mixture in an ice bath.

    • Step 4: Slowly and portion-wise add the sodium borohydride. This controlled addition ensures that the reducing agent primarily encounters the pre-formed imine.

  • pH Control:

    • The formation of the imine is often favored under slightly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of a weak acid like acetic acid.[6] However, be cautious as strongly acidic conditions can accelerate the decomposition of sodium borohydride.[14]

Data Presentation: Effect of Reagent Addition on Product Distribution

Addition MethodN-benzylmorpholine Yield (%)Benzyl Alcohol Byproduct (%)
All reagents mixed at once60-7020-30
Sequential addition (imine pre-formation)>90<5
Issue 2: Over-alkylation leading to Quaternary Ammonium Salts

Problem: While less common in reductive amination compared to direct alkylation with benzyl halides, the formation of a quaternary ammonium salt is a potential side reaction, especially if the product amine is more nucleophilic than the starting amine.

Causality: The newly formed N-benzylmorpholine can, in principle, react with another molecule of benzaldehyde and be subsequently reduced to form a dibenzylated species. However, for morpholine, this is sterically hindered and less likely. The term "over-alkylation" is more critical in direct alkylation methods.[4][5]

Mitigation Strategy:

  • Stoichiometric Control: Use a slight excess of the amine (morpholine) relative to the aldehyde (benzaldehyde) to ensure the aldehyde is consumed before it can react with the product. A 1:1.1 to 1:1.2 ratio of benzaldehyde to morpholine is a good starting point.

Issue 3: Side Reactions of the Reducing Agent

Problem: The use of sodium borohydride in protic solvents like methanol can lead to the formation of borate esters and hydrogen gas, which reduces the amount of active hydride available for the desired reduction.[7][8][9][10][11][14]

Causality: Sodium borohydride reacts with the hydroxyl group of the alcohol solvent (methanolysis) to form alkoxyborohydrides and ultimately borate esters, releasing hydrogen gas in the process.[7][8][9][10][11] The presence of trace amounts of water can also lead to hydrolysis.[8][9]

Troubleshooting Protocol:

  • Solvent Choice:

    • Consider using a less reactive solvent system. A mixture of THF and methanol can be a good compromise, providing solubility for the borohydride while minimizing its decomposition.[14] Aprotic solvents like THF alone can also be used, though the solubility of NaBH₄ might be lower.

  • Temperature Control:

    • Perform the reduction at low temperatures (e.g., 0 °C) to slow down the rate of solventysis of the borohydride.

  • Use of Stabilized Borohydride:

    • Commercial sodium borohydride solutions are sometimes stabilized with a small amount of base (e.g., NaOH), which significantly slows the rate of hydrolysis and alcoholysis.[7]

Visualization of Troubleshooting Workflow

G start Low Yield or Impurities in N-benzylmorpholine Synthesis check_byproduct Identify Major Byproduct(s) (e.g., via NMR, GC-MS) start->check_byproduct benzyl_alcohol Benzyl Alcohol Detected check_byproduct->benzyl_alcohol Benzyl Alcohol unreacted_sm Unreacted Starting Materials Detected check_byproduct->unreacted_sm Starting Materials other_impurities Other Impurities (e.g., Borate Esters) check_byproduct->other_impurities Other solution_ba Implement Sequential Addition: 1. Form Imine 2. Add Reducing Agent benzyl_alcohol->solution_ba solution_sm Increase Reaction Time/Temperature or Use Dehydrating Agent unreacted_sm->solution_sm solution_oi Modify Solvent System (e.g., THF/MeOH) and Control Temperature (0 °C) other_impurities->solution_oi end Improved Yield and Purity solution_ba->end solution_sm->end solution_oi->end G cluster_main Main Reaction Pathway cluster_side Side Reaction benzaldehyde Benzaldehyde imine Iminium Ion Intermediate benzaldehyde->imine morpholine Morpholine morpholine->imine product N-benzylmorpholine imine->product nabh4_main NaBH₄ nabh4_main->imine Reduction benzaldehyde_side Benzaldehyde benzyl_alcohol Benzyl Alcohol benzaldehyde_side->benzyl_alcohol nabh4_side NaBH₄ nabh4_side->benzaldehyde_side Reduction

Sources

Technical Support Center: Purification of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of (4-benzylmorpholin-2-yl)methanol via column chromatography. Designed for researchers and drug development professionals, this document addresses common challenges and provides robust, field-proven solutions to ensure high-purity isolation of this critical chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most pressing issues encountered during the purification of this compound, a polar compound containing a tertiary amine.

Question 1: My compound is streaking severely on the silica gel TLC plate. What is the underlying cause and how can I fix it?

Answer: Severe streaking or tailing is the most common issue when chromatographing amine-containing compounds on standard silica gel. The root cause is an acid-base interaction. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic tertiary amine of your this compound interacts strongly with these acidic sites, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking.[1][2]

Solution: To achieve sharp, well-defined spots, you must neutralize the acidic activity of the stationary phase. This is most commonly achieved by adding a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.1–2% triethylamine to your chosen solvent system. TEA is a volatile organic base that will compete with your compound for the acidic sites on the silica, effectively "passivating" the column.[3][4]

  • Ammonia in Methanol: For highly polar systems, using a stock solution of 1-10% ammonium hydroxide in methanol can be very effective.[4][5] This mixture can then be used as the polar component in a solvent system with a less polar co-solvent like dichloromethane (DCM).

Pro-Tip: Always pre-treat your silica gel. Before loading your sample, flush the packed column with 2-3 column volumes of the eluent containing the basic additive.[3] This ensures the entire stationary phase is neutralized before the sample is introduced.

Question 2: I've developed a solvent system using TLC (e.g., 50% Ethyl Acetate/Hexane with 1% TEA) that gives a perfect Rf of 0.3. However, on the column, my compound is eluting much faster than expected and with poor separation. What went wrong?

Answer: This is a classic issue of scale-up from TLC to column chromatography and can be attributed to several factors:

  • Column Overloading: The most likely culprit. If too much crude material is loaded onto the column, the stationary phase becomes saturated. This prevents proper equilibration and separation, causing components to elute together. A general rule of thumb is to use a silica gel mass of at least 30-100 times the mass of your crude sample.

  • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through without interacting with the stationary phase. This leads to a significant loss of resolution.[6][7]

  • Sample Loading Technique: If the sample is dissolved in too much solvent or a solvent that is significantly more polar than the mobile phase, it will disrupt the top of the column and move down in a diffuse band before chromatography can even begin.[7]

Solution:

  • Optimize Loading: For a challenging separation, aim for a sample-to-silica ratio of 1:100.

  • Pack the Column Carefully: Use a "slurry packing" method to ensure a homogenous, dense bed of silica. Tap the column gently as it settles to dislodge any air bubbles.

  • Use Dry Loading: If your compound has poor solubility in the eluent, use the dry loading method. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Question 3: My compound seems to be irreversibly stuck to the column. Even after flushing with 100% methanol, I'm getting very low recovery. Is my compound decomposing?

Answer: It is possible that the compound is decomposing, but it's more likely that it is strongly adsorbed to the silica due to the aforementioned acid-base interactions, especially if a basic modifier was not used.[5] The N-benzyl group itself is generally stable to silica gel, but the combination of the polar alcohol and the basic amine makes this compound particularly "sticky."

Troubleshooting Steps:

  • Confirm Stability: Before running a large-scale column, test your compound's stability on silica. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant streak from the baseline, your compound is not stable to silica under those conditions.[5]

  • Use a Modified Eluent: If you haven't already, try eluting with a system containing a basic modifier. A gradient of 0-10% Methanol in Dichloromethane with 1% TEA is a powerful eluent for polar amines.

  • Consider an Alternative Stationary Phase: If your compound is highly acid-sensitive, silica gel may not be the best choice.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic alumina to avoid decomposition.

    • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with aminopropyl groups, creating a more basic environment that is ideal for purifying amines without tailing.[1][2]

Experimental Protocols & Data

Method 1: TLC Solvent System Screening

The first step in any purification is to identify an appropriate mobile phase using Thin Layer Chromatography (TLC).[8] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4.[3][9]

Protocol:

  • Prepare several developing chambers with different solvent systems (see Table 1). Place a piece of filter paper in each chamber to ensure saturation.[10]

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.[11]

  • Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Remove the plate, immediately mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (if UV-active) and/or by staining (e.g., potassium permanganate stain, which is excellent for alcohols).

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • If streaking is observed, add 1% TEA to the promising solvent systems and repeat the TLC analysis.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTarget Analytes & Expected Behavior
30:70 Ethyl Acetate/HexaneLow-MediumGood starting point. May require higher polarity.
50:50 Ethyl Acetate/HexaneMediumOften a suitable polarity for initial screening.[12]
80:20 Ethyl Acetate/HexaneMedium-HighUse if the compound has a low Rf in 50:50 mix.
5:95 Methanol/DCMHighFor very polar impurities and product elution.[9]
Add 1% Triethylamine (TEA) to any of the above systems to mitigate peak tailing.
Method 2: Standard Column Chromatography Protocol (with Basic Modifier)

This protocol outlines the purification using silica gel with a triethylamine-modified eluent.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (Target Rf ~0.3) Pack 2. Slurry Pack Column (Silica in Hexane) TLC->Pack Equil 3. Equilibrate Column (Flush with starting eluent + 1% TEA) Pack->Equil Load 4. Load Sample (Dry or minimal solvent) Equil->Load Elute 5. Elute with Gradient (Increase polarity slowly) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap G Start Problem Encountered Streaking Compound Streaks / Tails? Start->Streaking NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Streaking->NoElution No AddTEA Solution: Add 1% TEA or NH3/MeOH to Eluent Streaking->AddTEA Yes NoElution->PoorSep No IncreasePolarity Solution: Increase Eluent Polarity (e.g., more EtOAc or MeOH) NoElution->IncreasePolarity Yes CheckLoading Solution: 1. Reduce Sample Load 2. Use Dry Loading Method 3. Repack Column PoorSep->CheckLoading Yes UseAlumina Advanced Solution: Switch to Alumina or Amine-Functionalized Silica AddTEA->UseAlumina If problem persists IncreasePolarity->AddTEA If streaking occurs

Sources

Technical Support Center: Optimization of Grignard Reaction Conditions for Morpholine Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Grignard reactions involving morpholine ketones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Morpholine amides have demonstrated significant utility as efficient acylating agents for the synthesis of ketones, offering advantages in selectivity and handling compared to other carboxylic acid derivatives.[1][2] This guide will equip you with the knowledge to navigate the nuances of this powerful transformation.

Troubleshooting Guide

This section addresses common issues encountered during the Grignard reaction with morpholine ketones, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges in Grignard reactions. The root cause often lies in the deactivation of the highly reactive Grignard reagent.

Potential Causes & Solutions:

  • Presence of Protic Solvents or Moisture: Grignard reagents are potent bases and will readily react with acidic protons from sources like water, alcohols, or even terminal alkynes.[3] This acid-base reaction is significantly faster than the desired nucleophilic addition to the morpholine amide.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous. Ethereal solvents like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as high-purity anhydrous grade and used immediately.[3]

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize upon exposure to air, forming a passivating layer of magnesium oxide (MgO) that hinders the reaction with the alkyl/aryl halide.

    • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, activation is necessary. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface.

  • Incomplete Grignard Reagent Formation: The reaction between the organic halide and magnesium may not have gone to completion.

    • Solution: After initiating the reaction, ensure it is stirred for a sufficient duration, sometimes with gentle heating (reflux), to maximize the formation of the Grignard reagent. Titration of the Grignard reagent before use is highly recommended to determine its exact concentration.

  • Sub-optimal Reaction Temperature: While lower temperatures are generally preferred to minimize side reactions, extremely low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.

    • Solution: The optimal temperature is a balance between reaction rate and selectivity. For many Grignard additions to morpholine amides, a temperature of -78°C for the addition followed by slow warming to 0°C or room temperature is effective.[4][5] Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile for your specific substrate and Grignard reagent.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_solutions Corrective Actions Start Low or No Yield Check_Reagents Verify Reagent Quality - Anhydrous Solvents? - Active Magnesium? - Pure Halide? Start->Check_Reagents Investigate Check_Grignard_Formation Confirm Grignard Formation - Titrate Reagent? - Reaction Initiated? Check_Reagents->Check_Grignard_Formation Reagents OK Dry_Glassware Dry Glassware & Solvents Check_Reagents->Dry_Glassware Activate_Mg Activate Magnesium Check_Reagents->Activate_Mg Check_Reaction_Conditions Optimize Reaction Conditions - Temperature Profile? - Addition Rate? - Reaction Time? Check_Grignard_Formation->Check_Reaction_Conditions Formation OK Titrate_Grignard Titrate Grignard Check_Grignard_Formation->Titrate_Grignard Successful_Product Improved Yield Check_Reaction_Conditions->Successful_Product Conditions Optimized Optimize_Temp Adjust Temperature Check_Reaction_Conditions->Optimize_Temp

Caption: Troubleshooting workflow for addressing low product yield.

Problem 2: Formation of Tertiary Alcohol Byproduct (Over-addition)

A common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol. Morpholine amides are known to be superior to many other amides in preventing this over-addition due to the formation of a stable tetrahedral intermediate.[1][2] However, it can still occur under certain conditions.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can promote the breakdown of the stable tetrahedral intermediate, leading to ketone formation in the presence of unreacted Grignard reagent.

    • Solution: Maintain a low reaction temperature (e.g., -78°C to -40°C) during the addition of the Grignard reagent.[5][6] A study on a related system showed that diaddition products were completely absent at -40°C.[7]

  • Slow Addition Rate: A slow, controlled addition of the Grignard reagent is crucial to maintain a low concentration of the nucleophile in the reaction mixture, minimizing the chance of over-addition.

    • Solution: Add the Grignard reagent dropwise via a syringe pump over an extended period.

  • Excess Grignard Reagent: Using a large excess of the Grignard reagent increases the likelihood of a second addition.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the Grignard reagent. Accurate determination of the Grignard concentration via titration is essential.

Problem 3: Difficult Workup - Emulsion Formation

The presence of the morpholine moiety and magnesium salts can lead to the formation of stable emulsions during the aqueous workup, making phase separation challenging.[8]

Potential Causes & Solutions:

  • Formation of Magnesium Hydroxide: Quenching the reaction with water can lead to the precipitation of magnesium hydroxide, which can stabilize emulsions.

    • Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water.[9] The ammonium chloride helps to keep the magnesium salts in solution. Adding the quenching solution at a low temperature (0°C or below) is also recommended.

  • Insufficient Solvent Volume: Too little organic solvent may not allow for a clean separation from the aqueous phase.

    • Solution: Dilute the reaction mixture with a larger volume of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) before washing.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can promote emulsion formation.

    • Solution: Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking. If an emulsion does form, adding brine (saturated aqueous NaCl solution) can help to break it. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine amides preferred over other amides or esters for ketone synthesis via Grignard reaction?

Morpholine amides, similar to Weinreb amides, form a stable chelated tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is generally stable under the reaction conditions and does not readily collapse to the ketone until acidic workup.[10] This stability prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent, thus minimizing the formation of tertiary alcohol byproducts.[11] A comparative study demonstrated the superiority of a morpholine amide over a pyrrolidine amide in a Grignard reaction for selective ketone synthesis.[1]

Reaction Mechanism and Side Reactions

Grignard_Mechanism Start Morpholine Amide + R-MgX Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., NH4Cl, H3O+) Intermediate->Workup Stable at low temp. Side_Reaction_Node Side Reactions Intermediate->Side_Reaction_Node Unstable at high temp. Product Desired Ketone Workup->Product Hydrolysis Enolization Enolization of Ketone (if α-protons present) Product->Enolization Grignard as base Reduction Reduction of Ketone Product->Reduction β-hydride transfer Over_Addition Over-addition to form Tertiary Alcohol Side_Reaction_Node->Over_Addition

Caption: Mechanism of Grignard reaction with morpholine amides and potential side reactions.

Q2: What is the optimal solvent for this reaction?

Ethereal solvents are essential for Grignard reactions as they solvate and stabilize the Grignard reagent. The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (THF).

SolventPropertiesRecommendations
Diethyl Ether (Et₂O) Lower boiling point (34.6°C). Grignard reagents are generally less soluble.Good for initiating the Grignard formation. Can be a good choice for reactions that require milder conditions.
Tetrahydrofuran (THF) Higher boiling point (66°C). Better at solvating Grignard reagents.Often the solvent of choice for more challenging Grignard reactions. Its higher boiling point allows for a wider temperature range.
2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80°C). Considered a "greener" alternative to THF.A good alternative to THF, often showing comparable or even superior performance in suppressing side reactions like Wurtz coupling.[12][13]
Toluene/Ether Mixtures Non-coordinating solvent mixed with a coordinating one.Can be used to increase the reaction temperature if needed, but the proportion of ether is crucial for maintaining the solubility and reactivity of the Grignard reagent.

A systematic evaluation of solvents in Grignard reactions has shown that 2-MeTHF can be a superior alternative to Et₂O and THF for the preparation of many Grignard reagents and their subsequent reactions.[12]

Q3: How does the type of Grignard reagent affect the reaction conditions?

The reactivity of the Grignard reagent can influence the optimal reaction conditions.

Grignard Reagent TypeReactivity & Recommendations
Alkyl (e.g., MeMgBr, EtMgBr) Generally highly reactive. Strict temperature control (-78°C) is crucial to prevent over-addition and side reactions. Slow addition is recommended.
Aryl (e.g., PhMgBr) Generally less reactive than alkyl Grignards. The reaction may require slightly higher temperatures or longer reaction times for complete conversion.
Vinyl and Alkynyl Reactivity can vary. These are often used for the synthesis of α,β-unsaturated ketones. Low temperatures are still recommended to ensure selectivity.
Bulky/Sterically Hindered (e.g., t-BuMgBr) Can act as bases rather than nucleophiles, leading to deprotonation of α-carbons if present. This can be a significant side reaction.

Q4: What is a detailed, step-by-step protocol for a typical Grignard reaction with a morpholine amide?

The following is a general protocol that should be optimized for your specific substrates.

Experimental Protocol:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of dry nitrogen or argon.

    • Use a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.

  • Grignard Reagent Formation (if not commercially available):

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the organic halide (1.1 eq) in anhydrous ether or THF via the dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation.

    • Cool the freshly prepared Grignard reagent to the desired reaction temperature.

  • Reaction with Morpholine Amide:

    • Dissolve the morpholine amide (1.0 eq) in anhydrous THF in a separate flask under an inert atmosphere.

    • Cool the morpholine amide solution to -78°C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.05-1.2 eq) to the stirred morpholine amide solution via a syringe pump over 30-60 minutes, maintaining the internal temperature below -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours.

    • Allow the reaction to slowly warm to 0°C or room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

  • Reich, H. J. (n.d.). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. PMC. [Link]
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(20), 6921–6923. [Link]
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
  • University of Rochester Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Link]
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]
  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2146-2153. [Link]
  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. [Link]
  • Reddit. (2022). Grignard work up. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines. [Link]
  • Jensen, K. F., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 21(9), 1399-1407. [Link]
  • Ley, S. V., & Baxendale, I. R. (2020). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Chemistry – A European Journal, 26(48), 10926-10931. [Link]
  • The Organic Chemistry Tutor. (2018, April 24). Reaction of amides with Grignard reagents [Video]. YouTube. [Link]
  • Chemistry Stack Exchange. (2014). Do Grignard reagents react with amides?. [Link]
  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
  • ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. [Link]
  • Jensen, K. F., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.

Sources

Technical Support Center: Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] However, controlling the three-dimensional arrangement of substituents on the morpholine ring—a critical factor for biological activity—presents significant synthetic challenges.[4] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework for the stereoselective synthesis of morpholine derivatives. It moves beyond simple protocols to explain the underlying principles governing stereochemical outcomes, empowering you to diagnose and resolve issues encountered in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in morpholine synthesis often so difficult?

A: The challenge lies in controlling the formation of multiple stereocenters within a flexible six-membered ring. Key difficulties include:

  • Conformational Flexibility: The chair-like conformation of the morpholine transition state can be influenced by subtle steric and electronic effects, making it difficult to favor one diastereomer over another.[5][6]

  • Substrate Control: The inherent stereochemistry of the starting materials may not be sufficient to direct the formation of new stereocenters, especially if the new center is remote from existing ones.

  • Catalyst/Reagent Efficiency: In catalyst-controlled reactions, achieving a perfect "lock-and-key" fit between the catalyst's chiral environment and the substrate is essential. Mismatches can lead to poor induction of enantioselectivity.[7][8] Asymmetric synthesis of 2-substituted chiral morpholines, for instance, is considered more challenging than 3-substituted ones due to the congested environment and electron-rich nature of the substrates, which can result in low reactivity.[9]

Q2: What are the primary strategies for controlling stereochemistry in morpholine synthesis?

A: The main approaches can be broadly categorized as:

  • Substrate-Controlled Synthesis: Utilizes the existing chirality in the starting material (e.g., chiral amino alcohols derived from amino acids) to direct the stereochemical outcome of the cyclization.[1][10]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved.

  • Catalytic Asymmetric Synthesis: Employs a chiral catalyst (e.g., transition metal complexes with chiral ligands) to create a chiral environment that favors the formation of one enantiomer over the other. This is often the most efficient and atom-economical method.[9] Notable examples include asymmetric hydrogenation and asymmetric transfer hydrogenation.[7][9][11][12]

  • Enzymatic Resolution: Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[4]

Q3: How do I select the appropriate catalyst and ligand for an asymmetric synthesis?

A: The choice is highly dependent on the specific reaction and substrate.

  • For Asymmetric Hydrogenation of Imines/Enamines: Rhodium and Ruthenium complexes are common. For example, RuCl, a Noyori-Ikariya catalyst, is highly effective for the asymmetric transfer hydrogenation of cyclic imines to form 3-substituted morpholines.[7][12] Rhodium catalysts with bisphosphine ligands bearing a large bite angle have proven effective for the asymmetric hydrogenation of unsaturated morpholines to yield 2-substituted products.[9][11]

  • Mechanism-Specific Interactions: Consider non-covalent interactions. Mechanistic studies have shown that hydrogen-bonding between the substrate (e.g., an oxygen or nitrogen atom in the substrate backbone) and the catalyst's ligand can be crucial for achieving high enantioselectivity.[7][8][13] Your ligand choice should facilitate these key interactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic workflows and actionable solutions grounded in chemical principles.

Problem Area 1: Poor Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers (low d.r.). How can I improve the selectivity?

A: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal. Your goal is to increase this energy gap.

G start Low Diastereomeric Ratio (d.r.) temp Modify Temperature start->temp Is reaction under kinetic control? solvent Change Solvent Polarity start->solvent Are transition states solvated differently? reagent Alter Steric Bulk of Reagents start->reagent Is selectivity sterically driven? additive Introduce Salt Additives (e.g., LiBr) start->additive Can aggregation state of reagents be modified? sol1 Improved d.r. temp->sol1 Lower temperature to amplify small energy differences. sol2 Improved d.r. solvent->sol2 Screen non-polar (e.g., Xylenes) and polar aprotic solvents. sol3 Improved d.r. reagent->sol3 Use bulkier protecting groups or reagents to favor one approach. sol4 Improved d.r. additive->sol4 Li+ salts can break up aggregates or alter transition state geometry.

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Temperature Modification: Lowering the reaction temperature is often the first and simplest parameter to adjust. According to the Eyring equation, lower temperatures amplify the impact of small differences in activation energy between competing transition states, which can significantly improve the diastereomeric ratio (d.r.). For example, in some copper-promoted oxyamination reactions, lowering the temperature from 130°C to 120°C resulted in lower conversion but can be a starting point for optimization.[5]

  • Solvent Effects: The solvent can influence transition state stability. Changing the solvent can alter the stereochemical outcome. In a copper(II)-promoted synthesis of 2-aminomethyl morpholines, switching the solvent from trifluorotoluene (PhCF₃) to higher-boiling xylenes dramatically increased the yield and maintained high diastereoselectivity (>20:1 d.r.).[5] It is advisable to screen a range of solvents with varying polarities.

  • Reagent and Substrate Sterics: The steric profile of your reactants is paramount.

    • Substrate Modification: If possible, introduce a bulkier protecting group on the nitrogen or a nearby functional group. This can create a more biased steric environment, forcing the cyclization or addition to occur from the less hindered face.

    • Reagent Modification: In reactions involving lithiated species, the choice of the lithium amide base can be critical. Studies on related syntheses have shown that switching from the common lithium diisopropylamide (LDA) to less hindered cyclic amide bases like lithium pyrrolidide can improve both yield and diastereoselectivity.[14]

  • Salt Additives: For reactions involving organolithium or other metalated reagents, the presence of salt additives can be transformative. The addition of lithium bromide (LiBr) has been shown to reverse the diastereoselectivity of a 1,2-addition reaction, likely by altering the aggregation state of the lithium amide base and influencing the transition state geometry.[14]

  • Post-Synthesis Epimerization: In some cases, if a mixture of diastereomers is unavoidable, it may be possible to epimerize the undesired product to the more stable, desired diastereomer. A light-mediated reversible hydrogen atom transfer (HAT) approach has been successfully used for the epimerization of substituted morpholines.[15]

Problem Area 2: Low Enantioselectivity

Q: My chiral catalyst is active, but the enantiomeric excess (ee) of the product is poor. What are the likely causes?

A: Low enantioselectivity suggests that the catalyst is not effectively differentiating between the two prochiral faces of the substrate.

G sub Substrate cat Catalyst (Metal + Ligand) sub->cat H-bonding, Steric Fit output Enantiomeric Excess (ee) cat->output sol Solvent sol->cat Coordination, Stabilization temp Temperature temp->cat Affects Kinetic Resolution

Caption: Interplay of factors governing enantioselectivity.

  • Evaluate Catalyst-Substrate Interactions: High enantioselectivity often arises from specific, non-covalent interactions. In the Ru-catalyzed asymmetric transfer hydrogenation of cyclic imines, mechanistic insights revealed that hydrogen-bonding between the substrate's ether oxygen and the catalyst's Ts-DPEN ligand is crucial for obtaining high ee's (>95%).[7][8][12][13] If your substrate lacks a hydrogen bond acceptor/donor group positioned correctly, the catalyst may not be able to effectively control the stereochemistry.

    • Action: Analyze your substrate and catalyst structure. If a key interaction is missing, consider modifying the substrate or choosing a different catalyst system that operates via a different mechanism (e.g., steric repulsion).

  • Ligand Modification: The chiral ligand is the heart of the catalyst.

    • Sterics and Electronics: Fine-tuning the electronic properties or steric bulk of the ligand can enhance selectivity. For asymmetric hydrogenation of dehydromorpholines, bisphosphine-rhodium catalysts with a large bite angle were found to be essential for achieving excellent enantioselectivities (up to 99% ee).[9][11]

    • Screen a Ligand Library: If available, screen a small library of related ligands to identify one with a better match for your substrate.

  • Catalyst Purity and Loading:

    • Impurities: Ensure all reagents and solvents are pure and anhydrous. Water, oxygen, or other coordinating species can poison the catalyst or compete with the substrate, leading to a drop in both activity and selectivity.

    • Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading can improve ee, as it can minimize the contribution from a less-selective background reaction or off-cycle species.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lowering the temperature often improves ee.

    • Solvent: The solvent can coordinate to the metal center or influence the conformation of the catalyst-substrate complex. Screen a range of solvents to find the optimal medium.

Problem Area 3: Low Reaction Yield and Conversion

Q: My reaction is sluggish or stalls, resulting in a low yield of the desired morpholine. How can I improve this?

A: Low yield can stem from poor reactivity, side reactions, or product degradation.

Potential CauseDiagnostic QuestionRecommended Action
Suboptimal Temperature Is the reaction known to have a high activation energy?Gradually increase the temperature in 10°C increments. For copper-promoted oxyaminations, 130°C in xylenes was found to be optimal.[5] For dehydrations of diethanolamine, temperatures of 180-210°C are required.[16]
Incorrect Stoichiometry Are you using stoichiometric or catalytic reagents?For stoichiometric reagents like Cu(eh)₂, ensure the correct equivalents are used. Reducing the copper loading from 3 to 2 equivalents maintained high yield, but a further decrease to 1.5 equivalents diminished conversion.[5]
Insufficient Reaction Time Is the reaction kinetically slow?Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48h) to determine if it has reached completion. Some dehydrations require over 15 hours.[16]
Catalyst Deactivation Is the catalyst sensitive to air or moisture?Use rigorous inert atmosphere techniques (Schlenk line, glovebox). Ensure solvents and reagents are scrupulously dried.
Product Instability/Side Reactions Does the product degrade under the reaction conditions?Attempt the reaction at a lower temperature for a longer time. Check for the formation of byproducts and identify their structures to understand competing reaction pathways.
Problem Area 4: Purification and Isomer Separation

Q: I have successfully synthesized a mixture of stereoisomers, but I cannot separate them. What techniques can I use?

A: Separating stereoisomers, particularly diastereomers, is a common final hurdle.

  • Flash Column Chromatography: This is the most common method.

    • Optimize Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A slight change in polarity can sometimes achieve separation.

    • Use a High-Performance Column: Utilize smaller particle size silica for better resolution.

    • Diastereomeric Mixtures: Diastereomers often can be separated by careful column chromatography.[1]

  • Crystallization: This can be a highly effective method for obtaining stereochemically pure material.

    • Direct Crystallization: Attempt to crystallize the product mixture from various solvents.

    • Diastereomeric Salt Formation: This is a classical resolution technique. React your morpholine (which is basic) with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. A similar strategy involves reacting a mixture of cis- and trans-2,6-dimethylmorpholine with a carboxylic acid to form a salt, which allows for the crystallization of the pure cis-isomer's salt.[17]

  • Preparative Chiral HPLC: While expensive, this is a powerful tool for separating both enantiomers and diastereomers when other methods fail. It is also the definitive method for confirming the enantiomeric purity of your final products.[1]

Key Experimental Protocol: Enantioselective Synthesis of 3-Substituted Morpholines

This protocol is based on the highly efficient tandem hydroamination/asymmetric transfer hydrogenation developed by Schafer and colleagues.[7][8][12]

G sub Aminoalkyne Substrate + Ti Precatalyst step1 Step 1: Hydroamination (Toluene, 110 °C) sub->step1 inter Intermediate: Cyclic Imine step1->inter step2 Step 2: Asymmetric Transfer Hydrogenation (Add Ru Catalyst + Formic Acid/Triethylamine) inter->step2 product Final Product: Chiral Morpholine (>95% ee) step2->product purify Purification (Acid-Base Extraction) product->purify

Caption: Workflow for one-pot tandem synthesis of chiral morpholines.

Step 1: Titanium-Catalyzed Hydroamination

  • In an inert atmosphere glovebox, add the aminoalkyne substrate (1.0 equiv) and the bis(amidate)bis(amido)Ti precatalyst (5 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Add anhydrous toluene to the vessel to achieve the desired concentration (typically 0.1-0.2 M).

  • Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 110°C.

  • Monitor the reaction by ¹H NMR or GC-MS until the starting material is fully consumed, indicating the formation of the cyclic imine intermediate.

  • Cool the reaction vessel to room temperature.

Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

  • To the crude reaction mixture containing the cyclic imine, add the Noyori-Ikariya catalyst, RuCl (1-2 mol%).

  • Add a 5:2 mixture of formic acid and triethylamine (HCO₂H/NEt₃) as the hydrogen source.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reduction of the imine by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and perform a simple acid-base extraction to purify the product. This removes both the catalysts and unreacted starting materials.

  • Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • This procedure can often yield the desired chiral morpholine in high yield (e.g., 72%) and excellent enantioselectivity (e.g., 95% ee) without the need for column chromatography, even on a gram scale.[12]

References
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Xie, J.-H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Xie, J.-H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Wikipedia contributors. (2023). Alkanolamine. Wikipedia. [Link]
  • Sherry, B. D., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4482–4485. [Link]
  • Kim, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6554. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
  • Notte, G. T., & Sammakia, T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(12), 3032–3035. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Vitale, T. R., & Woerpel, K. A. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
  • Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7646–7652. [Link]
  • Ortiz, K. G., et al. (2024).
  • Fults, A. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025. [Link]
  • Borne, A. R., et al. (2023). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
  • Cantrell, G. D., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 2671-2678. [Link]
  • Bloom, S., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
  • Tzara, A., & Kourounakis, A. (2020).
  • Mitchell, J. M., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Casy, A. F., & Ison, R. R. (1970). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 48(14), 2385-2391. [Link]
  • Wang, L., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 58(9), 3943-3955. [Link]
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 25(4), 947. [Link]

Sources

Preventing racemization during (4-benzylmorpholin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Chirality

Welcome to the Technical Support Center for the synthesis and handling of (4-benzylmorpholin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block while maintaining its stereochemical integrity. As a Senior Application Scientist, I have compiled this guide to address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Combating Racemization

Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a critical challenge in chiral synthesis. For this compound, maintaining the desired (S)- or (R)-configuration is paramount for its application in pharmaceuticals like Aprepitant, where biological activity is stereospecific.[1] This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (% ee).

Problem 1: Low or No Enantiomeric Excess in the Final Product

You've completed your synthesis, but chiral HPLC analysis reveals a low % ee or a racemic mixture.

  • Probable Cause A: Racemization During N-Benzylation

    • Causality: If your synthetic route involves the N-benzylation of a pre-existing chiral morpholin-2-yl)methanol scaffold, the choice of base and reaction temperature is critical. Strong, non-hindered bases can potentially abstract the proton at the chiral center (C2), especially if there are any activating groups present or if the reaction temperature is too high. While less common for this specific substrate, it remains a mechanistic possibility. More significantly, harsh basic conditions can promote side reactions or degradation that may affect the chiral center's environment.

    • Solution:

      • Base Selection: Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).[2]

      • Temperature Control: Perform the N-benzylation at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary for reaction completion.

      • Reagent Addition: Add the base and benzyl bromide slowly to the solution of the morpholine substrate to avoid localized high concentrations and potential temperature spikes.

  • Probable Cause B: Non-Stereoselective Synthesis Route

    • Causality: If your synthesis does not employ a method for chiral induction, the product will inherently be racemic. Synthesizing a chiral molecule from achiral precursors without a chiral influence will always result in a 50:50 mixture of enantiomers.

    • Solution:

      • Asymmetric Hydrogenation: A highly effective method for establishing the stereocenter at C2 is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[3][4][5] This approach utilizes a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity (up to 99% ee).[3][4][5]

      • Chiral Pool Synthesis: Start with a readily available chiral starting material, such as an enantiomerically pure amino acid, that can be converted into the desired morpholine structure. This preserves the initial chirality throughout the synthetic sequence.

Problem 2: Decrease in Enantiomeric Excess During a Derivatization Step

You have confirmed the high enantiomeric purity of your starting this compound, but after a subsequent reaction, such as activating the hydroxyl group, the % ee has dropped.

  • Probable Cause: Racemization via a Dehydrogenation-Hydrogenation Mechanism

    • Causality: The racemization of chiral amino alcohols can occur through a dehydrogenation-hydrogenation mechanism, which is often facilitated by transition metal catalysts and elevated temperatures.[3] If your derivatization step involves reagents or catalysts that can promote this pathway, you risk losing stereochemical integrity. For example, using a palladium catalyst for a different transformation in the presence of your chiral alcohol could inadvertently cause racemization.

    • Solution:

      • Scrutinize Reagents: Carefully examine all reagents and catalysts in your derivatization step for any that could facilitate a dehydrogenation-hydrogenation process. Avoid residual transition metals from previous steps.

      • Temperature Management: Keep reaction temperatures as low as possible.

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could potentially initiate a racemization pathway.

  • Probable Cause: SN1-type Reaction During Hydroxyl Group Activation

    • Causality: When activating the primary alcohol as a leaving group (e.g., tosylation or mesylation), the goal is to have the sulfonyl chloride react at the oxygen atom without breaking the C-O bond of the chiral center. This typically proceeds with retention of configuration.[6] However, if reaction conditions promote an SN1-type mechanism, a planar carbocation intermediate could form, leading to racemization upon nucleophilic attack. While less likely for a primary alcohol, certain conditions or substrates (e.g., benzyl alcohols with electron-withdrawing groups) can favor this pathway or lead to undesired side reactions like chlorination instead of tosylation.[7]

    • Solution:

      • Standard Protocol Adherence: Follow established protocols for tosylation/mesylation that favor an SN2-type mechanism at the sulfur atom of the sulfonyl chloride. This involves using a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane) at low temperatures (typically 0 °C to room temperature).[8]

      • Avoid Protic Solvents: Do not use protic solvents, as they can stabilize carbocation intermediates and facilitate SN1 reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize enantiomerically pure this compound?

A1: The most robust and scalable method reported for obtaining high enantiomeric purity is the asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor.[3][4][5] This "after cyclization" strategy uses a chiral rhodium catalyst to deliver the desired product in high yield and with excellent enantioselectivity (up to 99% ee).[3][4][5]

Q2: How can I confirm the enantiomeric excess (% ee) of my this compound sample?

A2: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[1][5] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating enantiomers of amino alcohols.[9] A detailed analytical protocol is provided in the "Experimental Protocols" section below.

Q3: Is this compound susceptible to racemization under acidic or basic workup conditions?

A3: While the molecule is generally stable, extreme conditions should be avoided.

  • Acidic Conditions: Strong acids, especially at elevated temperatures, could potentially lead to rearrangement reactions in β-amino alcohols, which would destroy the desired product.[2] Standard aqueous acid washes (e.g., 1 M HCl) at room temperature during workup are generally safe.

  • Basic Conditions: As discussed in the troubleshooting guide, strong bases at elevated temperatures pose a risk. Use milder bases (e.g., NaHCO₃, K₂CO₃) for aqueous washes. Avoid prolonged exposure to strong bases like NaOH or KOH, especially with heating.

Q4: I am performing a tosylation on the hydroxyl group. Is there a risk of racemization?

A4: The tosylation of an alcohol, when performed correctly, proceeds with retention of configuration because the reaction occurs at the oxygen atom, and the bond to the chiral carbon is not broken.[6] To ensure this, use standard conditions: tosyl chloride (TsCl) and a non-nucleophilic base like pyridine in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature.[8] The primary risk is not racemization, but potential side reactions if conditions are not optimal.

Data & Protocols

Table 1: Troubleshooting Summary for Low Enantiomeric Excess
Symptom Probable Cause Recommended Action
Low % ee in final product after synthesisNon-stereoselective routeImplement an asymmetric synthesis strategy (e.g., asymmetric hydrogenation).
Racemizing N-benzylation conditionsUse a weaker/hindered base (NMM, collidine); maintain low temperature (0 °C to RT).
Drop in % ee after derivatizationDehydrogenation-hydrogenationAvoid transition metal contaminants; use minimal heat.
SN1 reaction during activationUse standard tosylation/mesylation conditions (e.g., TsCl, pyridine, DCM, 0 °C).
Experimental Protocol 1: Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of this compound. Optimization may be required.

  • Column: Chiralpak® AD-H or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Additive: For basic compounds like this, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL of the sample.

  • Analysis: The two enantiomers should elute as separate peaks. Calculate the % ee using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Experimental Protocol 2: Stereochemistry-Preserving Tosylation

This protocol is for the activation of the primary alcohol with minimal risk of racemization.

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tosylate can then be purified by column chromatography or recrystallization.

Diagrams

Logical Workflow for Troubleshooting Racemization

G start Low % ee Detected by Chiral HPLC q1 Is this the final synthetic product or an intermediate? start->q1 final_product Final Product q1->final_product intermediate Intermediate q1->intermediate q2 Was an asymmetric method used? final_product->q2 q4 What was the subsequent reaction? intermediate->q4 no_asym No q2->no_asym yes_asym Yes q2->yes_asym sol_asym Solution: Implement asymmetric synthesis (e.g., catalytic hydrogenation) no_asym->sol_asym q3 Check N-benzylation conditions: - Strong Base (e.g., DIPEA)? - High Temperature? yes_asym->q3 bad_cond Yes q3->bad_cond good_cond No q3->good_cond sol_cond Solution: - Use weaker/hindered base (NMM). - Run reaction at 0°C to RT. bad_cond->sol_cond deriv Derivatization (e.g., Tosylation) q4->deriv other Other (e.g., involving metals) q4->other sol_deriv Problem: Unlikely, but check for SN1-promoting conditions. Solution: - Adhere to standard protocol (TsCl, Py, DCM, 0°C). deriv->sol_deriv sol_metal Problem: Potential dehydrogenation- hydrogenation mechanism. Solution: - Avoid metal catalysts. - Ensure no metal carryover. other->sol_metal

Caption: Troubleshooting workflow for low enantiomeric excess.

Mechanism of Stereopreservation in Tosylation

Caption: Tosylation preserves stereochemistry by avoiding C-O bond cleavage.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14262–14267.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Center for Biotechnology Information.
  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Semantic Scholar.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry.
  • Wappes, E. A., Nakafuku, K. M., & Nagib, D. A. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Center for Biotechnology Information.
  • Couty, F., Evano, G., & Rabasso, N. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Chiral HPLC Separations. Phenomenex.
  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Center for Biotechnology Information.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Zask, A., et al. (2023). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Center for Biotechnology Information.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
  • Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents.
  • Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI.

Sources

Technical Support Center: Scaling Up the Synthesis of Chiral Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical pharmaceutical building blocks. Here, we address common challenges encountered in the laboratory and pilot plant, providing practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to develop robust, scalable, and efficient synthetic routes.

Section 1: Troubleshooting Guide - Common Scale-Up Challenges

This section addresses specific issues that can arise when transitioning from bench-scale to larger-scale production of chiral morpholine intermediates.

Poor or Inconsistent Enantioselectivity

Question: We developed a highly enantioselective method for a chiral morpholine intermediate at the gram scale, but upon scaling to a multi-hundred-gram synthesis, the enantiomeric excess (ee) has dropped significantly and varies between batches. What are the potential causes and how can we troubleshoot this?

Answer: This is a frequent challenge in process chemistry. The drop in enantioselectivity during scale-up can often be attributed to several factors that are less pronounced at the bench scale.

Causality and Troubleshooting Strategy:

  • Temperature Gradients: Large reactors can have inefficient heat transfer, leading to localized hot spots. Many asymmetric reactions are highly temperature-sensitive; even a small deviation can impact the catalyst's performance and the stereochemical outcome.

    • Solution: Implement more robust temperature control. Utilize reactor jackets with precise temperature regulation and consider installing internal cooling coils for larger vessels. Perform a reaction calorimetry study to understand the exothermicity of your reaction and ensure the cooling capacity is sufficient.[1]

  • Mixing Inhomogeneity: Inadequate agitation in a large reactor can lead to poor mixing of reagents and catalyst, resulting in localized concentration gradients. This can affect the kinetics of the desired chiral transformation versus competing achiral pathways.

    • Solution: Optimize the agitation speed and impeller design. For reactions involving slurries or multiple phases, ensure the agitation is sufficient to maintain a homogeneous mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in your specific reactor configuration.

  • Catalyst Deactivation or Alteration: On a larger scale, the catalyst may be exposed to impurities from starting materials or solvents for a longer duration, leading to deactivation. The surface-area-to-volume ratio also changes, which can affect heterogeneous catalysts.

    • Solution: Ensure the purity of all starting materials and solvents is consistently high. Consider performing a catalyst loading optimization study at the pilot scale. For heterogeneous catalysts, investigate the impact of agitation speed on catalyst performance and stability.[2]

Workflow for Troubleshooting Poor Enantioselectivity:

G start Low/Inconsistent ee Observed on Scale-Up temp Investigate Temperature Control - Reaction Calorimetry - Check for Exotherms start->temp mixing Evaluate Mixing Efficiency - CFD Modeling - Impeller Design/Speed start->mixing catalyst Assess Catalyst Stability - Purity of Reagents - Catalyst Loading Study start->catalyst solution_temp Implement Improved Temperature Control - Reactor Jacket Optimization - Internal Cooling Coils temp->solution_temp solution_mixing Optimize Agitation - Adjust Stirrer Speed - Baffling mixing->solution_mixing solution_catalyst Refine Catalyst Protocol - Higher Purity Materials - Adjust Catalyst Loading catalyst->solution_catalyst

Caption: Troubleshooting workflow for poor enantioselectivity.

Formation of Impurities and Byproducts

Question: During the scale-up of our morpholine synthesis, we are observing the formation of new, unexpected impurities that were not present in our lab-scale experiments. How can we identify and mitigate these?

Answer: The appearance of new impurities on scale-up often points to issues with reaction kinetics, temperature control, or prolonged reaction times.

Causality and Troubleshooting Strategy:

  • Extended Reaction Times: Larger scale reactions often require longer addition times and work-up procedures. This increased reaction time can allow for the formation of thermodynamically favored byproducts that were not observed in shorter lab-scale runs.

    • Solution: Analyze the reaction profile over time to understand when the impurity starts to form. If it appears after the main reaction is complete, consider quenching the reaction sooner.

  • Reagent Stoichiometry and Addition Rate: The rate of addition of a reagent can be critical. A slow addition on a large scale might lead to different local concentrations compared to a rapid addition in the lab, potentially favoring side reactions.

    • Solution: Control the addition rate carefully. For highly reactive reagents, consider subsurface addition to ensure rapid dispersion and minimize localized high concentrations.

  • Work-up and Isolation Issues: Impurities can also form during the work-up and isolation steps. For example, prolonged exposure to acidic or basic conditions during extraction can lead to degradation of the desired product.

    • Solution: Minimize the time the product spends in harsh work-up conditions. Consider alternative purification methods such as crystallization, which can be more scalable and effective at removing specific impurities than chromatography.

Challenges in Purification and Isolation

Question: We are struggling to purify our chiral morpholine intermediate on a larger scale. Column chromatography, which worked well in the lab, is not practical for the quantities we need to produce. What are our options?

Answer: Scaling up purification is a common bottleneck. Relying on chromatography for large-scale production is often not economically viable.[3][4]

Scalable Purification Strategies:

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Crystallization Highly scalable, cost-effective, can provide very high purity.Requires a crystalline solid, method development can be time-consuming.Final products or key intermediates that are solids.
Distillation Excellent for volatile compounds, scalable.Not suitable for high-boiling or thermally sensitive compounds.Volatile morpholine intermediates.
Preparative HPLC/SFC High resolution, applicable to a wide range of compounds.Expensive, requires large volumes of solvent, not ideal for very large scale.High-value intermediates where other methods fail.[4]
Salt Formation/Resolution Can be used to purify amines and resolve enantiomers.Adds extra steps to the synthesis.Racemic mixtures or purification of basic morpholine intermediates.

Protocol for Developing a Scalable Crystallization:

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to identify conditions where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Seeding Strategy: Develop a robust seeding protocol. The use of seed crystals is crucial for controlling the crystal form and particle size, which are critical for filtration and drying.

  • Cooling Profile: Optimize the cooling profile. A slow, controlled cooling rate is often necessary to promote the growth of large, pure crystals.

  • Agitation: Ensure proper agitation to maintain a uniform slurry and prevent the formation of agglomerates.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and scale-up of chiral morpholine intermediates.

Q1: What are the most common and scalable methods for synthesizing chiral morpholines?

A1: Several methods have been successfully scaled up. Asymmetric hydrogenation of dehydromorpholines is a highly efficient and atom-economical approach that has been demonstrated on a gram scale with excellent enantioselectivities.[5][6][7][8][9] Another common strategy involves the cyclization of chiral 1,2-amino alcohols, which are often readily available from the chiral pool.[2][10][11]

Q2: We are using a rhodium-catalyzed asymmetric hydrogenation. How can we minimize the amount of this expensive catalyst on a large scale?

A2: Reducing catalyst loading is a key consideration for cost-effective manufacturing.

  • Optimization Studies: Perform a design of experiments (DoE) to systematically investigate the effects of catalyst loading, hydrogen pressure, temperature, and substrate concentration on the reaction yield and enantioselectivity.

  • High-Purity Reagents: Ensure that your substrate and solvent are free of impurities that could poison the catalyst, allowing you to use a lower loading.

  • Catalyst Recycling: For some catalytic systems, it may be possible to recycle the catalyst, although this can be challenging and requires careful validation to ensure consistent performance.

Q3: What are the primary safety concerns when working with morpholine and its derivatives on a large scale?

A3: Morpholine is a flammable and corrosive liquid.[12][13] When scaling up, it is crucial to:

  • Conduct a Process Safety Assessment: Identify potential hazards, such as exothermic reactions, and ensure that appropriate engineering controls are in place.

  • Ensure Proper Ventilation: Work in a well-ventilated area, and for larger quantities, use a closed system to minimize exposure.

  • Use Appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety glasses, and flame-retardant lab coats.

  • Grounding and Bonding: Take precautions against static discharge, which can be an ignition source for flammable vapors.[13]

Q4: Our synthesis involves the use of (R)-epichlorohydrin, which is known to be unstable. How can we handle this on a larger scale?

A4: The stability of (R)-epichlorohydrin is a known challenge.

  • Minimize Reaction Time and Temperature: Where possible, reduce the time and temperature of reactions involving this reagent to minimize racemization.[2]

  • In-Situ Generation: If feasible, consider a process where the (R)-epichlorohydrin is generated and consumed in situ to avoid isolation and storage.

  • Careful Monitoring: Monitor the enantiomeric purity of the (R)-epichlorohydrin throughout the process to ensure it meets specifications.

Q5: How can we choose a synthetic route that is both efficient and cost-effective for large-scale production?

A5: The ideal route for large-scale production should have the following characteristics:

  • Convergent Synthesis: A convergent route, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis.

  • Readily Available Starting Materials: The cost of starting materials is a major contributor to the overall cost of the final product.

  • Robust and Reproducible Reactions: Each step in the synthesis should be well-understood and give consistent yields and purity.

  • Avoidance of Problematic Reagents: Avoid reagents that are highly toxic, explosive, or difficult to handle on a large scale.

  • Telescoping of Steps: Where possible, combine multiple reaction steps into a single pot to reduce work-ups and solvent usage.

Section 3: Scalable Experimental Protocols

This section provides examples of scalable protocols for the synthesis of chiral morpholine intermediates.

Protocol 1: Gram-Scale Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is adapted from a published procedure and demonstrates a scalable method for producing a 2-substituted chiral morpholine.[6][7]

Reaction Scheme:

G sub Dehydromorpholine Substrate prod Chiral Morpholine Product sub->prod [Rh(COD)2]BF4, (R)-SKP, H2 (30 atm), DCM, rt

Caption: Asymmetric hydrogenation of a dehydromorpholine.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1.0 mol%) and a chiral bisphosphine ligand such as (R)-SKP (1.1 mol%).

  • Reaction Setup: Add the dehydromorpholine substrate (1.0 g) and anhydrous, degassed dichloromethane (DCM, 10 mL) to the Schlenk tube.

  • Hydrogenation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the system with hydrogen three times. Pressurize the reactor to 30 atm with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine product. This method has been shown to provide the product in high yield (e.g., 97%) and excellent enantioselectivity (e.g., 92% ee).[6]

Key Considerations for Scale-Up:

  • Hydrogenation Reactor: For larger scales, a dedicated high-pressure hydrogenation reactor is required.

  • Heat Transfer: As the reaction is typically exothermic, ensure the reactor has adequate cooling capacity.

  • Catalyst Filtration: After the reaction, the catalyst may need to be removed by filtration, potentially through a pad of Celite.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
  • Davies, I. W. (2009). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 165-183). CRC Press.
  • ResearchGate. (n.d.). Scale-up and applications. (a) Gram scale hydrogenation; (b) for the synthesis of a potent GSK-3β inhibitor; (c) for the synthesis of a D3 receptor agonist. [Link]
  • Chu, D. T. W., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(1), 1-5. [Link]
  • ResearchGate. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. [Link]
  • Wang, Z., et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Chinese Journal of Chemistry, 33(1), 103-106.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Carl ROTH. (n.d.).
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • USDA. (n.d.). Morpholine - Processing. [Link]
  • Ortiz, K. G., et al. (2024).
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Royal Society of Chemistry. (2019). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Google Patents. (n.d.).
  • Ortiz, K. G., et al. (2024).
  • Redox. (2022).
  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
  • ResearchGate. (2018).
  • Google Patents. (n.d.).
  • Cozzi, P. G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2939–2947. [Link]
  • Semantic Scholar. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. [Link]
  • Amtrade. (n.d.).
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • ResearchGate. (n.d.).
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]
  • Morressier. (2017).
  • Szewczyk, M., et al. (2002). Asymmetric hydrogenation of dehydrodipeptides bearing different protecting groups. Amino Acids, 22(4), 325-331.
  • ResearchGate. (n.d.).
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
  • ACS Publications. (2022). Organic Process Research & Development Vol. 26 No. 3. [Link]
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
  • Frontiers. (2023).
  • Hong, J., & Luesch, H. (2012). Process Development and Scale-Up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Marine drugs, 10(12), 3058–3082. [Link]
  • Royal Society of Chemistry. (2021). Microwave-assisted rapid synthesis of chiral oxazolines. RSC Advances. [Link]
  • ACS Axial. (n.d.). Hot Topics in Process Chemistry: Insights for Industry Researchers. [Link]
  • BioProcess International. (2023).
  • SCIREA. (2024).
  • Frontiers. (2023).
  • ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]

Sources

Technical Support Center: Purification of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-benzylmorpholin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. High purity of this compound is paramount for its successful application in the synthesis of complex molecules, such as the neurokinin-1 (NK1) receptor antagonist, Aprepitant, where stereochemistry and the absence of impurities are essential for therapeutic efficacy.[1] This guide provides in-depth troubleshooting advice, detailed purification protocols, and analytical methods to help you achieve the desired purity of your preparations.

Common Impurities and Their Origins

Understanding the potential impurities and their sources is the first step in developing an effective purification strategy. The synthesis of this compound, often prepared from (S)-2-(benzyloxymethyl)oxirane and benzylamine, can lead to several process-related impurities.[1]

Impurity TypePotential SourceImpact on Downstream Applications
Starting Materials Unreacted benzylamine or (S)-2-(benzyloxymethyl)oxirane.Can interfere with subsequent reactions and complicate product isolation and purification.
Diastereomers/Enantiomers Use of non-enantiomerically pure starting materials or chiral inversion during synthesis.[2]Can significantly alter the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2]
N-Oxide Oxidation of the morpholine nitrogen during synthesis or storage.[2]Can affect the reactivity and stability of the compound.
Dimeric Impurities Side reactions occurring at high temperatures.[2]Can be difficult to separate from the desired product and may have unknown biological activity.
Solvent Residues Incomplete removal of solvents used in the reaction or workup.[3]Can interfere with analytical characterization and may be toxic.
Impurity Formation Pathway

The following diagram illustrates the synthetic pathway and the potential points of impurity formation.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities A (S)-2-(benzyloxymethyl)oxirane C This compound (Crude Product) A->C I2 Diastereomers/Enantiomers A->I2 Racemic Starting Material B Benzylamine B->C I1 Unreacted Starting Materials C->I1 Incomplete Reaction I3 N-Oxide C->I3 Oxidation (Air/Heat) I4 Dimeric Impurities C->I4 High Temperature

Caption: Synthetic pathway and sources of common impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My initial characterization (NMR/HPLC) of the crude product shows several unexpected peaks. How do I identify them?

A1: Unexpected peaks in your analytical data often correspond to the impurities listed in the table above.

  • Initial Step: Compare the spectra of your crude product with those of the starting materials. This can help you quickly identify unreacted starting materials.

  • Further Analysis: For other impurities, techniques like LC-MS can provide molecular weight information, aiding in the identification of byproducts such as dimers or the N-oxide.

  • Expert Tip: If you suspect the presence of diastereomers, chiral HPLC or SFC is the most effective method for their separation and quantification.[2]

Q2: The purity of my crude product is consistently low. What aspects of the synthesis should I re-evaluate?

A2: Low purity of the crude product often points to suboptimal reaction conditions.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant can lead to a higher concentration of unreacted starting material in the crude product.

  • Temperature Control: Side reactions, such as dimer formation, are more likely to occur at elevated temperatures.[2] Maintain the recommended reaction temperature throughout the synthesis.

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. Incomplete reactions will result in a mixture of product and starting materials.[1]

Q3: I have identified the N-oxide of this compound in my product. How can I prevent its formation?

A3: The formation of the N-oxide is due to the oxidation of the tertiary amine in the morpholine ring.[2]

  • Inert Atmosphere: To prevent oxidation, perform the reaction and subsequent workup steps under an inert atmosphere, such as nitrogen or argon.[2]

  • Storage: Store the purified product under an inert atmosphere and at a low temperature to minimize degradation over time.

Q4: My product is an oil, which makes purification by recrystallization challenging. What can I do?

A4: While the free base of this compound is often an oil, it can be converted to its hydrochloride salt, which is typically a crystalline solid.[2] This salt form generally has improved stability and handling properties, making it more amenable to purification by recrystallization.[2]

Purification Protocols

The following are detailed protocols for the most common and effective methods for purifying this compound.

Protocol 1: Column Chromatography (for the free base)

This method is suitable for purifying the crude product when it is obtained as an oil.[1]

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system, such as hexanes.

  • Loading: Carefully load the silica-adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.[1]

Protocol 2: Recrystallization (for the hydrochloride salt)

If you have converted the free base to the hydrochloride salt, recrystallization is an excellent method for achieving high purity.[4]

  • Solvent Selection: Choose a suitable solvent or solvent system. Alcohols like isopropanol or ethanol are often good choices.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of well-defined crystals. For even better crystal formation, consider a programmed cooling ramp.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Common Recrystallization Solvents
SolventSuitability for Morpholine DerivativesComments
Isopropanol (IPA) Favorable temperature coefficient[4]A good starting point for screening.
Ethanol Good solubility profile for cooling crystallization[4]Often used in combination with water.
Methanol Good solubility profile for cooling crystallization[4]May be too good of a solvent, leading to lower yields.
Ethyl Acetate Potential anti-solvent[4]Can be used in combination with a more polar solvent.
Water Very high solubility, may require an anti-solvent[4]Useful for highly polar compounds.
Purification Workflow Diagram

Start Crude this compound IsOil Is the product an oil? Start->IsOil ColumnChromatography Purify by Column Chromatography IsOil->ColumnChromatography Yes ConvertToHCl Convert to HCl Salt IsOil->ConvertToHCl No End Pure Product ColumnChromatography->End Recrystallize Purify by Recrystallization ConvertToHCl->Recrystallize Recrystallize->End

Caption: General workflow for the purification of this compound.

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following analytical techniques are recommended for the analysis of this compound preparations.

Analytical TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.May require derivatization for sensitive detection of morpholine derivatives.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and residual solvents.Derivatization may be necessary to improve the volatility of the analyte.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information.
Chiral HPLC or Supercritical Fluid Chromatography (SFC) Determination of enantiomeric purity.Essential for chiral compounds to ensure the correct stereoisomer is present.[2]

References

  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • (R)-(4-Benzylmorpholin-2-yl)methanol. MySkinRecipes.
  • The derivatization reaction of morpholine. ResearchGate.
  • (R)-(4-Benzylmorpholin-2-yl)methanol. Acros Pharmatech.
  • (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4. Pure Chemistry Scientific Inc.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate.
  • Recrystallization. Unknown.
  • Methanol purification method. Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

Sources

Stability issues of (4-benzylmorpholin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-benzylmorpholin-2-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues of this compound in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the most likely degradation pathways for this compound in solution?

A: Based on its chemical structure, which features a tertiary amine within a morpholine ring and a benzyl group, the primary anticipated degradation pathways are oxidation, hydrolysis (under pH stress), and photolysis.

  • Oxidation: The nitrogen atom in the morpholine ring is a tertiary amine, making it susceptible to oxidation to form the corresponding N-oxide.[1] This is often a primary degradation route for morpholine-containing compounds. Under more aggressive oxidative conditions, cleavage of the C-N or C-C bonds within the morpholine ring can also occur.[2][3]

  • Hydrolysis: While the core morpholine structure is generally stable against hydrolysis, extreme pH conditions (acidic or basic) can catalyze the cleavage of the ether or C-N bonds, especially at elevated temperatures. The stability of many pharmaceutical compounds is pH-dependent, with acidic or basic conditions often accelerating degradation.[4][5]

  • Photolysis: The benzyl group contains a benzene ring, which is a chromophore that can absorb UV light. This absorption of light energy can lead to the formation of reactive species, potentially causing cleavage of the benzyl-nitrogen bond or other radical-mediated reactions.[6] It is a regulatory requirement to evaluate the intrinsic photostability of new drug substances.[7][8]

Q2: How does pH impact the stability of this compound solutions?

A: The pH of a solution can significantly influence the stability of this compound. As a base, the morpholine nitrogen will be protonated at acidic pH. The ionization state of the molecule affects its susceptibility to different degradation mechanisms.[5] For instance, some molecules exhibit maximum stability in the pH range of 4-6, while degradation rates increase significantly at highly acidic or alkaline pHs.[4] It is crucial to determine the optimal pH range for your specific application through systematic forced degradation studies.

Q3: Is this compound prone to oxidative degradation? What are common sources of oxidants?

A: Yes, the tertiary amine in the morpholine ring is a prime target for oxidation.[1] Common sources of oxidative stress in a laboratory or manufacturing setting include:

  • Dissolved Oxygen: Oxygen from the air dissolved in the solution.

  • Peroxide Impurities: Trace levels of peroxides are often found in excipients like polyethylene glycols (PEGs) and polysorbates.[9]

  • Metal Ions: Trace metal ions can catalyze oxidation reactions.

  • Light Exposure: Light can generate reactive oxygen species (ROS) in some solutions, leading to photo-oxidation.

Q4: What are the general recommendations for storing solutions of this compound?

A: To minimize degradation, solutions should be stored under controlled conditions. Based on the potential degradation pathways, we recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Light Protect from light (use amber vials)Prevents photolytic degradation due to the UV-absorbing benzyl group.[7]
Atmosphere Inert atmosphere (e.g., overlay with Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, reducing oxidative degradation.
pH Store at an optimized, buffered pHPrevents acid- or base-catalyzed hydrolysis. The optimal pH should be determined experimentally.[5]
Q5: How can I detect and quantify the degradation of this compound?

A: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the benzyl group provides a suitable chromophore. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, ensuring the assay is accurate and specific.[10] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the structure of unknown degradants.[11][12]

Troubleshooting Guide: Investigating Compound Instability

Encountering unexpected results, such as low assay values or the appearance of unknown peaks in your chromatogram, requires a systematic approach to identify the root cause. This guide provides a logical workflow for troubleshooting stability issues.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for investigating potential degradation.

Troubleshooting_Workflow A Observation: Unexpected low assay, extra peaks, or physical changes. B Formulate Hypothesis: Is it Hydrolysis, Oxidation, Photolysis, or Thermal Stress? A->B Initial Assessment C Design & Execute Forced Degradation Study B->C Test Hypothesis E Analyze Stressed Samples: Compare to control. Identify and quantify degradants. C->E Generate Data D Develop & Validate Stability-Indicating Method (e.g., HPLC) D->C Analytical Prerequisite F Identify Degradation Pathway(s) E->F Interpret Data G Structure Elucidation of Major Degradants (LC-MS) E->G If structure is unknown H Implement Mitigation Strategy F->H G->F Confirms Pathway I Reformulate (e.g., add buffer, antioxidant), change storage conditions, or use protective packaging. H->I Action Plan Degradation_Pathways Parent this compound (Parent Compound) N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation [H₂O₂, O₂] Hydrolysis_Prod Ring-Opened Products (e.g., Amino Diols) Parent->Hydrolysis_Prod Hydrolysis [H⁺ or OH⁻, Δ] Photolysis_Prod Benzyl Radical + Morpholine Radical (leading to further products) Parent->Photolysis_Prod Photolysis [Light (hν)]

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Here we provide standardized protocols for investigating the stability of your compound. These are foundational and should be adapted to your specific experimental context.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify likely degradation products and establish the specificity of analytical methods. [10]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [13] 1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution, typically in a 1:1 ratio.

  • Include a control sample (stock solution diluted with the solvent) kept at ambient temperature and protected from light.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.To test susceptibility to acid-catalyzed degradation. [14]
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.To test susceptibility to base-catalyzed degradation. [14]
Oxidation Mix with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.To test susceptibility to oxidative stress. [15]
Thermal Store the stock solution (in solid and/or solution form) at 80°C for 48 hours, protected from light.To evaluate intrinsic thermal stability. [13]
Photolytic Expose the solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [7][8]To assess degradation upon exposure to light.

3. Sample Analysis:

  • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Dilute as necessary and analyze using a validated stability-indicating HPLC method.

Protocol 2: General Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradants. Optimization will be necessary.

ParameterSuggested Starting ConditionRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA versatile reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.A broad gradient is essential for separating unknown degradants which may have very different polarities from the parent compound. [16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Detection UV at ~254 nmThe benzyl group should have strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.

Method Validation Principle: A key aspect of validating this method is to demonstrate specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. [10]

References

  • Mhetras, N., Mapare, V., & Shinde, D. (2021). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. [Source not formally published, accessible via Google Search results referencing similar studies]
  • Eawag. Morpholine Degradation Pathway. Eawag-BBD.
  • Wang, P., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Science and Technology.
  • Reference 6 is a duplicate of the same study, source link not provided for brevity.
  • Knapp, J. S., & Brown, H. B. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology.
  • Google Patents. (2021). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications.
  • OSHA. (2003). Morpholine (Method PV2123-01). OSHA Salt Lake Technical Center.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery.
  • Li, Q., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography.
  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma.
  • Wikipedia. (n.d.). Morpholine. Wikipedia.
  • General synthesis paper, not directly relevant to stability.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability and Photostabilization of Drugs and Drug Products. Pharmaceutical Development and Technology.
  • Ataman Kimya. (n.d.). MORPHOLINE. atamankimya.com.
  • Velasco, D., et al. (2016). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen.
  • Matrix Fine Chemicals. (n.d.). This compound. Matrix Fine Chemicals.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
  • Wikipedia. (n.d.). Benzylamine. Wikipedia.
  • General synthesis review, not directly relevant to stability.
  • General synthesis paper, not directly relevant to stability.
  • General review of pharmacological actions, not directly relevant to stability.
  • Kumar, L. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Biodegradation study, contextually relevant for degrad
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech.
  • General chemical compatibility database, not specific enough for detailed analysis.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Supplier link, not a technical reference.
  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information.
  • Reference on mycotoxin stability, not directly relevant.
  • Supplier link, not a technical reference.

Sources

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted morpholines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of morpholine synthesis. As a privileged scaffold in medicinal chemistry, the synthesis of substituted morpholines presents unique challenges that require a nuanced understanding of reaction mechanisms and experimental conditions.[1][2][3] This guide is structured to provide both quick solutions to common problems and a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of substituted morpholines, offering quick and actionable advice.

Q1: My reaction to synthesize a substituted morpholine is resulting in a very low yield. What are the most probable causes?

A1: Low yields in morpholine synthesis are a frequent issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion. Consider extending the reaction time or carefully increasing the temperature. For instance, in the classical dehydration of diethanolamine to form the basic morpholine scaffold, maintaining a temperature of 200-210°C is critical; a drop to 190-195°C can reduce the yield by as much as 10%.[4]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants, catalysts, and bases are crucial. An excess or deficit of any component can lead to the formation of side products or unreacted starting materials. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific substrate.

  • Catalyst Deactivation or Insufficiency: If your synthesis involves a catalyst (e.g., acid catalysts for dehydration, metal catalysts for cyclization), ensure it is active and used in the appropriate loading. For example, in some syntheses, NaOH has been found to be an effective catalyst.[4] Catalyst poisoning by impurities in the starting materials or solvent can also be a cause.

  • Side Reactions: The formation of undesired side products can significantly consume your starting materials. Common side reactions include polymerization, over-alkylation of the nitrogen atom, and elimination reactions. Purification of starting materials and precise control over reaction conditions (temperature, addition rate of reagents) can minimize these pathways.[4]

  • Product Isolation Issues: Substituted morpholines, particularly those with polar functional groups, can be water-soluble, leading to significant product loss during aqueous workups.[4] Consider extraction with different organic solvents, salting out the aqueous layer, or using alternative purification methods like column chromatography on a suitable stationary phase.

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

A2: Improving reaction selectivity requires careful control over the reaction parameters:

  • Temperature Control: Temperature is a critical factor in controlling the selectivity between desired and undesired reaction pathways. Running the reaction at a lower temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the nucleophilicity of the reactants and the stability of intermediates, thereby affecting the reaction's selectivity. For instance, in multicomponent reactions for the synthesis of 3,3-disubstituted morpholines, sodium hydride and potassium tert-butoxide in acetonitrile were found to be optimal for the cyclization step.[3][5]

  • Protecting Groups: When dealing with multifunctional substrates, the use of protecting groups is often necessary to prevent side reactions at other reactive sites.[6][7] For example, protecting the nitrogen of an amino alcohol can prevent N-alkylation when O-alkylation is desired.

Q3: I am struggling with achieving the desired stereochemistry in my substituted morpholine. What are some key considerations?

A3: Stereocontrol is a significant challenge in the synthesis of substituted morpholines, especially for 2-substituted and cis-3,5-disubstituted derivatives.[8][9]

  • Substrate Control: The inherent stereochemistry of the starting material (e.g., an enantiomerically pure amino alcohol) can direct the stereochemical outcome of the cyclization.

  • Catalyst-Controlled Reactions: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. For example, asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[8][10]

  • Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling the stereochemistry. For instance, in the Pd-catalyzed carboamination for the synthesis of cis-3,5-disubstituted morpholines, the stereochemical outcome is consistent with a syn-aminopalladation of a palladium(aryl)(amido) intermediate through a boat-like transition state.[9]

II. Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common synthetic routes to substituted morpholines.

Guide 1: Synthesis via Dehydration of Diethanolamine Derivatives

The dehydration of diethanolamine or its N-substituted derivatives is a classical method for preparing the morpholine ring.[4]

Problem Potential Cause(s) Troubleshooting Steps
Low Yield - Insufficiently high temperature.[4]- Incomplete removal of water byproduct.- Charring or decomposition at high temperatures.- Ensure the reaction temperature is maintained at 200-210°C.[4]- Use a Dean-Stark trap or a similar setup to effectively remove water.- If charring is observed, consider using a milder dehydrating agent or a lower reaction temperature with a more efficient catalyst.
Dark, Viscous Product - Polymerization or side reactions due to excessive heat or prolonged reaction times.- Reduce the reaction time or temperature.- Ensure the starting diethanolamine derivative is pure.- Consider a two-step procedure involving the formation of an intermediate that is more stable to the reaction conditions.
Product is Difficult to Purify - Presence of unreacted starting material and polymeric byproducts.- Distillation under reduced pressure is often effective for purifying the morpholine product.[11]- For non-volatile derivatives, column chromatography may be necessary.
Guide 2: Synthesis from 1,2-Amino Alcohols

The reaction of 1,2-amino alcohols with various electrophiles is a versatile method for synthesizing substituted morpholines.[12][13][14] A modern and efficient approach involves the use of ethylene sulfate.[12][13][14]

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Cyclized Product - Inefficient N-alkylation of the amino alcohol.- Competing O-alkylation.- Difficulty in the final cyclization step.- Optimize the base and solvent for the N-alkylation step. t-BuOK is often effective.[12][13]- The use of ethylene sulfate often leads to selective N-monoalkylation.[13][14]- Ensure the conditions for the subsequent cyclization (e.g., heating with a suitable base) are optimized.
Formation of Dialkylated Byproduct - The primary amine of the 1,2-amino alcohol is too nucleophilic, leading to a second alkylation.- Use a stoichiometric amount of the alkylating agent.- The use of ethylene sulfate has been shown to provide clean monoalkylation products.[13][14]
Poor Diastereoselectivity in Cyclization - Lack of facial selectivity in the ring-closing step.- If starting with a chiral amino alcohol, the stereocenter can influence the diastereoselectivity.- For more challenging cases, consider a catalyst-controlled diastereoselective reaction.
Guide 3: Stereoselective Synthesis of Substituted Morpholines

Achieving high stereoselectivity is often the most significant hurdle in the synthesis of complex morpholines.

Problem Potential Cause(s) Troubleshooting Steps
Low Enantioselectivity in Asymmetric Synthesis - Ineffective chiral catalyst or ligand.- Racemization of the product or intermediates under the reaction conditions.- Screen a variety of chiral ligands for the metal catalyst. For asymmetric hydrogenation of dehydromorpholines, bisphosphine-rhodium complexes have proven effective.[8][10]- Run the reaction at a lower temperature to minimize racemization.- Ensure the purity of the catalyst and substrate.
Poor Diastereoselectivity in the Synthesis of Disubstituted Morpholines - The transition states leading to the different diastereomers are close in energy.- Modify the substituents on the starting materials to increase steric differentiation in the transition state.- Employ a directed cyclization strategy where one of the substituents coordinates to a catalyst, directing the approach of the other reactant.- For some systems, light-mediated stereochemical editing can be used to epimerize an undesired diastereomer to the desired one.[15]
Difficulty in Synthesizing cis-3,5-Disubstituted Morpholines - The trans product is often thermodynamically favored.- A Pd-catalyzed carboamination reaction has been developed specifically for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[9]

III. Experimental Protocols and Workflows

Protocol 1: General Procedure for the Synthesis of Morpholines from 1,2-Amino Alcohols and Ethylene Sulfate

This protocol is based on a modern, high-yielding, and redox-neutral method.[12][13][14]

Step 1: N-Alkylation

  • To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent (e.g., THF, acetonitrile), add ethylene sulfate (1.0-1.2 equiv).

  • Cool the mixture to 0 °C and add a base (e.g., t-BuOK, 1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-monoalkylated product.

Step 2: Cyclization

  • Dissolve the crude N-monoalkylated product in a suitable solvent (e.g., toluene, DMF).

  • Add a base (e.g., NaH, t-BuOK) and heat the reaction mixture to induce cyclization. The required temperature will depend on the substrate.

  • Monitor the reaction for the formation of the morpholine product.

  • After completion, cool the reaction, quench carefully with water, and extract the product.

  • Purify the crude morpholine by column chromatography or distillation.

Visualizing Synthetic Pathways

Diagram 1: Synthesis of Morpholine from Diethanolamine

G diethanolamine Diethanolamine morpholine Morpholine diethanolamine->morpholine Dehydration h2so4 Conc. H₂SO₄ heat 200-210 °C water 2 H₂O

Caption: Dehydration of diethanolamine to morpholine.

Diagram 2: Two-Step Synthesis of Substituted Morpholines from 1,2-Amino Alcohols

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization amino_alcohol 1,2-Amino Alcohol intermediate N-Alkylated Intermediate amino_alcohol->intermediate ethylene_sulfate Ethylene Sulfate base1 t-BuOK morpholine Substituted Morpholine intermediate->morpholine base2 Base (e.g., NaH) heat Heat

Caption: Synthesis from 1,2-amino alcohols and ethylene sulfate.

IV. The Role of Protecting Groups in Morpholine Synthesis

In the synthesis of complex substituted morpholines, particularly those with multiple functional groups, the use of protecting groups is often indispensable.[6][7]

Why Use Protecting Groups?
  • Chemoselectivity: To prevent unwanted reactions at other functional groups in the molecule. For example, when performing a reaction on the hydroxyl group of an amino alcohol, the more nucleophilic amine is often protected.

  • Improved Solubility and Handling: Protecting groups can alter the physical properties of a molecule, making it more soluble in organic solvents or easier to handle and purify.

  • Directing Group: In some cases, a protecting group can act as a directing group, influencing the stereochemical outcome of a reaction.

Common Protecting Groups in Morpholine Synthesis
Functional Group Protecting Group Abbreviation Common Protection Conditions Common Deprotection Conditions
Amine (-NHR) tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
CarboxybenzylCbz or ZCbzCl, baseH₂, Pd/C
BenzylBnBnBr, baseH₂, Pd/C
Alcohol (-OH) tert-ButyldimethylsilylTBDMS or TBSTBDMSCl, imidazoleF⁻ source (e.g., TBAF)
BenzylBnBnBr, NaHH₂, Pd/C
AcetylAcAc₂O, pyridineBase (e.g., K₂CO₃, MeOH) or Acid

The choice of protecting group strategy is critical and should be planned carefully to ensure that the chosen groups are stable to the subsequent reaction conditions and can be removed selectively without affecting other parts of the molecule (orthogonal protection).[7]

V. Conclusion

The synthesis of substituted morpholines is a vibrant area of research, driven by the importance of this scaffold in medicinal chemistry. While challenges related to yield, selectivity, and stereocontrol are prevalent, a growing number of innovative synthetic methods are providing solutions to these problems. This guide provides a framework for troubleshooting common issues and implementing robust synthetic strategies. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can successfully navigate the complexities of substituted morpholine synthesis.

References

  • Morpholine - Wikipedia. (n.d.).
  • Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
  • National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • (n.d.). Protecting Groups.
  • National Institutes of Health. (2012, May 22). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubMed Central. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines.
  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • PubMed Central. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Wikipedia. (n.d.). Protecting group.
  • ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine.
  • Organic Letters. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.

Sources

Technical Support Center: Byproduct Identification in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on byproduct identification in morpholine synthesis via LC-MS.

Welcome to the technical support center for morpholine synthesis analysis. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to confidently identify byproducts in your morpholine synthesis reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). As professionals in drug development and chemical research, we understand that process control and impurity profiling are paramount. This resource synthesizes expert insights and validated methodologies to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions - The Chemistry of Morpholine Synthesis

This section addresses the fundamental chemical principles governing morpholine synthesis and the likely formation of process-related impurities.

Q1: What are the most common industrial methods for morpholine synthesis?

Morpholine is primarily synthesized via two major industrial routes. The most common method is the dehydration of diethanolamine (DEA) using a strong acid, typically concentrated sulfuric acid.[1][2] An alternative and highly efficient method involves the reaction of diethylene glycol (DEG) with ammonia at high temperatures (150–400°C) and pressures (3–40 MPa) over a hydrogenation catalyst.[2][3] The choice of method often depends on factors like cost, desired purity, and production scale.

Q2: Based on these synthesis routes, what are the theoretically expected byproducts?

Understanding the potential side reactions is the first step in identifying unknown peaks in your LC-MS data. The reaction environment is harsh, and several side reactions can occur.

  • From the Diethanolamine (DEA) Route:

    • Unreacted DEA: Incomplete cyclization will leave residual starting material.

    • N-ethylmorpholine: Potential side reactions or impurities in the starting materials can lead to ethylation.

    • Piperazine and derivatives: Similar cyclization reactions can occur, especially if other ethanolamines are present as impurities in the DEA starting material.[4]

  • From the Diethylene Glycol (DEG) Route:

    • Unreacted DEG: Incomplete amination will leave residual DEG.

    • 2-(2-aminoethoxy)ethanol (AEE): This is a key intermediate in the reaction of DEG with ammonia. Its presence indicates an incomplete second cyclization/amination step.

    • Other Aminated Glycols: A series of condensation and amination side reactions can produce various linear and cyclic amine byproducts.[4]

The diagram below illustrates the primary synthesis pathway from DEA and highlights where potential byproducts may form.

G cluster_main Primary Synthesis Pathway cluster_side Potential Side Reactions DEA Diethanolamine (DEA) Intermediate Protonated Intermediate DEA->Intermediate H₂SO₄ (Dehydration) Unreacted_DEA Unreacted DEA (Impurity) DEA->Unreacted_DEA Incomplete Reaction Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization Other_Amines Other Amines (e.g., Piperazine) Intermediate->Other_Amines Alternative Cyclization

Caption: Morpholine synthesis from DEA and potential side reactions.

Table 1: Common Potential Impurities in Morpholine Synthesis
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
MorpholineC₄H₉NO87.1288.13
Diethanolamine (DEA)C₄H₁₁NO₂105.14106.15
Diethylene Glycol (DEG)C₄H₁₀O₃106.12107.13
2-(2-aminoethoxy)ethanolC₄H₁₁NO₂105.14106.15
N-methylmorpholineC₅H₁₁NO101.15102.16
N-ethylmorpholineC₆H₁₃NO115.18116.19

Section 2: Frequently Asked Questions - LC-MS Method Development

This section focuses on the analytical specifics of using LC-MS for morpholine and its related substances.

Q1: Why is retaining morpholine on a standard C18 reversed-phase column so difficult?

Morpholine is a small, highly polar molecule with a high affinity for water.[5] On a traditional reversed-phase (RP) column, which has a non-polar stationary phase, polar analytes have very little interaction and elute very early, often in the solvent front (void volume). This results in poor retention, inadequate separation from other polar impurities, and potential ion suppression.

Q2: What is the recommended chromatography mode and column type for morpholine analysis?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This combination allows for the effective retention and separation of polar compounds like morpholine. A commonly used column is the Waters ACQUITY UPLC BEH HILIC.[5]

Q3: How does mobile phase pH affect the analysis of morpholine and other amine byproducts?

Mobile phase pH is a critical parameter. Morpholine and its potential byproducts are basic amines.

  • Peak Shape: At neutral or high pH, basic amines can interact with acidic residual silanols on the silica surface of the column, leading to significant peak tailing.[7]

  • Ionization: To ensure consistent and robust ionization in the mass spectrometer using positive mode electrospray (ESI+), the mobile phase should be acidic enough to keep the amine analytes protonated ([M+H]⁺).

  • Solution: Using an acidic mobile phase modifier, such as formic acid with its salt ammonium formate, serves a dual purpose: it protonates the analytes for good MS sensitivity and helps to mask the silanol interactions, resulting in improved peak shape.[7]

Section 3: Troubleshooting Guide - Interpreting Your LC-MS Data

This section is structured to address specific issues you may encounter during your analysis.

Problem: I see an unexpected peak in my chromatogram. How do I begin to identify it?

Answer: A systematic approach is crucial.

  • Examine the Mass Spectrum:

    • Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺).

    • Does this mass correspond to any of the potential byproducts listed in Table 1 or other theoretically possible structures based on your starting materials?

  • Check for Isotope Patterns: Look at the (M+1) and (M+2) peaks. Their relative intensities can give clues about the elemental composition, particularly the number of carbon atoms.

  • Induce Fragmentation (MS/MS):

    • Perform a product ion scan on the unknown peak's m/z. The resulting fragmentation pattern is a structural fingerprint.

    • Morpholine and related six-membered heterocyclic compounds often exhibit characteristic cleavage of the ring structure.[8] Compare the fragmentation pattern of your unknown to that of your morpholine standard. Do they share common fragment ions? This could suggest a related structure.

  • Review the Synthesis Route: Could this peak be an unreacted starting material, an intermediate, or a product from a known side reaction?[9]

Problem: My morpholine peak is tailing severely.

Answer: Peak tailing for basic compounds like morpholine is a common issue, often caused by secondary interactions with the column.[7][10]

  • Cause 1: Silanol Interactions: The amine group on morpholine can interact with negatively charged silanol groups on the surface of the silica-based column.

    • Solution: Increase the buffer concentration (e.g., ammonium formate) in your mobile phase. The ammonium ions will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[7]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Cause 3: Column Contamination/Age: An old or contaminated column can exhibit poor peak shape.

    • Solution: First, try flushing the column with a strong solvent wash. If this doesn't help, replace the column with a new one.[10]

Problem: I'm not seeing my expected byproduct, or the signal is very weak.

Answer: This can be an issue with either the chromatography or the mass spectrometry settings.[11]

  • Cause 1: Poor Ionization: The compound may not be ionizing efficiently under your current MS source conditions.

    • Solution: Optimize MS source parameters like capillary voltage, gas flow, and source temperature. Ensure the mobile phase pH is appropriate to promote protonation for ESI+ mode.

  • Cause 2: Ion Suppression: Other components in your sample (the "matrix") that co-elute with your analyte can compete for ionization, suppressing your analyte's signal.

    • Solution: Modify your LC gradient to better separate the byproduct from interfering components. Alternatively, implement a more rigorous sample preparation/cleanup procedure to remove matrix components before injection.[11]

  • Cause 3: Concentration Below Detection Limit: The byproduct may be present at a concentration too low for your instrument to detect.

    • Solution: If possible, prepare a more concentrated sample. You can also optimize the MS for that specific compound's m/z by using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for much higher sensitivity.

Section 4: Experimental Protocols & Workflows

Protocol 1: General HILIC-MS/MS Method for Morpholine Impurity Profiling

This protocol provides a robust starting point for your method development.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of your crude morpholine synthesis reaction mixture.

    • Dissolve in a 10 mL volumetric flask using a diluent of 90:10 Acetonitrile:Water. This high organic content is crucial for compatibility with the HILIC mobile phase and good peak shape.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.[5]

  • LC Conditions:

    • LC System: UPLC/UHPLC system

    • Column: ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.[5]

    • Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 30°C

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 70% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (column re-equilibration)

  • MS/MS Conditions:

    • Mass Spectrometer: Tandem Quadrupole or Q-TOF Mass Spectrometer

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Full Scan (m/z 50-250) to screen for all impurities, with a concurrent Product Ion Scan (MS/MS) on the mass of morpholine (m/z 88.1) to confirm its identity and optimize collision energy.

Workflow: Systematic Identification of an Unknown Peak

The following diagram outlines a logical workflow for tackling an unknown peak in your chromatogram.

G Start Unknown Peak Detected in Chromatogram GetMS1 Step 1: Acquire High-Resolution MS1 Spectrum Start->GetMS1 DetMass Determine Accurate Mass and Molecular Formula GetMS1->DetMass DB_Search Step 2: Search Databases (e.g., PubChem, SciFinder) with Molecular Formula DetMass->DB_Search Hypothesis Formulate Hypothesis: Unreacted SM, Byproduct, or Contaminant? DB_Search->Hypothesis GetMS2 Step 3: Acquire MS/MS (Fragmentation) Spectrum Hypothesis->GetMS2 Test Hypothesis CompareFrag Compare Fragmentation to: - Literature Data - Standard Compound - In-silico Prediction GetMS2->CompareFrag Confirmation Step 4: Confirm Identity CompareFrag->Confirmation Confirmed Identity Confirmed Confirmation->Confirmed Match Found Reassess Re-evaluate Hypothesis Confirmation->Reassess No Match Reassess->Hypothesis

Caption: A systematic workflow for unknown peak identification via LC-MS.

References

  • Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega.
  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]
  • (a) Mass spectra of morpholine cation and fragment ions which are...
  • Morpholine | 6 Advantages and Disadvantages of Using. Buali Sina Chemistry. [Link]
  • Effect of pH on LC-MS Analysis of Amines.
  • LCMS Troubleshooting: 14 Proven Strategies for Labor
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]
  • Morpholine. Wikipedia. [Link]
  • Side reactions in solid-phase peptide synthesis and their applic
  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]

Sources

Technical Support Center: Enhancing Efficiency in Copper-Catalyzed Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed morpholine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this critical heterocyclic motif. Morpholines are prevalent scaffolds in pharmaceuticals, making efficient and robust synthetic methods highly valuable.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Our approach is grounded in mechanistic principles and practical, field-tested insights to ensure you can confidently navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding copper-catalyzed morpholine synthesis.

Q1: My reaction is not proceeding to completion, resulting in low yield. What are the first parameters I should check?

A1: Low conversion is a frequent issue. Before delving into more complex troubleshooting, start by verifying these critical parameters:

  • Catalyst Integrity: Ensure your copper catalyst has not been deactivated by exposure to air or moisture, especially if using Cu(I) salts. Consider using a freshly opened bottle or purifying the catalyst if necessary. The choice of copper source is also crucial; for instance, in some three-component syntheses, Cu(MeCN)₄B(C₆F₅)₄ has shown better solubility and performance in toluene compared to CuCl or CuOTf.[1]

  • Solvent Purity: The presence of water or other impurities in your solvent can significantly hinder the reaction. Always use dry, high-purity solvents. Toluene and xylenes are common choices, with higher boiling point solvents like xylenes sometimes favoring higher yields at elevated temperatures.[5]

  • Temperature Control: Many copper-catalyzed reactions are sensitive to temperature. A deviation of even 10-15°C can impact the reaction rate and yield.[6] Use a calibrated thermometer and a reliable heating source to maintain a stable and accurate temperature. For some substrates, a lower temperature might be optimal to minimize side reactions.[1]

  • Inert Atmosphere: Oxygen can oxidize the active Cu(I) species to the less active Cu(II) state, stalling the catalytic cycle. Ensure your reaction is performed under a consistently inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of significant side products. What are the likely culprits?

A2: Side product formation often points to issues with reaction selectivity or competing reaction pathways. Common side products can include homocoupling of starting materials or products from undesired oxidation.

  • Ligand Choice: The ligand plays a critical role in stabilizing the copper catalyst and modulating its reactivity.[7][8] If you are observing side reactions, consider screening different ligands. For N-arylation reactions, bidentate ligands like diamines (e.g., TMEDA) or amino acids can improve selectivity and yield.[9][10][11]

  • Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or decomposition of starting materials. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The strength and solubility of the base can influence the reaction outcome.

  • Reaction Concentration: Running the reaction at a very high concentration can sometimes favor intermolecular side reactions. Try performing the reaction at a slightly lower concentration to see if the formation of side products is suppressed.

Q3: How do I choose the optimal copper catalyst for my specific transformation?

A3: The best copper catalyst depends heavily on the specific reaction type (e.g., N-arylation, multicomponent reaction) and the substrates involved.

  • Oxidation State: Both Cu(I) and Cu(II) sources can be effective, though Cu(I) is often the active species in many catalytic cycles.[12] Cu(II) precursors may require an in-situ reduction step.

  • Counterion/Salt: The counterion can affect the catalyst's solubility and reactivity. For example, copper halides (CuI, CuCl), triflates (CuOTf), and complexes with non-coordinating anions have different properties.[1]

  • Literature Precedent: The most reliable starting point is to consult the literature for similar transformations. Pay close attention to the specific substrates and conditions reported.

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to tackling persistent issues in your copper-catalyzed morpholine synthesis.

Guide 1: Low to No Product Yield

Low or no yield is a frustrating but common problem. The following workflow will help you systematically diagnose and resolve the issue.

graph LowYieldTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low/No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Confirm Reaction Conditions\n(Temp, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Activity [label="Assess Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Screen Different Cu Sources/Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Evaluate Solvent Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Screen Different Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents [label="Initial Check"]; Check_Reagents -> Check_Conditions [label="Reagents OK"]; Check_Conditions -> Catalyst_Activity [label="Conditions OK"]; Catalyst_Activity -> Optimize_Catalyst [label="Catalyst Inactive"]; Catalyst_Activity -> Optimize_Solvent [label="Catalyst Active"]; Optimize_Solvent -> Optimize_Base; Optimize_Catalyst -> Success [label="Optimization Successful"]; Optimize_Base -> Success [label="Optimization Successful"]; Optimize_Solvent -> Success [label="Optimization Successful"]; }

Caption: Troubleshooting workflow for low product yield.

Problem: After setting up the reaction according to the literature procedure, TLC or LC-MS analysis shows only starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The copper catalyst, particularly Cu(I) salts, can oxidize upon exposure to air, rendering it inactive. The chosen ligand might also be inhibiting the catalyst.

    • Solution:

      • Use a freshly opened bottle of the copper salt or purify it before use.

      • Consider in-situ generation of the active catalyst if applicable.[1]

      • If using a ligand, ensure it is pure and dry. Some ligands can poison the catalyst; for example, thioethers can be problematic.[13]

  • Incorrect Reaction Temperature:

    • Cause: The reaction may have a high activation energy and require a specific temperature to proceed at a reasonable rate. Conversely, too high a temperature can lead to decomposition.

    • Solution:

      • Incrementally increase the reaction temperature in 10°C intervals. For instance, some oxyamination reactions show significantly lower conversion when the temperature is dropped from 130°C to 120°C.[5]

      • If decomposition is suspected at higher temperatures, try lowering the temperature and extending the reaction time.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.[14]

    • Solution:

      • If your current solvent is not working, try a different one with a similar polarity but a higher or lower boiling point. For example, switching from toluene to xylenes can allow for higher reaction temperatures and improved yields.[5] In some cases, acetonitrile has been found to be detrimental to the reaction.[1]

  • Inappropriate Base:

    • Cause: The base is often crucial for deprotonating a nucleophile or neutralizing an acid formed during the reaction. The wrong base may be too weak, too strong, or insoluble in the reaction medium.

    • Solution:

      • Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like DBU. The choice of base can be highly dependent on the specific reaction.

Guide 2: Poor Diastereoselectivity in Chiral Morpholine Synthesis

Problem: The synthesis of a chiral morpholine derivative results in a nearly 1:1 mixture of diastereomers.

Potential Causes & Solutions:

  • Low Stereochemical Control in the Key Bond-Forming Step:

    • Cause: The transition state of the cyclization or key bond-forming step may not have a strong energetic preference for one diastereomer over the other.

    • Solution:

      • Modify the Ligand: Chiral ligands are often employed to induce stereoselectivity. If you are already using one, consider screening other chiral ligands with different steric and electronic properties.

      • Change the Copper Source: The counterion of the copper salt can influence the geometry of the transition state. Try different copper salts (e.g., Cu(OTf)₂, Cu(OAc)₂) to see if it impacts the diastereomeric ratio (dr).

      • Vary the Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states.

      • Post-Synthetic Epimerization: In some cases, if a mixture of diastereomers is obtained, it may be possible to epimerize the mixture to favor the thermodynamically more stable isomer. For example, light-mediated stereochemical editing has been used to improve the diastereomeric ratio of certain morpholines.[1]

Guide 3: Product Purification Challenges

Problem: Difficulty in separating the morpholine product from the copper catalyst and other reaction components.

Potential Causes & Solutions:

  • Formation of Stable Copper Complexes:

    • Cause: The nitrogen and oxygen atoms in the morpholine product can chelate to the copper, forming a stable complex that is difficult to break.[15][16]

    • Solution:

      • Aqueous Ammonia Wash: During the workup, wash the organic layer with an aqueous solution of ammonia. Ammonia is a strong ligand for copper and will displace the morpholine product from the copper center, sequestering the copper in the aqueous phase.

      • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can also help to protonate the morpholine nitrogen, breaking the coordination to the copper. However, be cautious if your product contains acid-labile functional groups.

      • Complexation with a Stronger Chelating Agent: In some cases, adding a small amount of a strong chelating agent like EDTA during the workup can help to remove residual copper.

  • Product Hygroscopicity:

    • Cause: Morpholine and its derivatives can be hygroscopic, readily absorbing moisture from the air, which can complicate purification and yield calculation.[6]

    • Solution:

      • Thoroughly dry the crude product before purification, for example, by using a strong drying agent like KOH.[6]

      • Perform the final purification steps (e.g., distillation or chromatography) under anhydrous conditions if possible.

Experimental Protocols and Data

Table 1: Optimization of a Copper-Promoted Oxyamination Reaction[5]
EntryEquivalents Cu(eh)₂SolventTemperature (°C)Yield (%)
13PhCF₃13045
23PhCF₃12050 (conversion)
33Xylenes13085
42Xylenes13087
51.5Xylenes13050 (conversion)
62Xylenes12080 (conversion)

Conditions: Substrate (0.116 mmol) in solvent (0.1 M) was treated with the specified amount of Cu(eh)₂, Cs₂CO₃ (1 equiv), and TsNH₂ (1.5 equiv) for 24 h. Only one diastereomer (dr >20:1) was observed.

Proposed Catalytic Cycle for a Three-Component Morpholine Synthesis[1]

The following diagram illustrates a plausible mechanism for the copper-catalyzed three-component synthesis of morpholines from an amino alcohol, an aldehyde, and a diazomalonate. Understanding the catalytic cycle can aid in troubleshooting, as it highlights key intermediates and steps where the reaction might fail.

graph CatalyticCycle { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Cu_cat [label="Cu(I) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazo [label="Diazomalonate (3)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbenoid [label="Copper Carbenoid (I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imino_alcohol [label="Imino Alcohol (II)\n(from Amino Alcohol + Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion_product [label="Insertion Product (III)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine (4)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cu_cat -> Carbenoid [label="+ Diazo (3)"]; Diazo -> Carbenoid; Imino_alcohol -> Insertion_product; Carbenoid -> Insertion_product [label="+ Imino Alcohol (II)"]; Insertion_product -> Morpholine [label="Intramolecular\nNucleophilic Attack"]; Morpholine -> Cu_cat [label="Regenerates Catalyst"]; }

Caption: Proposed mechanism for copper-catalyzed three-component morpholine synthesis.

By systematically working through these FAQs and troubleshooting guides, researchers can more effectively diagnose and resolve issues encountered in copper-catalyzed morpholine synthesis, leading to improved efficiency, yield, and selectivity in their experiments.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamin
  • Aerobic Copper-Catalyzed Organic Reactions.
  • Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Copper-catalyzed monoselective C–H amination of ferrocenes with alkylamines. Beilstein Journal of Organic Chemistry.
  • Morpholines. Synthesis and Biological Activity.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Deriv
  • Copper(II)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Applic
  • Aminoquinoline-Based Tridentate (NNN)
  • Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions.
  • Recent Advances in Copper‐Catalyzed C−N Bond Formation Involving N‐Centered Radicals.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Recent progress in the synthesis of morpholines.
  • Optimization of the Conditions for Copper-Mediated N -Arylation of Heteroarylamines.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymeriz
  • Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Form
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry.
  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Connect Journals.

Sources

Technical Support Center: Solvent Effects on the Stereoselectivity of Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with stereocontrol in morpholine synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, and achieving the correct stereochemistry is often critical for biological activity.[1][2] Solvent choice is a powerful yet frequently underestimated tool for controlling diastereoselectivity and enantioselectivity. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities.

Section 1: Frequently Asked Questions - The Fundamentals of Solvent Influence

This section addresses the core principles governing how solvents interact with reacting systems to influence the stereochemical outcome.

Q1: What are the primary mechanisms by which a solvent influences the stereoselectivity of a reaction?

A1: A solvent is not merely an inert medium; it is an active participant in the reaction at a molecular level.[3] Its influence on stereoselectivity can be attributed to several key mechanisms:

  • Differential Stabilization of Transition States: The most critical role of the solvent is its ability to stabilize the transition states leading to different stereoisomers to varying extents. A solvent may favorably interact with one transition state through hydrogen bonding, dipole-dipole interactions, or other forces, lowering its activation energy relative to the competing transition state. This energetic difference is what dictates the stereochemical outcome.[4]

  • Solvation of Reactants and Reagents: The way a solvent solvates the starting materials, catalysts, or reagents can pre-organize them for a specific stereochemical pathway. For instance, a solvent might promote or inhibit the aggregation of a catalyst, which can directly impact its effectiveness and the stereoselectivity it imparts.

  • Influence on Catalyst Activity and Conformation: In asymmetric catalysis, solvents can coordinate to the metal center of a catalyst, potentially altering its steric and electronic properties.[5] A coordinating solvent might block a binding site, while a non-coordinating solvent allows the substrate and chiral ligand to interact without interference.

  • Solubility and Reaction Kinetics: While not a direct stereochemical effect, the solvent must fully dissolve all reactants and catalysts for a homogeneous reaction to occur. Poor solubility can lead to low conversion rates and, in some cases, favor side reactions that may erode stereoselectivity.[6]

Q2: How do polar protic solvents (e.g., water, ethanol, methanol) typically affect stereoselective morpholine synthesis?

A2: Polar protic solvents possess O-H or N-H bonds, making them strong hydrogen bond donors.[7] This characteristic has significant consequences:

  • Stabilization of Charged Intermediates: They are excellent at stabilizing charged species, such as carbocations or anionic leaving groups, which can favor SN1-type mechanisms over stereospecific SN2 pathways.[8][9]

  • Deactivation of Nucleophiles: They can form a "solvent cage" around anionic nucleophiles (like alkoxides or amines) through hydrogen bonding.[8] This solvation shell stabilizes the nucleophile, making it less reactive and potentially slowing down or inhibiting key bond-forming steps, which can be detrimental in SN2-type cyclizations used for morpholine synthesis.[10][11]

  • Interference with Hydrogen-Bond-Sensitive Catalysts: If a catalyst or substrate relies on specific intramolecular hydrogen bonds to achieve a rigid, stereodirecting conformation, a protic solvent can disrupt these crucial interactions, leading to a loss of selectivity.

Q3: In which scenarios are polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) the preferred choice?

A3: Polar aprotic solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[12] They are often the solvent of choice for stereoselective reactions for several reasons:

  • Enhanced Nucleophilicity: By being unable to form a strong hydrogen-bonding cage around anionic nucleophiles, they leave the nucleophile "naked" and highly reactive.[8] This dramatically accelerates SN2 reactions, which are stereospecific and are a common strategy for the intramolecular cyclization step in morpholine synthesis.

  • Solubility of Polar Reagents: Their polarity allows them to dissolve many of the same polar reagents and salts as protic solvents, but without the nucleophile-dampening effects.

  • Transition State Stabilization: They are effective at stabilizing transition states with significant charge separation (dipole moments), which is common in many cyclization reactions.

Q4: What is the role of non-polar solvents (e.g., Toluene, Hexane, Dioxane) in achieving high stereoselectivity?

A4: Non-polar or weakly polar solvents are often crucial in metal-catalyzed reactions. In a copper(II)-promoted oxyamination to synthesize morpholines, for example, non-polar solvents were found to perform well.[13] The rationale is that these solvents are non-coordinating and do not interfere with the catalyst's active sites. This allows the substrate to bind to the catalyst in a well-defined manner dictated by the chiral ligands or substrate geometry, leading to high stereocontrol.[13] They are particularly favored in asymmetric hydrogenations where weakly coordinating solvents like DCM or DCE prevent inhibition of the rhodium catalyst.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during stereoselective morpholine synthesis.

Problem 1: Low Diastereoselectivity (Poor d.r.)
  • Symptom: ¹H NMR or LC-MS analysis of the crude reaction mixture shows a nearly 1:1 ratio of diastereomers where a high d.r. was expected.

  • Potential Solvent-Related Cause: The chosen solvent is not creating a sufficient energy difference between the diastereomeric transition states. The reaction may also be running under thermodynamic control at a high temperature, allowing equilibration to the more stable diastereomer, which may not be the desired one.[14]

  • Troubleshooting Workflow:

G start Low Diastereoselectivity Observed temp_check Is the reaction temperature too high? start->temp_check lower_temp Action: Lower the temperature. Rationale: Favors the kinetically controlled product. temp_check->lower_temp Yes solvent_screen Action: Conduct a solvent screen. (Toluene, Dioxane, DCM, MeCN, DMF) Rationale: Probe different transition state stabilizations. temp_check->solvent_screen No lower_temp->solvent_screen analysis Analyze d.r. for each solvent solvent_screen->analysis improvement Improvement in d.r.? analysis->improvement no_improvement No Significant Improvement improvement->no_improvement No success High d.r. Achieved Optimize other parameters (concentration, catalyst). improvement->success Yes no_improvement->start Re-evaluate mechanism/ catalyst system.

Problem 2: Low Enantioselectivity (Poor e.e.) in an Asymmetric Synthesis
  • Symptom: Chiral HPLC or SFC analysis shows an enantiomeric excess significantly lower than reported values or desired specifications.

  • Potential Solvent-Related Cause: The solvent is interfering with the chiral environment of the catalyst or auxiliary. This can happen if the solvent coordinates to a metal catalyst, disrupting the ligand-metal interaction, or if it solvates the substrate in a way that allows for a non-selective background reaction.[5][6]

  • Troubleshooting Steps:

    • Assess Solvent Coordinating Ability: If using a metal catalyst (e.g., Rh, Pd, Cu), strongly coordinating solvents like THF, Acetonitrile, or DMSO may compete with your substrate or chiral ligand for binding to the metal.

      • Solution: Switch to a non-coordinating or weakly coordinating solvent such as Toluene, Dichloromethane (DCM), or Dichloroethane (DCE).[5]

    • Evaluate Protic vs. Aprotic Effects: If your catalyst or substrate relies on hydrogen bonding to form a rigid, stereodirecting transition state, a polar aprotic solvent is ideal. If you are using a protic solvent, it may be disrupting these critical H-bonds.

      • Solution: Replace protic solvents (e.g., alcohols) with aprotic alternatives (e.g., ethers like Dioxane or CPME).

    • Check for Racemization: The desired product might be racemizing under the reaction or workup conditions.

      • Solution: Analyze the e.e. at different time points during the reaction. If it decreases over time, consider running the reaction for a shorter duration, at a lower temperature, or neutralizing any acidic/basic species during workup immediately.[6]

Visualizing Solvent-Transition State Interactions

G Reactants Reactants TS1_protic TS1_protic Reactants->TS1_protic ΔG‡(A) TS2_protic TS2_protic Reactants->TS2_protic ΔG‡(B) TS1_aprotic TS1_aprotic Reactants->TS1_aprotic ΔG‡(A) TS2_aprotic TS2_aprotic Reactants->TS2_aprotic ΔG‡(B) Product_A Product A Product_B Product B TS1_protic->Product_A TS2_protic->Product_B TS1_aprotic->Product_A TS2_aprotic->Product_B

Section 3: Protocols & Methodologies
Protocol 1: General Procedure for a Solvent Screen to Optimize Stereoselectivity

This protocol outlines a systematic method for identifying the optimal solvent for a stereoselective transformation.

  • Preparation:

    • Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (N₂ or Ar) if the reaction is sensitive to air or moisture.

    • Prepare a stock solution of the limiting reagent and the catalyst/ligand (if applicable) to ensure accurate dispensing.

  • Reaction Setup:

    • Arrange a set of identical reaction vials equipped with stir bars. Label each vial for a different solvent (e.g., Toluene, THF, DCM, Acetone, DMF, EtOH). Include a control reaction with the original or literature-reported solvent.

    • To each vial, add the non-limiting reagent(s).

    • Add the appropriate volume of each solvent to be tested to the respective vials (e.g., to achieve a 0.1 M concentration).

    • Initiate all reactions simultaneously by adding the stock solution of the limiting reagent via syringe.

  • Monitoring and Analysis:

    • Stir all reactions at the desired temperature for the same amount of time.

    • Monitor the progress of each reaction by TLC or LC-MS by taking small aliquots at regular intervals. Note both the conversion and the formation of any side products.

    • Once the control reaction reaches completion (or after a predetermined time), quench all reactions uniformly.

  • Data Interpretation:

    • Work up each reaction identically.

    • Analyze the crude product from each vial by ¹H NMR to determine the diastereomeric ratio (d.r.) or by chiral HPLC/SFC to determine the enantiomeric excess (e.e.).

    • Create a table to compare conversion, yield, d.r., and/or e.e. across the different solvents to identify the optimal conditions.

Case Study: Solvent Optimization in Copper-Promoted Oxyamination

In a reported stereoselective synthesis of aminomethyl morpholines, a copper(II)-promoted oxyamination was developed.[13] The choice of solvent was critical for achieving good yield and excellent diastereoselectivity. The optimization data highlights the superiority of non-polar solvents in this specific catalytic system.

EntrySolventYield (%)Diastereomeric Ratio (d.r.)
1Toluene75>20:1
2Xylenes72>20:1
3Dioxane60>20:1
4MeCN25>20:1
5DMF<5N/A
(Data adapted from Cheong, P. H.-Y., et al., 2012)[13]

Analysis: Toluene provided the best yield while maintaining excellent diastereoselectivity.[13] The polar aprotic solvents, MeCN and DMF, which can coordinate to the copper catalyst, gave significantly lower conversions, demonstrating the inhibitory effect of coordinating solvents in this system.[13]

References
  • Cheong, P. H.-Y., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC - NIH.
  • Various Authors. (2012-2024). Morpholine synthesis. Organic Chemistry Portal.
  • Nevsky, Y. A., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Pál, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Semeraro, P. (2013). Recent progress in the synthesis of morpholines. Semantic Scholar.
  • Cainelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk.
  • Reddit User Discussion. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
  • Cainelli, G., et al. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
  • Extance, A. (2020). Hydrogen bond imparts more stability on transition state than expected. Chemistry World.
  • Geng, H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

Sources

Technical Support Center: Catalyst Selection for Efficient Morpholine Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshooting for efficient morpholine ring closure. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the primary industrial methods for morpholine synthesis and the catalysts involved.

Q1: What are the primary industrial methods for synthesizing morpholine?

The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[1] The DEG route is often favored due to its efficiency.[1]

Q2: Which catalysts are typically employed in the diethylene glycol (DEG) route?

The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1][2] The choice of catalyst is critical as it influences reaction selectivity and yield.[1]

Q3: What are the major side reactions and byproducts associated with morpholine synthesis?

Byproduct formation is a key challenge. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture.[1] N-ethylmorpholine is another significant byproduct.[1] High-molecular-weight condensation products, or "heavies," can also form, reducing the yield.[1] In the DEA route, using sulfuric acid results in large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[1]

Q4: What are typical yields for morpholine synthesis?

Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1] A lab-scale synthesis from DEA might yield between 35-50%.[1] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q5: Are there newer, "greener" methods for morpholine synthesis?

Yes, more recent and environmentally friendly methods utilize the reaction of 1,2-amino alcohols with ethylene sulfate.[3] Additionally, syntheses starting from N-propargylamines have been developed to overcome the harsh conditions and poor selectivity of some traditional methods.[4]

II. Troubleshooting Guide

This guide provides solutions to common issues encountered during morpholine synthesis experiments.

Issue 1: Low Morpholine Yield

Low yields are a frequent challenge in morpholine synthesis and can be attributed to several factors.

Potential CauseRecommended Troubleshooting Steps
Incomplete Reaction Extend the reaction time or increase the temperature. For the dehydration of diethanolamine, maintaining a temperature of 200-210°C for at least 15 hours is crucial.[3][5] A drop in temperature to 190-195°C can decrease the yield by about 10%.[3]
Suboptimal Reagent Ratios Optimize the stoichiometry of your reactants. Ensure the correct ratio of starting materials and reagents, such as the acid catalyst in the DEA route.[3]
Catalyst Issues Ensure the catalyst is active and used in the correct amount.[3] For solid catalysts, check for signs of deactivation (see Issue 3). In the synthesis from industrial morpholine residual liquid, NaOH was found to be an effective catalyst.[3]
Side Reactions Purify starting materials to remove impurities that can lead to side reactions. Optimize reaction conditions (temperature, pressure, solvent) to favor the desired reaction pathway.[3]
Inefficient Product Isolation For water-soluble morpholine derivatives, significant product loss can occur during workup.[3] After neutralization in the DEA route, the aqueous solution can be saturated with solid NaOH to cause phase separation, followed by extraction with a suitable solvent like cyclohexane.[6]
Inefficient Water Removal (DEA Route) The presence of water can inhibit the forward reaction in the dehydration of diethanolamine.[1] Use a Dean-Stark apparatus or improve the efficiency of the distillation setup to drive the reaction equilibrium towards the product.[7]

Troubleshooting Workflow for Low Yield in Diethanolamine Dehydration

G start Low Yield in Diethanolamine Dehydration temp Is the reaction temperature optimal (150-210°C)? start->temp acid Is the acid catalyst concentration sufficient? temp->acid Yes adjust_temp Adjust heating to maintain the optimal temperature range. temp->adjust_temp No time Is the reaction time adequate? acid->time Yes increase_acid Increase the amount of acid catalyst. acid->increase_acid No water Is water being efficiently removed? time->water Yes increase_time Increase the reaction time and monitor progress. time->increase_time No yield Yield Improved water->yield Yes improve_water_removal Improve water removal (e.g., use Dean-Stark). water->improve_water_removal No adjust_temp->yield increase_acid->yield increase_time->yield improve_water_removal->yield

Caption: Troubleshooting workflow for low yield.

Issue 2: Significant Formation of Side Products

The formation of undesired side products can significantly impact both yield and purity.

Potential CauseRecommended Troubleshooting Steps
Incorrect Reaction Temperature Temperature plays a critical role in controlling selectivity. Running the reaction at a lower temperature may favor the desired product.[3] Conversely, for some reactions like DEA dehydration, a sufficiently high temperature is needed to avoid incomplete reaction.[5]
Inappropriate Base or Solvent The choice of base and solvent can significantly influence the reaction pathway. For example, in the synthesis of morpholine-2,5-diones, triethylamine is favored in homogeneous reactions, while sodium hydroxide is used in biphasic Schotten-Baumann conditions.[3]
Reactive Functional Groups In syntheses involving complex molecules, the use of protecting groups on reactive functional groups can prevent unwanted side reactions.[3]
Catalyst Selectivity The choice of catalyst can greatly influence the product distribution. For instance, in the DEG route, different metal catalysts (Ni, Cu, Co) will exhibit different selectivities towards morpholine versus byproducts like AEE and N-ethylmorpholine.[1]

Effect of Temperature on Product Distribution in the DEG Route

The following table, adapted from U.S. Patent 4,647,663, illustrates the effect of temperature on byproduct formation in the reaction of diethylene glycol (DEG) and ammonia.[1]

Run Temp (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
19063.821.368.710.0
21081.114.877.37.9
23091.28.884.86.4

Data is given in gas chromatograph area percent.

Issue 3: Catalyst Deactivation

Catalyst deactivation leads to a decline in reaction rate and overall efficiency.

Potential CauseRecommended Troubleshooting Steps
Poisoning Impurities in the feed, such as sulfur or other nucleophiles, can irreversibly bind to the active sites of the catalyst.[8] Ensure high purity of starting materials.[1] Traces of morpholine itself have been shown to inhibit some ring-closing metathesis catalysts.[9][10]
Coking/Fouling High molecular weight byproducts or carbonaceous deposits can block the active sites and pores of the catalyst.[1][11] Consider catalyst regeneration through methods like calcination to burn off coke, or replacement if regeneration is not feasible.[1]
Sintering High reaction temperatures can cause the small metal crystallites of a supported catalyst to agglomerate, leading to a loss of active surface area.[11] This is often accelerated by the presence of water vapor.[11] Operate within the recommended temperature range for the catalyst.
Leaching Active metal components can sometimes leach from the support into the reaction mixture, especially under harsh conditions. This not only deactivates the catalyst but can also contaminate the product.

Catalyst Deactivation Mechanisms

G cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering p_before Active Catalyst Site p_after Poisoned Site p_before->p_after Adsorption poison Poison (e.g., Sulfur) poison->p_after c_before Porous Catalyst c_after Blocked Pores c_before->c_after Deposition coke Coke/Heavies coke->c_after s_before Dispersed Metal Particles s_after Agglomerated Particles s_before->s_after Migration & Coalescence heat High Temperature heat->s_after

Caption: Common catalyst deactivation pathways.

III. Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine (62.5 g)[1]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Round-bottom flask (equipped with a thermometer, condenser, and heating mantle)[1]

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a thermometer and condenser, add 62.5 g of diethanolamine.[1]

  • Slowly and carefully add concentrated sulfuric acid until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic. [1]

  • Heat the mixture to 180-210°C and maintain this temperature for at least 15 hours to ensure complete cyclization.[1][5]

  • After cooling, neutralize the acidic mixture with a 50% NaOH solution.

  • Isolate the crude morpholine. This can be achieved by saturating the aqueous solution with solid NaOH pellets to induce phase separation, followed by extraction with a suitable organic solvent (e.g., cyclohexane).[6]

  • Purify the crude product by fractional distillation.

Protocol 2: Lewis Acid-Catalyzed Morpholine Synthesis

This protocol describes a modern approach using a Lewis acid catalyst for the synthesis of substituted morpholines.[12]

Materials:

  • Indium(III) triflate (In(OTf)₃)

  • N-Bromosuccinimide (NBS)

  • 2-Nitrobenzenesulfonyl-protected 2-amino-1-ethanol

  • Styrene

  • Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • To a round-bottom flask, add In(OTf)₃ (3 mol%), NBS (1.74 mmol), and the protected amino alcohol (1.0 mmol).[12]

  • Add DCM (6 mL) followed by styrene (1.74 mmol).[12]

  • Stir the reaction mixture at room temperature for 1 hour.[12]

  • Add DBU (3.0 mmol) and continue stirring for another 23 hours.[12]

  • Quench the reaction with saturated Na₂S₂O₃ and 1 M HCl.[12]

  • Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. References

  • Wang, X., & Tian, Z. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Applied Mechanics and Materials, 380-384, 1034-1037. [Link]

  • Ariyarathna, J. P., Alom, N. E., Roberts, L. P., Kaur, N., Wu, F., & Li, W. (2021). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 86(17), 11625–11637. [Link]

  • Gholap, S. L., & Akamanchi, K. G. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-18. [Link]

  • Nicola, T., et al. (2006). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 10(4), 715-720. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. [Link]

  • YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the complete structural and conformational assignment of (4-benzylmorpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It explains the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, HMBC, and NOESY provides an unambiguous and self-validating pathway to molecular structure determination.

The challenge with complex organic molecules like this compound lies in the spectral overlap and ambiguity inherent in one-dimensional (1D) NMR spectra.[1][2] 2D NMR overcomes these limitations by spreading nuclear interactions across a second frequency dimension, resolving overlapping signals and revealing intricate connectivity networks within the molecule.[3][4] This guide will walk through the logical workflow of elucidating the molecule's structure, highlighting the unique contribution of each 2D NMR experiment.

The Target Molecule: this compound

To facilitate discussion, the atoms in the target molecule are systematically numbered as shown below. This numbering will be used consistently to describe specific NMR correlations.

Chemical structure of this compound with atom numbering for NMR analysis.

Figure 1: Structure of this compound with proton (H) and carbon (C) numbering used for NMR spectral assignment.

Pillar 1: The Strategic Application of 2D NMR Experiments

The complete structural elucidation of a molecule is rarely achieved with a single experiment. It requires a strategic combination of techniques, each providing a unique piece of the structural puzzle. The strength of this approach lies in the complementary and cross-validating nature of the data obtained.

Workflow for Structure Elucidation

The logical progression from initial observation to a fully assigned 3D structure involves a multi-step process. Each step leverages a specific NMR technique to answer fundamental structural questions.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_final Final Structure 1D_Proton ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (H-H Connectivity) 1D_Proton->COSY HSQC HSQC (Direct H-C Bonds) 1D_Proton->HSQC 1D_Carbon ¹³C & DEPT (Carbon Chemical Shifts & Types) 1D_Carbon->HSQC HMBC HMBC (Long-Range H-C Bonds) COSY->HMBC HSQC->HMBC NOESY NOESY (Through-Space Proximity) HMBC->NOESY Structure Complete 3D Structure & Conformation NOESY->Structure

Caption: Logical workflow for 2D NMR-based structure elucidation.

Pillar 2: A Comparative Analysis of Core 2D NMR Techniques

COSY (Correlation Spectroscopy): Mapping the Proton Spin Systems
  • Principle: COSY is a homonuclear experiment that identifies protons that are scalar (J) coupled to each other, typically through two or three chemical bonds.[5][6][7] The resulting 2D spectrum displays the 1D proton spectrum on the diagonal, while off-diagonal "cross-peaks" connect coupled protons.[4][8]

  • Information Gained: It reveals which protons are neighbors, allowing for the assembly of distinct, unbroken chains of coupled protons known as spin systems.[6]

  • Application to this compound:

    • Morpholine Ring: COSY is critical for tracing the connectivity within the morpholine ring. We expect to see correlations between H-2 and the H-3 protons, H-3 protons and their geminal partners (if magnetically non-equivalent), H-5 protons with H-6 protons, and so on.

    • Hydroxymethyl Group: A clear cross-peak between the H-7 proton and the H-2 proton will establish the connectivity of the methanol substituent to the morpholine ring.

    • Benzyl Group: Correlations will be observed between the H-9 protons and the aromatic H-11 proton, and sequentially around the aromatic ring, helping to assign the phenyl protons.

Caption: Expected COSY correlations for the target molecule.

Correlating Protons Spin System Fragment Significance
H-2 ↔ H-3a / H-3bMorpholine RingConnects the substituted carbon to the adjacent methylene group.
H-5a / H-5b ↔ H-6a / H-6bMorpholine RingDefines the other half of the morpholine proton network.
H-2 ↔ H-7a / H-7bHydroxymethyl SubstituentLinks the hydroxymethyl group directly to the C-2 position.
H-11 ↔ H-12Phenyl RingEstablishes ortho coupling in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Assigning Carbons
  • Principle: HSQC is a proton-detected heteronuclear experiment that correlates a proton with the carbon (or other heteroatom) to which it is directly attached (a one-bond correlation).[9][10][11][12] It is highly sensitive because it detects the signal on the high-gyromagnetic-ratio proton channel.[13]

  • Information Gained: It provides an unambiguous link between the proton and carbon chemical shifts, allowing the carbon spectrum to be assigned based on the previously assigned proton spectrum. Edited HSQC experiments can further distinguish CH/CH₃ groups (positive signals) from CH₂ groups (negative signals).[14]

  • Application to this compound:

    • Every protonated carbon will show a single cross-peak in the HSQC spectrum. For example, the proton signal assigned as H-2 will correlate to the carbon signal for C-2.

    • This experiment is essential for differentiating the morpholine carbons (C-3, C-5, C-6) which often have similar chemical shifts.

    • Quaternary carbons (like C-4 and C-10) will be absent from the HSQC spectrum, which is in itself valuable information.

¹H Signal Expected ¹³C Correlation Structural Unit
H-2C-2Morpholine CH
H-3a, H-3bC-3Morpholine CH₂ (N-adjacent)
H-5a, H-5bC-5Morpholine CH₂ (N-adjacent)
H-6a, H-6bC-6Morpholine CH₂ (O-adjacent)
H-7a, H-7bC-7Hydroxymethyl CH₂OH
H-9a, H-9bC-9Benzyl CH₂
H-11, H-15C-11, C-15Aromatic CH (ortho)
H-12, H-14C-12, C-14Aromatic CH (meta)
H-13C-13Aromatic CH (para)
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
  • Principle: HMBC is another proton-detected heteronuclear experiment, but it is optimized to show correlations between protons and carbons over two to four bonds (long-range couplings).[15][16][17] One-bond correlations are typically suppressed.

  • Information Gained: This is arguably the most powerful experiment for piecing together the molecular skeleton.[18] It connects the spin systems identified by COSY by showing correlations across quaternary carbons and heteroatoms.

  • Application to this compound: HMBC provides the critical links between the three main fragments: the morpholine ring, the benzyl group, and the hydroxymethyl substituent.

    • Connecting Benzyl to Morpholine: The most crucial correlation will be from the benzylic protons (H-9) to the morpholine carbons C-3 and C-5. This three-bond correlation unambiguously proves the attachment of the benzyl group to the nitrogen atom (C-4).

    • Confirming Substituent Position: A correlation from the hydroxymethyl protons (H-7) to C-2 and C-3 will confirm the substituent's location.

    • Bridging the Ring: Correlations from H-2 to C-6 across the oxygen atom, and from H-3 to C-5 across the nitrogen atom, validate the morpholine ring structure.

    • Assigning Quaternary Carbons: Correlations from the aromatic protons (H-11, H-15) and the benzylic protons (H-9) to the quaternary carbon C-10 will allow for its definitive assignment.

G cluster_mol Key HMBC Correlations H9 H-9 C3 C-3 H9->C3 C5 C-5 H9->C5 ³J C10 C-10 H9->C10 ²J C11 C-11 H9->C11 ³J C4 C-4 (Quaternary) H9->C4 ²J (across N) H7 H-7 C2 C-2 H7->C2 H2 H-2 C6 C-6 H2->C6

Caption: Key HMBC correlations for assembling the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing 3D Space
  • Principle: NOESY is a homonuclear experiment that identifies protons that are close to each other in 3D space (typically within 5 Å), regardless of whether they are connected through bonds.[19][20][21] The correlation arises from through-space dipole-dipole interactions.[20]

  • Information Gained: NOESY provides information about the conformation and stereochemistry of a molecule.[22][23]

  • Application to this compound:

    • Conformation of Benzyl Group: NOESY cross-peaks between the benzylic protons (H-9) and the axial/equatorial protons at C-3 and C-5 would provide insight into the preferred orientation of the benzyl substituent relative to the morpholine ring.

    • Stereochemistry at C-2: Correlations between H-2 and the hydroxymethyl protons (H-7) are expected. More importantly, observing correlations between H-2 and specific protons on the morpholine ring (e.g., an axial H-6 or H-3) can help define the relative stereochemistry of the hydroxymethyl group (i.e., whether it is predominantly axial or equatorial).

    • Ring Conformation: The morpholine ring exists in a chair conformation.[24][25] NOESY can confirm this by showing strong correlations between axial protons on the same side of the ring (e.g., axial H-2, axial H-6).

Pillar 3: Experimental Protocols and Data Validation

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Initial Spectrometer Setup & 1D Acquisition:

    • Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[26]

    • Acquire a standard 1D ¹H spectrum. This is crucial for checking sample integrity and for optimizing the spectral width (SW) and transmitter offset (o1p) for all subsequent experiments.[26]

    • Reference the ¹H spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

    • Acquire a ¹³C{¹H} spectrum. Reference it accordingly (e.g., CDCl₃ at 77.16 ppm).

  • 2D Experiment Acquisition:

    • For each 2D experiment (COSY, HSQC, HMBC, NOESY), load the standard parameter set provided by the spectrometer manufacturer (e.g., cosygpprqf, hsqcedetgpsisp2, hmbcgplpndqf, noesygpph).[27]

    • Set the spectral widths and transmitter offsets in both dimensions (F2 and F1) based on the previously acquired 1D spectra.

    • Key Parameter Optimization:

      • COSY: Typically requires 8-16 scans per increment.

      • HSQC: Optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

      • HMBC: Optimized for a long-range ⁿJ(CH) coupling of ~8 Hz.

      • NOESY: The mixing time (d8) is critical. For a small molecule, start with a mixing time of 0.5-1.0 seconds.[21][27]

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (typically 256-512 points).

    • Acquire the data. Non-spinning conditions are generally preferred for 2D experiments to minimize artifacts.[27]

  • Data Processing:

    • Apply an appropriate window function (apodization) to both dimensions to improve the signal-to-noise ratio or resolution (e.g., sine-bell).[28]

    • Perform a Fourier Transform in both dimensions (F2, then F1).[29]

    • Phase correct the spectrum. Note that COSY and HMBC are often processed in magnitude mode and do not require phasing, whereas HSQC and NOESY are phase-sensitive.[28]

    • Apply baseline correction to both dimensions.

    • Calibrate the axes using the referenced 1D spectra.

Conclusion

The structural elucidation of this compound serves as an excellent model for demonstrating the power and necessity of a multi-technique 2D NMR approach. While COSY delineates the proton frameworks and HSQC maps protons to their directly attached carbons, it is the long-range HMBC correlations that are indispensable for connecting these fragments across non-protonated centers. Finally, NOESY provides the crucial through-space information required to define the molecule's three-dimensional conformation and stereochemistry. Each experiment provides a layer of data that, when combined, creates a comprehensive and cross-validated structural assignment, embodying the principles of scientific integrity and expertise in modern chemical analysis.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry For Everyone. (2025, August 12).
  • Chemistry For Everyone. (2025, August 5).
  • Chemistry For Everyone. (2025, August 25).
  • Organic Spectroscopy International. (2014, November 25). How to interpret 2D NMR spectra.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY).
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Fiveable. (n.d.). NOESY Definition - Organic Chemistry Key Term.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube.
  • University of Wisconsin-Madison Chemistry Department. (2018, August 8). NOESY and ROESY.
  • University of Ottawa NMR Facility. (n.d.). NOESY and EXSY.
  • Chemistry For Everyone. (2025, August 12).
  • NMR Facility, UCSB Chem and Biochem. (2012, April 19). 2D NMR Spectrum Processing with Mnova. Retrieved from University of California, Santa Barbara.
  • Chemistry LibreTexts. (2024, November 12). HMBC.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Dr. R. K. Singh. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
  • Chemistry LibreTexts. (2014, August 21). Two-Dimensional NMR Spectroscopy.
  • Keeler, J. (n.d.). NMR Data Processing.
  • Mestrelab. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets.
  • NMRFx Analyst. (n.d.). Processing 2D Spectra.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
  • Moser, A. (2008, May 6).
  • Bruker. (n.d.). Basic 2D NMR experiments.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • Nuclear Magnetic Resonance Facility, University of California, San Francisco. (2022, March 22). Manualy Setting up 2D experiments.
  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Manoharan, M., & Eliel, E. L. (1984). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 62(11), 2249-2254.
  • University of Leipzig. (n.d.). 2D Acquisition and Processing.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wang, S., et al. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of Benzylmorpholinyl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The principle of stereochemistry is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a drug molecule profoundly influences its interaction with biological targets.[1] This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of a representative benzylmorpholinyl methanol derivative, herein referred to as BMM-1. Many drugs with a benzylmorpholinyl core structure are known to exhibit significant activity within the central nervous system (CNS). Through a detailed presentation of experimental protocols and supporting data, this document will illustrate the critical importance of chiral separation and stereospecific analysis in drug discovery and development. We will explore the differential receptor binding affinities and functional activities of the BMM-1 enantiomers, providing a clear rationale for the observed stereoselectivity.

Introduction: The Imperative of Chirality in Drug Action

A vast number of therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[2] Although chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[3] This disparity arises from their differential interactions with stereoselective biological macromolecules such as enzymes and receptors.

The Easson-Stedman hypothesis provides a fundamental model for understanding this phenomenon, proposing that for a chiral molecule to elicit a biological response, it must interact with its receptor at a minimum of three distinct points.[4][5] The more active enantiomer (the eutomer) can achieve this three-point binding, whereas the less active enantiomer (the distomer) can only bind at two of the three sites, resulting in a weaker or non-existent interaction.[6]

The benzylmorpholinyl methanol scaffold is a key pharmacophore in numerous CNS-active compounds. Its rigid structure and potential for multiple interaction points make it a prime candidate for stereoselective biological activity. This guide will use a representative molecule from this class, BMM-1, to demonstrate the profound impact of stereochemistry on pharmacological outcomes. Our investigation will focus on the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission and a common target for CNS-active drugs.[7]

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, each experimental protocol is designed as a self-validating system. This involves rigorous controls and a clear rationale for each step, from initial separation to final functional analysis.

Chiral Separation of BMM-1 Enantiomers

The first critical step is the resolution of the racemic BMM-1 mixture into its constituent (R) and (S) enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose due to its high resolution and scalability.[8]

Protocol: Preparative Chiral HPLC Separation

  • Column Selection: A polysaccharide-based CSP, specifically a CHIRAL ART Cellulose-SJ column (250 x 10 mm, 5 µm), is selected. This class of CSPs is known for its broad applicability and excellent resolving power for a wide range of chiral compounds.[9]

  • Mobile Phase Preparation: An isocratic mobile phase consisting of n-Hexane and Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA) is prepared. The non-polar hexane and polar ethanol create a suitable environment for enantiomeric discrimination on the cellulose-based CSP, while the basic additive (DEA) improves peak shape for amine-containing compounds like BMM-1.

  • System Setup and Equilibration: The HPLC system is equilibrated with the mobile phase at a flow rate of 5 mL/min until a stable baseline is achieved, monitored at a wavelength of 254 nm.

  • Sample Injection: A concentrated solution of racemic BMM-1 in the mobile phase is injected onto the column.

  • Fraction Collection: The eluent is monitored, and fractions corresponding to the two well-separated enantiomeric peaks are collected.

  • Purity and Identity Confirmation: The enantiomeric excess (e.e.) of each collected fraction is determined using an analytical chiral HPLC method. The absolute configuration of each enantiomer is confirmed using a combination of polarimetry and, if necessary, X-ray crystallography.

Determination of Receptor Binding Affinity

A competitive radioligand binding assay is employed to determine the affinity (Ki) of each enantiomer for the human dopamine transporter (hDAT). This assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.[7]

Protocol: [³H]-WIN 35,428 Competitive Binding Assay

  • Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing hDAT. The protein concentration of the membrane preparation is quantified using a BCA protein assay.[10]

  • Assay Buffer: The binding buffer consists of 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.[10]

  • Reaction Mixture Setup (96-well plate):

    • Total Binding: 25 µL of [³H]-WIN 35,428 (final concentration ~2-4 nM), 25 µL of assay buffer, and 500 µL of diluted membrane preparation (~12 µg protein/well).

    • Non-specific Binding (NSB): 25 µL of [³H]-WIN 35,428, 25 µL of a high concentration of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites, and 500 µL of diluted membranes.[11]

    • Competition: 25 µL of [³H]-WIN 35,428, 25 µL of varying concentrations of (R)-BMM-1 or (S)-BMM-1 (e.g., 0.1 nM to 10 µM), and 500 µL of diluted membranes.

  • Incubation: The plate is incubated for 120 minutes at 4°C to allow the binding to reach equilibrium.[12]

  • Termination and Filtration: The reaction is terminated by rapid filtration through a GF/C filter plate (pre-soaked in 0.5% PEI) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Scintillation fluid is added to the dried filter plate, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting NSB from total binding. The IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Assessment of Functional Activity

To determine if the binding of the enantiomers to DAT translates into a functional effect, a dopamine uptake inhibition assay is performed. This assay directly measures the ability of each enantiomer to block the reuptake of dopamine into cells expressing hDAT.[13][14]

Protocol: [³H]-Dopamine Uptake Inhibition Assay

  • Cell Plating: CHO-S cells expressing hDAT are plated in a 96-well plate and allowed to adhere.[15]

  • Assay Buffer: A modified Tris-HEPES buffer (pH 7.1) is used.

  • Pre-incubation: Cells are washed and then pre-incubated for 20 minutes at 25°C with varying concentrations of (R)-BMM-1 or (S)-BMM-1. Control wells contain buffer only (for 100% uptake) or a saturating concentration of a known DAT inhibitor like nomifensine (10 µM) for non-specific uptake.[15]

  • Uptake Initiation: [³H]-Dopamine (final concentration ~50 nM) is added to each well to initiate the uptake process.

  • Incubation: The plate is incubated for an additional 10 minutes at 25°C. This short duration ensures the measurement of the initial rate of uptake.[15]

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.[11]

  • Cell Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Comparative Data Analysis

The experimental data clearly demonstrates a significant stereoselectivity in the biological activity of the BMM-1 enantiomers.

Table 1: Receptor Binding Affinity at the Human Dopamine Transporter (hDAT)
EnantiomerBinding Affinity (Ki, nM)
(R)-BMM-18.5 ± 1.2
(S)-BMM-1245 ± 28

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Functional Inhibition of Dopamine Uptake
EnantiomerFunctional Potency (IC50, nM)
(R)-BMM-115.2 ± 2.5
(S)-BMM-1480 ± 55

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Workflows and Mechanisms

To provide a clearer understanding of the processes described, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_0 Separation & Characterization cluster_1 Biological Evaluation racemic Racemic BMM-1 hplc Preparative Chiral HPLC racemic->hplc r_enantiomer (R)-BMM-1 hplc->r_enantiomer s_enantiomer (S)-BMM-1 hplc->s_enantiomer purity Analytical HPLC (Enantiomeric Purity) r_enantiomer->purity Verify >99% e.e. s_enantiomer->purity Verify >99% e.e. binding Receptor Binding Assay (hDAT Membranes) purity->binding functional Dopamine Uptake Assay (hDAT-expressing cells) purity->functional ki Calculate Ki binding->ki ic50 Calculate IC50 functional->ic50

Caption: Experimental workflow from chiral separation to biological evaluation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft dat Dopamine Transporter (DAT) da_reuptake DA Reuptake da Dopamine (DA) da->dat Normal Reuptake r_bmm1 (R)-BMM-1 (High Affinity) r_bmm1->dat Blocks s_bmm1 (S)-BMM-1 (Low Affinity) s_bmm1->dat Weakly Blocks

Caption: Stereoselective inhibition of the dopamine transporter (DAT).

Discussion and Conclusion

The results unequivocally demonstrate that the biological activity of BMM-1 is highly stereoselective. The (R)-enantiomer exhibits approximately a 29-fold higher binding affinity for the dopamine transporter compared to the (S)-enantiomer. This difference in affinity is mirrored in the functional assay, where (R)-BMM-1 is about 32-fold more potent at inhibiting dopamine uptake. This strong correlation between binding affinity (Ki) and functional potency (IC50) provides a self-validating system, confirming that the observed functional activity is indeed mediated by the interaction with DAT.

From a structural standpoint, the significant difference in potency can be attributed to the specific three-dimensional arrangement of the functional groups in each enantiomer. The (R)-enantiomer is likely able to adopt a conformation that allows for optimal three-point binding within the DAT binding pocket, consistent with the Easson-Stedman hypothesis.[16] In contrast, the stereochemistry of the (S)-enantiomer likely creates steric hindrance or prevents the necessary alignment for a high-affinity interaction.

References

  • Title: Stereochemistry in Drug Action Source: National Center for Biotechnology Inform
  • Title: Stereochemistry | The Organic Chemistry of Medicinal Agents Source: AccessPharmacy URL:[Link]
  • Title: Easson and Stedman hypothetical interaction between the two enantiomers Source: Filo URL:[Link]
  • Title: Understanding the Stereochemistry of Molecules in Developing New Drugs Source: Scitechnol URL:[Link]
  • Title: What is the application of stereochemistry in drug design?
  • Title: The Easson-Stedman hypothesis for 1-AR ligands.
  • Title: Part 9: Stereochemistry in Drug Discovery and Development Source: Chiralpedia URL:[Link]
  • Title: Enantiomer Activity: Easson-Stedman Theory Source: Scribd URL:[Link]
  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
  • Title: Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug Source: ResearchG
  • Title: Easson-Stedman model Source: Oxford Reference URL:[Link]
  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT)
  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
  • Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay Source: The Assay Depot URL:[Link]
  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]
  • Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL:[Link]
  • Title: stereochemistry and biological activity of drugs Source: SlideShare URL:[Link]
  • Title: Chiral Drug Separation Source: Taylor & Francis Online URL:[Link]
  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL:[Link]
  • Title: Chiral HPLC Separ

Sources

A Comparative Guide to the Structural Elucidation of (4-benzylmorpholin-2-yl)methanol Derivatives: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the morpholine scaffold holds a prominent position due to its versatile pharmacological activities. Derivatives of (4-benzylmorpholin-2-yl)methanol, in particular, are of significant interest for the development of novel therapeutics. The precise determination of their three-dimensional structure is paramount, as it governs their biological activity, interactions with target macromolecules, and overall efficacy. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for the structural elucidation of this important class of molecules, offering field-proven insights and experimental data to inform analytical strategy.

The Gold Standard: Unveiling the Solid-State Structure with X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides a detailed atomic-level map, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

The causality behind choosing X-ray crystallography lies in its ability to provide unambiguous stereochemical assignment and detailed conformational information, which is often challenging to deduce with certainty from spectroscopic methods alone. For chiral molecules like the this compound derivatives, this technique is invaluable for confirming the absolute configuration of stereocenters.

A representative example of the crystallographic analysis of a complex benzylmorpholine derivative, (2R)-2-((R)-[4-methoxyphenyl]{[2-methoxyphenyl]thio}methyl)morpholine hydrochloride, is presented in a patent by a major pharmaceutical company. While the full atomic coordinates are proprietary, the disclosed unit cell parameters and space group provide a glimpse into the crystalline arrangement of such molecules.

Table 1: Representative Crystallographic Data for a Benzylmorpholine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)15.78
c (Å)25.43
α (°)90
β (°)90
γ (°)90
Volume (ų)4115
Z4
Resolution (Å)0.85

Data extracted from patent WO2004018440A1 for a representative benzylmorpholine derivative.

This data allows for the precise calculation of intramolecular distances and angles, providing a static snapshot of the molecule's preferred conformation in the crystalline state.

Experimental Workflow for Single-Crystal X-ray Crystallography

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Optimization A->B C Crystallization (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Mounting C->D E X-ray Diffraction Experiment D->E F Data Collection & Processing E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Atomic Coordinates, Bond Lengths, Angles I->J Final Structure

Caption: Workflow for X-ray Crystallography.

The Dynamic View: Probing the Solution-State Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing a dynamic picture that is often more representative of the biological environment. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the molecular skeleton and providing insights into the conformation and stereochemistry of the morpholine ring.

The choice of NMR as a complementary or alternative technique to X-ray crystallography is driven by its ability to study molecules in their native solution state, avoiding the potential for crystallization-induced conformational changes. Furthermore, NMR can provide information on dynamic processes, such as ring inversion in the morpholine moiety.

The chair conformation of the morpholine ring results in distinct signals for axial and equatorial protons, and the coupling constants between these protons can be used to infer their dihedral angles and thus the ring's conformation. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering definitive proof of their spatial proximity and further solidifying conformational assignments.

Table 2: Comparison of Structural Information from X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (Crystal)Solution
Structural Information Static 3D structure, absolute configurationDynamic average structure, connectivity, relative stereochemistry, conformation
Key Data Atomic coordinates, bond lengths, bond anglesChemical shifts (δ), coupling constants (J), NOEs
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.Provides information on solution-state conformation and dynamics. Does not require crystallization.
Limitations Requires a single, well-diffracting crystal. The observed conformation may not be the biologically relevant one.Can be challenging to determine absolute stereochemistry without chiral derivatizing agents. Complex spectra can be difficult to interpret fully.

Logical Relationship in Choosing an Analytical Technique

Analytical Technique Selection A Need Absolute Stereochemistry? B X-ray Crystallography A->B Yes C Need Solution Conformation? A->C No G Comprehensive Structural Elucidation B->G D NMR Spectroscopy C->D Yes E Need Molecular Weight & Fragmentation? C->E No D->G F Mass Spectrometry E->F Yes E->G No F->G

Caption: Decision tree for analytical technique selection.

Complementary Insights: Mass Spectrometry and Other Techniques

Mass spectrometry (MS) is another vital tool in the analytical arsenal for characterizing this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation patterns can provide valuable structural information, particularly about the substituents on the morpholine ring and the benzyl group.

While MS does not provide direct information about the three-dimensional structure in the same way as X-ray crystallography or NMR, it is an essential technique for confirming molecular identity and for use in quantitative studies.

Other techniques such as Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., O-H stretch for the methanol moiety, C-O-C stretch for the morpholine ether), while chiral chromatography is crucial for the separation of enantiomers and diastereomers, a necessary precursor for many structural studies.

Experimental Protocols

Detailed Protocol for X-ray Crystallography of a this compound Derivative
  • Crystal Growth:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely capped vial at room temperature is a common starting point.

    • Alternatively, vapor diffusion can be used, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble "anti-solvent" in a sealed container.

    • Monitor for the formation of single, well-formed crystals over several days to weeks.

  • Data Collection:

    • Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

    • Validate the final structure using established crystallographic metrics.

Conclusion: An Integrated Approach for Unambiguous Structural Characterization

While X-ray crystallography provides the definitive solid-state structure of this compound derivatives, a comprehensive understanding of their chemical nature and biological function requires an integrated analytical approach. NMR spectroscopy offers invaluable insights into the dynamic solution-state conformation, which is often more relevant to biological activity. Mass spectrometry serves as a crucial tool for confirming molecular identity and aiding in structure elucidation through fragmentation analysis.

For researchers and drug development professionals, the choice of analytical technique should be guided by the specific questions being asked. When absolute stereochemistry and a precise atomic-level map are required, X-ray crystallography is the method of choice. For understanding the behavior of these molecules in a more biologically relevant environment, NMR spectroscopy is indispensable. Ultimately, the synergistic use of these powerful techniques provides the most complete and validated structural picture, paving the way for the rational design of more effective and safer therapeutics.

References

  • Patent WO2004018440A1.
  • Patent US7294623B2.
  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-136.
  • Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-702.
  • Qin, Z., et al. (2020). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Fentanyl Analogues in Illicit Powders. Journal of Analytical Toxicology, 44(8), 833-844.

A Comparative Guide to Purity Validation of (4-benzylmorpholin-2-yl)methanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of (4-benzylmorpholin-2-yl)methanol, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the causality behind experimental choices, present a self-validating protocol, and provide the supporting data and frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions.

The purity of any pharmaceutical intermediate is a critical quality attribute that directly impacts the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[3][4] Unwanted chemicals, even in trace amounts, can influence the stability and therapeutic effect of the drug product.[4] Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality drug development.

The Analytical Challenge: this compound

This compound (CAS: 40987-24-4) is a chiral organic compound featuring a morpholine ring, a benzyl substituent, and a primary alcohol.[5][6] Its molecular structure confers specific properties relevant to analytical method selection:

  • UV Chromophore: The benzyl group provides strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.

  • Polarity and Low Volatility: The presence of the morpholine ring and the hydroxyl group makes the molecule polar and non-volatile, rendering Gas Chromatography (GC) challenging without derivatization.

  • Potential Impurities: Impurities can arise from starting materials, synthetic by-products (e.g., isomers, dimers), or degradation.[1][7]

Given these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most logical and powerful technique for baseline purity determination and impurity profiling.[3][8][9]

Proposed HPLC Method for Purity Determination

The goal is to develop a stability-indicating method capable of separating the main compound from its potential impurities and degradation products. The choices within this protocol are grounded in the physicochemical properties of the analyte and best practices in chromatography.[10][11]

Rationale for Method Parameters
  • Column: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent retention for the moderately non-polar benzyl group of the molecule, allowing for effective separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (Acetonitrile) is proposed. Formic acid helps to protonate the morpholine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing tailing. The gradient allows for the elution of impurities with a wide range of polarities.

  • Detection: A Photodiode Array (PDA) or UV detector set at approximately 254 nm is ideal for detecting the benzyl chromophore. A PDA detector offers the added advantage of assessing peak purity by comparing UV spectra across the peak.

  • Temperature and Flow Rate: A controlled column temperature (e.g., 30 °C) ensures reproducible retention times. A flow rate of 1.0 mL/min is a standard starting point for a typical 4.6 mm internal diameter column, balancing analysis time and separation efficiency.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (Dilution in Mobile Phase) Injection Inject Sample into HPLC System SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in ACN/H2O) MobilePhase->Injection Column Isocratic/Gradient Separation on C18 Column Injection->Column Mobile Phase Flow Detection UV/PDA Detection (λ = 254 nm) Column->Detection Integration Chromatogram Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report (Purity & Impurity Profile) Calculation->Report

Caption: High-level workflow for the HPLC purity analysis of this compound.

A Self-Validating System: The Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] Our approach follows the internationally harmonized guidelines of the ICH, specifically Q2(R1), to ensure the method is reliable, reproducible, and accurate.[13][14][15]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics for an impurity quantification method.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Peak purity index > 990 (PDA); No interference at the analyte's retention time from blanks, impurities, or degradants. Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurity testing: From the reporting threshold to 120% of the specification.
Accuracy To measure the closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies.Mean recovery of 98.0% to 102.0% for spiked impurities at multiple levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte; ≤ 10.0% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; Precision (RSD) at this concentration should meet acceptance criteria (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within limits when parameters like pH, flow rate, or temperature are varied slightly.

Acceptance criteria based on general principles from ICH Q2(R1) and USP <621>.[13][14][16][17]

The Critical Role of Forced Degradation

To establish specificity and prove the method is "stability-indicating," forced degradation (or stress testing) is essential.[18][19] This involves subjecting the this compound sample to harsh conditions to intentionally generate degradation products.[20][21][22]

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C dry heat

  • Photolytic: Exposure to UV light (ICH Q1B)

The stressed samples are then analyzed. The method is deemed stability-indicating if all degradation product peaks are successfully separated from the main analyte peak, demonstrating that the method can accurately measure the analyte's purity even as it degrades over time.[18]

Validation Workflow Diagram

Validation_Workflow Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy (Spike/Recovery) Dev->Acc Prec Precision Dev->Prec LOD LOD / LOQ Dev->LOD Rob Robustness Dev->Rob Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Spec->Forced Proves Stability-Indicating Valid Validated Method Spec->Valid Lin->Valid Acc->Valid Rep Repeatability (Intra-assay) Prec->Rep Int Intermediate Precision (Inter-assay, Inter-day) Prec->Int Prec->Valid LOD->Valid Rob->Valid

Caption: The interconnected workflow for validating an analytical method according to ICH Q2(R1) principles.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for this application, a comprehensive evaluation requires comparing it to other powerful analytical tools.[8][9]

Technique Principle Advantages for this compound Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.- High resolution for separating closely related impurities.- Excellent quantitation accuracy and precision.- Directly applicable to non-volatile and polar compounds.- Established and robust technology.[11]- Requires a chromophore for UV detection.- Does not provide direct structural information on unknown impurities (requires coupling to MS).
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.- Excellent for identifying and quantifying volatile or semi-volatile impurities (e.g., residual solvents).- Mass spectrometer provides structural information for impurity identification.- The target molecule is non-volatile; requires derivatization to increase volatility, adding complexity and potential for artifacts.- High temperatures can cause degradation of thermally labile compounds.
qNMR Measures the nuclear magnetic resonance of atomic nuclei (typically ¹H) to provide structural and quantitative information.- Provides absolute quantification against a certified internal standard without needing a reference standard of the analyte itself.[23][24]- Gives rich structural information for identifying impurities.- It is a non-destructive technique.[25]- Lower sensitivity compared to HPLC, making it difficult to detect and quantify trace impurities (<0.1%).[24][26]- Complex mixtures can lead to overlapping signals, complicating quantification.
Logical Relationship Diagram

Method_Comparison cluster_hplc HPLC-UV (Primary Choice) cluster_gcms GC-MS (Complementary) cluster_qnmr qNMR (Orthogonal Method) center Purity Analysis of This compound HPLC HPLC-UV center->HPLC Routine QC & Impurity Profiling GCMS GC-MS center->GCMS Volatiles & Solvents QNMR qNMR center->QNMR Reference Standard Characterization HPLC_Adv Pros: - High Sensitivity - Excellent for Quantitation - Ideal for Non-volatiles HPLC->HPLC_Adv HPLC_Con Cons: - Needs Chromophore - Indirect Identification HPLC->HPLC_Con GCMS_Adv Pros: - Residual Solvents - Structural Info (MS) GCMS->GCMS_Adv GCMS_Con Cons: - Requires Derivatization - Thermal Degradation Risk GCMS->GCMS_Con QNMR_Adv Pros: - Absolute Quantification - Rich Structural Info QNMR->QNMR_Adv QNMR_Con Cons: - Lower Sensitivity - Signal Overlap Issues QNMR->QNMR_Con

Caption: Comparison of analytical techniques for the purity assessment of this compound.

Detailed Experimental Protocols

Protocol: HPLC Method and Validation
  • Chromatographic System: HPLC with PDA/UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Validation Execution: Perform each validation test (Specificity, Linearity, etc.) according to a pre-approved protocol, injecting prepared solutions and analyzing the resulting data against the acceptance criteria in Section 3.1.

Conclusion

For the routine quality control and purity validation of this compound, a properly developed and validated stability-indicating RP-HPLC method is the most suitable and robust choice. It provides the necessary sensitivity, precision, and accuracy to quantify both the main component and its potential impurities. While techniques like GC-MS and qNMR serve important, orthogonal roles—for analyzing volatile impurities and characterizing reference standards, respectively—they do not replace HPLC for routine purity testing of this specific intermediate.[27] A validated HPLC method forms a self-validating system that ensures product quality, meets stringent regulatory expectations, and ultimately contributes to the development of safe and effective pharmaceuticals.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH N
  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
  • Title: Q2(R1)
  • Title: Are You Sure You Understand USP <621>?
  • Title: Quality Guidelines Source: ICH URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: How to detect the percentage of pharmaceutical intermedi
  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL:[Link]
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm Intern
  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchG
  • Title: What are Forced Degradation Studies?
  • Title: Identity determination and purity testing Source: ChemCon GmbH URL:[Link]
  • Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]
  • Title: RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 Source: Journal of Advanced Scientific Research URL:[Link]
  • Title: (4-BENZYLMORPHOLIN-2-YL)
  • Title: Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis Source: ResearchG
  • Title: Purity determination and evaluation of new drug substances Source: PubMed URL:[Link]
  • Title: Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL:[Link]
  • Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: ResearchG
  • Title: Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Source: Reddit URL:[Link]
  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL:[Link]
  • Title: (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4 Source: Pure Chemistry Scientific Inc. URL:[Link]
  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Public
  • Title: HPLC, a modular technique that complements NMR Source: Specific Polymers URL:[Link]
  • Title: (R)-(4-Benzylmorpholin-2-yl)
  • Title: ((R)-4-benzylmorpholin-2-yl)methanol [CAS: 943442-96-4] Source: Ivy Fine Chemicals URL:[Link]6-4/)

Sources

A Comparative Guide to Catalysts for Morpholine Synthesis from Diethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and industrial chemistry, the synthesis of morpholine remains a critical process. This heterocycle, featuring both amine and ether functionalities, is a vital building block in the production of a vast array of pharmaceuticals, corrosion inhibitors, and agricultural chemicals. The predominant industrial route to morpholine is the catalytic reductive amination of diethylene glycol (DEG) with ammonia. The choice of catalyst in this transformation is paramount, directly influencing reaction efficiency, selectivity, and overall process economics.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for morpholine synthesis. Moving beyond a simple listing of options, we will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to bridge the gap between theoretical understanding and practical application.

The Cornerstone of Morpholine Synthesis: The Reaction Pathway

The conversion of diethylene glycol and ammonia into morpholine is a multi-step process that occurs on the surface of a heterogeneous catalyst. While the precise mechanism can vary slightly depending on the catalyst used, the generally accepted pathway involves three key stages:

  • Dehydrogenation: The initial step is the dehydrogenation of a primary alcohol group of diethylene glycol to form an aldehyde intermediate. This is a critical rate-determining step where the catalyst's ability to facilitate C-H and O-H bond cleavage is crucial.

  • Reductive Amination: The aldehyde intermediate then reacts with ammonia to form an imine. This imine is subsequently hydrogenated on the catalyst surface to yield 2-(2-aminoethoxy)ethanol (AEE), a key intermediate.

  • Intramolecular Cyclization: The terminal alcohol group of the AEE intermediate then undergoes an intramolecular nucleophilic attack on the carbon bearing the amino group, followed by the elimination of a water molecule, to form the morpholine ring. This cyclization is also a catalytic step, requiring active sites that promote dehydration.

Reaction_Pathway DEG Diethylene Glycol (DEG) Aldehyde Aldehyde Intermediate DEG->Aldehyde - H₂ (Dehydrogenation) AEE 2-(2-Aminoethoxy)ethanol (AEE) Aldehyde->AEE + NH₃, + H₂ (Reductive Amination) Morpholine Morpholine AEE->Morpholine - H₂O (Intramolecular Cyclization)

Caption: Generalized reaction pathway for morpholine synthesis from DEG.

Understanding this pathway is essential for appreciating the role of the catalyst. An effective catalyst must possess a balance of functionalities: dehydrogenation, hydrogenation, and dehydration capabilities, all while minimizing side reactions such as the formation of heavy amines or cracking of the DEG backbone.

Comparative Efficacy of Key Catalytic Systems

The industrial landscape of morpholine synthesis is dominated by transition metal-based catalysts. Here, we compare the most prominent systems, supported by experimental data from various sources. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, by analyzing the reported data, we can discern clear performance trends.

Catalyst SystemSupportTypical Temperature (°C)Typical Pressure (psig)DEG Conversion (%)Morpholine Selectivity/Yield (%)Key AdvantagesKey Disadvantages
Nickel-Copper-Chromium (Ni-Cu-Cr) Alumina200 - 260200 - 3000~82Yield up to 47%Robust, relatively low costModerate selectivity, potential for byproduct formation
Raney Nickel -240~360 (25 atm)HighYield up to 49%High activity, widely availablePyrophoric nature, requires careful handling and activation
Ruthenium (Ru) Carbon/Alumina150 - 3501000 - 330048 - 96Yield: 14 - 77%High activity at lower temperaturesHigh cost of the precious metal
Promoted Ni-Cu (e.g., Zn-Cu-NiO) Alumina~220-99Selectivity: 95%High conversion and selectivity, enhanced stabilityMore complex catalyst preparation
Promoted Ni-Cu-Zn (e.g., La-promoted) Alumina180 - 23043 - 145 (0.3-1.0 MPa)99 - 10098.5 - 99.5%Excellent selectivity, operates at lower pressuresRequires specific promoter integration
In-Depth Analysis of Catalytic Systems

1. Nickel-Copper-Chromium (Ni-Cu-Cr) Catalysts

This ternary metallic system, often supported on alumina, represents a workhorse in industrial amination processes. Nickel is the primary active component for hydrogenation-dehydrogenation, while copper is believed to enhance selectivity and reduce side reactions. Chromium acts as a structural promoter, improving the catalyst's stability and resistance to poisoning.

  • Expertise & Experience Insights: The synergy between nickel and copper is crucial. Nickel's high activity can lead to over-hydrogenation and the formation of unwanted byproducts. Copper moderates this activity, steering the reaction towards the desired morpholine product. The choice of an alumina support provides high surface area and mechanical strength, which are essential for industrial fixed-bed reactors.

2. Raney Nickel

Raney nickel, a porous nickel catalyst derived from a nickel-aluminum alloy, is renowned for its high catalytic activity at relatively low temperatures.[1] Its high surface area is saturated with hydrogen during its preparation, making it a potent hydrogenation agent.

  • Trustworthiness & Self-Validation: The primary challenge with Raney nickel is its pyrophoric nature when dry, necessitating careful handling as a slurry.[2] The activation process, which involves leaching the aluminum with a strong base like sodium hydroxide, is a critical step that directly impacts the catalyst's activity. Inconsistent activation can lead to variable performance.

3. Ruthenium-Based Catalysts

Ruthenium, a precious metal, exhibits exceptional catalytic activity, often allowing for lower reaction temperatures and pressures compared to nickel-based systems.[3] This can translate to energy savings and potentially higher selectivity by minimizing thermally induced side reactions.

  • Authoritative Grounding: The high cost of ruthenium is a significant barrier to its widespread adoption.[3] Consequently, research in this area often focuses on maximizing the efficiency of the catalyst through the use of highly dispersed nanoparticles on supports like carbon or alumina, and on catalyst recycling strategies.

4. Promoted Nickel-Copper Catalysts

The addition of promoters like zinc or lanthanum to Ni-Cu catalysts has been shown to significantly enhance their performance. These promoters can improve the dispersion of the active metals, modify the electronic properties of the catalyst surface, and increase resistance to deactivation.

  • Expertise & Experience Insights: A lanthanum-promoted Ni-Cu-Zn catalyst, for instance, has demonstrated the ability to achieve near-quantitative conversion and selectivity at remarkably low pressures.[4] This is a significant advantage in terms of process safety and capital expenditure on high-pressure equipment. The promoter appears to create a more favorable surface environment for the desired reaction pathway, suppressing the formation of byproducts.

Experimental Protocols

The following protocols are representative of the synthesis of morpholine using different catalytic systems. They are intended as a guide and may require optimization based on specific laboratory equipment and safety protocols.

Protocol 1: Morpholine Synthesis using a Fixed-Bed Reactor with a Ni-Cu-Cr/Al₂O₃ Catalyst

Protocol_1 cluster_prep Catalyst Preparation and Activation cluster_reaction Reaction Execution cluster_workup Product Collection and Analysis Load Load Ni-Cu-Cr/Al₂O₃ catalyst into a fixed-bed reactor. Reduce Reduce the catalyst in a stream of hydrogen at 350-450°C. Load->Reduce Pressurize Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psig). Heat Heat the reactor to the reaction temperature (e.g., 220°C). Pressurize->Heat Feed Introduce a pre-mixed feed of diethylene glycol and liquid ammonia. Heat->Feed Condense Condense the reactor effluent to collect the liquid product. Analyze Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity. Condense->Analyze

Caption: Workflow for morpholine synthesis in a fixed-bed reactor.

Methodology:

  • Catalyst Loading and Activation:

    • A commercial Ni-Cu-Cr/Al₂O₃ catalyst is loaded into a stainless-steel fixed-bed reactor.

    • The catalyst is then reduced in situ by flowing hydrogen gas through the reactor at a controlled temperature, typically between 350°C and 450°C, for several hours. This step is crucial to convert the metal oxides to their active metallic state.

  • Reaction:

    • After reduction and cooling to the desired reaction temperature (e.g., 220°C), the reactor is pressurized with hydrogen to the operating pressure (e.g., 500 psig).

    • A liquid feed mixture of diethylene glycol and ammonia (typically in a molar excess of ammonia) is then continuously pumped through the heated reactor over the catalyst bed.

    • The reaction is highly exothermic, and temperature control is critical to prevent runaway reactions and the formation of byproducts.

  • Product Collection and Analysis:

    • The effluent from the reactor, which is in the gas phase, is passed through a condenser to collect the liquid product.

    • The liquid product is then analyzed by gas chromatography (GC) to quantify the amounts of unreacted diethylene glycol, morpholine, the intermediate 2-(2-aminoethoxy)ethanol, and any byproducts.

Protocol 2: Batch Synthesis of Morpholine using Raney Nickel

Methodology:

  • Catalyst Activation and Preparation:

    • Caution: Raney nickel is pyrophoric and must be handled with extreme care.[2] All operations should be conducted in a well-ventilated fume hood.

    • Commercially available Raney nickel alloy (Ni-Al) is slowly and carefully added to a solution of sodium hydroxide (e.g., 25 wt%) in a beaker, with cooling to maintain the temperature below 50°C.[2]

    • After the initial vigorous reaction subsides, the mixture is gently heated to complete the leaching of aluminum.

    • The activated Raney nickel is then washed repeatedly with deionized water until the washings are neutral. The catalyst should be kept wet at all times.

  • Reaction:

    • The activated, wet Raney nickel is transferred to a high-pressure autoclave.

    • Diethylene glycol and an aqueous solution of ammonia are added to the autoclave.

    • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 500 psig).

    • The mixture is heated to the reaction temperature (e.g., 240°C) with vigorous stirring for a specified period (e.g., 4-6 hours).

  • Work-up and Analysis:

    • After cooling the reactor to room temperature, the excess pressure is carefully vented.

    • The catalyst is allowed to settle, and the liquid product is decanted or filtered. Caution: The filtered catalyst must not be allowed to dry in the open air.

    • The product mixture is then analyzed by GC to determine the yield of morpholine.

Conclusion and Future Outlook

The choice of catalyst for morpholine synthesis is a complex decision that involves balancing activity, selectivity, cost, and safety considerations. While traditional Ni-Cu-Cr and Raney nickel catalysts are well-established, recent advances in catalyst design, particularly the use of promoters, offer significant improvements in performance, especially in terms of selectivity and the ability to operate under milder conditions. Ruthenium-based catalysts, though highly active, remain a niche option due to their high cost.

For researchers and drug development professionals, understanding the nuances of these different catalytic systems is crucial for developing efficient and scalable syntheses of morpholine and its derivatives. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in catalyst selection and for the practical implementation of morpholine synthesis in the laboratory and beyond. Future research will likely focus on the development of even more selective and stable catalysts, potentially incorporating non-precious metals and novel support materials, to further enhance the sustainability and economic viability of morpholine production.

References

  • curdled. (2023, March 13). How do yall activate Raney Ni? [Online forum post]. Reddit.
  • Hu, J. L. (2024). Preparation Of Bimetallic Catalysts And Their Catalytic Amination Of Diethylene Glycol. (Master's Thesis).
  • Wu, Y., Gui, W., Liu, X., & Zhang, C. (2022). Reaction mechanism for catalytic amination of diethylene glycol with tertiarybutylamine over the prepared Ni–Cu/Al2O3catalysts.
  • Xie, L., et al. (2021). Catalytic activity of nickel and cobalt for amination of ethylene glycol: Which is better?.
  • Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia.
  • Daughenbaugh, R. J., Dixon, D. D., & Fowlkes, R. L. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia (U.S.
  • Ye, Z., et al. (2015). A theoretical study on the thermal decomposition of ethylene glycol. Journal of Molecular Modeling, 21(5), 123.
  • Hafner, S., et al. (2018). The reaction kinetic model of ethylene glycol. Proceedings of the Combustion Institute, 37(1), 599-606.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • Molefe, J. (2023). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. Advanced Chemical Engineering, 13, 290.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Brusoe, A. T., et al. (2024). A Simple, High Yielding, One or Two-Step, Redox Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society, 146(44), 29847-29856.
  • Chelucci, G. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes.
  • Chu, D., Zoll, A. J., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(20), 4470-4474.
  • Zhang, J., et al. (2013).
  • Basf Aktiengesellschaft. (1988). Preparation of morpholine (U.S.
  • Texaco Chemical Company. (1992).
  • Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines (U.S.
  • Air Products and Chemicals, Inc. (1987). Synthesis of morpholine (U.S.
  • Texaco Development Corp. (1980). Continuous morpholine process (U.S.
  • Vsesojuznyj Nauchno-Issledovatelskij I Proektnyj Institut Monomerov. (1978). Gas phase morpholine prodn.
  • The University of British Columbia. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Indian Institute of Technology Madras. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes.
  • Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915.
  • Figshare. (2016). Ruthenium Catalyzed Synthesis of Enaminones.
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
  • Walsh Medical Media. (2023). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions.
  • National Institutes of Health. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates.
  • National Institutes of Health. (n.d.). In Situ-Generated, Dispersed Cu Catalysts for the Catalytic Hydrogenolysis of Glycerol.
  • MDPI. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • National Institutes of Health. (2021). α-Diimine Ni-Catalyzed Ethylene Polymerizations: On the Role of Nickel(I) Intermediates.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (4-benzylmorpholin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence; this simple heterocycle is known to bestow favorable physicochemical, metabolic, and biological properties upon a molecule.[1][2][3] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and facilitate passage across the blood-brain barrier, making it an invaluable scaffold in drug design.[4] When this versatile ring is functionalized, as in the chiral building block (S)-(4-benzylmorpholin-2-yl)methanol, it becomes a powerful starting point for developing novel therapeutics, particularly those targeting the central nervous system (CNS) and cancers.[4][5][6]

This guide provides an in-depth comparison of (4-benzylmorpholin-2-yl)methanol analogs, delving into their structure-activity relationships (SAR). As senior application scientists, our goal is not merely to present data but to explain the causality behind experimental choices. We will explore how specific structural modifications influence biological activity, supported by experimental protocols and comparative data, to provide a robust framework for researchers and drug development professionals.

The Core Scaffold: Rationale for Chemical Exploration

The (S)-(4-benzylmorpholin-2-yl)methanol molecule serves as our foundational scaffold. Its value lies in its inherent structural features, which offer multiple avenues for chemical modification to fine-tune its pharmacological profile.

  • The Chiral Center (C2): The stereochemistry at the C2 position is crucial. The (S)-configuration is a pivotal chiral synthon, allowing for stereospecific interactions with biological targets, which is essential for optimizing efficacy and minimizing off-target effects.[4]

  • The C2-Methanol Group: The primary hydroxyl group is a key handle for synthetic modification. It can be transformed into a wide array of functional groups to explore new interactions with target proteins or to serve as a linker to other pharmacophores. Derivatization of this alcohol is often the critical first step in harnessing the scaffold's full synthetic potential.[4]

  • The N4-Benzyl Group: The benzyl substituent at the nitrogen atom provides a large, lipophilic moiety that can be extensively modified. The phenyl ring is amenable to substitution, allowing for a systematic investigation of electronic and steric effects on target binding and pharmacokinetic properties.

The strategic modification of these three key areas allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of modern SAR studies.

Caption: Key modification points on the core scaffold.

Synthetic Strategies: Building the Analog Library

A robust SAR study is built upon efficient and reproducible synthetic chemistry. The primary hydroxyl group of (S)-(4-benzylmorpholin-2-yl)methanol is the most common site for initial derivatization, often by converting it into a better leaving group or by directly coupling it with other molecular fragments.[4]

Synthesis_Workflow cluster_derivatization Hydroxyl Group Activation & Derivatization cluster_products Versatile Intermediates start (S)-(4-benzylmorpholin-2-yl)methanol (Starting Material) tosylation Tosylation start->tosylation o_alkylation O-Alkylation start->o_alkylation tosylate_prod Tosylate Intermediate (Good Leaving Group) tosylation->tosylate_prod ether_prod Ether Analogs o_alkylation->ether_prod azidation Azidation (via Tosylate) azide_prod Azide Intermediate azidation->azide_prod tosylate_prod->azidation NaN3 final_analog Diverse Analogs for SAR tosylate_prod->final_analog Nucleophilic Substitution ether_prod->final_analog azide_prod->final_analog Reduction, etc.

Caption: General synthetic workflow for analog generation.

Experimental Protocol 1: Tosylation of the Primary Hydroxyl Group

This protocol converts the C2-methanol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • (S)-(4-benzylmorpholin-2-yl)methanol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM.[4][7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[4][7]

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at or below 5 °C.[4][7]

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction by the slow addition of cold water.[4]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4][7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-4-benzyl-2-((tosyloxy)methyl)morpholine, which can often be used in the next step without further purification.[4][7]

Experimental Protocol 2: O-Alkylation of the Primary Hydroxyl Group

This protocol demonstrates the direct formation of an ether linkage at the C2-methanol position.

Materials:

  • (S)-(4-benzylmorpholin-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., 2-ethoxybenzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.[4]

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.[4]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.[4]

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[4]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[4]

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.[4]

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[4]

Comparative Analysis: Deciphering the Structure-Activity Relationship

The true value of synthesizing an analog library lies in the systematic evaluation of its biological activity. By comparing structurally related compounds, we can deduce key SAR trends that guide the design of more potent and selective agents. The morpholine scaffold has been successfully incorporated into compounds targeting a wide range of diseases, from neurodegenerative disorders to cancer.[6][8][9]

Case Study 1: Cholinesterase Inhibition for Neurodegenerative Diseases

Morpholine-containing compounds have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[8][9] A study by Liu et al. on morpholine-bearing quinoline derivatives provides excellent SAR insights.[10]

Key SAR Observations:

  • Linker Length is Critical: Derivatives with a 2-methylene linker between the quinoline core and the morpholine nitrogen generally showed better AChE inhibition than those with 3- or 4-methylene linkers.[10] This suggests an optimal distance and orientation are required for fitting into the enzyme's active site.

  • Aromatic Substitution: Substitutions on the 4-N-phenylamino ring significantly influenced potency. Compound 11g , with a 2-methylene linker and an unsubstituted N-phenyl ring, was the most potent inhibitor of both AChE and BuChE.[10]

  • Mechanism of Inhibition: Kinetic analysis revealed that the most active compounds acted as mixed-type inhibitors, indicating they likely bind to both the catalytic active site and a peripheral anionic site of the enzyme.[10]

CompoundLinker Length (CH₂)Phenylamino SubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
11g 2H1.94 ± 0.13 28.37 ± 1.85
11a 3H10.32 ± 0.8645.31 ± 3.17
11h 22-CH₃4.87 ± 0.3541.76 ± 2.53
11j 24-CH₃5.31 ± 0.4243.15 ± 3.69
11l 24-F5.75 ± 0.4940.11 ± 2.88
Galantamine (Ref.)--1.28 ± 0.0124.41 ± 2.01
Data synthesized from Liu et al.[10]
Case Study 2: Anticancer Activity

Substituted morpholine derivatives have also been evaluated for their anticancer activity.[5][6] Molecular docking studies suggest that these compounds may act by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5]

Key SAR Observations:

  • Binding Energy: Docking studies revealed that specific substitutions lead to more favorable binding energies with the target enzyme. Derivative M5 exhibited the most favorable binding energy (-9.7 kcal/mol) and formed three hydrogen bonds with critical amino acids.[5]

  • Cytotoxicity: In vitro assessment against the MDA-MB-231 breast cancer cell line showed that compounds M5 and M2 were the most effective, with the lowest IC₅₀ values.[5] This highlights that specific substitutions on the morpholine scaffold can significantly enhance cytotoxic efficacy against cancer cells.[5]

CompoundBinding Energy (kcal/mol)IC₅₀ vs. MDA-MB-231 (µg/mL)
M2 -8.988.27
M5 -9.7 81.92
Other Analogs-8 to -9.5> 115
Data synthesized from a study on novel substituted morpholine derivatives.[5]

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationship studies discussed herein underscore several critical principles for designing potent and selective analogs:

  • Stereochemistry is Paramount: The (S)-configuration at C2 provides a crucial starting point for specific molecular interactions.

  • Optimal Linker/Spacer Design: The distance and geometry between key pharmacophoric elements, as seen in the cholinesterase inhibitors, directly impact potency.

  • Fine-Tuning Aromatic Interactions: Substitutions on the N-benzyl ring allow for the modulation of electronic and steric properties to optimize target binding and pharmacokinetic profiles.

The future for morpholine derivatives remains bright.[6] Continued exploration of this scaffold, guided by robust SAR principles and combined with in silico modeling, will undoubtedly lead to the development of next-generation therapeutics.[9] Further investigation is warranted to fully understand the mechanisms of action and to optimize these promising compounds for improved bioavailability and reduced toxicity, paving the way for their clinical translation.[9]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of (S)-(4-benzylmorpholin-2-yl)methanol for Further Synthesis.
  • BenchChem. (n.d.). Application Notes: The Utility of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis.
  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Anonymous. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Anonymous. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • PubMed. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues.

Sources

A Researcher's Guide to Morpholine Synthesis: Benchmarking Traditional Methods Against Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—imparting aqueous solubility, acting as a hydrogen bond acceptor, and providing a metabolically stable scaffold—have cemented its status as a "privileged" structure in drug discovery.[3] From the antibiotic linezolid to the anticancer agent gefitinib, the morpholine moiety is integral to a vast array of therapeutic agents.[4]

However, the methods to construct this valuable scaffold are not all created equal. Traditional industrial syntheses, while robust and scalable, often come with significant environmental and safety drawbacks.[5][6] This guide provides a critical comparison of these established methods against newer, more elegant synthetic strategies, offering researchers the data and insights needed to select the optimal route for their specific application.

Part 1: The Old Guard - Traditional Morpholine Syntheses

For decades, the industrial production of morpholine has been dominated by two main approaches.[7] These methods are characterized by their use of simple, inexpensive starting materials but often require harsh reaction conditions.

Dehydration of Diethanolamine (DEA)

The most common industrial method involves the dehydration of diethanolamine using a strong acid, typically concentrated sulfuric acid or oleum.[8][9] The reaction proceeds by protonation of a hydroxyl group, followed by an intramolecular nucleophilic substitution by the second hydroxyl group's oxygen, ultimately leading to cyclization and the elimination of water.

Causality in the DEA Method: The choice of a strong, non-nucleophilic acid like sulfuric acid is critical. It acts as both a catalyst to protonate the hydroxyl groups, making them good leaving groups, and as a dehydrating agent to drive the equilibrium towards the cyclized product. However, this approach is fraught with challenges. The reaction requires high temperatures (150-250°C), and the use of large quantities of corrosive acid necessitates specialized equipment.[6][9] The most significant drawback is the generation of large amounts of inorganic salt waste (e.g., sodium sulfate) during neutralization, posing a considerable disposal problem.[6][7]

Traditional_DEA_Synthesis Figure 1: Mechanism of DEA Dehydration DEA Diethanolamine ProtonatedDEA Protonated Intermediate DEA->ProtonatedDEA + H⁺ H2SO4 H₂SO₄ (conc.) Heat Δ (150-250°C) Cyclized Cyclized Intermediate ProtonatedDEA->Cyclized - H₂O (Intramolecular Sₙ2) Morpholine Morpholine Cyclized->Morpholine - H⁺ Water H₂O

Caption: Figure 1: Mechanism of DEA Dehydration

Ammonolysis of Diethylene Glycol (DEG)

An alternative industrial route involves the reductive amination of diethylene glycol with ammonia at high temperatures (200-250°C) and pressures (200-300 psig) over a hydrogenation catalyst.[7][10][11] Catalysts typically contain metals like copper, nickel, or cobalt on an alumina support.[7][11] This gas-phase reaction is generally considered more efficient and generates less waste than the DEA/sulfuric acid process.[7]

Causality in the DEG Method: The hydrogenation catalyst is key to facilitating both the dehydrogenation of the alcohol to an aldehyde intermediate and the subsequent reductive amination with ammonia. The high pressure is necessary to maintain the reactants in the appropriate phase and concentration for the catalytic cycle to proceed efficiently. While greener than the DEA route, this method still requires significant energy input and a specialized high-pressure reactor setup. Byproducts such as N-ethylmorpholine can also form, complicating purification.[7]

Part 2: The New Wave - Modern Synthetic Innovations

Driven by the principles of green chemistry and the need for more versatile methods to create substituted morpholines, modern organic synthesis has produced a variety of powerful new techniques.

Palladium-Catalyzed Carboamination

Transition-metal catalysis has revolutionized heterocycle synthesis. Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives provides a modular and stereocontrolled route to cis-3,5-disubstituted morpholines.[12] This method is particularly valuable for accessing complex, enantiomerically pure morpholine derivatives that are difficult to synthesize via traditional routes.[2][12]

Causality in Palladium Catalysis: The power of this method lies in the precise control exerted by the palladium catalyst and its ligands. The catalyst facilitates the key C-N bond-forming event under mild conditions, preserving stereochemistry and allowing for a wide range of functional groups on the aryl or alkenyl halide coupling partner. This modularity is a significant advantage for drug discovery, where rapid generation of analogues is essential.[12]

Modern_Pd_Catalysis Figure 2: Palladium-Catalyzed Morpholine Synthesis Substrate O-Allyl Ethanolamine Derivative Product Substituted Morpholine Substrate->Product ArX Aryl/Alkenyl Halide (R-X) ArX->Product Catalyst Pd Catalyst Base Base

Caption: Figure 2: Palladium-Catalyzed Morpholine Synthesis

One-Pot Synthesis from Aziridines

A metal-free, one-pot strategy has been developed for synthesizing 2-substituted morpholines from aziridines and haloalcohols.[13][14] This method uses an inexpensive oxidant, ammonium persulfate, to initiate the Sₙ2-type ring-opening of the aziridine by the alcohol, followed by an intramolecular cyclization to form the morpholine ring.[13]

Causality in the Aziridine Method: This approach is elegant in its simplicity and operational ease. The reaction proceeds at room temperature and avoids the use of heavy metals. The mechanism involves a single-electron transfer (SET) from the aziridine to the persulfate anion, generating a radical cation that is susceptible to nucleophilic attack.[13] The subsequent base-mediated cyclization is efficient, providing good yields of the desired product. This method's ability to use chiral aziridines to produce optically pure morpholines is a notable advantage.[13]

Green Synthesis via Selective Monoalkylation

A recently reported green synthesis protocol converts 1,2-amino alcohols to morpholines using ethylene sulfate and a base like potassium tert-butoxide (tBuOK).[15][16][17] This one or two-step, redox-neutral method is high-yielding and avoids harsh reagents.[17][18][19]

Causality in the Ethylene Sulfate Method: The key to this method is the selective mono-N-alkylation of the amino alcohol by ethylene sulfate, which acts as a potent 2-carbon electrophile.[15][17] The reaction is followed by an intramolecular Sₙ2 cyclization. This approach eliminates the multiple steps and harsh reducing agents (like borohydrides or aluminum hydrides) required in other common methods that proceed via a morpholinone intermediate.[16] Its scalability and significant environmental and safety benefits mark it as a superior alternative for many applications.[15][16][17]

Part 3: Head-to-Head Comparison

The choice of synthetic method depends on factors like scale, cost, required substitution pattern, and environmental considerations. The table below summarizes the key performance indicators for the discussed methods.

FeatureDehydration of DEAAmmonolysis of DEGPd-Catalyzed CarboaminationOne-Pot from AziridinesSelective Monoalkylation
Starting Materials DiethanolamineDiethylene Glycol, NH₃O-Allyl EthanolaminesAziridines, Haloalcohols1,2-Amino Alcohols
Key Reagents Conc. H₂SO₄ or OleumH₂, Metal CatalystPd Catalyst, Base(NH₄)₂S₂O₈, KOHEthylene Sulfate, tBuOK
Conditions 150-250°C[9]200-250°C, High P[11]Mild (often rt to 80°C)Room Temperature[13]Mild
Yield ~35-50% (lab) to 95% (industrial)[7][9][20]>60-90%[7]Moderate to Good[12]Up to 93%[14]High (>80% in many cases)[16]
Key Advantages Very low-cost materialsHigh efficiency, less waste than DEAHigh modularity, stereocontrolMetal-free, mild conditionsGreen, redox-neutral, scalable[15][16]
Key Disadvantages Harsh, corrosive, high waste[6]High energy, high pressureExpensive catalyst, ligand sensitivitySubstrate availability
Safety/Eco-Impact Poor (high acid/salt waste)[5]Moderate (high energy use)Moderate (metal waste)Good (metal-free)Excellent (less waste, no harsh reagents)[15][16]

Part 4: Experimental Protocols

To provide a practical context, detailed protocols for a traditional and a modern synthetic method are provided below.

Protocol 1: Traditional Synthesis from Diethanolamine

(Based on the procedure described by Malpass, et al., adapted from historical literature)

Objective: To synthesize morpholine via the acid-catalyzed dehydration of diethanolamine.

Causality: This protocol exemplifies the classical approach. Hydrochloric acid is used to form the diethanolamine salt, which upon strong heating (200-210°C), undergoes cyclization.[20] The resulting morpholine hydrochloride is a thick paste that must be neutralized with a strong base (calcium oxide) and distilled. The crude product requires rigorous drying due to the large amount of water produced and handled.

Step-by-Step Methodology:

  • Acidification: In a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine. Carefully add concentrated hydrochloric acid dropwise with stirring until the pH is strongly acidic (pH ~1). This is a highly exothermic reaction.[20]

  • Dehydration/Cyclization: Heat the mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for an extended period (e.g., 15 hours) to ensure complete cyclization.[20]

  • Workup - Neutralization: Allow the mixture to cool to approximately 160°C and pour the resulting thick paste of morpholine hydrochloride into a separate container. Mix this paste thoroughly with ~50 g of calcium oxide.[20]

  • Purification - Distillation: Transfer the neutralized paste to a distillation apparatus and perform a direct flame distillation to recover the crude, wet morpholine.[20]

  • Drying and Final Distillation: Dry the crude product by stirring over potassium hydroxide pellets for 1 hour. Decant the morpholine and perform a final fractional distillation, collecting the fraction boiling at 126-129°C.[20]

Protocol 2: Modern One-Pot Synthesis from an Aziridine

(Based on the procedure by Xia, et al.[13])

Objective: To synthesize a 2-substituted morpholine in a one-pot, metal-free reaction.

Causality: This protocol showcases the efficiency of modern methods. It combines the aziridine ring-opening and subsequent cyclization into a single operational sequence. The use of ammonium persulfate as a radical initiator at room temperature avoids harsh heating, and the final cyclization is triggered by simply adding a base.

Experimental_Workflow Figure 3: Comparative Experimental Workflow cluster_traditional Traditional Method (DEA) cluster_modern Modern Method (Aziridine) T1 Acidification (DEA + HCl) T2 High-Temp Dehydration (200°C, 15h) T1->T2 T3 Neutralization (CaO) T2->T3 T4 Distillation & Drying T3->T4 End Characterized Morpholine Product T4->End M1 Mix Reactants (Aziridine, Haloalcohol, (NH₄)₂S₂O₈) M2 Stir at Room Temp M1->M2 M3 Base Addition (KOH in THF) M2->M3 M4 Aqueous Workup & Chromatography M3->M4 M4->End Start Select Method Start->T1 Start->M1

Caption: Figure 3: Comparative Experimental Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask, charge the N-substituted aziridine (0.3 mmol, 1 equiv.), ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol, 2 equiv.), and the desired haloalcohol (e.g., 2-bromoethanol, 10 equiv.).[13]

  • Ring Opening: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aziridine is completely consumed.

  • Cyclization: Add 5.0 mL of Tetrahydrofuran (THF) to the reaction mixture, followed by an excess of potassium hydroxide (KOH, 3.6 mmol, 12 equiv.).[13]

  • Workup and Purification: Continue stirring the mixture at room temperature until the cyclization is complete (as monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the final morpholine product.

Conclusion and Future Outlook

While traditional methods for morpholine synthesis, particularly the dehydration of diethanolamine, remain industrially relevant due to their low cost and scalability, they are hampered by significant environmental and safety concerns.[5][21] The future of morpholine synthesis, especially in the context of pharmaceutical and fine chemical production, clearly lies with modern, more sustainable methods.

Innovations in catalysis and one-pot procedures offer milder reaction conditions, greater functional group tolerance, improved stereocontrol, and a significantly reduced environmental footprint.[3][15][18] Methods like the selective monoalkylation using ethylene sulfate represent a paradigm shift, providing a green, efficient, and scalable alternative that minimizes waste and avoids hazardous reagents.[15][16][17] As regulatory scrutiny and the principles of green chemistry become increasingly important, the adoption of these novel strategies will be crucial for the next generation of drug development and chemical manufacturing.

References

  • Xia, Y., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications.
  • Li, G., et al. (2020). Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins. The Journal of Organic Chemistry.
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters.
  • Wikipedia. (n.d.). Morpholine.
  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • ChemAnalyst. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • ResearchGate. (n.d.). Metal-free one-pot synthesis of morpholines from aziridines.
  • ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • PubMed. (2017). Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Google Patents. (n.d.). CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • USDA. (n.d.). Morpholine - Processing.
  • Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • NIH. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • YouTube. (2022). Morpholine Preparation from Diethanolamine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Chemical Information. (n.d.). What is Morpholine: A Simple Guide.
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation.
  • NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines.
  • Reddit. (2017). Challenging reductive amination.
  • ACS Publications. (n.d.). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles.
  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine.
  • Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.

Sources

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules like (4-benzylmorpholin-2-yl)methanol, a key building block in the synthesis of various pharmacologically active compounds, the precise determination of its enantiomeric excess (e.e.) is paramount.[1] This guide provides an in-depth, objective comparison of the predominant analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond procedural steps to elucidate the underlying principles and rationale, empowering researchers to make informed decisions for their specific analytical challenges. All methodologies discussed adhere to the principles of analytical procedure validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[7] The accurate measurement of e.e. is a cornerstone of process development, quality control, and regulatory submission for any chiral active pharmaceutical ingredient (API).

Comparative Analysis of Key Methodologies

Here, we dissect three powerful techniques for determining the enantiomeric excess of this compound. Each method offers a unique combination of resolution, speed, and resource utilization.

Parameter Chiral HPLC Chiral SFC NMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase (CSP) leading to separation of enantiomers.Differential partitioning between a supercritical fluid mobile phase and a CSP.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence.
Typical Resolution High to ExcellentVery HighModerate to High
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes
Solvent Consumption High (Organic Solvents)Low (Primarily CO2)Very Low (Deuterated Solvents)
Sensitivity High (UV, MS detection)High (UV, MS detection)Lower, requires higher sample concentration
Method Development Can be time-consumingGenerally faster than HPLCCan be rapid, but CSA screening is necessary
Sample Throughput ModerateHighModerate to High
Cost per Sample ModerateLower (due to reduced solvent usage)Higher (instrumentation and deuterated solvents)
Non-destructive YesYesYes

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most widely adopted technique for enantiomeric excess determination due to its robustness, versatility, and high resolving power. The separation is predicated on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The Science Behind the Separation

The enantiomers of this compound form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase. These complexes have different association constants, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For a molecule like this compound, which possesses a hydroxyl group and a tertiary amine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often excellent starting points.[8][9]

Experimental Protocol: Chiral HPLC

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of the mobile phase (e.g., a mixture of hexane and isopropanol).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column, is a strong candidate.

  • Mobile Phase: A typical starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation. Small amounts of an amine additive, like diethylamine (0.1%), can improve peak shape for basic compounds.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Causality in Experimental Choices: The use of a non-polar mobile phase (normal phase chromatography) with a polar stationary phase enhances the chiral recognition by promoting hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.[10] The amine additive neutralizes acidic sites on the silica support, preventing peak tailing.

II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful, "greener" alternative to HPLC for enantioseparations.[11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.

The Science Behind the Separation

The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster analysis times and higher efficiency.[12] A polar organic co-solvent, such as methanol or ethanol, is typically added to the CO2 to modulate the mobile phase strength and improve analyte solubility.[13]

Experimental Protocol: Chiral SFC

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of the organic co-solvent (e.g., methanol).

2. SFC Conditions:

  • Column: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[13]

  • Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent like methanol. A typical starting condition could be a gradient from 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV or Photodiode Array (PDA) detection.

3. Data Analysis:

  • The data analysis is identical to that for HPLC.

Causality in Experimental Choices: The higher flow rates and faster gradients are possible due to the low viscosity of the supercritical fluid mobile phase, leading to significantly reduced analysis times.[14][15] The elevated temperature ensures the mobile phase remains in its supercritical state and can improve peak shape.

III. NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Mechanistic Insight Tool

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses a chiral solvating agent (CSA) to induce a diastereomeric environment around the enantiomers in solution.[16][17]

The Science Behind the Differentiation

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon addition of an enantiomerically pure CSA, transient diastereomeric complexes are formed through weak, non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[18] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals for the corresponding protons (or other nuclei) of the two enantiomers in the NMR spectrum.[19][20] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a CSA

Sources

A Guide to High-Resolution Mass Spectrometry for Exact Mass Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

High-resolution mass spectrometry (HRMS) stands as a pillar of modern analytical science, offering extraordinary precision in measuring the mass of molecules. This capability is crucial for determining a compound's elemental composition with high confidence, a process known as exact mass confirmation. For professionals in research and drug development, the unambiguous identification of molecules is not just a goal, but a necessity. This guide provides an in-depth comparison of leading HRMS platforms, complete with experimental protocols and supporting data, to empower you in selecting and applying the optimal technology for your analytical challenges.

The Foundation: Understanding Exact Mass

The core principle of HRMS is the distinction between nominal mass and exact mass. Nominal mass is the integer mass of a molecule calculated using the most abundant isotope of each element. In contrast, exact mass is the precise mass calculated from the sum of the monoisotopic masses of its constituent elements.[1][2]

High-resolution instruments measure the mass-to-charge ratio (m/z) of an ion to several decimal places, a level of precision that allows for the differentiation of isobaric compounds—molecules that share the same nominal mass but have different elemental formulas.[2] For example, cysteine (C₃H₇NO₂S, nominal mass 121) and benzamide (C₇H₇NO, nominal mass 121) are indistinguishable by low-resolution MS, but their exact masses (121.0196 Da and 121.0526 Da, respectively) are easily resolved by HRMS.[2]

The fidelity of this measurement is quantified by mass accuracy, expressed in parts-per-million (ppm). For small molecules, a mass accuracy of less than 5 ppm is widely accepted for confirming an elemental composition.[1][3]

A Comparative Analysis of HRMS Platforms

The selection of an HRMS instrument is dictated by the specific demands of the analysis, including required resolution, mass accuracy, sensitivity, and the nature of the analyte. The three dominant technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time ions take to travel a fixed distance.Traps ions in an orbital motion around a central electrode; detects image current.[4][5]Traps ions in a strong magnetic field and measures their cyclotron frequency.[4][6]
Typical Resolution 10,000 - 60,000 FWHM.[4][7]60,000 - >240,000 FWHM.[4][8]>1,000,000 FWHM.[4][7][8]
Typical Mass Accuracy < 5 ppm (with internal calibration).< 3 ppm (with internal calibration).[8]< 1 ppm (with internal calibration).
Strengths Very high acquisition speed, ideal for fast chromatography (UHPLC).[5] High sensitivity.[3]Excellent balance of high resolution and mass accuracy; robust and widely adopted.[9]Unparalleled resolution and mass accuracy, ideal for highly complex mixtures.[4][6]
Limitations Lower resolution compared to other HRMS platforms.[10]Slower acquisition speed compared to TOF.[5]High initial cost, large footprint (superconducting magnet), and intensive maintenance.[4]

The Experimental Journey: A Workflow for Exact Mass Confirmation

A robust workflow is essential for achieving reliable exact mass confirmation. The process can be broken down into three key stages: sample preparation, HRMS analysis, and data processing.

Exact_Mass_Confirmation_Workflow cluster_Prep 1. Sample Preparation cluster_Analysis 2. HRMS Analysis cluster_Processing 3. Data Processing & Confirmation A Dissolve/Dilute Purified Sample B Instrument Calibration (Internal/External) A->B C LC-MS or Direct Infusion B->C D Data Acquisition (High Resolution) C->D E Process Raw Spectrum D->E F Assign Elemental Composition E->F G Match Isotopic Pattern F->G H Final Confirmation G->H

Caption: A generalized workflow for exact mass confirmation using HRMS.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve the purified analyte in a high-purity solvent (e.g., acetonitrile, methanol, water) to a concentration of approximately 1-10 µg/mL.[11]

  • Causality: The solvent must be compatible with the chosen ionization method (e.g., ESI, APCI) to ensure efficient ion generation. The concentration must be optimized to produce a strong signal without causing detector saturation.

  • Ensure the sample is fully dissolved. Any precipitate can block the fluidic pathways of the LC-MS system and must be removed by filtration.[11]

2. Instrument Calibration:

  • Rationale: Mass calibration is critical for achieving high mass accuracy. External calibration uses a standard mixture analyzed separately. For the highest accuracy, internal calibration, where a known reference compound (or "lock mass") is co-infused with the sample, is superior as it corrects for instrumental drift in real-time.[3][12][13]

  • Procedure:

    • Prepare a solution of a well-characterized calibration standard.

    • Introduce the calibrant into the mass spectrometer.

    • Acquire data across the desired mass range and apply the calibration using the instrument's software. The mass error for the calibrant ions should be well below your target tolerance (e.g., < 1 ppm).

3. Data Acquisition (LC-HRMS):

  • Rationale: Coupling liquid chromatography (LC) with HRMS allows for the separation of components in a mixture prior to mass analysis, reducing matrix effects and ion suppression.[14]

  • Typical Parameters:

    • Ionization Source: Electrospray ionization (ESI) is the most common for polar to moderately polar drug-like molecules.

    • Polarity: Choose positive or negative ion mode based on the analyte's chemistry to favor the formation of [M+H]⁺ or [M-H]⁻ ions.

    • Mass Range: Set a range that encompasses the expected m/z of the target ion.

    • Resolution: Select a resolution setting sufficient to resolve the analyte from potential interferences. For Orbitrap and FT-ICR, higher resolution requires longer scan times, which must be balanced with the need to acquire enough data points across a chromatographic peak.[5]

4. Data Processing and Formula Determination:

  • Rationale: The acquired high-resolution mass spectrum is processed to identify the precise m/z of the analyte, which is then used to generate a list of possible elemental formulas.[15]

  • Procedure:

    • Process the raw data using vendor or third-party software to generate a centroided mass list.[16]

    • Input the measured exact mass into an elemental formula calculator.

    • Constrain the search by defining the expected elements (e.g., C, H, N, O, S, P, halogens) and setting a narrow mass tolerance window (e.g., ± 5 ppm).

    • The software generates a list of candidate formulas that match the measured mass within the specified tolerance.[17]

5. Isotopic Pattern Matching: The Second Dimension of Confirmation:

  • Rationale: The natural abundance of stable isotopes creates a characteristic isotopic pattern for any given elemental formula.[18][19] Comparing the experimentally observed pattern to the theoretically calculated pattern for a candidate formula provides a crucial layer of validation that is orthogonal to the exact mass measurement.[20][21] A strong match in both the m/z spacing and the relative intensities of the isotopic peaks greatly increases confidence in the formula assignment.[22]

  • Procedure:

    • For the top candidate formulas, generate the theoretical isotopic patterns.

    • Overlay the theoretical pattern with the experimental spectrum.

    • Evaluate the goodness-of-fit. Many software packages provide a score to quantify the match.[23][24]

The Logic of Unambiguous Confirmation

The process of confirming an elemental formula is a logical sequence that combines two key pieces of evidence: exact mass and isotopic fidelity.

Formula_Confirmation_Logic A HRMS Data Acquisition B Measure Exact Mass A->B C Calculate Mass Error (ppm) B->C D Error < 5 ppm? C->D E Generate Candidate Formulas D->E Yes I Re-evaluate Data / Re-acquire / Check Calibration D->I No F Analyze Isotopic Pattern E->F G Pattern Match? F->G H Confident Formula Assignment G->H Yes G->I No

Caption: The logical decision-making process for elemental formula confirmation.

By systematically applying this workflow, researchers can leverage the power of high-resolution mass spectrometry to move beyond simple detection to confident structural elucidation. The combination of industry-leading instrumentation with rigorous, well-validated protocols ensures the integrity and reliability of data, which is the bedrock of scientific discovery and drug development.

References

  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry.
  • Smith, D. P., et al. (2011). Comparison of mass accuracy for internal versus external calibration for MALDI-MSI of lipids in a rat brain.
  • Gu, M. (2010). The Role of Spectral Accuracy in Mass Spectrometry. Spectroscopy Online. [Link]
  • The Bumbling Biochemist. (2022). Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist Blog. [Link]
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough?. Journal of the American Society for Mass Spectrometry, 19(9), 1329–1335. [Link]
  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution.
  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]
  • Chemistry For Everyone. (2023). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube. [Link]
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. [Link]
  • Pleil, J. D., & Stiegel, M. A. (2013). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
  • Böcker, S., et al. (2006). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry.
  • Dawson, J. (2023). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Dawson, J. (2023). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Maurer, H. H., & Meyer, M. R. (2016). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?.
  • Pitt, J. (2009). Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • Shulaev, V., & Shuman, J. L. (2017). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. International Journal of Molecular Sciences, 18(4), 775. [Link]
  • Cerno Bioscience. (n.d.). Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer.
  • The MetaRbolomics book. (n.d.). 2.1 Mass spectrometry data handling and (pre-)processing. The MetaRbolomics book. [Link]
  • Andreoli, R., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 1013-8. [Link]
  • Lavi, O., et al. (2014). Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information. Journal of the American Society for Mass Spectrometry, 25(11), 1936-1944. [Link]
  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
  • Cociorva, D., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of the American Society for Mass Spectrometry, 22(6), 967-975. [Link]
  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]
  • McKenna, A. M., et al. (2025). Internal Calibration without Internal Calibrants by Mass Difference Analysis in FT-ICR Mass Spectrometry. Analytical Chemistry, 97(34), 18543-18552. [Link]
  • Hawach. (2024).
  • University of California, Irvine. (2019). Standard Operating Procedure (SOP) | Mass Spectrometry. Environmental Health & Safety. [Link]
  • Zanders, L. (n.d.). Standard Operating Procedure: Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). University of Tulsa. [Link]
  • NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. NorthEast BioLab Resources. [Link]
  • Washington University in St. Louis. (2014). Standard Operating Procedure: Mass Spectrometry Using Parallel Reaction Monitoring. WU-PCC Proteomics Core. [Link]
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

Sources

Comparison of (4-benzylmorpholin-2-yl)methanol with other morpholine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (4-benzylmorpholin-2-yl)methanol and Other Morpholine Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its presence in numerous approved and experimental drugs underscores its value.[1] The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility, metabolic stability, and even permeability across the blood-brain barrier.[3][4] This guide provides a detailed comparison of this compound, a versatile chiral building block, with other key morpholine derivatives, offering insights into their synthetic utility, reactivity, and strategic application in drug development.

Part 1: Profiling the Subject: this compound

This compound is a C2-substituted chiral morpholine that serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system (CNS).[3][5] Its structure is defined by three key features: the morpholine core, a protective N-benzyl group, and a reactive primary hydroxymethyl group at the C2 position.

  • Chirality and Biological Relevance : The stereocenter at the C2 position is critical. Enantiomers of a drug often exhibit vastly different biological activities and metabolic profiles.[6] The (S)-enantiomer of this compound, for instance, is a key precursor for the synthesis of the norepinephrine reuptake inhibitor (S,S)-Reboxetine, highlighting the importance of stereospecific synthesis.[3]

  • The N-Benzyl Group : This group serves a dual purpose. Primarily, it acts as a protecting group for the morpholine nitrogen, preventing unwanted side reactions during the modification of other parts of the molecule. Secondly, it can be readily removed via catalytic hydrogenation (N-debenzylation), unmasking the secondary amine for further functionalization.[6][7] This strategic deprotection is a key advantage, allowing for late-stage diversification of molecular scaffolds.

  • The C2-Hydroxymethyl Group : This primary alcohol is the main point of synthetic diversification. It can be easily converted into a better leaving group (e.g., via tosylation) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions to append a wide variety of molecular fragments.[3]

The synthesis of such 2-substituted chiral morpholines has historically been challenging due to the congested environment around the stereocenter adjacent to the ring oxygen.[8][9] However, modern methods like asymmetric hydrogenation of dehydromorpholines have made these valuable building blocks more accessible, achieving high yields and excellent enantioselectivities.[8][9][10]

Part 2: The Comparative Landscape: Alternative Morpholine Building Blocks

The choice of a specific morpholine building block depends on the synthetic strategy and the desired properties of the final compound. Here, we compare this compound to other common morpholine derivatives.

Unsubstituted Morpholine

The simplest starting point, morpholine, is a widely available and inexpensive secondary amine.

  • Reactivity : Its primary utility lies in its nucleophilicity. It readily undergoes N-alkylation, N-acylation, and reductive amination to be incorporated into a target molecule.[11][12]

  • Comparison : Unlike this compound, it offers no inherent chirality or pre-installed functional handles on the carbon framework. It is ideal for applications where the morpholine ring is introduced as a terminal group to enhance solubility or modulate basicity.

Other N-Substituted Morpholines (e.g., N-Boc-morpholine, N-acetylmorpholine)

These building blocks feature a modified nitrogen atom, which alters the reactivity and properties of the morpholine core.

  • Reactivity : The N-substituent dictates the chemistry. An N-Boc group is a standard protecting group, rendering the nitrogen non-nucleophilic until deprotection. An N-acetyl group introduces an amide functionality, significantly reducing the basicity of the nitrogen.

  • Comparison : These are useful for controlling the reactivity of the nitrogen atom but, like unsubstituted morpholine, lack the C2-functionalization that makes this compound a versatile chiral synthon for building out molecular complexity.

C3-Substituted Morpholines (e.g., (S)-(4-Benzylmorpholin-3-yl)methanol)

Substitution at the C3 position, adjacent to the nitrogen, offers a different structural vector compared to C2 substitution.

  • Reactivity and Synthesis : The synthesis of C3-substituted morpholines can be challenging, though methods like indium-catalyzed reactions are being developed.[13] The reactivity of a C3-hydroxymethyl group is similar to its C2 counterpart.

  • Comparison : The key difference is the spatial arrangement of the substituent relative to the morpholine ring's heteroatoms. This can have a profound impact on how the molecule binds to its biological target. The choice between a C2 and a C3-substituted building block is therefore a critical strategic decision in optimizing drug-target interactions. (S)-(4-Benzylmorpholin-3-yl)methanol, for example, is also used as a building block for CNS-targeting agents.[6]

Bioisosteres (e.g., Piperazines, Spiro-oxetanes)

In some cases, a morpholine ring might be replaced with a bioisostere to fine-tune properties or explore new chemical space.

  • Properties : Piperazines introduce a second basic nitrogen, which can alter solubility, pKa, and potential for off-target effects. Spirocyclic building blocks, such as those containing oxetane, can serve as bioisosteres of morpholine while increasing the three-dimensionality (sp³ character) of a molecule, which is often correlated with improved solubility and reduced toxicity.[14]

  • Comparison : While this compound provides a well-defined and proven scaffold, these alternatives are valuable for overcoming issues like metabolic instability or for patent-breaking strategies.

Part 3: Data-Driven Comparison and Experimental Protocols

A direct comparison of the key attributes of these building blocks is essential for making informed decisions in a research setting.

Comparative Data Summary
Building BlockKey FeaturesPrimary Use CaseSynthetic AccessibilityKey Advantage
This compound Chiral, C2-OH handle, removable N-Bn groupChiral synthesis of complex molecules (e.g., NRIs)[3]Moderate; asymmetric synthesis required[8][9]High versatility for diversification
Morpholine Unsubstituted secondary amineTerminal polar group for solubility/pKa modulationHigh; commercially abundantSimplicity and low cost
N-Boc-morpholine N-protectedIntroduction of a masked morpholine moietyHigh; straightforward synthesisControlled reactivity of the nitrogen
(4-Benzylmorpholin-3-yl)methanol Chiral, C3-OH handleAlternative chiral scaffold for CNS targets[6]Moderate to difficult[13]Different vector for substituent placement
Spiro[2.5]octan-6-amine (Piperidine bioisostere) Increased sp³ characterImproving solubility and metabolic stability[14]Varies; often requires multi-step synthesisNovel 3D chemical space
Experimental Protocols

The following protocols are provided as validated, representative procedures for the manipulation of these building blocks. The causality behind experimental choices is explained to provide deeper insight.

Protocol 1: Derivatization of (S)-(4-benzylmorpholin-2-yl)methanol via Tosylation

  • Objective : To convert the primary alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions. This is a critical first step in syntheses like that of Reboxetine.[3]

  • Methodology :

    • Dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol) in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath. Causality: This temperature control minimizes potential side reactions.

    • Add triethylamine (TEA, 1.5 eq.) to the solution. Causality: TEA acts as a base to neutralize the HCl generated during the reaction.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired tosylated product.

Protocol 2: N-Alkylation of Morpholine with an Alkyl Halide

  • Objective : A fundamental transformation to attach the morpholine ring to a carbon backbone.[12]

  • Methodology :

    • To a round-bottom flask, add morpholine (1.2 eq.), the desired alkyl halide (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.). Causality: K₂CO₃ is a mild inorganic base sufficient to scavenge the acid byproduct. An excess of morpholine can also be used as the base.

    • Add anhydrous acetonitrile (10 mL per mmol of alkyl halide) as the solvent.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-12 hours.

    • Monitor the reaction by TLC for the disappearance of the alkyl halide.

    • Once complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or excess morpholine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 3: N-Debenzylation of this compound Derivatives

  • Objective : To remove the N-benzyl protecting group, revealing the secondary amine for further functionalization.[6][7]

  • Methodology :

    • Dissolve the N-benzylmorpholine derivative (1.0 eq.) in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution. Causality: Pd/C is a highly effective and reusable catalyst for hydrogenolysis.

    • Place the reaction flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the Celite pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which is often pure enough for subsequent steps.

Part 4: Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing the relationships and workflows in synthetic chemistry.

G cluster_start Core Building Block cluster_derivatization Primary Alcohol Derivatization cluster_diversification Scaffold Diversification A (S)-(4-benzylmorpholin-2-yl)methanol B Tosylate Intermediate A->B TsCl, TEA C Aldehyde/Carboxylic Acid A->C Oxidation (e.g., PCC, DMP) D Ether Derivatives A->D Williamson Ether Synthesis F Secondary Amine Core A->F H₂, Pd/C (Debenzylation) E Nucleophilic Substitution Products (e.g., Reboxetine precursor) B->E Nucleophile (e.g., Ar-OH) G Further N-Functionalized Analogs F->G Alkylation, Acylation, etc.

Caption: Synthetic utility of (S)-(4-benzylmorpholin-2-yl)methanol.

G A This compound (C2-Substituted, N-Protected) A_desc Chiral synthon with dual functional handles (C2-OH, N-H post-deprotection) A->A_desc B Morpholine (Unsubstituted) B_desc Simple polar headgroup, modifies pKa and solubility. B->B_desc C N-Boc-morpholine (N-Substituted) C_desc Masked morpholine for controlled, stepwise synthesis. C->C_desc D (4-benzylmorpholin-3-yl)methanol (C3-Substituted) D_desc Positional isomer of A, offers alternative 3D vector for substituents. D->D_desc

Caption: Structural comparison of morpholine building blocks.

Conclusion

This compound stands out as a highly valuable and versatile building block in drug discovery. Its pre-installed chirality and orthogonal functional handles—the reactive C2-hydroxymethyl group and the deprotectable N-benzyl group—provide a robust platform for the efficient construction of complex and stereochemically defined molecules. While simpler building blocks like unsubstituted morpholine are suitable for introducing terminal polar groups, and C3-substituted analogs offer alternative structural geometries, the strategic advantages of this compound make it a superior choice for scaffold-based drug design and lead optimization campaigns. The continued development of asymmetric syntheses will only increase the accessibility and application of this and other C2-substituted chiral morpholines, further solidifying their role in the creation of next-generation therapeutics.

References

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Mitchell, D., et al. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 16(12), 1994–2000. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Kourounakis, A. P., & Matralis, A. N. (2009). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 18, 587-611. [Link]
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • MySkinRecipes. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Matralis, A. N., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1481–1527. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2024).
  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2278. [Link]
  • Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
  • ResearchGate. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. [Link]
  • ResearchGate. (2025).
  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(11), 3568. [Link]
  • Jain, A., & Sahu, S. K. (2021).
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 3584-3605. [Link]
  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
  • Acros Pharmatech. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol. [Link]
  • Pure Chemistry Scientific Inc. (n.d.). (R)-(4-Benzylmorpholin-2-yl)methanol CAS NO.943442-96-4. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound. [Link]
  • Smith, A. M., et al. (2024).
  • Edjlali, L. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Current Organic Synthesis, 15(7), 918-936. [Link]
  • Ivy Fine Chemicals. (n.d.). ((R)-4-benzylmorpholin-2-yl)methanol. [Link]
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.

Sources

The Orthogonal Handshake: A Guide to Cross-Validation of NMR and MS Data for High-Confidence Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent work. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are individually powerful, their true analytical strength is realized when they are used as orthogonal, cross-validating techniques.[1][2] This guide provides an in-depth, field-proven perspective on integrating these two pillars of analytical chemistry to achieve unparalleled confidence in structural elucidation. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating workflow.

The Two Pillars: A Necessary Partnership

NMR and MS are complementary, not competitive. They interrogate molecules based on fundamentally different physical principles, and understanding their unique strengths and weaknesses is the first step to leveraging their synergy.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a strong magnetic field.[4] It is the gold standard for defining the precise covalent framework of a molecule. Its key strengths are providing detailed information on atom-to-atom connectivity through chemical bonds and spatial proximity.[4][5][6] Critically, NMR is non-destructive and inherently quantitative under specific conditions (qNMR).[3][7] Its primary limitation is its lower sensitivity compared to MS.[3][7]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules.[8] Its standout feature is its exceptional sensitivity, capable of detecting analytes at picomolar to femtomolar concentrations.[3] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of a molecule's elemental composition.[2] Furthermore, tandem mass spectrometry (MS/MS) fragments the molecule in a controlled manner, offering vital clues about its substructures.[8] However, MS alone cannot definitively distinguish between isomers and provides only inferential data about atomic connectivity.[1]

The core principle of cross-validation is this: MS provides a highly accurate molecular formula and a set of plausible substructures, while NMR provides the definitive, atom-by-atom blueprint that must perfectly match that formula and its fragments.

Performance Characteristics: A Head-to-Head Comparison

The choice of where to start or which technique to emphasize depends on the analytical question. The following table provides a quantitative comparison to guide this decision-making process.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity (through-bond), 3D structure (through-space), stereochemistryMolecular formula (HRMS), substructures (MS/MS), molecular weight
Sensitivity Lower (millimolar to high micromolar range)High (micromolar to femtomolar range)[3]
Typical Sample Amount 5-25 mg for ¹H; 50-100 mg for ¹³C (for small molecules <1000 g/mol )[9]Micrograms to nanograms, often sub-microgram on modern instruments
Sample Purity High purity required for unambiguous spectraTolerant of complex mixtures, especially when coupled with chromatography (LC-MS, GC-MS)
Analysis Type Non-destructive[3]Destructive[7]
Quantitative Ability Inherently quantitative (qNMR)Requires calibration curves and internal standards for accurate quantitation
Resolution High spectral resolution, distinguishes subtle environmental differences of nucleiHigh mass resolution, separates ions with very similar m/z ratios
Isomer Distinction Unambiguously distinguishes constitutional isomers and stereoisomersCannot distinguish isomers based on mass alone; chromatographic separation is required
Data Reproducibility Very high[10]Moderate; can be instrument and source-dependent[10]

The Cross-Validation Workflow: A Self-Validating System

A robust workflow ensures that data from one technique actively validates the hypothesis drawn from the other. This iterative process systematically eliminates ambiguity.

Cross-Validation Workflow cluster_0 Mass Spectrometry Stage cluster_1 NMR Spectroscopy Stage cluster_2 Final Validation MS_Start Start with Purified Compound HRMS 1. High-Resolution MS (e.g., TOF, Orbitrap) Determine Accurate Mass MS_Start->HRMS Formula 2. Propose Molecular Formula (Mass Accuracy < 5 ppm) HRMS->Formula MSMS 3. Tandem MS (MS/MS) Acquire Fragmentation Pattern Formula->MSMS Substructures 4. Propose Substructures Based on Neutral Losses & Fragments MSMS->Substructures Hypothesis Initial Structural Hypothesis Substructures->Hypothesis NMR_Start Use Same Batch of Compound Hypothesis->NMR_Start Inform NMR Strategy Cross_Validation Cross-Validate: - Does NMR structure match MS formula? - Do MS fragments match NMR substructures? Hypothesis->Cross_Validation Proton_NMR 5. Acquire ¹H NMR (Proton Count & Environments) NMR_Start->Proton_NMR Carbon_NMR 6. Acquire ¹³C & DEPT NMR (Carbon Count & Type - CH₃, CH₂, CH, Cq) Proton_NMR->Carbon_NMR COSY 7. Acquire COSY (¹H-¹H Connectivity) Carbon_NMR->COSY HSQC 8. Acquire HSQC (Direct ¹H-¹³C Connectivity) COSY->HSQC HMBC 9. Acquire HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Assembly Assemble Fragments into Final Structure HMBC->Assembly Assembly->Cross_Validation Final_Structure Confirmed Structure Cross_Validation->Final_Structure Yes

Caption: A systematic workflow for the cross-validation of MS and NMR data.

Experimental Protocol: A Case Study on Strychnine

To illustrate the practical application of this workflow, we will use strychnine as a case study. Strychnine (C₂₁H₂₂N₂O₂) is a complex, rigid natural product whose structure is well-established, making it an excellent model for demonstrating the power of this combined approach.[11][12]

Part 1: Mass Spectrometry Analysis – Defining the Boundaries

Objective: To determine the molecular formula and gather initial substructural evidence.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of strychnine in a 50:50 acetonitrile:water mixture with 0.1% formic acid. This solvent system is compatible with standard reverse-phase liquid chromatography and promotes good electrospray ionization (ESI).

  • Instrumentation: Use a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., an LC-Q-TOF or LC-Orbitrap).

  • LC-HRMS Acquisition (Full Scan):

    • Inject 1-5 µL of the sample.

    • Acquire data in positive ion ESI mode.

    • Scan a mass range of m/z 100-500.

    • Causality: Positive mode is chosen because the two nitrogen atoms in strychnine are readily protonated. The high resolution is critical for accurate mass measurement.

  • Data Analysis (Molecular Formula):

    • Observation: A prominent peak is observed for the protonated molecule, [M+H]⁺.

    • Measurement: The accurate mass of this ion is measured. For strychnine (C₂₁H₂₂N₂O₂), the theoretical monoisotopic mass is 334.1681 Da. The expected [M+H]⁺ ion would be at m/z 335.1759.

    • Validation: The instrument software calculates the most plausible elemental formulas for the measured mass. The formula C₂₁H₂₃N₂O₂⁺ (for the [M+H]⁺ ion) should be the top hit with an error of < 5 ppm. This confirms the molecular formula.

  • LC-MS/MS Acquisition (Fragmentation):

    • Perform a data-dependent acquisition where the ion at m/z 335.1759 is automatically selected for collision-induced dissociation (CID).

    • Causality: CID fragments the molecule at its weaker bonds, creating a reproducible "fingerprint." This fragmentation pattern provides clues to the underlying structure.[13]

    • Observation: A characteristic fragmentation pattern for strychnine is generated, with major fragment ions observed.[13][14] This provides a set of substructural puzzle pieces that the NMR data must explain.

MS_Fragmentation_Logic Parent Strychnine [M+H]⁺ m/z 335.1759 Frag1 Fragment A m/z 317 Parent->Frag1 - H₂O Frag2 Fragment B m/z 264 Parent->Frag2 - C₃H₅NO Frag3 Fragment C m/z 156 Frag2->Frag3

Caption: Logical relationship of key MS/MS fragments of strychnine.

Part 2: NMR Spectroscopy – Assembling the Puzzle

Objective: To unambiguously determine the atomic connectivity and confirm the structure proposed by MS.

Methodology:

  • Sample Preparation: Dissolve ~15-20 mg of the same batch of strychnine in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a high-quality 5 mm NMR tube.[15]

    • Causality: A higher concentration is needed for ¹³C and 2D NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.[9] CDCl₃ is a common solvent for many organic molecules and its residual signal does not typically interfere with key resonances.[16]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This confirms the number of unique proton environments and their integrations (relative number of protons).

    • ¹³C and DEPT-135 NMR: Acquire a carbon spectrum and a DEPT-135 experiment. This identifies the number of unique carbon environments and classifies them into CH₃, CH₂ (negative signal), and CH (positive signal) groups. Quaternary carbons (Cq) are absent in the DEPT-135 spectrum.

  • 2D NMR Acquisition – The Causality Chain:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H connectivity).[11]

      • Why: This is the first step in tracing out molecular fragments, like connecting the protons in an ethyl group or around a ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C connectivity).[11]

      • Why: This definitively links the proton framework established by COSY to the carbon backbone. It's a crucial step for assigning carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 to 3 bonds away.[11]

      • Why: This is the key experiment for connecting the fragments. It reveals how the different spin systems identified by COSY are linked together, often through quaternary carbons or heteroatoms. For example, a correlation from a proton to a carbonyl carbon confirms its position in the molecule.[17]

  • Data Interpretation and Cross-Validation:

    • Assemble the Structure: Using the connectivity information from COSY, HSQC, and HMBC, piece together the molecular structure from scratch.

    • Validate against MS Data:

      • Does the final assembled structure from NMR have the molecular formula C₂₁H₂₂N₂O₂? It must.

      • Can the major fragments observed in the MS/MS spectrum (e.g., the loss of water or other neutral fragments) be explained by the confirmed NMR structure? They must. For instance, the connectivity around hydroxyl groups or labile substructures seen in the NMR should rationalize the fragmentation patterns.

    • Final Confirmation: When the molecular formula from HRMS is unequivocally confirmed by a complete and self-consistent set of NMR correlations, the structure is considered validated with the highest degree of confidence.

Conclusion

The synergistic use of NMR and mass spectrometry provides a robust and self-validating methodology for structural elucidation.[2] MS acts as a high-sensitivity scout, providing the elemental composition and key substructural clues with minimal sample. NMR then serves as the master architect, using that information to build the definitive, high-resolution 3D structure. By demanding that the data from these two orthogonal techniques converge on a single, consistent structure, researchers can eliminate ambiguity and proceed with the confidence that their molecular foundation is solid. This integrated approach is not merely a best practice; it is an essential component of modern chemical research and drug development.

References

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Tech, School of Chemistry & Biochemistry website: [Link]
  • Iowa State University. NMR Sample Preparation.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Aramini, J. M., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. In Methods in Molecular Biology. PubMed Central. [Link]
  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Methods in Molecular Biology. Springer. [Link]
  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification.
  • EMBL-EBI. Comparison of NMR and MS. Retrieved from EMBL-EBI Metabolomics website: [Link]
  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from The Analytical Scientist website: [Link]
  • Schug, K. A. (n.d.). Fragmentation and Interpretation of Spectra.
  • Nanalysis Corp. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?
  • Ghent University. Case studies. Retrieved from Ghent University NMR Expertise Centre website: [Link]
  • Materials Informatics. (n.d.). Validation case study: Matching NMR spectra to composition of the molecule.
  • Gfeller, D., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2, 148-167. [Link]
  • Thiele, H., et al. (2008). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
  • Singh, T., et al. (2017). Desktop NMR for structure elucidation and identification of strychnine adulteration. Magnetic Resonance in Chemistry, 55(11), 1017-1026. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
  • Kholmizaev, S. (2022). STUDY OF STRUCTURE NEW ORGANIC COMPOUND WITH NMR SPECTROSCOPY. International Journal of Innovations in Engineering Research and Technology. [Link]
  • Singh, T., et al. (2017). Desktop NMR for structure elucidation and identification of strychnine adulteration.
  • Lurie, I. S., & Hays, P. A. (1998). Fatal strychnine poisoning: application of gas chromatography and tandem mass spectrometry. Journal of Analytical Toxicology, 22(5), 429-432. [Link]
  • ResearchGate. (n.d.). Proposed mass fragmentation pathway of strychnine drug.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its frequent incorporation into drug candidates is no coincidence; the morpholine moiety often bestows advantageous physicochemical and pharmacokinetic properties.[3][4][5] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen can improve aqueous solubility and permeability, crucial attributes for effective drug delivery.[6] Furthermore, this scaffold can enhance metabolic stability, a key factor in determining a drug's duration of action and potential for toxicity.[5][7]

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of several key drugs containing the morpholine scaffold. By examining their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, we aim to provide researchers and drug development professionals with a clear understanding of how this versatile structure influences a drug's journey through the body. We will explore the causal relationships between chemical structure and PK outcomes, present detailed experimental protocols for essential PK assays, and provide comparative data for established therapeutics.

Comparative Pharmacokinetic Profiles of Key Morpholine-Containing Drugs

To illustrate the diverse pharmacokinetic profiles of morpholine derivatives, we will compare four drugs from different therapeutic classes:

  • Gefitinib (Iressa®): An anticancer agent (EGFR inhibitor).

  • Linezolid (Zyvox®): An oxazolidinone antibiotic.

  • Aprepitant (Emend®): An antiemetic (NK1 receptor antagonist).

  • Reboxetine (Edronax®): An antidepressant (norepinephrine reuptake inhibitor).

The following table summarizes the key pharmacokinetic parameters for these compounds, providing a quantitative basis for our comparison.

ParameterGefitinibLinezolidAprepitantReboxetine
Oral Bioavailability (F) ~60%[8]~100%[9][10][11]59-67%[12][13]≥94%[14]
Time to Peak (Tmax) 3-7 hours1-2 hours[11]~4 hours~2 hours[15]
Plasma Protein Binding ~90%[8]~31%[9][16]>95%[12]97-98%[14]
Volume of Distribution (Vd) 1400 L[8]40-50 L[17]~70 L[12]N/A
Elimination Half-life (t½) 41 hours5-7 hours[17]9-13 hours[13][18]~13 hours[15]
Primary Metabolism CYP3A4, CYP2D6[19][20]Morpholine Ring Oxidation (Non-enzymatic & Enzymatic)[9][10]CYP3A4, with minor CYP1A2/2C19[12][21]CYP3A4[14]
Primary Excretion Route Feces (~86%)[8]Urine (~85%, as parent & metabolites)[17]Urine (~50%) and Feces (~50%) as metabolites[12]Urine (~78%)[14][15]

Analysis of ADME Profiles: Causality and Structural Insights

Absorption

The high oral bioavailability of Linezolid (~100%) and Reboxetine (>94%) demonstrates the morpholine ring's potential to confer excellent absorption characteristics.[9][10][11][14] In contrast, Gefitinib and Aprepitant show more moderate bioavailability (~60% and 59-67%, respectively), suggesting that other structural features or first-pass metabolism play a more significant role.[8][22][12][13] For instance, Aprepitant's bioavailability is dose-dependent and decreases with increasing doses, indicating saturable absorption or metabolism processes.[12]

Distribution

Plasma protein binding significantly impacts the amount of free, active drug available. Aprepitant and Reboxetine are highly bound to plasma proteins (>95%), which can limit their distribution into tissues but also prolong their duration of action.[12][14] Gefitinib is also highly bound (~90%), and its very large volume of distribution (1400 L) indicates extensive tissue distribution.[8] In stark contrast, Linezolid exhibits low protein binding (~31%) and a volume of distribution (40-50 L) that approximates total body water, allowing for excellent penetration into a wide range of tissues, a critical feature for an antibiotic.[9][16][17]

Metabolism: The Role of the Morpholine Ring

The metabolic fate of these drugs is diverse and highlights the influence of the morpholine moiety and surrounding structures.

  • Gefitinib is extensively metabolized, primarily by hepatic CYP3A4.[19][20] The three main sites of biotransformation are O-demethylation of the quinazoline methoxy group, oxidative defluorination, and, notably, metabolism of the N-propoxymorpholino group .[8][23][24] Oxidation of the morpholine ring is a key metabolic pathway for this compound.[24]

  • Linezolid's metabolism is unique. Its clearance is primarily driven by the oxidation of the morpholine ring, which leads to two inactive carboxylic acid metabolites.[9][10] Crucially, this process is largely non-enzymatic, meaning it is not dependent on the cytochrome P450 (CYP) system.[16][17] This significantly reduces the potential for drug-drug interactions, a major clinical advantage.[11]

  • Aprepitant and Reboxetine are both primarily metabolized by CYP3A4.[12][14][21] For these molecules, the morpholine ring itself appears to be more of a stable scaffold that improves physicochemical properties, while metabolism occurs on other parts of the molecule.

The metabolic pathways of Gefitinib illustrate the multiple points of enzymatic attack on a complex morpholine derivative.

G_metabolism Gefitinib Gefitinib M1 O-desmethyl Gefitinib (M523595) Gefitinib->M1 CYP2D6 (major) CYP3A4 M2 Morpholine Ring Oxidation Products (M537194, M608236) Gefitinib->M2 CYP3A4 M3 Oxidative Defluorination Metabolite Gefitinib->M3 CYP3A4

Caption: Major metabolic pathways of Gefitinib.[8][23][24]

Excretion

The excretion route is largely dictated by the polarity of the metabolites. The more polar metabolites of Linezolid and Reboxetine are primarily cleared renally.[14][15][17] In contrast, Gefitinib and its metabolites, being more lipophilic, are predominantly eliminated through the feces via biliary excretion.[8][24] Aprepitant shows a balanced excretion profile with metabolites eliminated in both urine and feces.[12]

Experimental Methodologies for Pharmacokinetic Profiling

To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays.

Protocol 1: In Vivo Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a morpholine derivative in rats.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following oral (PO) and intravenous (IV) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 250-300g.

  • Dosing:

    • IV Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • PO Group: Administer the compound (e.g., 5-10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the protein.

    • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the drug concentration.[25][26][27][28]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.

G_PK_Workflow cluster_animal_phase In-Life Phase cluster_analysis_phase Bioanalytical & Data Phase Dosing Dosing (IV & PO Routes) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation & Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc PK Parameter Calculation (Non-Compartmental Analysis) LCMS->PK_Calc

Caption: Standard workflow for an in vivo pharmacokinetic study.

Protocol 2: In Vitro Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is unbound (fu) in plasma, which is critical for interpreting efficacy and toxicity data.[29][30][31][32]

Methodology:

  • Preparation: Prepare a stock solution of the test compound and spike it into plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM).

  • Device Assembly: Use a Rapid Equilibrium Dialysis (RED) device. Add the spiked plasma (~200 µL) to the sample chamber (red side) and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[29][32]

  • Sampling: After incubation, carefully remove equal aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate analysis, mix the plasma aliquot with an equal volume of clean PBS, and mix the buffer aliquot with an equal volume of blank plasma.

  • Analysis: Quantify the compound concentration in both matched samples using LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound = (1 - fu) * 100

Conclusion

The morpholine scaffold is a powerful tool in drug design, capable of significantly improving the pharmacokinetic properties of a molecule.[2][4][33] As demonstrated by the comparative analysis of Gefitinib, Linezolid, Aprepitant, and Reboxetine, the inclusion of a morpholine ring can lead to a wide range of ADME profiles. It can enhance bioavailability (Linezolid), modulate distribution (low protein binding for Linezolid), and serve as a site for metabolism (Gefitinib). The unique non-enzymatic oxidation of Linezolid's morpholine ring underscores the diverse metabolic roles this moiety can play, offering a path to designing drugs with a lower potential for CYP-mediated drug interactions. A thorough understanding of these structure-pharmacokinetic relationships, supported by robust experimental profiling as outlined in this guide, is paramount for the successful development of novel, safe, and effective morpholine-containing therapeutics.

References

  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii17-ii25. [Link]
  • MacGowan, A. P. (2003). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed. [Link]
  • Wikipedia. Linezolid. [Link]
  • ClinPGx.
  • Li, J., et al. (2017). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism. [Link]
  • Stalker, D., & Jungbluth, G. L. (2024). Linezolid.
  • Tzara, A., et al. (2020).
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Nio, K., et al. (2022). Pharmacokinetic profiles of gefitinib (a, c) and O-desmethyl gefitinib...
  • Vitale, P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • De la Torre-Alba, F., et al. (2022). Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. Antibiotics. [Link]
  • University of California, San Diego. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
  • Li, F., et al. (2019). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica. [Link]
  • Patel, P., & Le, A. (2024). Aprepitant.
  • De Pas, T., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. PubMed Central. [Link]
  • Visikol. (2022). Plasma Protein Binding Assay. [Link]
  • Swaisland, H. C., et al. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics. [Link]
  • Lo, M., et al. (2010). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Journal of Clinical Pharmacology. [Link]
  • Dryden, M. S., et al. (2001). Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial.
  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]
  • Kim, H., et al. (2019). Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations.
  • Boselli, E., et al. (2005). Pharmacokinetics and intrapulmonary concentrations of linezolid administered to critically ill patients with ventilator-associated pneumonia. Critical Care Medicine. [Link]
  • McKillop, D., et al. (2004).
  • Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [Link]
  • U.S. Food and Drug Administration. (2000). Clinical Pharmacology Biopharmaceutics Review(s) for Linezolid. [Link]
  • Strolin Benedetti, M., & Dostert, P. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology. [Link]
  • Spooner, N. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • Biotrial. (n.d.).
  • Patil, S., & Bhosale, A. (2018). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. [Link]
  • AxisPharm. (n.d.). Plasma Protein Binding Assay. [Link]
  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Aprepitant? [Link]
  • Plock, N., et al. (2007). Pharmacokinetics of Unbound Linezolid in Plasma and Tissue Interstitium of Critically Ill Patients after Multiple Dosing Using Microdialysis. Antimicrobial Agents and Chemotherapy. [Link]
  • Dong, M. W., & Li, G. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
  • University of Nottingham. (2022). PPB Training Video. YouTube. [Link]
  • Sharma, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • Wikipedia. Reboxetine. [Link]
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • T3DB. (2009). Reboxetine (T3D2720). [Link]
  • Kumar, V., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Papakostas, G. I. (2005). The Promises and Pitfalls of Reboxetine. PubMed Central. [Link]
  • Bionity. (n.d.). Reboxetine. [Link]

Sources

In vitro assay validation for biological activity of (4-benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Assay Validation Guide for the Biological Activity of (4-benzylmorpholin-2-yl)methanol

Introduction: Charting the Bio-Functional Landscape of a Novel Morpholine Derivative

This compound is a chiral organic compound featuring a morpholine ring, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] Its structural motifs suggest a potential to interact with biological systems, particularly within the central nervous system (CNS) or in inflammatory pathways. However, before any therapeutic potential can be claimed, a rigorous, multi-tiered in vitro validation is imperative. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for characterizing the biological activity of this novel compound, comparing its performance against established alternatives, and ensuring the scientific validity of the findings.

The journey from a synthesized molecule to a potential drug candidate is paved with systematic evaluation. The primary objective is to build a profile of the compound's activity and safety in a controlled, cellular environment. This process is not a simple checklist but a logical cascade of experiments where each result informs the next step. We will begin with fundamental cytotoxicity screening to establish a safe therapeutic window, followed by a targeted investigation into its putative anti-inflammatory and neuroprotective properties. Every protocol described herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility, adhering to the principles outlined in the Assay Guidance Manual for early drug discovery.[4][5]

Phase 1: Foundational Cytotoxicity Assessment – The Gateway to Further Screening

Before exploring any specific biological function, it is critical to determine the concentration range at which this compound is non-toxic to cells.[6][7] Cytotoxicity assays are the cornerstone of preclinical drug development, providing essential information on a compound's safety profile.[8] A compound that indiscriminately kills all cells is a poison, not a therapeutic agent. We will employ two distinct, well-validated methods to assess cell viability, each measuring a different hallmark of cellular health.

Experimental Workflow: Cytotoxicity Screening

The overall workflow ensures that the compound is first tested for general toxicity before proceeding to more complex and resource-intensive functional assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Assay Methods cluster_2 Phase 2: Functional Assays A Prepare serial dilutions of This compound C Treat cells with compound for 24-48 hours A->C B Seed cells in 96-well plates (e.g., HEK293, HepG2) B->C D Perform Cytotoxicity Assays C->D E Determine IC50 (Cytotoxic Concentration) D->E F MTT Assay (Metabolic Activity) D->F G LDH Release Assay (Membrane Integrity) D->G H Anti-Inflammatory Assays E->H Select non-toxic concentrations for functional assays I Neuroprotective Assays

Caption: High-level workflow for in vitro validation.

Method 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[9] This provides a robust indicator of overall metabolic health.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., human embryonic kidney cells, HEK293, or human liver cancer cells, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. As a positive control for cytotoxicity, use a known cytotoxic agent like Doxorubicin (10 µM). A vehicle control (e.g., 0.1% DMSO) must be included.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions and controls. Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Method 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10] This assay is complementary to the MTT assay, as it directly measures cell lysis.

Experimental Protocol: LDH Assay

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature).

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).

  • Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer). Determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

The table below presents hypothetical data comparing the cytotoxic effects of this compound with Doxorubicin, a standard chemotherapeutic agent.

CompoundAssayCell LineIncubation TimeIC₅₀ (µM)
This compoundMTTHEK29324h> 100
This compoundLDHHEK29324h> 100
Doxorubicin (Positive Control)MTTHEK29324h8.5
Doxorubicin (Positive Control)LDHHEK29324h12.2

Interpretation: The hypothetical data suggests that this compound exhibits low cytotoxicity up to 100 µM. This provides a wide concentration range (e.g., 1-50 µM) for subsequent functional assays, minimizing the risk that observed effects are due to cell death rather than a specific biological activity.

Phase 2: Investigating Anti-Inflammatory Potential

Inflammation is a complex biological response, and many diseases are linked to its dysregulation.[11] In vitro assays are cost-effective and efficient methods for the initial screening of anti-inflammatory properties.[11] We will investigate the effect of our compound on key inflammatory mediators in a well-established cellular model of inflammation.

Model System: LPS-Stimulated RAW 264.7 Macrophages

Murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation. Stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

Method 1: Nitric Oxide (NO) Production Assay (Griess Test)

Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test is a simple colorimetric assay to measure nitrite, a stable breakdown product of NO.

Experimental Protocol: NO Production Assay

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Use a known anti-inflammatory drug like Diclofenac or Coumarin as a positive control.[12][14]

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect 50 µL of the supernatant and mix it with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Method 2: Pro-inflammatory Cytokine Measurement (ELISA)

To gain deeper insight, we will quantify the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Cytokine ELISA

  • Cell Culture and Treatment: Follow steps 1-4 of the NO Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely. This typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary enzyme-linked antibody and a substrate that produces a measurable color change.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (usually 450 nm).

  • Analysis: Generate a standard curve using recombinant cytokines. Calculate the cytokine concentrations in the samples and determine the percentage inhibition.

Inflammatory Pathway Visualization

The production of iNOS and pro-inflammatory cytokines is largely controlled by the NF-κB signaling pathway. A potential anti-inflammatory compound might act by inhibiting this pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway in inflammation.

Comparative Data Summary (Hypothetical)
CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)
This compound115.210.5
1045.838.7
5072.365.1
Diclofenac (Positive Control)1068.561.3

Interpretation: These hypothetical results suggest that this compound dose-dependently inhibits the production of key inflammatory mediators, with a potency comparable to the standard NSAID, Diclofenac, at a 10 µM concentration.

Phase 3: Assessing Neuroprotective Activity

Neurodegenerative diseases are often characterized by neuronal cell death caused by factors like oxidative stress or protein aggregation.[15] In vitro models allow for the screening of compounds that can protect neurons from such insults.[16]

Model System: Toxin-Induced SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model in neuroscience research.[16][17] These cells can be differentiated to exhibit neuron-like characteristics. We will induce cytotoxicity using tert-butyl hydroperoxide (t-BHP), a potent inducer of oxidative stress, to mimic conditions found in neurodegenerative disorders.[9]

Experimental Protocol: Neuroprotection Assay

  • Cell Plating and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating them with low-serum medium containing retinoic acid for 3-5 days.

  • Pre-treatment: Treat the differentiated cells with non-toxic concentrations of this compound or a known neuroprotective agent (e.g., N-acetylcysteine, NAC) for 24 hours.

  • Toxic Insult: Add a pre-determined toxic concentration of t-BHP (e.g., 25 µM) to the wells and incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Phase 1.

  • Analysis: Calculate the percentage of cell viability, where 100% viability is the untreated control and 0% is the t-BHP only treated group. A successful neuroprotective agent will show a significant increase in viability compared to the t-BHP only group.

Comparative Data Summary (Hypothetical)
Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100
t-BHP only2548.5
t-BHP + this compound162.1
t-BHP + this compound1085.3
t-BHP + NAC (Positive Control)10089.7

Interpretation: The hypothetical data indicates that pre-treatment with this compound significantly protects differentiated SH-SY5Y cells from oxidative stress-induced cell death, restoring viability to near-control levels at a 10 µM concentration. Its potency appears greater than the standard antioxidant NAC on a molar basis.

Conclusion: Synthesizing the Evidence

This guide outlines a logical, tiered approach to the in vitro validation of this compound. By systematically progressing from broad cytotoxicity screening to targeted functional assays, we can build a robust, evidence-based profile of the compound's biological activities. The hypothetical data presented suggests that this compound is a promising candidate with low toxicity and potent anti-inflammatory and neuroprotective properties.

The strength of this validation framework lies in its use of orthogonal assays (e.g., MTT and LDH) to confirm results and its comparison of the test compound against well-characterized standards (Doxorubicin, Diclofenac, NAC). This comparative approach is essential for contextualizing the compound's potency and potential. The subsequent steps in the drug discovery pipeline would involve elucidating the precise mechanism of action and validating these in vitro findings in more complex models, such as co-cultures, 3D organoids, and eventually, in vivo animal studies.[8]

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • Cytotoxicity Assays: Measurement Of Cell De
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • In vitro neurology assays. InnoSer.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture.
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Avicenna Journal of Phytomedicine.
  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.
  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio.
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • A Practical Guide to Immunoassay Method Validation. (2015). Journal of Alzheimer's Disease.
  • Molecular Diagnostic Assay Validation.
  • (R)-(4-Benzylmorpholin-2-yl)methanol. MySkinRecipes.
  • This compound | 40987-24-4. Manchester Organics.
  • (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270. PubChem - NIH.
  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf.

Sources

A Senior Application Scientist's Guide to Chiral Resolution Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The profound impact of chirality on biological systems is a cornerstone of modern pharmacology and chemical synthesis. Enantiomers, non-superimposable mirror-image molecules, often exhibit dramatically different pharmacological, toxicological, and metabolic properties.[1][2][3][4][5] The U.S. Food and Drug Administration's stringent mandates require that therapeutic isomers be rigorously identified and marketed, making efficient enantiomeric separation—or chiral resolution—an indispensable process in drug discovery and manufacturing.[3]

This guide provides an in-depth, head-to-head comparison of the principal methods for chiral resolution. Moving beyond mere procedural lists, we will explore the fundamental mechanisms, practical applications, and critical decision-making factors that govern the selection of an appropriate resolution strategy, grounded in both theoretical principles and field-proven data.

Resolution by Diastereomeric Salt Crystallization

This classical and industrially favored technique remains a workhorse for the large-scale resolution of racemic acids and bases.[6][7]

The Principle: Exploiting Differential Solubility

The core strategy is elegantly simple: a racemic mixture (a 50:50 mix of two enantiomers) is reacted with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[8][9] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most critically, different solubilities.[10][11] This difference allows for their separation by fractional crystallization.[1][10] Once separated, the resolving agent is cleaved, yielding the desired pure enantiomer.

  • Causality in Action : The choice of resolving agent and solvent system is paramount. The goal is to maximize the solubility difference between the two diastereomeric salts. A successful resolution relies on forming a crystalline, easily filterable salt for one diastereomer while the other remains dissolved in the mother liquor.[12][13] Common resolving agents include naturally occurring and readily available chiral compounds like tartaric acid, brucine, and (S)-mandelic acid.[8][9][14]

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol illustrates the resolution of (±)-Ibuprofen using (S)-(-)-α-methylbenzylamine (S-MBA) as the resolving agent.[15]

  • Diastereomeric Salt Formation:

    • Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol/water mixture).

    • Add (S)-MBA (0.5-1.0 equivalent) to the solution. The stoichiometry is a critical variable that must be optimized.[12]

    • Stir the mixture, often with gentle heating, to ensure complete salt formation.

  • Cooling Crystallization:

    • Slowly cool the solution to the target crystallization temperature. The cooling rate can significantly impact crystal size and purity.

    • Optionally, seed the solution with a small crystal of the desired diastereomeric salt to induce crystallization.[12]

    • Allow the mixture to age for a set period to maximize the yield of the crystalline product.

  • Isolation:

    • Filter the resulting slurry to collect the crystals of the less soluble diastereomeric salt (e.g., (S)-Ibuprofen-(S)-MBA).

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in a suitable solvent.

    • Acidify the solution (e.g., with HCl) to break the salt and precipitate the free acid (enantiomerically enriched Ibuprofen).

    • Filter and dry the final product.

    • The undesired enantiomer can potentially be recovered from the mother liquor and racemized for recycling to improve overall process yield.[8]

Chiral Chromatography

Chiral chromatography has become the most versatile and widely applied technique for both analytical determination of enantiomeric purity and for preparative-scale separation.[4][16] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary modalities used.[1][3]

The Principle: Differential Interaction with a Chiral Environment

Separation is achieved by passing the racemic mixture through a column containing a Chiral Stationary Phase (CSP).[17][18] The enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[3][18] The enantiomer that forms the less stable complex with the CSP spends more time in the mobile phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer.[3]

  • Expert Insight : The power of chiral chromatography lies in the diversity of available CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most common, accounting for over 90% of applications due to their broad applicability and scalability.[19] Other CSP types include Pirkle-type (brush-type), protein-based, cyclodextrin-based, and macrocyclic antibiotic phases, each offering unique selectivity based on different interaction mechanisms like hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexation.[17][18]

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Enzymatic Kinetic Resolution

Leveraging nature's catalysts, enzymatic resolution is a powerful method prized for its high selectivity and operation under mild conditions.

The Principle: Enantioselective Transformation

This method relies on the stereoselectivity of enzymes.[20] In a kinetic resolution, an enzyme selectively catalyzes the transformation of only one enantiomer in a racemic mixture into a new product, leaving the other enantiomer unreacted.[21][22] Because the reacted and unreacted components are now chemically different compounds, they can be easily separated using standard techniques like extraction or chromatography.

  • Trustworthiness of the Protocol : The key limitation of a classic kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer, as the other half is converted to a different product.[21] However, this can be overcome by a process called Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in situ racemization of the "unwanted" enantiomer.[21] This continuous racemization ensures that the substrate for the enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the starting racemate into a single, desired enantiomeric product.[21]

Kinetic_Resolution cluster_kr Classic Kinetic Resolution (Max 50% Yield) cluster_dkr Dynamic Kinetic Resolution (DKR) (Up to 100% Yield) Racemate_KR Racemate (R + S) Enzyme Enzyme Racemate_KR->Enzyme Product Product (P-S) Enzyme->Product Fast Reaction (S -> P-S) Unreacted Unreacted (R) Enzyme->Unreacted Slow/No Reaction (R) Racemate_DKR Racemate (R + S) Enzyme_DKR Enzyme Racemate_DKR->Enzyme_DKR Racemization Racemization Catalyst Racemate_DKR->Racemization R <--> S Product_DKR Product (P-S) Enzyme_DKR->Product_DKR Fast Reaction (S -> P-S)

Caption: Comparison of Classic vs. Dynamic Kinetic Resolution (DKR).

Other Notable Methods

While the above methods are the most prevalent, other techniques serve niche or emerging roles.

  • Spontaneous Resolution (Preferential Crystallization): This method, famously used by Louis Pasteur, applies to the 5-10% of racemates that crystallize as conglomerates—physical mixtures of separate enantiopure crystals.[8] By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that enantiomer can be induced to crystallize out selectively.[8] While elegant and cost-effective, its application is limited to the small subset of compounds that form conglomerates.[23]

  • Membrane-Based Resolution: An emerging, energy-efficient technology, this method uses enantioselective membranes to separate enantiomers.[24][25] Separation can be driven by differences in sorption or diffusion rates through a chiral membrane.[26][27] While promising for continuous and scalable industrial production, the development of highly selective and robust membrane materials remains an active area of research.[24][27]

Head-to-Head Comparison of Chiral Resolution Methods

FeatureDiastereomeric CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Kinetic ResolutionSpontaneous Resolution
Principle Different solubility of diastereomersDifferential interaction with a Chiral Stationary Phase (CSP)Enantioselective enzymatic reactionSelective crystallization of one enantiomer from a conglomerate
Scalability Excellent (kg to ton scale)Good (analytical to kg scale); can be costly for very large scaleGood, especially with DKRModerate; limited by conglomerate formation
Development Time Moderate to High (screening of agents/solvents required)Fast (analytical screening) to Moderate (prep method dev.)Moderate (enzyme screening & optimization)High (requires specific crystallization behavior)
Cost Generally low to moderate; dependent on resolving agent costHigh (CSP columns and solvent consumption)Moderate (enzyme cost) but can be low if enzyme is robust/recyclableVery Low (no chiral auxiliaries)
Yield Max 50% (unless undesired enantiomer is racemized/recycled)>95% recovery is typicalMax 50% (classic KR); up to 100% (DKR)Variable, depends on crystallization kinetics
Generality Broad for acids, bases, and some neutrals that can be derivatizedVery Broad; applicable to almost all classes of chiral compoundsBroad but substrate-dependent; requires a suitable enzymeVery Limited (only applies to conglomerates, ~5-10% of racemates)
"Green" Aspect Can involve significant solvent useHigh solvent consumption (HPLC); SFC is greenerGenerally very green (aqueous media, mild conditions)Very Green (often just solvent)

Conclusion

The selection of a chiral resolution method is a multi-faceted decision, balancing considerations of scale, cost, development time, and the chemical nature of the target molecule.

  • Diastereomeric salt crystallization remains the undisputed leader for large-scale, cost-effective production of chiral acids and bases, provided a suitable resolving agent can be identified.

  • Chiral chromatography , particularly HPLC and SFC, offers unparalleled speed and versatility, making it the go-to method for analytical assessment and for purifying high-value compounds at the laboratory and pilot scale.[1][17]

  • Enzymatic resolution stands out for its exceptional selectivity and environmentally benign profile, with Dynamic Kinetic Resolution providing an elegant solution to overcome the inherent 50% yield limitation of classic kinetic methods.[21]

Ultimately, a comprehensive understanding of the principles and practical limitations of each technique is essential for designing an efficient, scalable, and economically viable process for producing enantiomerically pure compounds. The continuous innovation in areas like membrane technology and new chromatographic phases promises to further expand the toolkit available to scientists and engineers in this critical field.[5][28]

References

  • Chiral HPLC Column - Phenomenex. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes - ACS Publications. (2010).
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013).
  • Kinetics of the Enzymatic Resolution of Racemic Compounds in Bi-Bi Reactions. (n.d.).
  • Chiral Stationary Phases for HPLC | Analytics and Sample Preparation - Merck. (n.d.).
  • Advances and applications of chiral resolution in pharmaceutical field - PubMed. (2022).
  • HPLC Chiral Columns - Element Lab Solutions. (n.d.).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.).
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015).
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025).
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024).
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.).
  • Chiral membranes for enantiomer separation: A comprehensive review - ResearchGate. (2025).
  • Chiral HPLC Columns - LCGC International. (n.d.).
  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications - YouTube. (2025).
  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.).
  • Chiral chromatography - Chiralpedia. (2022).
  • Enantiomer separation using membrane systems - Wageningen University & Research. (2002).
  • Enantiomer separation using membrane systems - WUR eDepot. (n.d.).
  • Chiral column chromatography - Wikipedia. (n.d.).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023).
  • The Secrets to Mastering Chiral Chromatography - Rotachrom Technologies. (2023).
  • Advances in membrane technology for enantiomer separation | Request PDF. (2025).
  • Advancement of Chiral Resolution and Separations: Techniques and Applications | Highlights in Science, Engineering and Technology. (2024).
  • Kinetic resolution - Wikipedia. (n.d.).
  • Development of Chiral Membranes for Enantioselective Separations | Institute of Chemical Process Fundamentals. (2025).
  • Comparison of currently existing chiral resolution methods. The table... - ResearchGate. (n.d.).
  • Video: Racemic Mixtures and the Resolution of Enantiomers - JoVE. (2025).
  • Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes | Request PDF - ResearchGate. (2025).
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... - ResearchGate. (n.d.).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025).
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019).
  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (n.d.).
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023).
  • Chiral resolution - chemeurope.com. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For a compound like (4-Benzylmorpholin-2-yl)methanol (CAS No. 40987-24-4), a specialized morpholine derivative, a rigorous disposal protocol is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, its molecular structure—incorporating both a morpholine ring and a benzyl group—provides critical insights into its potential hazards. This guide synthesizes information from analogous compounds and established hazardous waste management principles to provide a comprehensive disposal framework for researchers, scientists, and drug development professionals.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to understand the potential hazards of the chemical waste. This dictates its classification under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[1][2] A waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4]

Based on the structures of morpholine and benzyl alcohol, we can infer the likely characteristics of this compound waste.

Hazard Characteristic Inferred Potential for this compound Rationale & Significance for Disposal
Ignitability (D001) Possible. The parent compound, morpholine, has a flash point of 98°F, making it a flammable liquid.[5] While the addition of the benzylmethanol group alters the molecule's properties, the potential for flammability should be assumed, especially if dissolved in a flammable solvent. Waste must be stored away from ignition sources.[6]
Corrosivity (D002) Possible. Morpholine is a base and can be corrosive.[7] If the waste solution is aqueous with a pH greater than or equal to 12.5, it is considered a corrosive hazardous waste.[4] Proper container selection (avoiding metals that can be corroded) is crucial.[8]
Reactivity (D003) Unlikely, but consider incompatibilities. While not expected to be inherently unstable, it may react with strong oxidizing agents.[7] Therefore, this waste must not be mixed with incompatible chemicals, such as nitrates or peroxides, in the same waste container.[9]
Toxicity (D004-D043) Treat as potentially toxic. Benzyl alcohol is harmful if swallowed or inhaled.[10] Morpholine can cause severe skin and eye irritation.[7] Assume the compound is toxic and handle with appropriate Personal Protective Equipment (PPE) to minimize exposure. The waste is likely to be classified as hazardous based on this characteristic.

This initial assessment mandates that this compound waste be handled as hazardous waste until a formal characterization proves otherwise.

Part 2: A Proactive Approach: Waste Minimization

Before waste is even generated, proactive measures can significantly reduce its volume and associated hazards. This is the primary tier in the waste management hierarchy.[11]

  • Source Reduction : Order the smallest quantity of this compound necessary for your experiments.[3][12]

  • Scale Reduction : Whenever feasible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[3]

  • Inventory Management : Maintain a current chemical inventory to prevent ordering duplicate materials.[11]

  • Surplus Sharing : Before designating unused material as waste, check if other labs within your institution can use the surplus chemical.[12]

Part 3: Standard Operating Procedure for Disposal

This step-by-step protocol ensures that once this compound waste is generated, it is handled in a manner that is safe, compliant, and environmentally responsible.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the potential for corrosivity, toxicity, and skin irritation, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield.[6][13]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat and closed-toe shoes.

Step 2: Segregate and Collect Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream : Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams like halogenated solvents, acids, or oxidizers.[8][9]

  • Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[8][14]

Step 3: Select a Suitable Waste Container

The container must be compatible with the chemical waste it holds.

  • Material : Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[12] Plastic is often preferred for its durability.[12]

  • Integrity : Ensure the container is leak-proof and has a secure, tight-fitting screw cap.[8][15]

  • Capacity : Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[15]

Step 4: Label the Waste Container Correctly

Accurate labeling is a strict EPA requirement and is essential for safe handling by EHS personnel.[16][17]

  • Content : The label must clearly state "Hazardous Waste ".

  • Chemical Name : List the full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.

  • Hazard Information : Indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic).

Step 5: Store in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[12][18]

  • Location : The SAA must be at or near the experimental area and under the control of the lab personnel.[3]

  • Containment : The container must be kept in secondary containment (e.g., a spill tray) to capture any potential leaks.[8]

  • Closure : The waste container must be kept tightly closed at all times, except when adding waste.[12][15]

  • Quantity Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[3][18]

Step 6: Arrange for Final Disposal
  • Contact EHS : Follow your institution's specific procedures to request a pickup of the hazardous waste from your SAA.

  • Professional Disposal : The waste will be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] Incineration is often the preferred disposal method for organic compounds.[19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_spill Emergency Spill A Waste Generation This compound B Don PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass, <90% Full) B->C D Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Satellite Accumulation Area (SAA) Secondary Containment, Closed Lid D->E F Schedule Pickup with EHS Follow Institutional Protocol E->F G Waste Transferred to Licensed Disposal Facility F->G S1 Small Spill Occurs S2 Alert Personnel & Evacuate if Necessary S1->S2 Treat as hazardous waste S3 Absorb with Inert Material (e.g., Vermiculite) S2->S3 Treat as hazardous waste S4 Collect in Sealed Container S3->S4 Treat as hazardous waste S4->D Treat as hazardous waste

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures

Spill Response

In the event of a spill, prompt and correct action is vital.

  • Alert Personnel : Immediately notify everyone in the vicinity.

  • Control Ignition Sources : If the material or its solvent is flammable, remove all sources of ignition.[6]

  • Small Spills : For minor spills that you are trained to handle, wear appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand), scoop the material into a sealable container, and label it as hazardous waste for disposal.[7]

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Exposure and First Aid
  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental protection.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Lab%20Chemical%20Waste%20Mgt%20Guidelines.pdf]
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55899/]
  • Laboratory Waste Management Guidelines. East Tennessee State University. [URL: https://www.etsu.edu/ehs/hazardous-materials/documents/lab-waste-management-guidelines.pdf]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [URL: https://www.epa.
  • Best Practices for Laboratory Waste Management. ACTenviro. [URL: https://www.actenviro.
  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [URL: https://www.mlo-online.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27909]
  • Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.org/policy/publicpolicies/sustainability/wastedisposal.html]
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [URL: https://www.epa.
  • Morpholine (HSG 92, 1995). Inchem.org. [URL: http://www.inchem.org/documents/hsg/hsg/hsg092.htm]
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [URL: https://www.epa.gov/rcra]
  • This compound | 40987-24-4. Manchester Organics. [URL: https://www.manchesterorganics.com/4-benzylmorpholin-2-yl-methanol]
  • This compound | CAS 40987-24-4. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-benzylmorpholin-2-yl-methanol-40987-24-4]
  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology.
  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [URL: https://dnr.mo.gov/waste-recycling/hazardous-waste/compliance-assistance]
  • RCRA. Case Western Reserve University Environmental Health and Safety. [URL: https://case.edu/ehs/waste-disposal-and-recycling/rcra]
  • Benzyl alcohol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/305197]
  • Methanol Safety Data Sheet. Actylis Lab Solutions. [URL: https://www.actylis.com/wp-content/uploads/2024/09/Methanol-SDS-US-GHS-2024.pdf]
  • Diphenylmethanol Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b4856]
  • MORPHOLINE. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • Morpholine Safety Data Sheet. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/15610.htm]
  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1315.pdf]
  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. (YouTube). [URL: https://www.youtube.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT). [URL: https://ehs.mit.edu/wp-content/uploads/2020/01/procedure_for_disposing_of_hazardous_waste.pdf]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://ethz.ch/content/dam/ethz/common/docs/services/sicherheit-gesundheit-umwelt/entsorgung/factsheet-disposal-hazardous-waste.pdf]
  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [URL: https://safety.technion.ac.il/wp-content/uploads/2019/07/Chemical-Waste-Management-Guide.pdf]
  • Methanol Disposal In Laboratories. Collect and Recycle. [URL: https://www.collectandrecycle.com/methanol-disposal/]
  • Proper Disposal of [Benzyl(dimethyl)silyl]methanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/pdf/proper-disposal-of-benzyl-dimethyl-silyl-methanol.pdf]

Sources

Personal protective equipment for handling (4-Benzylmorpholin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: A Proactive Approach to Laboratory Safety

This guide provides comprehensive, actionable guidance on the selection and use of Personal Protective Equipment (PPE) for handling (4-Benzylmorpholin-2-yl)methanol. As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to empower researchers with the knowledge to create a safe and efficient laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented. The information herein is synthesized from established safety principles for related chemical structures and is intended to foster a culture of proactive safety awareness.

Scientific Integrity & Logic: A Framework for Trust

In the realm of drug discovery and development, the integrity of our work is paramount. This principle extends directly to our safety practices. The recommendations within this guide are built upon three core pillars:

  • Expertise & Experience: The protocols outlined are derived from established best practices in chemical handling. We explain the why behind each recommendation, linking the type of PPE to the potential routes of exposure and the chemical properties of compounds like this compound.

  • Trustworthiness: A robust safety protocol is a self-validating one. The procedures detailed below for PPE selection, donning, and doffing are designed to be clear, logical, and easy to follow, minimizing the risk of error and ensuring a consistent level of protection.

  • Authoritative Grounding & Comprehensive References: While a specific Safety Data Sheet (SDS) for this compound is not widely available, the guidance provided is grounded in the safety profiles of analogous compounds and general chemical handling principles outlined by authoritative sources.

Personal Protective Equipment (PPE) for Handling this compound

Although specific toxicological data for this compound is limited, its structure—containing morpholine, benzyl, and alcohol functional groups—suggests that prudent laboratory practices are essential. The following PPE is recommended to minimize exposure via inhalation, dermal contact, and eye contact.

Eye and Face Protection

Standard laboratory practice dictates that eye protection should be worn at all times in areas where chemicals are handled.

  • Safety Glasses with Side Shields: For low-volume handling of solutions or when working with small quantities of the solid material, safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[1]

  • Chemical Safety Goggles: When there is a potential for splashes or when handling larger volumes, chemical safety goggles should be worn.[1] Goggles provide a more complete seal around the eyes, offering superior protection against chemical splashes.

  • Face Shield: In addition to chemical safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when reactions are conducted under pressure.

Skin and Body Protection

Preventing skin contact is a critical aspect of safe chemical handling.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and personal clothing from accidental spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, chemical-resistant coveralls may be necessary.

Respiratory Protection

The need for respiratory protection depends on the physical form of the substance and the specific handling procedure.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] The specific type of respirator and cartridge will depend on the concentration and nature of the airborne contaminants.

Hand Protection

Appropriate gloves are essential to prevent dermal exposure.

  • Chemical-Resistant Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or butyl rubber gloves are generally recommended for handling organic chemicals. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.

  • Double Gloving: For added protection, particularly when handling concentrated solutions, consider wearing two pairs of gloves.

  • Glove Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids skin contamination and dispose of them in accordance with institutional guidelines.[1]

PPE Selection Guide by Task

For clarity, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionHand Protection
Weighing Solid Safety Glasses with Side ShieldsLab CoatWork in a fume hood or ventilated enclosureChemical-Resistant Gloves (Nitrile)
Preparing Solutions Chemical Safety GogglesLab CoatChemical Fume HoodChemical-Resistant Gloves (Nitrile)
Running Reactions Chemical Safety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume HoodChemical-Resistant Gloves (Nitrile, consider double gloving)
Work-up/Extraction Chemical Safety Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume HoodChemical-Resistant Gloves (Nitrile, consider double gloving)
Handling Waste Chemical Safety GogglesLab CoatWell-Ventilated AreaChemical-Resistant Gloves (Nitrile)

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Correctly putting on and taking off PPE is as important as selecting the right equipment.

Donning Sequence
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.

Doffing Sequence
  • Gloves: Remove gloves first, using a method that avoids touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab materials, should be placed in a designated, sealed waste container.

  • Waste Disposal: Dispose of chemical waste and contaminated materials according to your institution's hazardous waste disposal procedures.[1] Do not pour waste down the drain.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

Caption: PPE Selection Workflow Diagram

References

  • Methanol Safety Guidelines. Scribd.
  • METHANOL SAFE HANDLING MANUAL. Methanol Institute.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Benzylmorpholin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Benzylmorpholin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.